Product packaging for SCLEROGLUCAN(Cat. No.:CAS No. 39464-87-4)

SCLEROGLUCAN

Cat. No.: B1168062
CAS No.: 39464-87-4
M. Wt: 714.5 g/mol
InChI Key: FEBUJFMRSBAMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Scleroglucan is a high molecular weight, non-ionic, water-soluble polysaccharide produced by the fermentation of the filamentous fungus Sclerotium rolfsii . Its primary structure consists of a main chain of (1→3)-linked β-D-glucopyranosyl residues with a single (1→6)-linked β-D-glucopyranosyl unit attached to every third sugar residue, resulting in a high branching degree of approximately 0.33 . This unique structure allows this compound to adopt a stable, rigid triple-helical conformation in aqueous solution, which is responsible for its exceptional functional properties . This polysaccharide is of significant interest in pharmaceutical and biomedical research. It is recognized by the Dectin-1 receptor and acts as a potent agonist, leading to the activation of NF-κB and making it a valuable tool for immunology studies . Furthermore, its resistance to hydrolysis, temperature, and electrolytes, combined with its biocompatibility and pseudoplastic behavior, makes it an excellent polymer for designing modified drug delivery systems . Researchers utilize this compound to develop sustained-release tablets, ocular formulations, and innovative hydrogels for controlled release of bioactive molecules . Beyond pharmaceuticals, its remarkable rheological properties are exploited in other research fields, including the development of biomaterials and as a model shear-thinning polysaccharide in food science applications . This product is provided as an off-white to slightly yellow lyophilized powder . It is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

39464-87-4

Molecular Formula

C24H44O20P2

Molecular Weight

714.5 g/mol

IUPAC Name

2-[[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-phosphanyloxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)-4-phosphanyloxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H44O20P2/c25-1-5-9(28)13(32)14(33)21(38-5)37-4-8-12(31)18(42-23-16(35)20(44-46)11(30)6(2-26)39-23)15(34)22(40-8)43-19-10(29)7(3-27)41-24(45)17(19)36/h5-36H,1-4,45-46H2

InChI Key

FEBUJFMRSBAMES-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)P)CO)O)O)OC4C(C(C(C(O4)CO)O)OP)O)O)O)O)O)O

Synonyms

SCLEROGLUCAN; SCLEROTIUM GUM

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Scleroglucan Biosynthesis in Sclerotium rolfsii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleroglucan, a high-molecular-weight homopolysaccharide produced by the filamentous fungus Sclerotium rolfsii, has garnered significant interest across various industries, including pharmaceuticals, due to its unique rheological properties and biological activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in S. rolfsii, detailing the enzymatic steps, genetic regulation, and key factors influencing its production. The document summarizes quantitative data on this compound yields under various fermentation conditions, outlines detailed experimental protocols for its study, and presents visual diagrams of the core metabolic pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Sclerotium rolfsii, a plant pathogenic basidiomycete, is the primary industrial producer of this compound, an exopolysaccharide (EPS) with a β-1,3-D-glucan backbone and single β-1,6-D-glucosyl branches at every third residue.[1][2] This structure imparts remarkable properties such as high viscosity, pseudoplasticity, and stability over a wide range of temperatures, pH, and salinity.[3] These characteristics make this compound a valuable ingredient in food, cosmetics, and for enhanced oil recovery.[4][5] In the pharmaceutical and biomedical fields, it is explored for applications in drug delivery, as an immunostimulant, and for its potential antitumor properties.[6]

Despite its well-characterized physicochemical properties, a complete understanding of the genetic and molecular mechanisms underlying its biosynthesis has been a focus of ongoing research. This guide synthesizes current knowledge to provide a technical resource for researchers aiming to understand and potentially manipulate this compound production for targeted applications.

This compound Biosynthesis Pathway

The biosynthesis of this compound in S. rolfsii follows the general model for microbial polysaccharide production, which can be divided into three main stages: substrate uptake and activation, polymerization, and secretion.[1][7]

  • Substrate Uptake and Generation of Sugar Nucleotide Donor: The process begins with the transport of a carbon source, typically glucose or sucrose, into the fungal cell.[1] Intracellularly, glucose is phosphorylated to glucose-6-phosphate by hexokinase. This is then converted to glucose-1-phosphate by phosphoglucomutase.[7] Finally, UTP-glucose-1-phosphate uridylyltransferase activates glucose-1-phosphate to UDP-glucose, the primary sugar nucleotide donor for polymerization.[7]

  • Polymerization and Branching: The linear β-(1→3)-glucan backbone is synthesized by the enzyme β-(1→3)-glucan synthase, which utilizes UDP-glucose as the substrate.[7] The characteristic β-(1→6)-linked glucose branches are subsequently added by a trans-β-D-glucosidase.[7]

  • Secretion: As an exopolysaccharide, the synthesized this compound polymer is then secreted out of the fungal cell into the surrounding medium.

The overall pathway is intricately linked with central carbon metabolism, particularly the glycolytic pathway, which supplies the necessary precursors and energy for polysaccharide synthesis.[7]

Visualizing the Biosynthesis Pathway

Scleroglucan_Biosynthesis cluster_extracellular Extracellular cluster_cell Intracellular cluster_secretion Carbon_Source Carbon Source (e.g., Sucrose, Glucose) Glucose Glucose Carbon_Source->Glucose Transport G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_G UDP-Glucose G1P->UDP_G UTP-glucose-1-phosphate uridylyltransferase Backbone Linear β-(1→3)-Glucan Backbone UDP_G->Backbone β-(1→3)-Glucan Synthase This compound This compound Backbone->this compound trans-β-D-glucosidase (Branching) Scleroglucan_Secreted Secreted this compound This compound->Scleroglucan_Secreted Secretion

Caption: this compound biosynthesis pathway in Sclerotium rolfsii.

Genetic Regulation and Transcriptomic Insights

Transcriptomic studies comparing this compound-producing and non-producing conditions have been instrumental in identifying key genes involved in the biosynthesis pathway and its regulation.[1][8] These analyses have revealed that genes associated with glycolysis, the TCA cycle, and the glyoxylate (B1226380) cycle are often differentially expressed, highlighting the importance of central metabolism in supporting this compound production.[6]

Key genes identified through transcriptome analysis include those encoding for:

  • 6-phosphofructokinase 1 (PFK1) [7]

  • Pyruvate decarboxylase (PDC) [7]

  • Aldehyde dehydrogenase (ALDH3) [7]

  • Acetyl-CoA synthase (ACS) [7]

Manipulation of these genes and their associated metabolic pathways presents a promising avenue for enhancing this compound yields.[8] For instance, the addition of metabolic precursors such as fructose-6-phosphate, pyruvate, and acetate (B1210297) has been shown to significantly increase the titer of this compound.[7]

Quantitative Data on this compound Production

The production of this compound is highly dependent on fermentation conditions. Key parameters influencing yield include the choice of carbon and nitrogen sources, pH, temperature, and aeration. A summary of quantitative data from various studies is presented below.

ParameterConditionThis compound Yield (g/L)Reference
Carbon Source Sucrose (80 g/L)16.5[6]
Sucrose (150 g/L)21.0[5]
Glucose (130 g/L)~10.0 (WT)[2]
Nitrogen Source Sodium Nitrate & Yeast Extract16.58[9]
pH Control pH drift (initial 4.0, dropping to 3.0)42.0[7]
pH shift (4.0 to 3.0 at 54h)32.2[10]
Genetic Mod. AAT1 mutant (lowers pH)21.03[2]
Precursor Add. Sucrose + precursors48.69[7]

Experimental Protocols

Culture and Fermentation of Sclerotium rolfsii

This protocol describes a typical batch fermentation process for this compound production.

1. Strain Activation and Seed Culture Preparation:

  • Activate S. rolfsii strains on Potato Dextrose Agar (PDA) plates and incubate at 28-30°C for 72-96 hours.[4][7]
  • Inoculate a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB) medium with mycelial plugs from the PDA plate.[7]
  • Incubate the seed culture at 28°C with shaking at 220 rpm for 72 hours.[7]

2. Fermentation:

  • Prepare the fermentation medium. A typical medium contains (g/L): Sucrose 50, Yeast Extract 1, NaNO₃ 2.25, K₂HPO₄ 2, MgSO₄·7H₂O 0.5, KCl 0.5, FeSO₄ 0.05, and Citric Acid 0.7.[7][11] Sterilize by autoclaving at 115°C for 20 minutes.[7]
  • Inoculate the fermentation medium with the seed culture (typically 5-6% v/v).[7]
  • Perform fermentation in a bioreactor (e.g., 5 L) with controlled temperature (28-30°C), aeration (e.g., 1.0 vvm), and agitation (e.g., 200-400 rpm).[4][7]
  • Control the pH according to the desired strategy. A common approach is to maintain the pH at 4.0 for the initial 45 hours and then allow it to drop to 3.0.[7]
  • The fermentation is typically run for 72-96 hours.

Extraction and Quantification of this compound

1. Mycelium Removal:

  • Dilute the fermentation broth (e.g., 3-fold) with distilled water.[4]
  • Heat the diluted broth at 70-80°C for 30-40 minutes to reduce viscosity.[2][4]
  • Centrifuge the mixture at high speed (e.g., 10,000-13,400 x g) for 25 minutes to pellet the mycelia.[2][4]

2. This compound Precipitation:

  • Collect the supernatant.
  • Add an equal volume of absolute or anhydrous ethanol (B145695) to the supernatant to precipitate the this compound.[2][4]
  • Allow the mixture to stand at 4°C for at least 12 hours for complete precipitation.[2][4]

3. Quantification:

  • Recover the precipitated this compound by filtration or centrifugation.
  • Wash the precipitate with distilled water.[2]
  • Dry the this compound at 105°C or by freeze-drying to a constant weight to determine the yield.[2][4]

Transcriptome Analysis Workflow

The following diagram illustrates a typical workflow for comparative transcriptome analysis to identify genes involved in this compound biosynthesis.

Transcriptome_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing & Data Processing cluster_analysis Bioinformatic Analysis Culture1 Culture S. rolfsii (this compound-producing conditions) Harvest Harvest Mycelia (e.g., at 48h) Culture1->Harvest Culture2 Culture S. rolfsii (Non-producing conditions) Culture2->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., RNA-Seq) Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Mapping Read Mapping to Genome/Transcriptome QC->Mapping Quantification Gene Expression Quantification (e.g., TPM, FPKM) Mapping->Quantification DEG_Analysis Differential Gene Expression (DEG) Analysis (|log2FC| ≥ 1, FDR < 0.05) Quantification->DEG_Analysis Annotation Functional Annotation of DEGs (GO, KEGG) DEG_Analysis->Annotation Pathway_Analysis Pathway Enrichment Analysis Annotation->Pathway_Analysis

Caption: Workflow for comparative transcriptome analysis in S. rolfsii.

Conclusion

The biosynthesis of this compound in Sclerotium rolfsii is a complex process involving a series of enzymatic reactions that are closely integrated with the fungus's primary metabolism. Advances in transcriptomics and metabolic analysis have shed light on the key genes and regulatory networks controlling its production.[12] The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers. By leveraging this knowledge, future efforts can focus on metabolic engineering and fermentation optimization strategies to enhance the yield and tailor the properties of this compound for advanced applications in the pharmaceutical and other industries.[2] Further research into the specific roles of identified genes and the precise mechanisms of polymer secretion will continue to refine our understanding and unlock the full potential of this versatile biopolymer.

References

An In-depth Technical Guide to the Molecular Structure Analysis of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan is a neutral, water-soluble homopolysaccharide produced by the filamentous fungus Sclerotium rolfsii. Its unique molecular structure confers remarkable rheological properties, biocompatibility, and stability over a wide range of temperatures, pH, and salinity. These characteristics make it a valuable polymer in various industries, including pharmaceuticals, food, cosmetics, and enhanced oil recovery. This technical guide provides a comprehensive overview of the methods used to analyze the molecular structure of this compound, from its primary chemical sequence to its complex three-dimensional conformation in solution. Detailed experimental protocols, quantitative data, and visual representations of key concepts are presented to aid researchers and professionals in their understanding and application of this versatile biopolymer.

Hierarchical Molecular Structure of this compound

The properties of this compound are a direct consequence of its hierarchical structure, which can be understood at three levels: primary, secondary, and tertiary.

  • Primary Structure: The fundamental building block of this compound is a repeating unit composed of a linear backbone of β-(1→3)-linked D-glucose residues. Approximately every third glucose unit in the main chain is branched with a single β-(1→6)-linked D-glucose residue[1]. This branching is crucial for its high water solubility compared to other β-glucans.

  • Secondary and Tertiary Structure: In aqueous solution under neutral pH, this compound chains self-assemble into a highly ordered, rigid, triple-helical conformation[2][3]. In this structure, the β-(1→6)-linked glucose side chains are exposed on the exterior of the helix, preventing aggregation and precipitation[2]. This triple-helical arrangement is stabilized by a network of intermolecular hydrogen bonds.

  • Quaternary Structure (Solution Properties): The rigid, rod-like nature of the this compound triple helix in solution gives rise to its characteristic high viscosity and shear-thinning behavior[4]. The stability of this triple helix is dependent on environmental factors such as pH, temperature, and the presence of certain solvents. At high pH (≥ 12.5) or in solvents like dimethyl sulfoxide (B87167) (DMSO), the triple helix undergoes a reversible conformational transition to a disordered, single-chain random coil[1][2]. This transition is accompanied by a significant decrease in viscosity.

G Hierarchical Structure of this compound cluster_primary Primary Structure cluster_secondary_tertiary Secondary & Tertiary Structure cluster_quaternary Quaternary Structure (in Solution) Repeating Unit Repeating Unit Backbone β-(1→3)-linked D-glucose Repeating Unit->Backbone Branch β-(1→6)-linked D-glucose Repeating Unit->Branch Triple Helix Triple Helix Repeating Unit->Triple Helix Hydrogen Bonding Inter-chain H-bonds Triple Helix->Hydrogen Bonding Rod-like Conformation Rod-like Conformation Triple Helix->Rod-like Conformation High Viscosity High Viscosity Rod-like Conformation->High Viscosity Shear-thinning Shear-thinning Rod-like Conformation->Shear-thinning

Hierarchical structure of this compound.

Experimental Protocols for Molecular Structure Analysis

A variety of analytical techniques are employed to elucidate the molecular structure of this compound. The following sections detail the methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the primary structure and conformational details of this compound. Both 1D (¹H and ¹³C) and 2D NMR experiments are utilized.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified, lyophilized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O). For samples insoluble in D₂O, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

    • To disrupt the triple helix and obtain spectra of the single random coil, dissolve the sample in a dilute solution of NaOD in D₂O (to achieve a pD > 13).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Temperature: 25-80 °C (temperature variation can provide insights into conformational changes).

      • Number of Scans: 16-64, depending on concentration.

      • Data Processing: Fourier transform the free induction decay (FID) and phase correct the spectrum. The anomeric proton signals, typically found between 4.5 and 5.0 ppm, are of particular interest for identifying the types of glycosidic linkages.

  • ¹³C NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer with a broadband probe.

    • Parameters:

      • Pulse Sequence: Proton-decoupled ¹³C experiment.

      • Temperature: 25-80 °C.

      • Number of Scans: 1024-4096, due to the lower natural abundance and gyromagnetic ratio of ¹³C.

      • Data Processing: Fourier transform and phase correct the spectrum. Anomeric carbon signals (around 103 ppm for β-linkages) and carbons involved in glycosidic linkages (C3 and C6) are key for structural confirmation.

  • 2D NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC):

    • These experiments are crucial for unambiguous assignment of all proton and carbon signals and for determining the connectivity between sugar residues. Standard pulse sequences and parameters provided by the spectrometer manufacturer are generally used, with optimization of mixing times (for TOCSY and NOESY/ROESY) and evolution delays (for HSQC and HMBC) as needed.

  • Solid-State NMR (CP/MAS):

    • Instrument: Solid-state NMR spectrometer.

    • Parameters:

      • Technique: Cross-polarization magic-angle spinning (CP/MAS).

      • Sample Preparation: Lyophilized powder is packed into a zirconia rotor.

      • Data Acquisition: Standard CP/MAS pulse sequence is used to enhance the ¹³C signal.

    • Solid-state NMR is particularly useful for studying the conformation of this compound in its solid, hydrated, and gel states.

X-ray Diffraction

X-ray diffraction, particularly on oriented fibers, is used to determine the helical conformation and packing of this compound chains in the solid state.

Experimental Protocol:

  • Sample Preparation (Oriented Fibers):

    • Prepare a 1-2% (w/v) aqueous solution of this compound.

    • Slowly pull a fiber from the viscous solution using a glass rod or by extruding the solution through a spinneret into a coagulation bath (e.g., ethanol).

    • Allow the fiber to dry under slight tension to maintain chain orientation.

    • Anneal the fiber at a controlled temperature and humidity to improve crystallinity.

  • Data Acquisition:

    • Instrument: X-ray diffractometer equipped with a fiber diffraction camera or an area detector.

    • X-ray Source: Ni-filtered CuKα radiation (λ = 1.5418 Å).

    • Procedure: Mount the fiber perpendicular to the X-ray beam. Collect the diffraction pattern.

  • Data Analysis:

    • The resulting diffraction pattern of a well-oriented fiber will show a series of spots or arcs on layer lines.

    • The layer line spacing provides information about the helical pitch.

    • The positions of the reflections are used to determine the unit cell dimensions and space group.

    • The intensities of the reflections are used in conjunction with molecular modeling to refine the atomic coordinates of the triple-helical structure. For this compound, a triple helix is indicated by the diffraction data[2][5].

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass, molar mass distribution, and radius of gyration (Rg) of this compound in solution, without the need for column calibration with standards.

Experimental Protocol:

  • System Setup:

    • An HPLC system with a pump, injector, and a set of SEC columns suitable for high molecular weight polysaccharides.

    • In-line detectors: a multi-angle light scattering (MALS) detector, a differential refractive index (dRI) detector (for concentration measurement), and optionally a viscometer.

  • Sample and Mobile Phase Preparation:

    • Mobile Phase: An aqueous buffer (e.g., phosphate-buffered saline or sodium nitrate (B79036) solution) filtered through a 0.22 µm filter and thoroughly degassed.

    • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Data Acquisition:

    • Equilibrate the SEC columns and detectors with the mobile phase until stable baselines are achieved.

    • Inject the this compound solution.

    • Collect data from all detectors as the sample elutes from the column.

  • Data Analysis:

    • The dRI signal is used to determine the concentration of the eluting polymer at each time point.

    • The MALS detector measures the intensity of light scattered at multiple angles.

    • Software is used to perform a Zimm plot analysis at each elution slice to calculate the weight-average molar mass (Mw) and the z-average radius of gyration (Rg).

    • This allows for the determination of the molar mass distribution and a conformation plot (log Rg vs. log Mw), which provides insights into the molecular shape.

Rheological Measurements

Rheological measurements are essential for characterizing the viscoelastic properties of this compound solutions, which are directly related to its molecular structure and conformation.

Experimental Protocol:

  • Sample Preparation:

    • Prepare this compound solutions at various concentrations in deionized water or a specific buffer.

    • Allow the solutions to hydrate (B1144303) for a sufficient time (e.g., overnight) with gentle stirring to ensure homogeneity.

  • Steady Shear Rheology:

    • Instrument: A rotational rheometer with a cone-plate or parallel-plate geometry.

    • Procedure:

      • Perform a steady-state flow sweep by varying the shear rate over a wide range (e.g., 0.01 to 1000 s⁻¹).

      • Measure the corresponding shear stress.

      • Plot viscosity (shear stress/shear rate) as a function of shear rate.

      • The data for shear-thinning fluids like this compound can often be fitted to the Power Law model: η = Kγ̇ⁿ⁻¹, where η is the viscosity, γ̇ is the shear rate, K is the consistency index, and n is the flow behavior index.

  • Oscillatory Rheology (Dynamic Mechanical Analysis):

    • Instrument: A rotational rheometer.

    • Procedure:

      • Strain Sweep: First, perform a strain sweep at a fixed frequency to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

      • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain.

      • Plot G' and G'' as a function of frequency. For a gel-like solution, G' will be greater than G'' and relatively independent of frequency.

G General Experimental Workflow for this compound Characterization cluster_analysis Structural and Property Analysis This compound Sample This compound Sample Purification Purification This compound Sample->Purification Purified this compound Purified this compound Purification->Purified this compound NMR Spectroscopy NMR Spectroscopy Purified this compound->NMR Spectroscopy X-ray Diffraction X-ray Diffraction Purified this compound->X-ray Diffraction SEC-MALS SEC-MALS Purified this compound->SEC-MALS Rheology Rheology Purified this compound->Rheology Primary Structure Primary Structure NMR Spectroscopy->Primary Structure Helical Conformation Helical Conformation X-ray Diffraction->Helical Conformation Molar Mass & Size Molar Mass & Size SEC-MALS->Molar Mass & Size Viscoelastic Properties Viscoelastic Properties Rheology->Viscoelastic Properties

General experimental workflow.

Quantitative Data Summary

The molecular properties of this compound can vary depending on the fungal strain, fermentation conditions, and purification methods. The following tables summarize typical quantitative data reported in the literature.

Table 1: Molecular Weight and Size Parameters of this compound

ParameterValueMethodReference
Weight-Average Molar Mass (Mw)
Triple Helix3 x 10⁶ - 6 x 10⁶ g/mol SEC-MALS[6]
Triple Helix~5.2 x 10⁶ g/mol Light Scattering[1]
Random Coil~1.6-1.7 x 10⁶ g/mol Light Scattering[1]
Various Preparations0.3 x 10⁶ - 6.0 x 10⁶ DaVarious[1]
After HCl-HPH treatment4.61 x 10⁵ DaHPGPC[7][8]
Radius of Gyration (Rg)
~50 ÅSAXS[3]
Intrinsic Viscosity ([η])
In water2191 ± 110 mL/gCapillary Viscometry[9]
In water (triple helix)9510 - 9610 mL/gViscometry[1]

Table 2: Rheological Properties of this compound Solutions

ParameterConditionValueMethodReference
Flow Behavior Index (n) 1000 ppm solution< 1 (shear-thinning)Rotational Rheometry[10]
Consistency Index (K) 1000 ppm solutionVaries with concentrationRotational Rheometry[11]
Gelation Temperature Aqueous solution~7 °C (thermoreversible)Rheology[1]

Structure-Property Relationships

The unique rheological properties of this compound are a direct result of its molecular structure. The relationship between structure and function is crucial for its application in various fields.

G Structure-Property Relationships of this compound cluster_structure Molecular Structure cluster_properties Macroscopic Properties Triple Helix Triple Helix High Viscosity High Viscosity Triple Helix->High Viscosity Rigid, rod-like shape Shear-thinning Shear-thinning Triple Helix->Shear-thinning Alignment under shear High Stability High Stability Triple Helix->High Stability H-bonding network High Molecular Weight High Molecular Weight High Molecular Weight->High Viscosity Increased chain entanglement β-(1→6) Branches β-(1→6) Branches Water Solubility Water Solubility β-(1→6) Branches->Water Solubility Prevents aggregation

Relationship between molecular structure and macroscopic properties.
  • High Viscosity and Shear-Thinning Behavior: The rigid, rod-like triple-helical structure of this compound leads to a large hydrodynamic volume and significant chain entanglement, resulting in high viscosity even at low concentrations. Under shear, these rods align in the direction of flow, reducing resistance and causing the observed shear-thinning behavior.

  • Thermal and pH Stability: The extensive hydrogen bonding network that stabilizes the triple helix provides this compound with excellent stability over a broad range of temperatures and pH values. The helix remains intact up to high temperatures and in acidic to moderately alkaline conditions.

  • Solubility: The outward-projecting β-(1→6)-linked glucose side chains are hydrophilic and sterically hinder the aggregation of the triple helices, contributing to the high water solubility of this compound.

Conclusion

The molecular structure of this compound is intricately linked to its valuable physicochemical properties. A thorough understanding of this structure, from the primary sequence to the supramolecular assembly, is essential for its effective utilization in research and development. The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound, enabling scientists and drug development professionals to harness its full potential in a wide array of applications.

References

The Rheological Behavior of Scleroglucan Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scleroglucan, a neutral, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium, has garnered significant interest across various industries, including pharmaceuticals, cosmetics, and enhanced oil recovery.[1][2][3] Its unique rheological properties, stemming from its rigid, rod-like triple-helical structure in aqueous solutions, make it a versatile excipient for applications requiring thickening, stabilization, and controlled release.[2][4][5] This technical guide provides a comprehensive overview of the rheological behavior of this compound solutions, detailing its shear-thinning nature, viscoelastic properties, and the influence of various environmental factors.

Core Rheological Characteristics

This compound solutions are known for their high viscosity at low concentrations, a direct consequence of the semi-rigid, triple-helical conformation of the polymer chains in water.[1][6] This structure contributes to a high degree of hydrodynamic volume and entanglement between molecules, leading to significant thickening effects.

A key characteristic of this compound solutions is their pseudoplasticity , or shear-thinning behavior.[3][7] This means that the viscosity of the solution decreases as the applied shear rate increases. This property is highly desirable in many applications. For instance, in pharmaceutical formulations, a high viscosity at rest ensures stability and suspension of active ingredients, while the lower viscosity under shear (e.g., during injection or swallowing) facilitates administration.[4] The shear-thinning behavior becomes more pronounced with increasing polymer concentration.[8]

Solutions of this compound are also remarkably stable over a wide range of temperatures, pH levels, and salt concentrations.[1][7] The viscosity of this compound solutions is only slightly affected by temperature variations between 10 and 90 °C.[3] Furthermore, its non-ionic nature allows it to maintain its pseudoplasticity in the presence of various salts.[1]

Quantitative Rheological Data

The following tables summarize key quantitative data on the rheological properties of this compound solutions, compiled from various studies.

Table 1: Effect of Concentration on Apparent Viscosity
Concentration (ppm)Apparent Viscosity (mPa·s)Temperature (°C)Salinity (g/L)Shear Rate (s⁻¹)Reference
150059.8390220250[9][10][11]
2500169.4590Not SpecifiedNot Specified[10]
Table 2: Power-Law Model Parameters for this compound Solutions

The rheological behavior of this compound solutions can often be described by the Power-Law model: τ = Kγⁿ, where τ is the shear stress, γ is the shear rate, K is the consistency coefficient, and n is the flow behavior index. For a shear-thinning fluid, n < 1.

Concentration (ppm)Consistency Coefficient (K)Flow Behavior Index (n)Reference
1000.5600.996[8]
8001.0070.859[8]
Table 3: Intrinsic Viscosity and Molecular Weight

Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution at infinite dilution and is related to its molecular weight and conformation.

ConformationIntrinsic Viscosity ([η]) (mL/g)Average Molecular Weight (Da)SolventReference
Triple Helix9510 - 9610~5.2 x 10⁶Water[6]
Random CoilNot Specified1.6 - 1.7 x 10⁶Not Specified[6]
Triple Helix1210Not SpecifiedWater[12][13]
Random Coil460Not SpecifiedDMSO[12][13]

Viscoelastic Properties

This compound solutions exhibit viscoelastic behavior, meaning they possess both viscous (liquid-like) and elastic (solid-like) properties. This is typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. In a gelled system, G' is greater than G''. This compound can form thermo-reversible gels at low temperatures (around 7°C) and can also form gels in the presence of borax (B76245).[1][2][14] The addition of borax strengthens the gel network, as indicated by an increase in both G' and G''.[2]

Table 4: Viscoelastic Moduli of this compound Fluids
ConditionStorage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Angular Frequency (rad/s)Shear Strain (%)Reference
Before gelation with Cr(VI)Low (approx. constant)Low (approx. constant)20.01[15]
After gelation with Cr(VI)Increases significantlyIncreases significantly2Not specified[15]
Chitosan with citrate (B86180) (gelled)111.02 ± 1.678.66 ± 0.10Not specifiedNot specified[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible rheological characterization of this compound solutions. Below are generalized protocols based on common practices cited in the literature.

Preparation of this compound Solutions

A standardized procedure for preparing this compound solutions is essential to ensure consistent and reliable rheological measurements.

G cluster_prep Solution Preparation A Weigh this compound Powder B Disperse in Solvent (e.g., Deionized Water) under Agitation A->B C Hydrate (B1144303) for a Specified Time (e.g., 24 hours) at a Controlled Temperature B->C D Ensure Complete Dissolution (Visually Homogeneous Solution) C->D

Figure 1: Standardized workflow for the preparation of this compound solutions.

Methodology:

  • Dispersion: this compound powder is gradually added to the solvent (e.g., deionized water or brine) under constant agitation to prevent the formation of agglomerates.[16]

  • Hydration: The dispersion is then left to hydrate for a sufficient period, typically 24 hours, at a controlled temperature to ensure complete dissolution and maximum viscosity development.[16]

  • Homogenization: Gentle mixing is applied after hydration to ensure a homogeneous solution before any rheological measurements are taken.

Steady Shear Rheology

Steady shear measurements are used to determine the viscosity of the this compound solution as a function of the shear rate, revealing its shear-thinning behavior.

G cluster_steady_shear Steady Shear Rheology Protocol A Load this compound Solution into Rheometer B Equilibrate at Test Temperature A->B C Apply a Controlled Ramp of Shear Rates (e.g., 0.01 to 1000 s⁻¹) B->C D Measure Shear Stress at Each Shear Rate C->D E Calculate Apparent Viscosity (Shear Stress / Shear Rate) D->E F Plot Viscosity vs. Shear Rate E->F

Figure 2: Experimental workflow for steady shear rheological analysis.

Methodology:

  • Instrumentation: A rotational rheometer equipped with a suitable geometry (e.g., cone-plate, parallel-plate, or Couette) is used.

  • Temperature Control: The sample is loaded into the rheometer, and the temperature is allowed to equilibrate to the desired value.

  • Shear Rate Sweep: A programmed shear rate sweep is performed, typically from a low shear rate to a high shear rate, to characterize the shear-thinning behavior.

  • Data Analysis: The apparent viscosity is calculated at each shear rate and plotted to generate a flow curve. The data can then be fitted to rheological models like the Power-Law model.[9]

Oscillatory Rheology (Dynamic Mechanical Analysis)

Oscillatory measurements are employed to probe the viscoelastic properties of this compound solutions by applying a small, sinusoidal deformation and measuring the resulting stress.

G cluster_oscillatory Oscillatory Rheology Protocol A Load Sample and Equilibrate Temperature B Determine Linear Viscoelastic Region (LVER) via Strain Sweep A->B C Perform Frequency Sweep at a Constant Strain within LVER B->C D Measure Storage (G') and Loss (G'') Moduli C->D E Plot G' and G'' vs. Angular Frequency D->E

Figure 3: Experimental workflow for oscillatory rheological analysis.

Methodology:

  • Linear Viscoelastic Region (LVER): A strain sweep is first conducted at a constant frequency to identify the LVER, the range of strain where the response is linear and the moduli are independent of the applied strain.

  • Frequency Sweep: A frequency sweep is then performed at a constant strain within the LVER. This provides information on the time-dependent behavior of the material.

  • Data Interpretation: The relative magnitudes of G' and G' indicate whether the material behaves more like an elastic solid (G' > G'') or a viscous liquid (G'' > G').

Structure-Property Relationship

The rheological behavior of this compound is intrinsically linked to its molecular conformation in solution.

G cluster_structure_property Structure-Rheology Relationship A This compound Conformation B Triple Helix (Aqueous Solution, Neutral pH) A->B C Random Coil (DMSO, pH ≥ 12.5) A->C D High Viscosity Pseudoplasticity Viscoelasticity B->D E Lower Viscosity C->E

Figure 4: Relationship between this compound conformation and its rheological properties.

In neutral aqueous solutions, this compound adopts a highly ordered, triple-helical structure.[1] This rigid, rod-like conformation leads to a large hydrodynamic volume and significant intermolecular entanglements, resulting in high viscosity and pronounced shear-thinning behavior. Under certain conditions, such as in the presence of dimethyl sulfoxide (B87167) (DMSO) or at a pH of 12.5 or higher, the triple helix can be denatured into single, random coils.[1][2] This conformational change leads to a significant reduction in viscosity.[12][13]

Conclusion

This compound's distinctive rheological profile, characterized by high viscosity, pronounced pseudoplasticity, and excellent stability, makes it a valuable polymer for a wide array of applications in research, science, and drug development. A thorough understanding of its rheological behavior, as outlined in this guide, is essential for optimizing formulations and predicting performance in its intended application. The provided data and experimental protocols serve as a foundational resource for professionals working with this versatile biopolymer.

References

An In-depth Technical Guide to the Investigation of Scleroglucan's Triple Helix Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleroglucan, a non-ionic, water-soluble β-glucan produced by fungi of the genus Sclerotium, has garnered significant interest in the pharmaceutical and biomedical fields due to its unique physicochemical properties. Central to its functionality is its adoption of a highly ordered and rigid triple helical conformation in aqueous solutions. This tertiary structure is responsible for its high viscosity, stability over a wide range of temperatures and pH, and its biological activities, including immunostimulatory and antitumor effects.[1] A thorough understanding and detailed characterization of this triple helix are paramount for its application in drug delivery and other biomedical applications. This technical guide provides a comprehensive overview of the experimental methodologies employed to investigate the triple helix conformation of this compound, presents key quantitative data, and illustrates the workflows and logical relationships involved in its characterization.

This compound Structure and Conformation

This compound is a homopolysaccharide composed of a linear backbone of β-(1→3)-linked D-glucose residues, with a single β-(1→6)-linked D-glucosyl side branch at approximately every third residue.[2] In aqueous solution, three of these polysaccharide chains associate to form a right-handed triple helix.[1] This triple-helical structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds. The β-(1→6)-linked side chains protrude from the helical core, which is believed to contribute to the polymer's solubility and prevent aggregation.[1]

The triple helix conformation can be denatured into single, random coils by various factors, including high pH (typically ≥ 12.5), high temperatures, and certain solvents like dimethyl sulfoxide (B87167) (DMSO).[1][3] This conformational transition is reversible and results in a significant change in the physicochemical properties of the this compound solution, most notably a decrease in viscosity.

Quantitative Data on this compound Conformation

The following tables summarize key quantitative data related to the triple helical conformation of this compound, compiled from various experimental studies.

Table 1: Molecular Weight and Intrinsic Viscosity

ConformationMolecular Weight (Da)Intrinsic Viscosity ([η]) (mL/g)Source
Triple Helix~3 x 10⁶ to ~5 x 10⁶9510–9610[4][5]
Single Coil~1.6–1.7 x 10⁶-[5]

Table 2: Hydrodynamic and Structural Parameters

ParameterValueMethodSource
Sedimentation Coefficient (s⁰₂₀,w) - Slow Component13.0 ± 0.5 SAnalytical Ultracentrifugation[4]
Sedimentation Coefficient (s⁰₂₀,w) - Fast Component15.7 ± 1.3 SAnalytical Ultracentrifugation[4]
Persistence Length~200 nmLight Scattering[4]

Table 3: Conditions for Conformational Transition (Triple Helix to Single Coil)

ConditionDescriptionSource
pH≥ 12.5[1]
Temperature> 135°C[5]
SolventDimethyl sulfoxide (DMSO)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the triple helix conformation of this compound.

This compound Production and Purification

A standardized workflow is crucial for obtaining high-purity this compound for conformational analysis.

G cluster_0 Fermentation cluster_1 Downstream Processing Fermentation S. rolfsii Fermentation (Glucose-rich medium, 30°C) Dilution Broth Dilution (3-fold with water) Fermentation->Dilution Heat_Treatment Heat Treatment (80°C, 30 min) Dilution->Heat_Treatment Centrifugation1 Centrifugation (10,000 x g, 30 min) Heat_Treatment->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Ethanol_Precipitation Ethanol (B145695) Precipitation (1:1 v/v) Supernatant_Collection->Ethanol_Precipitation Incubation Incubation (Ice bath, 12 h) Ethanol_Precipitation->Incubation Recovery This compound Recovery (Vacuum drying) Incubation->Recovery

Caption: Workflow for this compound production and purification.

Protocol:

  • Fermentation: Sclerotium rolfsii is cultured in a fermentation medium rich in a carbon source like glucose (e.g., 130 g/L) at 30°C.[7]

  • Broth Dilution: The fermentation broth is diluted three-fold with distilled water.[8]

  • Heat Treatment: The diluted broth is heated to 80°C for 30 minutes to inactivate enzymes.[8]

  • Centrifugation: The mixture is centrifuged at 10,000 x g for 30 minutes to remove mycelia and other solids.[8]

  • Supernatant Collection: The supernatant containing the dissolved this compound is carefully collected.

  • Ethanol Precipitation: An equal volume of absolute ethanol is added to the supernatant to precipitate the this compound.[7]

  • Incubation: The mixture is incubated on an ice bath for 12 hours to ensure complete precipitation.[7]

  • Recovery: The precipitated this compound is recovered by vacuum drying.[7]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight and size distribution of macromolecules in solution.

Protocol:

  • Sample Preparation: Dissolve the purified this compound in an appropriate mobile phase (e.g., 0.1 M NaNO₃) to a concentration of 1-2 mg/mL. Filter the solution through a 0.22 µm filter.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a size exclusion column (e.g., Shodex OHpak series), a multi-angle light scattering detector, and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 M NaNO₃

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 100 µL

  • Data Analysis: The data from the MALS and RI detectors are analyzed using appropriate software (e.g., ASTRA) to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) across the elution profile.

Analytical Ultracentrifugation (AUC)

AUC provides information on the hydrodynamic properties of macromolecules, including their sedimentation coefficient and molecular weight distribution.

Protocol:

  • Sample Preparation: Prepare this compound solutions in the desired buffer (e.g., phosphate-buffered saline) at a concentration that gives an absorbance of 0.5-1.0 at the detection wavelength (typically 280 nm for proteins, but lower wavelengths may be needed for polysaccharides, or using an interference optical system).

  • Instrumentation: Use an analytical ultracentrifuge equipped with an absorbance or interference optical system.

  • Sedimentation Velocity Run:

    • Rotor Speed: 40,000 - 50,000 rpm

    • Temperature: 20°C

    • Data Acquisition: Collect radial scans at regular time intervals.

  • Data Analysis: Analyze the sedimentation velocity profiles using software like SEDFIT to obtain the distribution of sedimentation coefficients (c(s)). This can reveal the presence of different species, such as the triple helix and potential aggregates.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the secondary and tertiary structure of macromolecules and to monitor conformational changes.

Protocol:

  • Sample Preparation: Prepare this compound solutions in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) at a concentration of 0.1-0.5 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Instrumentation: Use a CD spectropolarimeter.

  • Data Acquisition:

    • Wavelength Range: 190-260 nm

    • Path Length: 1 mm quartz cuvette

    • Bandwidth: 1 nm

    • Scan Speed: 50 nm/min

    • Accumulations: 3-5 scans

  • Data Analysis: The CD spectrum of the buffer is subtracted from the sample spectrum. The resulting spectrum can be used to monitor the conformational state of this compound. For instance, the denaturation of the triple helix can be followed by monitoring the change in the CD signal as a function of temperature or pH.

Visualization of Workflows and Logical Relationships

Factors Affecting this compound Conformation

The stability of the this compound triple helix is influenced by several environmental factors.

G cluster_0 Denaturing Conditions TripleHelix Triple Helix (Ordered, High Viscosity) High_pH High pH (≥ 12.5) High_Temp High Temperature (> 135°C) Solvent DMSO SingleCoil Single Coil (Disordered, Low Viscosity) SingleCoil->TripleHelix Renaturation (e.g., neutralization) High_pH->SingleCoil High_Temp->SingleCoil Solvent->SingleCoil

Caption: Factors influencing the conformational state of this compound.

Logical Framework for this compound Conformation Analysis

A multi-faceted approach is necessary to fully characterize the triple helix conformation of this compound.

G cluster_0 Primary Question cluster_1 Experimental Techniques cluster_2 Information Obtained cluster_3 Conclusion Question What is the conformation of this compound in solution? SEC_MALS SEC-MALS Question->SEC_MALS AUC Analytical Ultracentrifugation Question->AUC CD Circular Dichroism Question->CD MD Molecular Dynamics Question->MD MW Molecular Weight & Size Distribution SEC_MALS->MW Hydrodynamics Hydrodynamic Properties (Sedimentation Coefficient) AUC->Hydrodynamics Secondary_Structure Secondary/Tertiary Structure CD->Secondary_Structure Atomic_Details Atomic-level Structure & Dynamics MD->Atomic_Details Conclusion Confirmation of Triple Helix Conformation MW->Conclusion Hydrodynamics->Conclusion Secondary_Structure->Conclusion Atomic_Details->Conclusion

Caption: Logical relationship of techniques for this compound analysis.

Conclusion

The investigation of the triple helical conformation of this compound is a multifaceted process that requires the application of a suite of complementary analytical techniques. This guide has provided an overview of the key experimental protocols and quantitative data that are central to this endeavor. A thorough characterization of the this compound triple helix and its conformational transitions is essential for harnessing its full potential in the development of novel drug delivery systems and other advanced biomedical applications. The methodologies and data presented herein serve as a valuable resource for researchers and scientists working in this exciting field.

References

An In-depth Technical Guide to the Enzymatic Degradation of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of scleroglucan, a versatile β-glucan with significant applications in the pharmaceutical, cosmetic, and food industries. Understanding and controlling the degradation of this polysaccharide is crucial for tailoring its physicochemical properties, such as molecular weight and viscosity, to specific applications. This document details the enzymes involved, their mechanisms of action, experimental protocols for studying degradation, and quantitative data from relevant studies.

Introduction to this compound and its Enzymatic Degradation

This compound is a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium, most notably Sclerotium rolfsii. Its structure consists of a linear backbone of β-1,3-linked D-glucose residues with a single β-1,6-linked D-glucosyl side chain at approximately every third residue.[1] This unique structure imparts high viscosity, thermal stability, and shear resistance to this compound solutions.

However, the high molecular weight of native this compound (often in the range of 10⁶ to 10⁸ Da) can be a limitation for certain applications where lower viscosity or improved bioavailability is required.[2] Enzymatic degradation offers a specific and controlled method to modify the molecular weight and, consequently, the functional properties of this compound. The primary enzymes involved in this process are β-glucanases, which catalyze the hydrolysis of the glycosidic bonds within the this compound structure.

Enzymes Involved in this compound Degradation

The enzymatic breakdown of this compound is primarily achieved by β-glucanases, which are classified based on their mode of action on the polysaccharide chain.

  • Endo-β-1,3-glucanases (EC 3.2.1.39): These enzymes randomly cleave the internal β-1,3-glycosidic bonds along the this compound backbone. This mode of action leads to a rapid decrease in viscosity and the production of various oligosaccharides.

  • Exo-β-1,3-glucanases (EC 3.2.1.58): These enzymes act on the non-reducing ends of the this compound chain, sequentially releasing glucose units. This results in a more gradual change in viscosity.

  • β-1,6-glucanases (EC 3.2.1.75): These enzymes are responsible for cleaving the β-1,6-glycosidic bonds of the side chains.

The producing organism, Sclerotium rolfsii, has been found to express endogenous β-glucanases, particularly in the later stages of fermentation, which can lead to the degradation of the produced this compound.[2][3] Additionally, β-glucanases from other microbial sources, such as Trichoderma harzianum, have been investigated for their potential to degrade this compound.[4][5]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from various studies on the degradation of this compound and related β-glucans. It is important to note that finding comprehensive, standardized quantitative data solely on the enzymatic degradation of this compound is challenging, and the data presented here is compiled from various sources with different experimental conditions.

Table 1: Microbial Degradation of this compound

ParameterInitial ValueFinal ValueConditionsReference
Viscosity Reduction100%70%Anaerobic biodegradation[6]
This compound Concentration100 ppm52 ppmAerobic biodegradation[6]

Table 2: Kinetic Parameters of a β-1,3-glucanase from Trichoderma harzianum

SubstrateKm (g/L)kcat (s-1)Reference
Laminarin1.152[5]

Note: Laminarin is a β-1,3-glucan with some β-1,6-branches, often used as a model substrate for enzymes that degrade this compound.

Table 3: Molecular Weight Reduction of this compound by Non-Enzymatic Methods (for comparison)

TreatmentInitial Molecular Weight (Da)Final Molecular Weight (Da)Reference
HCl (0.2 mol/L) + HPHNot specified1.62 x 106[2]
HCl (0.2 mol/L, 90°C)Not specified1.32 x 106[2]
HCl-HPH CombinationHigh4.61 x 105[2]

HPH: High-Pressure Homogenization

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound enzymatic degradation.

Enzymatic Hydrolysis of this compound

Objective: To degrade high-molecular-weight this compound into lower-molecular-weight fragments using a specific β-glucanase.

Materials:

  • This compound solution (e.g., 1% w/v in a suitable buffer)

  • Purified β-1,3-glucanase (e.g., from Trichoderma harzianum)

  • Buffer solution (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Water bath or incubator

  • Reaction tubes

Procedure:

  • Prepare a 1% (w/v) stock solution of this compound by dissolving it in the appropriate buffer. This may require heating and stirring.

  • In a reaction tube, combine the this compound solution with the β-1,3-glucanase to a final desired enzyme concentration (e.g., 10 U/mL).

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40-50°C) for a specific duration (e.g., 1, 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot of the reaction mixture and immediately inactivate the enzyme by heating (e.g., boiling for 10 minutes).

  • Analyze the degradation products for changes in molecular weight, viscosity, and the formation of reducing sugars.

Determination of β-1,3-glucanase Activity

Objective: To quantify the activity of a β-1,3-glucanase using a colorimetric assay based on the measurement of reducing sugars.

Materials:

  • Laminarin (as substrate) or this compound solution

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose standard solutions

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the substrate (e.g., 1% laminarin in buffer) and the enzyme solution.

  • Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding DNS reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • Determine the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

  • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalent per minute under the specified conditions.

Analysis of Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the oligosaccharides produced during the enzymatic degradation of this compound.

Materials:

  • Enzymatically hydrolyzed this compound samples

  • HPLC system with a suitable column (e.g., an amino- or carbohydrate-specific column)

  • Mobile phase (e.g., acetonitrile/water gradient)

  • Refractive index (RI) or evaporative light scattering detector (ELSD)

  • Oligosaccharide standards (e.g., glucose, laminaribiose, gentiobiose)

Procedure:

  • Filter the enzyme-inactivated hydrolysate through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Elute the sample using an appropriate mobile phase gradient to separate the different oligosaccharides.

  • Detect the separated components using an RI or ELSD detector.

  • Identify and quantify the degradation products by comparing their retention times and peak areas to those of known standards.[2][7]

Visualizations

Experimental Workflow for Enzymatic Degradation of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis of Degradation This compound This compound Solution (Substrate) Incubation Incubation (Controlled Temp & Time) This compound->Incubation Enzyme β-Glucanase Solution (e.g., from T. harzianum) Enzyme->Incubation Inactivation Enzyme Inactivation (Heat Treatment) Incubation->Inactivation Viscosity Viscosity Measurement Inactivation->Viscosity MW_Analysis Molecular Weight Analysis (e.g., GPC/SEC) Inactivation->MW_Analysis Product_Analysis Degradation Product Analysis (e.g., HPLC, TLC) Inactivation->Product_Analysis

Caption: Workflow for a typical enzymatic degradation study of this compound.

Mechanism of Enzymatic Action on this compound

enzymatic_action cluster_this compound This compound Structure cluster_enzymes Enzymatic Action G1 G G2 G G1->G2 β-1,3 G3 G G2->G3 β-1,3 G4 G G3->G4 β-1,3 G8 G G3->G8 β-1,6 G5 G G4->G5 β-1,3 G6 G G5->G6 β-1,3 G7 G G6->G7 β-1,3 G11 G G6->G11 β-1,6 G9 G G8->G9 β-1,3 G10 G G9->G10 β-1,3 G10->G11 β-1,3 G12 G G11->G12 β-1,3 Endo Endo-β-1,3-glucanase Endo->G4 Cleavage Site Exo Exo-β-1,3-glucanase Exo->G1 Cleavage Site Side β-1,6-glucanase Side->G8 Cleavage Site

Caption: Sites of action for different β-glucanases on the this compound structure.

Conclusion

The enzymatic degradation of this compound is a powerful tool for modifying its properties to suit a wide range of applications. While finding highly efficient and specific enzymes remains an area of active research, the methodologies outlined in this guide provide a solid foundation for conducting and evaluating these studies. By carefully selecting enzymes and controlling reaction conditions, researchers and drug development professionals can effectively tailor the molecular weight and functionality of this compound to meet their specific needs. Further research into novel β-glucanases and the optimization of enzymatic hydrolysis processes will continue to expand the potential applications of this versatile biopolymer.

References

An In-depth Technical Guide to the Interaction of Scleroglucan with Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a neutral, water-soluble β-glucan produced by fungi of the genus Sclerotium, has garnered significant attention in various industrial and biomedical fields. Its unique triple-helical structure imparts remarkable rheological properties, including high viscosity, shear-thinning behavior, and exceptional stability over a wide range of temperatures, pH, and salinity.[1][2][3][4][5] These characteristics, coupled with its biocompatibility and biodegradability, make this compound an attractive biomaterial for applications in drug delivery, tissue engineering, and cosmetics.[6][7][8] This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with other biomolecules, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Interaction of this compound with Proteins

The interaction of this compound with proteins is a critical aspect of its application in biological systems, influencing its mucoadhesive properties, its use in protein formulations, and its role as a drug carrier. While extensive quantitative data across a broad range of proteins is not widely available in the literature, studies on specific protein interactions and general principles of polysaccharide-protein interactions provide valuable insights.

Mucin

The interaction between this compound and mucin, the primary protein component of mucus, is of particular interest for mucoadhesive drug delivery systems. A study utilizing analytical ultracentrifugation to investigate mixtures of this compound with bovine submaxillary mucin (BSM) found no evidence of significant deleterious large aggregation effects.[9] This suggests that this compound is unlikely to cause issues like choking when used in formulations for dysphagia, a condition of swallowing difficulty.[9]

Experimental Protocol: Analytical Ultracentrifugation for this compound-Mucin Interaction

This protocol is based on the methodology described for studying this compound and bovine submaxillary mucin interactions.[9]

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2% w/v) in a suitable buffer (e.g., deionized water with 0.02% w/v sodium azide (B81097) to prevent microbial growth). Purify the solution by centrifugation to remove aggregates.[9]

    • Prepare a solution of bovine submaxillary mucin (BSM) in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 6.8, to mimic oral conditions and suppress polyelectrolyte effects of the mucin.[9]

    • Prepare mixtures of this compound and BSM at desired concentrations in the same buffer.

  • Sedimentation Velocity Experiments:

    • Use a Beckman Optima XL-I analytical ultracentrifuge or similar instrument.

    • Load the sample solutions (this compound alone, BSM alone, and the mixture) into the sample sector of a double-sector centerpiece cell. Load the reference buffer into the reference sector.

    • Centrifuge the samples at a high speed (e.g., 30,000–45,000 rpm) and a controlled temperature (e.g., 20.0 °C).[9]

    • Monitor the sedimentation of the macromolecules using interference optics.

    • Analyze the resulting data using software like SEDFIT to obtain sedimentation coefficient distributions, g(s).

  • Data Analysis:

    • Compare the sedimentation coefficient distributions of the individual components with that of the mixture.

    • The absence of new, larger species in the mixture's g(s) profile indicates a lack of significant aggregation or strong interaction under the tested conditions.[9]

Serum Albumin and Lysozyme (B549824)

Direct quantitative studies on the interaction of this compound with common model proteins like bovine serum albumin (BSA) or lysozyme are not readily found in the public domain. However, general principles of protein-polysaccharide interactions suggest that these interactions are governed by factors such as electrostatic forces, hydrogen bonding, and hydrophobic interactions.[10][11][12][13][14] Given that this compound is a neutral polysaccharide, strong electrostatic interactions with proteins like BSA (which is negatively charged at physiological pH) are not expected. Interactions would more likely be driven by weaker forces like hydrogen bonding and hydrophobic interactions.

To quantitatively assess these potential interactions, techniques like Isothermal Titration Calorimetry (ITC) and Dynamic Light Scattering (DLS) would be highly valuable.

Proposed Experimental Protocol: Isothermal Titration Calorimetry (ITC) for this compound-Protein Interaction

This proposed protocol is based on general methodologies for studying protein-carbohydrate interactions using ITC.[15][16]

  • Sample Preparation:

    • Prepare a solution of the protein (e.g., BSA or lysozyme) in a well-defined buffer (e.g., PBS) at a known concentration (typically in the µM range). The buffer should be extensively dialyzed to minimize heat of dilution effects.

    • Prepare a concentrated solution of this compound in the same dialysis buffer. The this compound solution should be filtered and degassed to avoid air bubbles and ensure homogeneity.

    • The concentration of the this compound in the syringe should be 10-20 times higher than the protein concentration in the cell.

  • ITC Experiment:

    • Use a high-sensitivity isothermal titration calorimeter.

    • Fill the sample cell with the protein solution and the injection syringe with the this compound solution.

    • Perform a series of small injections (e.g., 5-10 µL) of the this compound solution into the protein solution at a constant temperature.

    • Record the heat change associated with each injection.

    • As a control, perform a titration of the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • This analysis will yield the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.

Interaction of this compound with Nucleic Acids

The development of non-viral vectors for gene delivery is a major area of research, and polysaccharides are being explored as potential carriers for nucleic acids like DNA and RNA.[17][18][19] While chitosan (B1678972) and other cationic polysaccharides have been extensively studied for their ability to complex with negatively charged nucleic acids through electrostatic interactions, the neutral nature of this compound makes such interactions less straightforward.

Currently, there is a lack of direct experimental evidence and quantitative data on the interaction between this compound and nucleic acids in the scientific literature. However, this compound could potentially be utilized in nucleic acid delivery systems through chemical modification to introduce positive charges or by formulating it into nanoparticles that can encapsulate nucleic acids.[5]

Proposed Experimental Workflow: Investigating this compound-Nucleic Acid Complexation

// Edges Sclg_sol -> Mixing; NA_sol -> Mixing; Mixing -> Gel_Electrophoresis; Mixing -> Fluorescence; Mixing -> DLS; Gel_Electrophoresis -> Complexation; DLS -> Size_Zeta; Fluorescence -> Binding_Affinity; } dot Caption: Workflow for investigating this compound-nucleic acid interactions.

Interaction of this compound with Lipids

The interaction of this compound with lipids is relevant for its use in stabilizing emulsions and in the development of advanced drug delivery systems like liposomes. Hydrophobically modified this compound can be used to coat liposomes, enhancing their stability and modifying their release characteristics.

A study on O-palmitoylthis compound (PSCG), a hydrophobically modified version of this compound, demonstrated its ability to coat liposomes. This coating was shown to improve the stability of the liposomes in simulated gastric and intestinal fluids.

Experimental Protocol: Preparation and Characterization of this compound-Coated Liposomes

This protocol is a generalized procedure based on the principles of liposome (B1194612) preparation and coating with hydrophobized polysaccharides.

  • Synthesis of Hydrophobically Modified this compound (if applicable):

    • React this compound with a hydrophobic moiety (e.g., palmitoyl (B13399708) chloride) in a suitable solvent system to introduce alkyl chains onto the polysaccharide backbone.

  • Liposome Preparation (e.g., by thin-film hydration):

    • Dissolve lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture).

    • Evaporate the solvent under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

    • Hydrate the lipid film with an aqueous buffer (which can contain a drug for encapsulation) by vortexing or sonication to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Liposome Coating:

    • Incubate the prepared liposomes with a solution of this compound or hydrophobically modified this compound. The coating can occur via hydrophobic interactions (with modified this compound) or physical adsorption.

  • Characterization:

    • Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge of the coated and uncoated liposomes. A change in size and zeta potential upon addition of the polysaccharide indicates coating.

    • Stability Studies: Incubate the liposomes in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) and monitor the leakage of the encapsulated drug over time using techniques like HPLC.

    • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM) to confirm their structure and the presence of a coating layer.

Interaction of this compound with Other Polysaccharides

This compound can interact with other polysaccharides to form mixed gels with synergistic properties. These interactions are often mediated by changes in the solution's rheology and structure.

Gellan Gum

This compound has been co-crosslinked with gellan gum, an anionic polysaccharide, to form a chemical gel. This process involves first forming a physical gel with the two polymers, followed by a chemical reaction between the carboxylic groups of gellan and the hydroxyl groups of this compound to create a stable physical-chemical gel.[6][20]

Borax (as a crosslinker)

This compound can form a physical hydrogel in the presence of borate (B1201080) ions.[20][21][22] Borax acts as a crosslinker, forming a three-dimensional network. This hydrogel system has been shown to be effective for the sustained release of various molecules.[21][23] The release rate is dependent on the size of the drug molecule, indicating that the gel network creates channels that regulate diffusion.[21]

Quantitative Data: Drug Release from this compound-Borax Hydrogels

The following table summarizes the diffusion coefficients of different model drugs from a this compound-borax hydrogel, illustrating the size-dependent release.[21]

Model DrugMolecular Weight ( g/mol )Hydrodynamic Radius (Å)Diffusion Coefficient (cm²/s)
Theophylline180.17~3.61.2 x 10⁻⁶
Vitamin B121355.37~8.04.0 x 10⁻⁷
Myoglobin~17,000~19.01.0 x 10⁻⁷

Data extracted from studies on this compound-borax hydrogels and general literature values for hydrodynamic radii.

Experimental Protocol: Rheological Characterization of Mixed this compound Gels

This protocol provides a general framework for assessing the rheological properties of this compound mixtures.

  • Sample Preparation:

    • Prepare solutions of this compound and the other biomolecule (e.g., another polysaccharide, protein) at desired concentrations in a suitable buffer.

    • If a crosslinker (e.g., borax) is used, add it to the mixture and allow sufficient time for gelation.

  • Rheological Measurements:

    • Use a controlled-stress or controlled-strain rheometer with a suitable geometry (e.g., cone-plate or parallel-plate).

    • Oscillatory Shear (Frequency Sweep): Perform a frequency sweep at a constant, small strain within the linear viscoelastic region (LVER). This will determine the storage modulus (G') and loss modulus (G''). An increase in G' indicates a more solid-like, elastic behavior.

    • Steady Shear (Flow Sweep): Measure the viscosity as a function of shear rate. Shear-thinning behavior is characteristic of this compound solutions.

    • Creep-Recovery Test: Apply a constant stress for a period and then remove it, monitoring the strain. This provides information on the viscoelastic properties of the material.

  • Data Analysis:

    • Compare the rheological parameters (G', G'', viscosity) of the mixed system with those of the individual components to identify synergistic or antagonistic interactions.

Signaling Pathways and Logical Relationships

The interaction of this compound with cell surface receptors can trigger downstream signaling pathways, particularly in the context of its immunomodulatory effects. While the specific signaling cascades initiated by this compound are still under investigation, a generalized pathway for β-glucan recognition by immune cells can be depicted.

// Edges Sclg -> Dectin1 [label="Binding"]; Dectin1 -> Syk [label="Activation"]; Syk -> CARD9_Bcl10_MALT1 [label="Activation"]; CARD9_Bcl10_MALT1 -> NFkB [label="Activation"]; NFkB -> Gene_Expression [label="Translocation"]; } dot Caption: Generalized signaling pathway for β-glucan recognition by immune cells.

Conclusion

This compound is a versatile polysaccharide with a wide range of potential applications in the biomedical field, largely due to its unique structural and rheological properties. Its interactions with biomolecules are complex and multifaceted. While its ability to form hydrogels and control the release of encapsulated molecules has been well-documented, there is a clear need for more in-depth, quantitative studies on its direct interactions with a broader spectrum of proteins and nucleic acids. Advanced biophysical techniques such as ITC, SPR, and DLS will be instrumental in elucidating the thermodynamic and kinetic parameters of these interactions, which will, in turn, enable the rational design of novel this compound-based materials for advanced drug delivery and other biomedical applications. This guide provides a foundational understanding of the current knowledge and outlines experimental approaches to further explore the interactive potential of this promising biopolymer.

References

The Rise of a Biopolymer: A Technical Guide to the Discovery and Historical Development of Scleroglucan Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a non-ionic, water-soluble homopolysaccharide produced by filamentous fungi of the genus Sclerotium, has carved a significant niche in various industrial and biomedical applications. Its unique rheological properties, including high viscosity, pseudoplasticity, and remarkable stability over a wide range of temperatures, pH, and salinity, have made it a valuable ingredient in the food, cosmetic, and pharmaceutical industries. This technical guide provides an in-depth exploration of the discovery and historical development of this compound research, offering a comprehensive overview of its production, purification, and characterization for researchers, scientists, and drug development professionals.

Discovery and Early Development

The journey of this compound research is rooted in the broader exploration of microbial polysaccharides. Early investigations in the mid-20th century focused on β-glucans from various sources for their potential industrial and immunological applications.

A pivotal moment in the history of this compound came in the 1960s with the work of Halleck at The Pillsbury Company.[1][2] Halleck's research led to the isolation and initial characterization of a novel polysaccharide from the fermentation of Sclerotium rolfsii.[1][2] This pioneering work culminated in a patent that described the basic structure of this compound, the producing fungal strains, and the fundamental production and purification methods.[1][2] Following this discovery, The Pillsbury Company introduced this compound to the market under the trade name Polytran®.[3]

The initial primary application for this new biopolymer was in the oil recovery industry, where its exceptional stability and viscosity-enhancing properties proved more efficient than the then-standard xanthan gum under harsh reservoir conditions.[3] This early industrial adoption spurred further research and commercialization efforts. Over the years, various companies have produced and marketed this compound under different trade names, including Actigum™, Clearogel, and Sclerogum.[2][3]

Physicochemical Properties: A Quantitative Overview

The remarkable functionality of this compound stems from its unique molecular structure and resulting physicochemical properties. It consists of a linear backbone of β-1,3-D-glucopyranosyl residues with a single β-1,6-D-glucopyranosyl side chain at approximately every third glucose unit.[4] This structure imparts a rigid, rod-like conformation in solution, leading to its characteristic rheological behavior.[5]

The following tables summarize key quantitative data on the properties of this compound as reported in various studies.

PropertyReported ValuesReferences
Molecular Weight (Da) 1.3 x 10⁵ - 6.0 x 10⁶[1][2]
~3 x 10⁶ - ~5 x 10⁶ (self-associated)[5]
4.61 x 10⁵ (after HCl-HPH treatment)[6][7]
pH Stability Range 1 - 11[8]
1 - 13[2]
Temperature Stability Stable up to 100-120°C[2]
Viscosity remains practically constant between 10 and 90°C (at 0.5% and 2.0% concentration)[8]
Purity Biopolymer CS-6: 60-75% this compound[1]
Biopolymer CS-11: 85-90% polysaccharide[1]
Highly purified: ~98%[1]

Table 1: Physicochemical Properties of this compound

ParameterValueReference
Intrinsic Viscosity [η] (mL/g) 9510 - 9610 (for triplex in water)[2]
Mark-Houwink-Sakurada 'a' value 0.95[5]

Table 2: Hydrodynamic Properties of this compound

Experimental Protocols: From Fermentation to Characterization

The production and analysis of this compound involve a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments cited in the literature.

Fermentation of Sclerotium rolfsii for this compound Production

This protocol is based on submerged aerobic fermentation, a widely used method for producing microbial polysaccharides.

3.1.1. Culture Media

A commonly used medium for this compound production is a modified Czapek-Dox medium with a high carbon-to-nitrogen ratio.

ComponentConcentration (g/L)
Sucrose (B13894)150
NaNO₃2.25
K₂HPO₄·3H₂O2.0
KCl0.5
MgSO₄·7H₂O0.5
Yeast Extract1.0
Citric Acid·H₂O0.7
FeSO₄·7H₂O0.05

Table 3: Optimized Fermentation Medium (MOPT) Composition[1]

3.1.2. Inoculum Preparation

  • Activate a stock culture of Sclerotium rolfsii on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) and incubate at 30°C for 4-5 days.[7]

  • Transfer a mycelial plug from the agar plate to a flask containing a liquid seed medium (e.g., the same composition as the fermentation medium but with a lower sucrose concentration).

  • Incubate the seed culture at 30°C on a rotary shaker at 200 rpm for 48-60 hours.[7]

3.1.3. Fermentation Conditions

  • Aseptically transfer the seed culture to a sterilized bioreactor containing the production medium. The inoculum size is typically 5-10% (v/v).[7]

  • Maintain the following operating conditions:

    • Temperature: 28-30°C[1][9]

    • pH: Initial pH is adjusted to 4.5 and is typically left uncontrolled, as it naturally drops to 2.0-2.5 due to the production of oxalic acid.[1] Some protocols suggest a two-stage pH control, maintaining it at 3.5 for optimal growth and then shifting to 4.5 to promote polysaccharide synthesis.[8]

    • Agitation: 400 rpm[1]

    • Aeration: 0.5 - 1.0 vvm (volume of air per volume of medium per minute)[1][7]

  • The fermentation is typically carried out for 48-72 hours.[1][9]

Purification of this compound

The downstream processing of this compound is crucial for obtaining a high-purity product.

  • Mycelial Separation: At the end of the fermentation, dilute the viscous broth 3- to 4-fold with distilled water to reduce viscosity.[8]

  • Heat the diluted broth to 80°C for 30 minutes to inactivate enzymes and facilitate cell lysis.[8]

  • Homogenize the broth to release the polysaccharide from the mycelial mass.[8]

  • Separate the mycelia from the supernatant by centrifugation at 10,000 x g for 30 minutes.[8]

  • Precipitation: Collect the supernatant and precipitate the this compound by adding an equal volume of ethanol (B145695) or isopropanol.[10]

  • Allow the polysaccharide to precipitate at 4°C for at least 12 hours.[10]

  • Recovery and Drying: Collect the precipitated this compound by centrifugation or filtration.

  • Wash the precipitate with ethanol to remove residual impurities.

  • Dry the purified this compound, for example, by freeze-drying or vacuum drying, to obtain a fine white powder.[10]

Characterization of this compound

3.3.1. Molecular Weight Determination

Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS) is a standard method for determining the absolute molecular weight and its distribution without the need for column calibration with standards.[11]

3.3.2. Structural Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups of this compound. The spectrum typically shows a broad absorption band around 3400 cm⁻¹ (O-H stretching), a peak around 2900 cm⁻¹ (C-H stretching), and characteristic peaks in the fingerprint region (1200-800 cm⁻¹) corresponding to glycosidic linkages.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for elucidating the detailed structure of this compound, including the confirmation of β-1,3 and β-1,6 glycosidic linkages.[14][15]

Visualizing the Process: Experimental Workflows and Biosynthetic Pathway

To provide a clearer understanding of the processes involved in this compound research, the following diagrams have been generated using the DOT language.

Scleroglucan_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Preparation (S. rolfsii) Fermentation Fermentation (Bioreactor) Inoculum->Fermentation Inoculation Dilution Broth Dilution & Heat Treatment Fermentation->Dilution Harvest Homogenization Homogenization Dilution->Homogenization Centrifugation1 Mycelial Separation (Centrifugation) Homogenization->Centrifugation1 Precipitation This compound Precipitation (Ethanol/Isopropanol) Centrifugation1->Precipitation Supernatant Centrifugation2 Recovery (Centrifugation) Precipitation->Centrifugation2 Drying Drying Centrifugation2->Drying Purified_this compound Purified this compound Drying->Purified_this compound Scleroglucan_Biosynthesis_Pathway cluster_Glycolysis Glycolysis cluster_Precursor_Synthesis Precursor Synthesis cluster_Scleroglucan_Synthesis This compound Synthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase F16BP Fructose-1,6-Bisphosphate F6P->F16BP EMP ...EMP Pathway... F16BP->EMP PEP Phosphoenolpyruvate EMP->PEP Pyruvate Pyruvate PEP->Pyruvate TCA Cycle & Oxalate (B1200264) Synthesis TCA Cycle & Oxalate Synthesis Pyruvate->TCA Cycle & Oxalate Synthesis UDPG UDP-Glucose G1P->UDPG UDP-Glucose Pyrophosphorylase Glucosyltransferase β-1,3-Glucan Synthase & β-1,6-Glucosyltransferase UDPG->Glucosyltransferase Precursor This compound This compound Chain Glucosyltransferase->this compound Polymerization Extrusion Extrusion from Cell This compound->Extrusion

References

An In-Depth Technical Guide to the Properties of Scleroglucan Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Scleroglucan is a non-ionic, water-soluble homopolysaccharide produced by the fermentation of filamentous fungi, most notably species from the genus Sclerotium, such as Sclerotium rolfsii.[1][2] Its chemical structure consists of a linear backbone of β-(1,3)-D-glucose units with a single β-(1,6)-D-glucose side chain at every third glucose residue.[1] In aqueous solutions, this compound adopts a highly ordered, rigid, triple-helical conformation, which is fundamental to its remarkable rheological properties and exceptional stability.[2][3][4] These characteristics make it a highly valued excipient in the pharmaceutical, cosmetic, and food industries, particularly for applications requiring thickening, stabilization, and controlled release.[5][6][7] This guide provides a comprehensive analysis of the core properties of this compound solutions, detailed experimental protocols for their characterization, and quantitative data to support formulation and development.

Core Molecular and Solution Structure

The defining feature of this compound in an aqueous solution is its triple-helical structure.[4][8] This semi-rigid, rod-like conformation results from the intermolecular hydrogen bonding between three individual polysaccharide chains. This structure is responsible for the high viscosity of its solutions even at low concentrations and provides exceptional resistance to chemical and thermal degradation.[9][10] The triple helix can be denatured into single random coils under extreme conditions, such as at temperatures exceeding 130°C or in highly alkaline environments (pH ≥ 12.5), which leads to a significant loss of viscosity.[6][11]

cluster_backbone β-1,3-Glucan Backbone cluster_sidechain β-1,6 Side Chain G1 Glucose G2 Glucose G1->G2 G3 Glucose G2->G3 G4 Glucose G3->G4 S1 Glucose G3->S1 β-1,6

Caption: Simplified structure of this compound.

Rheological Properties

This compound solutions exhibit pronounced non-Newtonian, pseudoplastic (shear-thinning) behavior, where viscosity decreases as the applied shear rate increases.[8][12] This property is highly desirable in formulations such as injectable suspensions or topical creams. The viscosity is directly proportional to the polymer concentration; as concentration rises, the shear-thinning behavior becomes more distinct.[12][13] This is quantitatively described by an increase in the consistency coefficient (K) and a decrease in the flow behavior index (n) in the Power Law model.[12] At low temperatures, typically around 7°C, this compound solutions can form thermoreversible gels.[6][8]

Data Presentation: Rheological Parameters

Table 1: Viscosity of this compound Solutions at Various Concentrations

Concentration (% w/v) Apparent Viscosity (mPa·s) Source
0.16 350 [13][14]
0.32 ~1,500 [14]
0.64 ~4,000 [14]

| 2.56 | 13,927 |[13][14] |

Table 2: Power Law Model Parameters for this compound Solutions

Concentration (ppm) Consistency Coefficient (K) Flow Behavior Index (n) Rheological Behavior Source
100 0.560 0.996 Near-Newtonian [12]

| 800 | 1.007 | 0.859 | Pseudoplastic |[12] |

Stability Profile

This compound is renowned for its exceptional stability under a wide range of harsh conditions, a direct result of its rigid triple-helical structure.

  • Thermal Stability : this compound solutions maintain their viscosity at elevated temperatures.[6][8] Studies have shown it can retain over 90% of its viscosity after 500 days at 90°C in seawater.[6] The viscosity remains stable up to 120°C, with significant degradation and loss of the triple-helical structure occurring only at temperatures above 130-150°C.[8][10][11] Thermogravimetric analysis (TGA) shows the polymer decomposition begins in the range of 304–330°C.[15]

  • pH Stability : The viscosity of this compound solutions is remarkably stable across a broad pH range, typically from 1 to 11.[6][16] This makes it suitable for formulations with acidic or alkaline active pharmaceutical ingredients.

  • Electrolyte Stability : As a non-ionic polysaccharide, this compound's properties are largely unaffected by the presence of salts and electrolytes, even at high concentrations.[1][6][8] This is a significant advantage over many anionic polymers, like xanthan gum, whose viscosity can be sensitive to ionic strength.[3]

Data Presentation: Stability Parameters

Table 3: Viscosity Retention under High Temperature and Salinity

Polymer Concentration Temperature (°C) Salinity (g/L) Shear Rate (s⁻¹) Apparent Viscosity (mPa·s) Viscosity Retention (%) Source
1500 mg/L 90 220 - 59.83 70.04 [3][17]
1500 mg/L 140 - 250 19.74 118.27 [3][17]
- 100 30,000 (TDS Seawater) - - >90% (after 720 days) [13]

| - | 40 days | 220 | - | - | 89.54 |[3][17] |

Table 4: pH Influence on this compound Solution Viscosity

pH Range Viscosity Variation Observation Source
1 - 11 Minimal Practically constant viscosity [6]
3 - 10 < 15% Highly resistant to acid and alkali [3][17]

| 4 - 12 | Minimal | Remains practically constant |[14] |

Experimental Protocols & Workflows

Protocol 1: this compound Production and Purification

This protocol outlines the general steps for producing and extracting this compound from a fermentation broth.

  • Fermentation : Cultivate a this compound-producing strain, such as Sclerotium rolfsii, in a suitable fermentation medium containing a carbon source (e.g., glucose or sucrose), a nitrogen source, and essential minerals at a controlled temperature (e.g., 30°C).[18]

  • Broth Pre-treatment : Dilute the harvested fermentation broth 3- to 5-fold with distilled water to reduce its viscosity.[18][19] Heat the diluted broth to approximately 70-80°C for 30-40 minutes to inactivate enzymes.[18][19]

  • Mycelial Separation : Centrifuge the pre-treated broth at high speed (e.g., 10,000 x g) for 30 minutes to pellet the fungal cells and other insoluble materials.[6][19]

  • This compound Precipitation : Collect the supernatant, which contains the dissolved this compound. Add an equal volume of a water-miscible solvent, such as ethanol (B145695) or isopropanol, to the supernatant to precipitate the polysaccharide.[18]

  • Recovery and Drying : Recover the precipitated this compound by filtration or centrifugation. Wash the product multiple times with the precipitation solvent to remove residual impurities. Dry the purified this compound in an oven or by freeze-drying to obtain a fine powder.[18][19]

cluster_process This compound Production & Purification Fermentation Fermentation (S. rolfsii) PreTreatment Broth Dilution & Heat Treatment Fermentation->PreTreatment Centrifugation Centrifugation (Cell Removal) PreTreatment->Centrifugation Precipitation Alcohol Precipitation Centrifugation->Precipitation Drying Washing & Drying Precipitation->Drying FinalProduct Pure This compound Drying->FinalProduct

Caption: Workflow for this compound production.

Protocol 2: Rheological Characterization

This protocol describes the measurement of apparent viscosity as a function of shear rate.

  • Solution Preparation : Prepare this compound solutions at desired concentrations (e.g., 0.1% to 1.0% w/v) in the selected solvent (e.g., deionized water or brine). Ensure complete dissolution by stirring for several hours. Improper preparation can lead to poor filterability and inaccurate viscosity readings.[16]

  • Instrument Setup : Use a rotational rheometer equipped with a suitable geometry (e.g., cone-and-plate or concentric cylinder). Set the temperature control to the desired value (e.g., 25°C).

  • Sample Loading : Carefully load the sample onto the rheometer, ensuring no air bubbles are trapped.

  • Equilibration : Allow the sample to rest and equilibrate at the set temperature for a sufficient period (e.g., 5-10 minutes).

  • Shear Rate Sweep : Perform a shear rate sweep, typically from a low rate (e.g., 0.1 s⁻¹) to a high rate (e.g., 1000 s⁻¹), while recording the corresponding shear stress. The apparent viscosity is calculated as shear stress divided by shear rate.

  • Data Analysis : Plot the apparent viscosity versus the shear rate on a log-log scale to visualize the shear-thinning behavior.

cluster_workflow Rheological Analysis Workflow Prep Prepare this compound Solution Load Load Sample into Rheometer Prep->Load Equilibrate Equilibrate at Test Temperature Load->Equilibrate Sweep Perform Shear Rate Sweep Equilibrate->Sweep Analyze Record & Analyze Viscosity Data Sweep->Analyze

Caption: Experimental workflow for rheology.

Protocol 3: Thermal Stability Analysis (TGA/DSC)

This protocol outlines the use of Simultaneous Thermal Analysis (STA) to assess thermal decomposition.

  • Sample Preparation : Place a small, accurately weighed amount of the dry this compound sample (e.g., 10-15 mg) into an alumina (B75360) or platinum crucible.[15]

  • Instrument Setup : Place the crucible in a Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC.

  • Experimental Conditions : Purge the furnace with an inert gas, such as nitrogen, to prevent oxidative degradation.[15]

  • Heating Program : Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 1000°C) at a constant heating rate, typically 5-10°C/min.[15]

  • Data Acquisition : Continuously record the sample weight (TGA curve) and the heat flow (DSC curve) as a function of temperature.

  • Data Analysis : Analyze the TGA curve to identify the onset temperature of decomposition and the percentage of weight loss at different stages. Analyze the DSC curve to identify endothermic or exothermic events, such as decomposition, which for this compound is an endothermic event with a peak maximum around 321°C.[15]

Applications in Drug Development

The unique combination of high viscosity, pseudoplasticity, and exceptional stability makes this compound a versatile excipient in drug development.[5][20]

  • Modified-Release Formulations : Its ability to form a robust gel layer upon hydration makes it an excellent matrix-forming agent for sustained-release oral tablets.[5][6] The polymer swells to control the diffusion and release of the embedded drug.[5][20]

  • Ophthalmic Solutions : The shear-thinning behavior is ideal for eye drops, which have high viscosity in the container but thin upon blinking, improving residence time and bioavailability without causing blurred vision.[5]

  • Suspension and Emulsion Stabilizer : Its high viscosity at low shear rates effectively prevents the settling of suspended particles or the coalescence of droplets in liquid dosage forms.[7]

  • Bioadhesives : this compound exhibits bioadhesive properties, which are beneficial for formulations requiring prolonged contact with mucosal surfaces.[6]

References

An In-depth Technical Guide to Scleroglucan Molecular Weight Determination and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight and molecular weight distribution of scleroglucan, a versatile exopolysaccharide with significant applications in the pharmaceutical and biotechnology sectors. Accurate characterization of these parameters is critical for understanding its physicochemical properties, ensuring batch-to-batch consistency, and predicting its performance in various formulations.

Introduction to this compound and its Molecular Weight

This compound is a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium. It consists of a linear backbone of β-1,3-linked D-glucose residues with single β-1,6-linked D-glucosyl side chains every third residue.[1] This unique structure contributes to its high viscosity, pseudoplasticity, and stability over a wide range of temperatures, pH, and salinity.[2]

The molecular weight of this compound is not a fixed value but rather a distribution of polymer chain lengths, which is influenced by factors such as the producing microbial strain, fermentation conditions, and downstream processing methods.[1] Reported average molecular weights for this compound typically range from 1.3 × 10⁵ Da to as high as 2.0 × 10⁷ Da.[1][3] For instance, this compound from Sclerotium rolfsii ATCC 201126 has been reported to have an average molecular weight of approximately 5.2 × 10⁶ Da for its triple-helical structure.[1] The considerable polydispersity of this compound necessitates the use of advanced analytical techniques to obtain a comprehensive understanding of its molecular weight distribution.[4]

Core Analytical Techniques for Molecular Weight Determination

The determination of this compound's molecular weight and its distribution is primarily accomplished through a combination of chromatographic, light scattering, and hydrodynamic techniques. The most prominent and powerful of these are Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Analytical Ultracentrifugation (AUC), and Viscometry.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a robust and widely used method for the absolute determination of molecular weight and size of macromolecules without the need for column calibration with standards.[5][6] The technique separates molecules based on their hydrodynamic volume, followed by online MALS and refractive index (RI) detection to determine the molar mass and concentration of the eluting fractions.[7]

Analytical Ultracentrifugation (AUC)

AUC is a first-principles-based method that provides information on the molecular weight, size, shape, and interactions of macromolecules in solution.[8] It is considered one of the most accurate methods for determining the molar mass of a molecule.[8] Two complementary AUC experiments are particularly relevant for this compound analysis: sedimentation velocity (SV) and sedimentation equilibrium (SE). SV provides hydrodynamic information about the size and shape, while SE is a thermodynamic technique that yields information about the molecular weight.[8]

Viscometry

Viscometry is a classical and cost-effective method for estimating the average molecular weight of polymers.[9] It relies on measuring the viscosity of dilute polymer solutions and relating it to the molecular weight through the Mark-Houwink-Sakurada equation: [η] = K * Mᵃ , where [η] is the intrinsic viscosity, M is the viscosity-average molecular weight, and K and 'a' are the Mark-Houwink parameters that are specific to the polymer-solvent-temperature system.[10][11] The 'a' value also provides insights into the conformation of the polymer in solution, with values typically ranging from 0.5 for a random coil in a theta solvent to 2.0 for a rigid rod.[10][12]

Data Presentation: Comparative Molecular Weight of this compound

The following table summarizes representative molecular weight data for this compound obtained using various techniques and from different sources. This allows for a direct comparison of the results and highlights the variability of this biopolymer.

Producing OrganismAnalytical MethodAverage Molecular Weight (Mw) (Da)Polydispersity Index (PDI)Reference
Sclerotium rolfsiiSEC-MALS3 x 10⁶ to 5 x 10⁶Not Reported[4]
Sclerotium rolfsii ATCC 201126Not Specified5.2 x 10⁶ (triple helix)Not Reported[1]
Sclerotium rolfsii ATCC 201126Not Specified1.6 - 1.7 x 10⁶ (random coil)Not Reported[1]
Sclerotium glucanicumNot Specified1.1 x 10⁵ (degree of polymerization)Not Reported[1]
Commercial this compoundNot Specified8.0 x 10⁵ (degree of polymerization)Not Reported[1]
Sclerotium rolfsii WSH-G01HPGPC> 10⁸Not Reported[13][14]
Modified Sclerotium rolfsii WSH-G01HPGPC4.61 x 10⁵Not Reported[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the determination of this compound's molecular weight.

Protocol for SEC-MALS Analysis

Objective: To determine the absolute molecular weight distribution of this compound.

Materials:

  • This compound sample (freeze-dried powder)

  • Mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃)

  • SEC columns suitable for high molecular weight polysaccharides (e.g., Waters Ultrahydrogel, Tosoh TSKgel)

  • SEC system with a pump, injector, and column oven

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of freeze-dried this compound powder.[15]

    • Dissolve the sample in the mobile phase to a final concentration of 0.5–3 mg/mL.[7]

    • Gently agitate the solution overnight to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation Setup:

    • Equilibrate the SEC system, including columns and detectors, with the mobile phase at a constant temperature (e.g., 35°C) and flow rate (e.g., 0.5 mL/min).[16]

    • Ensure stable baselines for both MALS and RI detectors.

  • Data Acquisition:

    • Inject a known volume (e.g., 100 µL) of the prepared this compound solution onto the SEC column.[7]

    • Collect the light scattering and refractive index data throughout the elution profile.

  • Data Analysis:

    • Use the appropriate software (e.g., ASTRA from Wyatt Technology) to process the collected data.

    • Determine the concentration of each eluting fraction from the RI signal and the specific refractive index increment (dn/dc) of this compound in the mobile phase.

    • Calculate the molar mass at each elution volume using the data from the MALS detector.

    • Generate the molecular weight distribution plot and calculate the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn).

Protocol for Analytical Ultracentrifugation (AUC)

Objective: To determine the molecular weight and heterogeneity of this compound in solution.

Materials:

  • This compound sample

  • Experimental buffer (e.g., deionized distilled water with 0.02% sodium azide)[4]

  • Analytical ultracentrifuge with absorbance and/or interference optics

  • Sample cells (e.g., 12 mm double sector cells)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the experimental buffer.

    • Prepare a series of dilutions to obtain a range of concentrations (e.g., 0.075 to 2.0 mg/mL).[4]

    • Dialyze the samples against the experimental buffer to ensure solvent matching.

  • Sedimentation Velocity (SV) Experiment:

    • Load 400 µL of the sample and the matching buffer into the appropriate sectors of the cell.[4]

    • Centrifuge the samples at a high speed (e.g., 30,000–45,000 rpm) and a constant temperature (e.g., 20.0°C).[4]

    • Monitor the movement of the sedimentation boundary over time using the optical system.

    • Analyze the data using software such as SEDFIT to obtain the sedimentation coefficient distribution, g(s).

  • Sedimentation Equilibrium (SE) Experiment:

    • Centrifuge the samples at a lower speed for a longer duration until sedimentation and diffusion reach equilibrium.

    • Acquire radial concentration profiles at equilibrium.

    • Analyze the data to determine the weight-average molecular weight.

  • Data Analysis:

    • For SV, the sedimentation coefficient distribution can be converted to a molecular weight distribution.

    • For SE, the molecular weight is determined from the equilibrium concentration gradient. Thermodynamic non-ideality may need to be corrected for, especially at higher concentrations.[4]

Protocol for Viscometry

Objective: To determine the intrinsic viscosity and estimate the viscosity-average molecular weight of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., deionized water, 0.1 M NaCl)

  • Capillary viscometer (e.g., Ubbelohde type)

  • Thermostatic water bath

  • Stopwatch

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration.

    • Prepare a series of dilutions of the stock solution with the same solvent.[17]

  • Measurement of Flow Times:

    • Clean the viscometer thoroughly.

    • Equilibrate the viscometer in the thermostatic water bath at a constant temperature (e.g., 25°C).[17]

    • Measure the flow time of the pure solvent (t₀).

    • For each polymer solution, measure the flow time (t). Repeat each measurement for precision.[17]

  • Calculation of Viscosities:

    • Calculate the relative viscosity (η_rel = t/t₀).[18]

    • Calculate the specific viscosity (η_sp = η_rel - 1).[19]

    • Calculate the reduced viscosity (η_red = η_sp / c), where c is the concentration.[19]

    • Calculate the inherent viscosity (η_inh = ln(η_rel) / c).[19]

  • Determination of Intrinsic Viscosity ([η]):

    • Plot both the reduced viscosity and the inherent viscosity against concentration.

    • Extrapolate the two lines to zero concentration. The common intercept on the y-axis is the intrinsic viscosity.[19]

  • Calculation of Molecular Weight:

    • Use the Mark-Houwink-Sakurada equation, [η] = K * Mᵃ, to calculate the viscosity-average molecular weight (M). The values of K and 'a' for this compound in the specific solvent and at the measurement temperature must be known from the literature or determined experimentally.[20]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the analysis of this compound's molecular weight.

Experimental_Workflow_for_Scleroglucan_MW_Determination cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Interpretation Dissolution Dissolution in Appropriate Solvent Filtration Filtration Dissolution->Filtration SEC_MALS SEC-MALS Filtration->SEC_MALS AUC Analytical Ultracentrifugation Filtration->AUC Viscometry Viscometry Filtration->Viscometry MW_Distribution Molecular Weight Distribution SEC_MALS->MW_Distribution Avg_MW Average Molecular Weights (Mw, Mn, Mz) SEC_MALS->Avg_MW PDI Polydispersity Index (PDI) SEC_MALS->PDI AUC->Avg_MW Viscometry->Avg_MW (Viscosity Average) Conformation Conformational Information (from 'a' value and Rg) Viscometry->Conformation Analytical_Technique_Relationships cluster_techniques Primary Analytical Techniques cluster_information Derived Information This compound This compound Sample SEC_MALS SEC-MALS This compound->SEC_MALS AUC Analytical Ultracentrifugation This compound->AUC Viscometry Viscometry This compound->Viscometry Absolute_MW Absolute Molecular Weight (Mw, Mn) SEC_MALS->Absolute_MW MW_Distribution Molecular Weight Distribution SEC_MALS->MW_Distribution Hydrodynamic_Radius Hydrodynamic Radius (Rh) SEC_MALS->Hydrodynamic_Radius AUC->Absolute_MW Sedimentation_Coeff Sedimentation Coefficient (s) AUC->Sedimentation_Coeff Heterogeneity Heterogeneity/Aggregation AUC->Heterogeneity Intrinsic_Viscosity Intrinsic Viscosity ([η]) Viscometry->Intrinsic_Viscosity Viscosity_Avg_MW Viscosity-Average MW (Mv) Intrinsic_Viscosity->Viscosity_Avg_MW Conformation Conformation ('a' value) Intrinsic_Viscosity->Conformation

References

Conformational Analysis of Scleroglucan in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scleroglucan, a non-ionic, water-soluble β-glucan produced by fungi of the genus Sclerotium, has garnered significant interest in various industries, including pharmaceuticals, due to its unique rheological properties and biocompatibility. The functional attributes of this compound are intrinsically linked to its conformational state in solution, which is highly sensitive to the surrounding solvent environment. This technical guide provides an in-depth analysis of the conformational behavior of this compound in different solvents, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of the underlying principles and workflows.

Introduction: The Conformational Dichotomy of this compound

In aqueous solutions at neutral pH and ambient temperature, this compound adopts a highly ordered, rigid, triple-helical tertiary structure.[1] This triple helix is stabilized by inter-chain hydrogen bonds, giving rise to a rod-like conformation that is responsible for its high viscosity and pseudoplastic behavior.[2] However, this ordered structure can be disrupted by changes in the solvent environment, leading to a conformational transition to a disordered, single-chain random coil.[3][4] This transition is accompanied by a significant decrease in viscosity and a change in the hydrodynamic properties of the polysaccharide.[5] Understanding and controlling this conformational equilibrium is crucial for the application of this compound in drug delivery systems and other advanced materials.

Quantitative Analysis of this compound Conformation

The conformational state of this compound can be quantitatively described by several key parameters, including molecular weight (Mw), intrinsic viscosity ([η]), and persistence length (Lp). The following tables summarize these parameters for this compound in its triple-helical and random coil conformations in various solvent systems.

Table 1: Molecular Weight of this compound in Different Conformational States

Solvent SystemConformationMolecular Weight (Mw) (Da)Reference(s)
Water (neutral pH)Triple Helix1.3 x 10⁵ - 6.0 x 10⁶[1]
0.01 M NaOHTriple Helix~3 times that in DMSO[5]
Dimethyl sulfoxide (B87167) (DMSO)Random Coil1.6 x 10⁶ - 1.7 x 10⁶[1]
High pH (≥ 12.5)Random Coil-[3][4]

Table 2: Intrinsic Viscosity of this compound in Different Solvents

Solvent SystemTemperature (°C)ConformationIntrinsic Viscosity ([η]) (mL/g)Reference(s)
Water25Triple Helix9510 - 9610[1]
0.01 M NaOH25Triple HelixClose to that of triple helix in water[5]
Dimethyl sulfoxide (DMSO)25Random Coil-[5]
Water30Triple Helix9200[6]
Water150Random Coil850[6]

Factors Influencing the Conformational Transition

The transition from a triple helix to a random coil is a cooperative process that can be induced by several factors:

  • Solvent Composition: The addition of denaturing solvents, such as dimethyl sulfoxide (DMSO), disrupts the hydrogen bonds that stabilize the triple helix, leading to its dissociation into single chains.[3][4]

  • pH: In alkaline solutions with a pH of 12.5 or higher (typically ≥ 0.15 M NaOH), the triple-helical structure of this compound denatures into a random coil conformation.[1][3][4]

  • Temperature: At elevated temperatures, typically above 130°C, the thermal energy is sufficient to overcome the forces holding the triple helix together, resulting in a transition to a random coil.[6] This transition is reversible upon cooling, although the reformation of the perfect triple helix can be kinetically hindered.[1]

  • Salts: The presence of salts can influence the stability of the triple helix. While this compound is generally tolerant to a wide range of salt concentrations, very high concentrations can lead to aggregation and changes in viscosity.[1][7]

cluster_conditions Environmental Conditions cluster_conformation This compound Conformation Aqueous_Solution Aqueous Solution (Neutral pH, Room Temp) Triple_Helix Triple Helix Ordered, Rigid, High Viscosity Aqueous_Solution->Triple_Helix Favors Denaturing_Solvents Denaturing Solvents (e.g., DMSO) Denaturing_Solvents->Triple_Helix Induces Transition High_pH High pH (≥ 12.5, ≥ 0.15 M NaOH) High_pH->Triple_Helix Induces Transition High_Temperature High Temperature (> 130°C) High_Temperature->Triple_Helix Induces Transition Random_Coil Random Coil Disordered, Flexible, Low Viscosity Triple_Helix->Random_Coil Denaturation Random_Coil->Triple_Helix Renaturation

Figure 1: this compound Conformational Transition Pathway.

Experimental Protocols for Conformational Analysis

A variety of analytical techniques are employed to characterize the conformational state of this compound in different solvents. The following sections outline the detailed methodologies for these key experiments.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight, size, and conformation of macromolecules in solution.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., those packed with agarose-based gels for biological samples), a multi-angle light scattering (MALS) detector, and a differential refractive index (DRI) detector.[8][9]

  • Sample Preparation: this compound samples are dissolved in the desired solvent (e.g., water, 0.1 M NaNO₃, or DMSO) at a known concentration, typically in the range of 0.1-1.0 mg/mL. The solutions are filtered through a 0.22 or 0.45 µm filter to remove any particulate matter.[10]

  • Chromatographic Conditions:

    • Mobile Phase: The mobile phase should be the same as the solvent used to dissolve the sample and should be filtered and degassed.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C.

  • Data Analysis: The MALS detector measures the intensity of scattered light at various angles, which is used to determine the weight-average molecular weight (Mw) at each elution volume. The DRI detector measures the concentration of the eluting polymer. The relationship between the radius of gyration (Rg) and Mw, obtained from the MALS data, provides information about the conformation of the polymer. A plot of log(Rg) versus log(Mw) can distinguish between rod-like, random coil, and branched structures.[9]

Viscometry

Viscometry is used to determine the intrinsic viscosity of a polymer solution, which is a measure of the contribution of the polymer to the viscosity of the solution and is related to its molecular weight and conformation.

  • Instrumentation: A capillary viscometer, such as an Ubbelohde viscometer, is commonly used.[2] For more detailed studies, a rotational rheometer can be employed to measure viscosity over a range of shear rates.

  • Sample Preparation: A series of dilute this compound solutions of known concentrations are prepared in the desired solvent. The concentrations should be low enough to be in the dilute regime where polymer-polymer interactions are minimized.

  • Measurement: The flow time of the pure solvent and each of the polymer solutions through the capillary is measured at a constant temperature.

  • Data Analysis: The relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) are calculated from the flow times. The intrinsic viscosity ([η]) is determined by extrapolating the reduced viscosity to zero concentration using the Huggins and Kraemer equations. The Mark-Houwink equation, [η] = K * M^a, can then be used to relate the intrinsic viscosity to the molecular weight, where K and 'a' are constants that depend on the polymer, solvent, and temperature. The value of the exponent 'a' provides insight into the polymer's conformation (e.g., ~0.5-0.8 for a random coil, and >0.8 for a more rigid structure).[11]

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for elucidating the primary structure and conformational details of this compound.[3][8] 1D and 2D NMR experiments (e.g., COSY, HSQC) can be used to determine the glycosidic linkages and the overall structure.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is sensitive to the vibrational modes of the molecule and can be used to identify the characteristic absorption bands associated with the triple-helical conformation of this compound.[4]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for monitoring changes in the secondary structure of chiral molecules like polysaccharides. The transition from the ordered triple helix to the disordered random coil can be observed as a change in the CD spectrum.[12]

Scleroglucan_Sample This compound Sample in Solvent SEC_MALS SEC-MALS Analysis Scleroglucan_Sample->SEC_MALS Viscometry Viscometry Scleroglucan_Sample->Viscometry Spectroscopy Spectroscopic Analysis (NMR, FTIR, CD) Scleroglucan_Sample->Spectroscopy Mw_Rg Molecular Weight (Mw) Radius of Gyration (Rg) SEC_MALS->Mw_Rg Intrinsic_Viscosity Intrinsic Viscosity ([η]) Viscometry->Intrinsic_Viscosity Structural_Info Structural & Conformational Information Spectroscopy->Structural_Info Conformation Conformation (Triple Helix vs. Random Coil) Mw_Rg->Conformation Intrinsic_Viscosity->Conformation Structural_Info->Conformation

Figure 2: Experimental Workflow for this compound Analysis.

Conclusion

The conformational state of this compound is a critical determinant of its physicochemical and functional properties. The transition between the ordered triple helix and the disordered random coil can be precisely controlled by manipulating the solvent environment, including the choice of solvent, pH, and temperature. A comprehensive understanding of these conformational dynamics, facilitated by the experimental techniques outlined in this guide, is essential for the rational design and development of this compound-based materials for advanced applications in the pharmaceutical and other industries. The ability to characterize and modulate the conformation of this compound will enable the optimization of its performance in areas such as controlled drug release, tissue engineering, and biocompatible hydrogels.

References

A Technical Guide to the Fungal Fermentation of Scleroglucan: From Source to Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the production of scleroglucan, a versatile exopolysaccharide, through fungal fermentation. This compound's unique rheological properties and stability make it a valuable ingredient in the pharmaceutical, cosmetic, and food industries. This document details the primary fungal sources, optimized fermentation protocols, and downstream processing for the isolation and purification of high-quality this compound.

Fungal Sources of this compound

This compound is a non-ionic, water-soluble homopolysaccharide primarily produced by filamentous fungi of the genus Sclerotium.[1] The dominant and most studied species for commercial production is Sclerotium rolfsii.[2][3] Other species capable of producing this compound include Sclerotium glucanicum and Sclerotium delphinii.[2][3] The polysaccharide consists of a linear backbone of β-1,3-linked D-glucose residues with a single β-1,6-linked D-glucose side chain at approximately every third residue.[4] This structure imparts excellent solubility and a stable triple-helical conformation in solution.[5]

Fermentation Process for this compound Production

The industrial production of this compound is achieved through submerged fermentation.[6] This process involves cultivating the selected fungal strain in a liquid nutrient medium under controlled conditions to promote the synthesis and secretion of the exopolysaccharide.

Culture Media Composition

The composition of the fermentation medium is critical for achieving high yields of this compound. Generally, a high carbon-to-nitrogen ratio is favorable for exopolysaccharide production.[1][7]

Table 1: Exemplary Fermentation Media Composition for Sclerotium rolfsii

ComponentConcentration (g/L)Reference
Carbon Source
Sucrose (B13894)30 - 150[8]
Glucose30 - 95[2][8]
Nitrogen Source
Sodium Nitrate (NaNO₃)3.0[2][6]
Yeast Extract1.0[2][6]
Minerals
Potassium Chloride (KCl)0.5[2]
Magnesium Sulfate (MgSO₄·7H₂O)0.5[2]
Potassium Dihydrogen Phosphate (KH₂PO₄)1.0[2]
Other
Citric Acid1.5[2]
Key Fermentation Parameters

Optimizing fermentation parameters is crucial for maximizing this compound yield and productivity.

Table 2: Optimal Fermentation Parameters for this compound Production

ParameterOptimal Range/ValueNotesReference
Temperature 28 - 30 °COptimal for polysaccharide formation; lower temperatures may increase oxalic acid byproduct.[1]
pH 3.0 - 4.5A pH shift strategy can be employed; an initial pH of ~4.0 for growth, shifted to a lower pH (~3.0) for enhanced production.[2][8][9]
Aeration 1.0 vvm (volume air per volume of medium per minute)Adequate aeration is necessary for aerobic fermentation.[2]
Agitation 200 - 400 rpmSufficient mixing is required to ensure nutrient distribution and prevent cell aggregation.[2]
Fermentation Time 48 - 168 hoursDuration depends on the strain, medium, and fermentation strategy (batch vs. fed-batch).[1][2]
Fermentation Strategies

Different fermentation strategies can be employed to enhance this compound production. While simple batch fermentation is common, fed-batch strategies have been shown to significantly increase yields by maintaining optimal substrate concentrations and avoiding substrate inhibition.[2][3] A two-dose fed-batch mode, for instance, has been reported to achieve a this compound concentration of 66.6 g/L.[2][3]

Experimental Protocols

Inoculum Preparation
  • Activation: Activate Sclerotium rolfsii on potato dextrose agar (B569324) (PDA) plates and incubate at 30°C for 96 hours.[2]

  • Seed Culture: Inoculate the activated mycelium into a seed culture medium (e.g., potato dextrose broth) in shake flasks.[10]

  • Incubation: Incubate the seed culture at 28-30°C on a rotary shaker at 200-220 rpm for 60-72 hours.[2][10] The resulting mycelial suspension is used as the inoculum for the production fermenter, typically at a 5% (v/v) inoculation size.[2]

Fermentation in a Bioreactor
  • Sterilization: Sterilize the fermentation medium and the bioreactor at 115-121°C for 20-30 minutes.[2]

  • Inoculation: Aseptically transfer the seed culture to the sterilized fermenter.

  • Cultivation: Maintain the fermentation parameters (temperature, pH, aeration, agitation) as detailed in Table 2. The pH can be controlled automatically by the addition of NaOH or HCl.[2]

  • Monitoring: Periodically sample the fermentation broth to monitor cell growth, substrate consumption, and this compound concentration.

This compound Extraction and Purification
  • Broth Pre-treatment: Dilute the viscous fermentation broth 3- to 4-fold with distilled water to reduce viscosity.[2][8] Heat the diluted broth to 70-80°C for 30-40 minutes to inactivate enzymes and facilitate cell separation.[2][4]

  • Biomass Removal: Centrifuge the pre-treated broth at 10,000-13,400 x g for 25-30 minutes to pellet the fungal biomass.[2][4]

  • Precipitation: Collect the supernatant and add an equal volume of absolute ethanol (B145695) or isopropanol (B130326) to precipitate the crude this compound.[4] Allow the mixture to stand at 4°C for at least 12 hours for complete precipitation.[2][4]

  • Recovery and Drying: Recover the precipitated this compound by filtration or centrifugation. The purified product is then dried to a constant weight, for example, by freeze-drying.[2]

Biosynthesis and Production Workflow

The biosynthesis of this compound follows the general pathway for microbial exopolysaccharide synthesis. This involves the uptake of a carbon source, its conversion into activated sugar nucleotides (UDP-glucose), followed by polymerization and secretion of the polysaccharide chain.

Scleroglucan_Biosynthesis_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Scleroglucan_out This compound Glucan_Synthase β-(1,3)-Glucan Synthase Glucan_Synthase->Scleroglucan_out Polymerization & Secretion Transporter Sugar Transporter Glucose_in Glucose Transporter->Glucose_in G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis Energy & Precursors UDPG UDP-Glucose G1P->UDPG UTP-Glucose-1-Phosphate Uridylyltransferase UDPG->Glucan_Synthase Substrate Glucose_ext Glucose (External) Glucose_ext->Transporter Uptake

Biosynthesis pathway of this compound.

The overall workflow from fungal culture to purified product is a multi-step process requiring careful control at each stage.

Scleroglucan_Production_Workflow cluster_fermentation Fermentation Stage cluster_downstream Downstream Processing Inoculum Inoculum Preparation (S. rolfsii) Fermenter Submerged Fermentation (Bioreactor) Inoculum->Fermenter Inoculation Pretreatment Broth Dilution & Heating Fermenter->Pretreatment Harvest Centrifugation Biomass Removal (Centrifugation) Pretreatment->Centrifugation Precipitation Alcohol Precipitation Centrifugation->Precipitation Supernatant Drying Drying (e.g., Freeze-drying) Precipitation->Drying Purified_this compound Purified this compound Drying->Purified_this compound Final Product

General workflow for this compound production.

Quantitative Production Data

The yield of this compound is highly dependent on the fungal strain and the fermentation conditions. Recent advances in fermentation technology have led to significant improvements in production titers.

Table 3: this compound Production Yields under Various Fermentation Conditions

Fungal StrainFermentation StrategyCarbon SourceKey ConditionThis compound Yield (g/L)Reference
S. rolfsii MTCC 2156BatchSucrose (80 g/L)Optimized medium16.58[6]
S. rolfsiiBatchSucrose (150 g/L)High sucrose concentration21[8]
S. rolfsii (WT)BatchNot specifiedStandard conditions12.11[4]
S. rolfsii (AAT1-MT)BatchNot specifiedGenetically modified for lower pH21.03[4]
S. rolfsii WSH-G01pH-shift strategyGlucosepH shift from 4.0 to 3.042.0[2]
S. rolfsii WSH-G01Two-dose fed-batchGlucoseFed-batch feeding66.6[2][3]

Molecular Weight Considerations

The molecular weight of this compound is a critical parameter influencing its rheological properties and applications. Native this compound typically has a high molecular weight, often in the range of 2-20 x 10⁶ Da.[4][5] For certain applications, a lower molecular weight may be desirable. Post-fermentation processing, such as controlled acid hydrolysis combined with high-pressure homogenization, can be employed to modify the molecular weight to meet specific requirements.[2][3]

This guide provides a foundational understanding of the principles and practices involved in the production of this compound from fungal fermentation. Further research and process optimization, including strain improvement through genetic engineering, may lead to even higher yields and more cost-effective production in the future.[4][8]

References

An In-depth Technical Guide to the Supramolecular Structure of Scleroglucan in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the supramolecular structure of scleroglucan in aqueous solutions. This compound, a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium, exhibits remarkable rheological properties making it a valuable excipient in the pharmaceutical and biotechnology industries. Its unique characteristics are intrinsically linked to its ability to form a well-defined triple-helical supramolecular structure in water. This guide delves into the conformational states of this compound, the dynamics of their interconversion, and the experimental methodologies used for their characterization.

The Dual Supramolecular Nature of this compound

In aqueous solution, this compound primarily exists in two distinct conformations: a rigid, ordered triple helix and a flexible, disordered random coil (single chain). The prevailing conformation is highly dependent on the solvent environment and temperature.

  • The Triple Helix: In neutral aqueous solutions at ambient temperatures, three individual this compound chains associate to form a right-handed triple helix. This rigid, rod-like structure is stabilized by a network of inter- and intra-chain hydrogen bonds. The β-(1→6)-linked glucose side chains protrude from the helical core, enhancing its solubility in water and preventing aggregation.[1][2] This triple-helical conformation is responsible for the high viscosity and pseudoplastic behavior of this compound solutions.[1][3]

  • The Single Chain (Random Coil): The ordered triple-helical structure can be denatured into individual, flexible random coils under specific conditions. This conformational transition is induced by factors that disrupt the stabilizing hydrogen bonds, such as:

    • High pH: In alkaline solutions (typically pH ≥ 12.5 or NaOH concentrations > 0.15 M), the hydroxyl groups of the glucose residues are deprotonated, leading to electrostatic repulsion and the unwinding of the triple helix.[1][2]

    • High Temperature: At temperatures exceeding its melting temperature (Tm), which is approximately 135°C, the thermal energy overcomes the hydrogen bonding, causing the triple helix to dissociate.[1]

    • Certain Solvents: Organic solvents like dimethyl sulfoxide (B87167) (DMSO) can disrupt the hydrogen bonding network and promote the random coil conformation.[4][5]

This reversible transition between the triple helix and single coil states is a key determinant of this compound's functional properties. The denaturation of the triple helix results in a significant decrease in the viscosity of the solution.[2]

Quantitative Physicochemical Properties

The supramolecular structure of this compound dictates its physicochemical properties. The following tables summarize key quantitative data for both the triple-helical and single-chain conformations.

PropertyTriple Helix (in Water/Neutral Buffer)Single Chain (in DMSO or high pH)References
Molecular Weight (Mw) 1.56 x 10⁶ Da to 6 x 10⁶ DaApproximately 1/3 of the triple helix Mw (e.g., 1.6-1.7 x 10⁶ Da)[1][6][7]
Radius of Gyration (Rg) 51.8 nm-[7]
Intrinsic Viscosity [η] High (e.g., 3.081 dL/g, 9510–9610 mL/g)Lower (e.g., 4.6±0.3 dl/g in DMSO)[1][7][8]
Persistence Length (Lp) ~200 nm~6 nm (for single-chain cellulose (B213188) as an analogue)[6][9]
Polydispersity Index (PDI) 1.83-[7]
Triple Helix Diameter 0.92 ± 0.27 nm-[5]

Table 1: Physicochemical Properties of this compound Conformations.

ParameterValueConditionsReferences
Melting Temperature (Tm) ~135 °CIn aqueous solution[1]
pH for Denaturation ≥ 12.5In aqueous solution[2]
NaOH Concentration for Denaturation > 0.15 MIn aqueous solution[1]
Sedimentation Coefficient (s⁰₂₀,w) 13.0 ± 0.5 S and 15.7 ± 1.3 S (two components observed)Deionised distilled water with 0.02% added azide (B81097) at 20.0 °C[6]

Table 2: Conditions for Conformational Transition and Hydrodynamic Properties.

Visualizing the Supramolecular Dynamics

The following diagrams, generated using the DOT language, illustrate the key structural concepts and experimental workflows discussed in this guide.

scleroglucan_conformation cluster_triple_helix Triple Helix (Aqueous Solution, Neutral pH, Ambient Temp) cluster_single_chain Single Chain / Random Coil TripleHelix Ordered, Rigid Rod-like Structure Properties_TH High Viscosity Pseudoplasticity TripleHelix->Properties_TH leads to SingleChain Disordered, Flexible Coil TripleHelix->SingleChain Denaturation (High pH, High Temp, DMSO) SingleChain->TripleHelix Renaturation (Neutralization, Cooling) Properties_SC Low Viscosity SingleChain->Properties_SC leads to

Supramolecular conformations of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_data_output Data Output Start This compound Powder Dissolution Dissolution in Aqueous Buffer (e.g., with 0.02% Sodium Azide) Start->Dissolution Purification Centrifugation & Dialysis Dissolution->Purification Filtration Filtration (e.g., 0.45 µm filter) Purification->Filtration SEC_MALS Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) Filtration->SEC_MALS Rheology Rheological Measurements Filtration->Rheology AFM Atomic Force Microscopy (AFM) Filtration->AFM MW_Rg Molecular Weight (Mw) Radius of Gyration (Rg) SEC_MALS->MW_Rg Viscosity_Data Viscosity Profiles Flow Behavior Rheology->Viscosity_Data Morphology Molecular Morphology Network Structure AFM->Morphology

General experimental workflow for this compound characterization.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the supramolecular structure of this compound.

Sample Preparation

A consistent and well-defined sample preparation protocol is crucial for obtaining reproducible results.

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder.

    • Disperse the powder in deionized water or a suitable buffer (e.g., containing 0.02% sodium azide to prevent microbial growth) under continuous stirring.[6]

    • Stir the solution for a sufficient time (e.g., overnight) to ensure complete hydration and dissolution. For some applications, preparing a concentrated stock solution (e.g., 4000 ppm) in deionized water before dilution with brine is recommended to ensure full hydration.[10]

  • Purification:

    • For high-purity samples, centrifuge the solution (e.g., at 4850 x g for 30 minutes) to remove any insoluble aggregates.[1]

    • Dialyze the supernatant against deionized water or buffer to remove low molecular weight impurities.[1]

    • The purified this compound can be freeze-dried for long-term storage.[1]

  • Working Solution Preparation:

    • Dilute the stock solution to the desired concentration for analysis.

    • Prior to analysis by techniques such as SEC-MALS, filter the solution through a 0.45 µm syringe filter to remove any dust or remaining aggregates.[6]

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molecular weight, size, and conformation of macromolecules in solution.

  • Instrumentation:

    • An HPLC system equipped with a size-exclusion column suitable for high molecular weight polysaccharides (e.g., Shodex OHpak SB-806M HQ).[11]

    • A multi-angle light scattering (MALS) detector (e.g., DAWN HELEOS).[6]

    • A differential refractive index (dRI) detector (e.g., Optilab T-REX).[6]

    • An optional online viscometer (e.g., ViscoStar).[6]

  • Experimental Parameters:

    • Mobile Phase: A filtered and degassed aqueous buffer, often containing a salt (e.g., 0.1 M NaNO₃) to suppress any ionic interactions.[11]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[11]

    • Injection Volume: Typically 100 µL.[6]

    • Temperature: Column and detectors are maintained at a constant temperature (e.g., 40 °C).[11]

  • Data Analysis:

    • The data from the MALS and dRI detectors are processed using specialized software (e.g., ASTRA).

    • The weight-average molecular weight (Mw) and radius of gyration (Rg) are calculated for each elution slice.

    • A conformation plot (log Rg vs. log Mw) can be generated to provide insights into the molecular structure (e.g., rod-like vs. flexible coil).

Rheological Measurements

Rheology is used to study the flow and deformation of this compound solutions, providing information about their viscosity and viscoelastic properties.

  • Instrumentation:

    • A rotational rheometer or viscometer equipped with appropriate geometry (e.g., cone-plate or concentric cylinders).[12]

  • Experimental Procedures:

    • Steady Shear Viscosity: Measure the viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, pseudoplastic/shear-thinning). Measurements are typically performed over a wide range of shear rates (e.g., 0.001 to 1000 s⁻¹).[12]

    • Oscillatory Measurements: Perform frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage (G') and loss (G'') moduli. These parameters provide information about the elastic and viscous properties of the solution, respectively.

  • Sample Considerations:

    • Ensure the sample is loaded without introducing air bubbles.

    • Use a solvent trap for measurements at elevated temperatures to prevent solvent evaporation.[12]

    • Allow the sample to equilibrate to the desired temperature before starting the measurement.

Atomic Force Microscopy (AFM)

AFM provides direct visualization of individual this compound molecules and their networks on a surface, offering insights into their morphology and dimensions.

  • Sample Preparation for Imaging:

    • A common method involves dissolving the solid this compound in a dilute NaOH solution (e.g., 0.1 M) to ensure denaturation to single chains, followed by neutralization with HCl.[5]

    • The solution is then diluted to the desired concentration in either water (for renatured triple helices) or DMSO (for single chains).[5]

    • A small volume of the dilute solution is deposited onto a freshly cleaved mica surface and allowed to adsorb.

    • The surface may be rinsed with ultrapure water and dried under a gentle stream of nitrogen.

  • Imaging Mode:

    • Tapping mode AFM is often used for imaging soft biological samples like polysaccharides as it minimizes lateral forces that could damage or move the molecules.[5]

  • Data Analysis:

    • AFM images can be analyzed to measure the contour length, height (diameter), and persistence length of the this compound molecules.

    • The formation of networks and the morphology of single chains can be visualized and quantified.

Conclusion

The supramolecular structure of this compound in aqueous solution is a fascinating and critical aspect of its functionality. The reversible transition between a rigid, viscous triple helix and a flexible, less viscous random coil allows for a wide range of applications, particularly in drug delivery and formulation science. A thorough understanding of this structural duality, supported by the robust experimental techniques outlined in this guide, is essential for researchers and scientists seeking to harness the full potential of this versatile biopolymer. The provided quantitative data and experimental protocols serve as a valuable resource for the design and execution of studies involving this compound.

References

An In-depth Technical Guide to the Genetic Basis of Scleroglucan Production in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Scleroglucan is a non-ionic, water-soluble homopolysaccharide produced by filamentous fungi, most notably Sclerotium rolfsii.[1][2][3] Its unique rheological properties, including high viscosity, pseudoplasticity, and remarkable stability over a wide range of temperatures, pH, and salinity, make it a valuable biopolymer in the pharmaceutical, cosmetic, food, and oil recovery industries.[1][3][4][5] Despite its commercial potential, industrial-scale production is often hampered by low yields and the co-production of undesirable by-products like oxalic acid.[2][6] This guide provides a comprehensive overview of the genetic and molecular underpinnings of this compound biosynthesis. It details the core biosynthetic pathway, key enzymatic players, regulatory networks, and modern genetic engineering strategies aimed at enhancing production. This document is intended to serve as a technical resource for researchers seeking to understand and manipulate fungal systems for optimized this compound synthesis.

The this compound Biosynthetic Pathway

The synthesis of this compound follows the general model for microbial exopolysaccharide (EPS) production, which can be delineated into three primary stages: substrate uptake and activation, polymerization and branching, and finally, secretion.[2][4] The entire process is a coordinated series of enzymatic reactions that convert simple sugars into the complex, branched β-glucan structure.

The pathway begins with the transport of glucose into the fungal cell. Intracellularly, glucose is phosphorylated and isomerized to glucose-1-phosphate. This intermediate is then activated to UDP-glucose, the primary sugar nucleotide donor for polymerization.[2][4] A β-(1→3)-glucan synthase polymerizes UDP-glucose into a linear glucan backbone. Subsequently, a glycosyltransferase introduces the characteristic β-(1→6)-linked glucose branches on every third residue of the main chain.[2][4]

Scleroglucan_Biosynthesis_Pathway Figure 1: Postulated this compound Biosynthetic Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm Glucose_ext Glucose GT Glucose Transporter Glucose_ext->GT 1. Uptake This compound This compound (β-1,3/1,6-glucan) Glucose_int Glucose GT->Glucose_int GS β-(1→3)-Glucan Synthase Complex Backbone Linear β-(1→3)-Glucan Backbone GS->Backbone 5. Polymerization Exporter Polysaccharide Exporter Exporter->this compound 7. Secretion G6P Glucose-6-Phosphate Glucose_int->G6P 2. Hexokinase G1P Glucose-1-Phosphate G6P->G1P 3. Phosphoglucomutase UDPG UDP-Glucose G1P->UDPG 4. UTP-Glucose-1-Phosphate Uridylyltransferase UDPG->GS Glycosyl_T Glycosyltransferase (β-1,6 Branching) UDPG->Glycosyl_T Backbone->Glycosyl_T Branched Branched this compound (Precursor) Branched->Exporter Glycosyl_T->Branched 6. Branching

Figure 1: Postulated this compound Biosynthetic Pathway

Key Genes and Enzymes in this compound Synthesis

Although the genome of S. rolfsii is not as well-annotated as model fungi, transcriptomic studies comparing this compound-producing and non-producing conditions have identified several candidate genes.[2][7] These analyses provide the first genomic insights into the key enzymatic steps outlined in Figure 1.

Enzymatic Step Enzyme Name Putative Gene(s) Identified via Transcriptomics Function Reference
2. PhosphorylationHexokinasehk1Phosphorylates glucose to glucose-6-phosphate.[2]
3. IsomerizationPhosphoglucomutasepgmConverts glucose-6-phosphate to glucose-1-phosphate.[2][4]
4. ActivationUTP-Glucose-1-Phosphate Uridylyltransferaseutp-g1p-utActivates glucose-1-phosphate to the sugar donor UDP-glucose.[2]
5. Polymerizationβ-(1→3)-Glucan Synthasefks1Synthesizes the linear β-(1→3)-glucan backbone using UDP-glucose.[4]
6. BranchingTrans-β-D-glucosidase / Glycosyltransferasebgl / gtfAdds β-(1→6)-linked glucose branches to the main chain.[4]

Regulatory Networks and Signaling

This compound production is not constitutive; it is tightly regulated by environmental and physiological cues. A high carbon-to-nitrogen ratio is a well-established trigger for EPS biosynthesis.[7][8] Other factors such as pH, oxygen tension, and the specific carbon source also play critical roles.[3][9]

A significant factor in S. rolfsii fermentation is the production of oxalic acid, which drastically lowers the medium's pH.[2][7] While initially thought to be directly coupled, recent transcriptomic evidence suggests that this compound and oxalate (B1200264) synthesis pathways are not directly linked, but both are influenced by overall metabolic flux.[7][9] Genetic manipulation of pathways that influence intracellular pH, such as the oxalate metabolic pathway, has been shown to indirectly boost this compound yield by maintaining a more favorable pH for the biosynthetic enzymes.[6]

While specific signaling pathways (e.g., PKA, MAPK) controlling this compound synthesis in S. rolfsii have not been fully elucidated, it is hypothesized that nutrient sensing and stress response pathways, common in fungi, interpret environmental signals to modulate the expression of biosynthetic genes.[7][10]

Regulatory_Influences Figure 2: Key Regulatory Influences on this compound Production cluster_pathways Metabolic Pathways Env Environmental Cues (High C:N Ratio, Low pH, O2 tension) Signal Nutrient Sensing & Stress Response Pathways (e.g., PKA, HOG, PKC) Env->Signal Gene_Exp Transcriptional Regulation Signal->Gene_Exp Glycolysis Glycolysis / TCA Cycle Gene_Exp->Glycolysis Modulates Expression Sclero_Synth This compound Biosynthesis Gene_Exp->Sclero_Synth Modulates Expression Oxalate_Synth Oxalate Biosynthesis Gene_Exp->Oxalate_Synth Modulates Expression Glycolysis->Sclero_Synth Provides Precursors (UDP-Glucose) Biomass Biomass Formation Glycolysis->Biomass Provides Energy & Building Blocks Glycolysis->Oxalate_Synth Provides Precursors

Figure 2: Key Regulatory Influences on this compound Production

Genetic Engineering for Enhanced Production

Advances in fungal genetic engineering, particularly the CRISPR/Cas9 system, have opened new avenues for rationally designing strains with improved this compound yields.[6][11] Rather than directly targeting the this compound pathway, a successful strategy has been to manipulate related metabolic pathways to create a more favorable environment for production.

One study demonstrated that disrupting the aspartate transaminase gene (AAT1) in the oxalate metabolic pathway led to increased oxalate accumulation.[6] This, in turn, lowered the fermentation broth pH to a range (3-4) that was found to be optimal for this compound production by this mutant, resulting in a significant increase in titer.[6]

CRISPR_Workflow Figure 3: General Workflow for CRISPR/Cas9-Mediated Gene Disruption in S. rolfsii A 1. Target Gene Selection (e.g., AAT1 in oxalate pathway) B 2. sgRNA Design & Plasmid Construction (Cas9, sgRNA, selection marker e.g., hph) A->B D 4. Protoplast Transformation (e.g., PEG-mediated) B->D C 3. Protoplast Preparation (from S. rolfsii mycelia) C->D E 5. Selection & Regeneration (on hygromycin-containing medium) D->E F 6. Mutant Screening & Verification (PCR, sequencing, phenotype analysis) E->F G 7. Fermentation & Yield Analysis (Compare mutant vs. wild-type) F->G

Figure 3: General Workflow for CRISPR/Cas9-Mediated Gene Disruption

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the fungal strain, culture medium composition, and fermentation conditions. Genetic engineering has shown significant promise in overcoming native production limits.

Strain Key Condition / Genetic Modification This compound Titer (g/L) Productivity (g/L·h⁻¹) Reference
S. rolfsii ATCC 201126Optimized medium (150 g/L sucrose)21.0 - 26.0Not Reported[3][7]
S. rolfsii WSH-G01pH drift strategy, glucose feeding42.0Not Reported[4][5]
S. rolfsii WSH-G01Two-dose fed-batch mode66.60.40[5]
S. rolfsii (Wild-Type)Standard fermentation12.110.14[6]
S. rolfsii (AAT1-mutant)CRISPR/Cas9 knockout of AAT121.030.25[6]
S. rolfsii MTCC 2156Optimized medium (80 g/L sucrose)16.58Not Reported[12]

Experimental Protocols

Fungal Culture and Fermentation for this compound Production

This protocol is a generalized procedure based on methodologies reported in the literature.[7][8]

  • Inoculum Preparation:

    • Aseptically transfer a mycelial plug from a mature S. rolfsii culture on a Potato Dextrose Agar (PDA) plate to 100 mL of seed culture medium (e.g., 30 g/L glucose, 5 g/L yeast extract, 1 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O).

    • Incubate at 28-30°C on a rotary shaker at 150-200 rpm for 48-72 hours.

  • Fermentation:

    • Inoculate the production medium (e.g., 80-150 g/L sucrose, 2.25 g/L NaNO₃, 2 g/L K₂HPO₄·3H₂O, 0.5 g/L KCl, 0.5 g/L MgSO₄·7H₂O, 1 g/L yeast extract, initial pH adjusted to 4.5) with 10% (v/v) of the seed culture.[7]

    • Conduct fermentation in a stirred-tank bioreactor at 28°C, with an aeration rate of 0.5 vvm (volume of air per volume of medium per minute) and agitation of 200 rpm.[8]

    • Monitor pH, biomass, residual sugar, and this compound concentration over the fermentation period (typically 72-120 hours).

  • This compound Extraction:

    • Dilute the viscous fermentation broth with water to facilitate mycelial separation.

    • Separate the mycelia from the broth by centrifugation or filtration.

    • Precipitate the this compound from the supernatant by adding 2-3 volumes of 95% ethanol.

    • Collect the precipitate, wash with ethanol, and dry to a constant weight.

Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the key steps for analyzing the expression of target genes involved in this compound biosynthesis.[13][14]

  • RNA Extraction:

    • Harvest fungal mycelia from cultures grown under different conditions (e.g., high vs. low this compound production).

    • Immediately freeze the mycelia in liquid nitrogen and grind to a fine powder.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method, including a DNase I treatment step to eliminate genomic DNA contamination.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and gel electrophoresis.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.

  • qPCR Reaction:

    • Design and validate primers for target genes (e.g., fks1, pgm) and at least two stable reference genes (e.g., actin, GAPDH) for normalization.

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Perform the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step (95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (60°C for 1 min).

    • Include a melt curve analysis at the end to verify the specificity of the amplified product.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Determine the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the geometric mean of the reference genes.

Conclusion and Future Perspectives

Significant progress has been made in elucidating the genetic framework of this compound production in fungi, primarily driven by transcriptomic analyses and the application of modern genetic engineering tools. The core biosynthetic pathway is largely understood, and several key genes have been putatively identified. The most impactful advancements in yield improvement have come from indirect metabolic engineering, such as manipulating the oxalate pathway to control fermentation pH.[6]

Future research should focus on:

  • Complete Genome Sequencing and Annotation: A fully annotated genome of a high-producing S. rolfsii strain is crucial for definitive gene identification and a deeper understanding of regulatory networks.[7]

  • Functional Genomics: Systematically characterizing the identified candidate genes through knockout and overexpression studies will confirm their roles in this compound synthesis.

  • Pathway Engineering: Directly engineering the biosynthetic pathway, for instance by overexpressing rate-limiting enzymes like β-(1→3)-glucan synthase, could further enhance yields.

  • Signaling Pathway Elucidation: Identifying and characterizing the specific signaling cascades that respond to nutrient levels and other environmental cues will enable the design of strains that are less sensitive to fermentation conditions.

By integrating multi-omics data with advanced synthetic biology approaches, it will be possible to develop robust fungal cell factories for the cost-effective and sustainable production of this compound, expanding its application in high-value industries.

References

The Influence of Branching on the Physicochemical Properties of Scleroglucan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a non-ionic, water-soluble β-glucan produced by the fermentation of the filamentous fungus Sclerotium rolfsii, has garnered significant interest across various industries, including pharmaceuticals, for its exceptional rheological properties and high stability.[1][2] Its unique structure, consisting of a linear β-(1,3)-D-glucopyranosyl backbone with single β-(1,6)-D-glucopyranosyl side branches every third residue, imparts a rigid, rod-like, triple-helical conformation in aqueous solutions.[1][3] This conformation is responsible for its high viscosity, shear-thinning behavior, and remarkable stability over a wide range of temperatures, pH, and salinity.[1][2]

While the general properties of this compound are well-documented, a deeper understanding of the structure-property relationships, particularly the effect of the degree of branching, is crucial for tailoring its functionality for specific applications, such as in drug delivery systems. This technical guide provides an in-depth analysis of how the degree of branching influences the key physicochemical properties of this compound, supported by available quantitative data, detailed experimental protocols, and logical workflows.

The Role of Branching in this compound's Structure

The defining structural feature of native this compound is its consistent degree of branching, which is approximately 0.33.[3][4] This means that for every three glucose units in the main β-(1,3)-glucan chain, there is one β-(1,6)-linked glucose side branch. These branches are crucial in preventing the aggregation and precipitation of the polymer chains, which would otherwise occur due to extensive hydrogen bonding between the linear backbones.[1] This high frequency of branching is also credited for the polymer's excellent water solubility.[3][4]

The production strain and culture conditions, such as the carbon source, can influence the molecular weight and potentially the branching frequency and side-chain length of the resulting this compound, leading to variations in its properties.[1][5]

Effect of Branching on this compound Properties

While extensive quantitative data directly correlating a systematically varied degree of branching in this compound with its physicochemical properties is limited in publicly available literature, studies on chemically modified this compound and analogous β-glucans provide significant insights.

Rheological Properties

The branching structure of this compound is fundamental to its rheological behavior. The β-(1,6)-linked branches protruding from the triple-helical structure prevent chain aggregation, allowing for a highly viscous and stable solution.[1] Chemical modifications that alter the native structure, such as carboxymethylation, can disrupt the triple helix, leading to a decrease in shear viscosity.[6]

A study involving the enzymatic modification of mushroom β-glucans to alter the degree of branching demonstrated a clear relationship between branching and antitumor activity, suggesting that structural modifications significantly impact the molecule's functional properties.[7] While this study did not focus on rheology, it underscores the importance of branching in determining the overall behavior of β-glucans.

Table 1: Influence of Structural Modifications on this compound and Analogue Properties

PolysaccharideModificationDegree of Branching (DB)Observed EffectReference
This compoundAcid Hydrolysis & Smith Degradation30% -> 17% & 12%Increased aggregation with decreased branching.[8]
Mushroom β-glucanEnzymatic De-branching67% -> 50%, 32%, 24%, 19%Antitumor activity increased as DB decreased to 32%, then decreased.[7]
This compoundCarboxymethylationNot quantifiedDisruption of triple helix, leading to lower shear viscosity.[6]
Solubility

The high degree of branching in native this compound is a key factor in its excellent water solubility. The branches prevent the close packing and aggregation of the polymer chains, allowing for effective hydration.[3][4] A reduction in the degree of branching has been shown to lead to increased aggregation of this compound molecules.[8] This suggests that a lower degree of branching could potentially decrease its solubility. Conversely, the introduction of hydrophilic groups through chemical modification, such as carboxymethylation, can enhance water solubility.[6]

Thermal Stability

This compound is known for its exceptional thermal stability, with solutions maintaining their viscosity at temperatures up to 100-120°C.[1] This stability is attributed to its rigid, triple-helical structure, which is stabilized by the branching. Chemical modifications that disrupt this structure, such as carboxymethylation, have been shown to lower the dehydroxylation temperature but increase the thermal stability above 300°C.[6]

Experimental Protocols

Determination of the Degree of Branching

A combination of methylation analysis followed by gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for determining the degree of branching in this compound.

1. Methylation Analysis Protocol

Methylation analysis is a destructive chemical method that provides detailed information about the glycosidic linkages within a polysaccharide.

  • Principle: All free hydroxyl groups in the polysaccharide are methylated. The methylated polysaccharide is then hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). The PMAAs are then identified and quantified by GC-MS. The positions of the methyl and acetyl groups indicate the original linkage positions.

  • Detailed Protocol:

    • Methylation:

      • Dissolve 5-10 mg of dried this compound in 1 mL of dimethyl sulfoxide (B87167) (DMSO).

      • Add powdered sodium hydroxide (B78521) (NaOH) and methyl iodide (CH₃I) and stir the mixture at room temperature for 6-8 hours.

      • Quench the reaction by adding water and extract the permethylated polymer with dichloromethane.

      • Wash the organic layer with water and evaporate to dryness.

    • Hydrolysis:

      • Hydrolyze the permethylated sample with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

      • Remove the acid by evaporation under a stream of nitrogen.

    • Reduction:

      • Reduce the hydrolyzed monosaccharides with sodium borodeuteride (NaBD₄) in water for 2 hours at room temperature.

      • Neutralize the reaction with acetic acid.

    • Acetylation:

    • GC-MS Analysis:

      • Analyze the PMAAs by GC-MS. The elution times and mass spectra of the PMAAs are compared to known standards to identify the linkage types.

      • The degree of branching is calculated from the relative molar amounts of the different PMAAs. For this compound, the key PMAAs will be 2,4-di-O-acetyl-1,3,5,6-tetra-O-methyl-D-glucitol (from a 3,6-linked branch point) and 2,3,4,6-tetra-O-acetyl-1,5-di-O-methyl-D-glucitol (from a terminal non-reducing end of a branch).

2. ¹H NMR Spectroscopy Protocol for Degree of Branching

¹H NMR is a non-destructive spectroscopic technique that can provide information about the anomeric protons in different glycosidic linkages.

  • Principle: The chemical shifts of the anomeric protons (H-1) of the glucose residues are sensitive to their linkage environment. By integrating the signals corresponding to the anomeric protons in the main chain and the branching points, the degree of branching can be determined.

  • Detailed Protocol:

    • Sample Preparation:

      • Dissolve 10-20 mg of this compound in 0.5 mL of a suitable solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of DMSO-d₆ and D₂O, to ensure complete dissolution and minimize the interference of hydroxyl proton signals.[9] Heating the sample may be necessary.

    • NMR Data Acquisition:

      • Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) at an elevated temperature (e.g., 80°C) to improve spectral resolution.[9]

    • Spectral Analysis:

      • Identify the signals corresponding to the anomeric protons of the β-(1,3)-linked glucose residues in the backbone and the β-(1,6)-linked glucose residues at the branch points. The chemical shifts for these protons are distinct.[9][10]

      • Integrate the areas of these anomeric proton signals.

      • The degree of branching is calculated as the ratio of the integral of the anomeric proton of the β-(1,6) branch to the sum of the integrals of the anomeric protons of the β-(1,3) backbone and the β-(1,6) branch.

Modification of the Degree of Branching

Smith Degradation Protocol

Smith degradation is a chemical method used to selectively cleave glycosidic linkages adjacent to a vicinal diol system after periodate (B1199274) oxidation and subsequent reduction. In this compound, this method can be used to remove the β-(1,6)-linked branches.

  • Principle: The β-(1,6)-linked glucose branches contain a vicinal diol at C2 and C3, which is susceptible to periodate oxidation. The resulting dialdehyde (B1249045) is then reduced to a diol with sodium borohydride (B1222165). Subsequent mild acid hydrolysis cleaves the acyclic acetal (B89532) linkage, thereby removing the branch.

  • Detailed Protocol:

    • Periodate Oxidation:

      • Dissolve the this compound in water and cool to 4°C.

      • Add a solution of sodium metaperiodate (NaIO₄) in the dark and stir at 4°C for a specified time (e.g., 24-72 hours) to control the extent of oxidation.

      • Quench the reaction by adding ethylene (B1197577) glycol.

      • Dialyze the oxidized polymer against deionized water to remove excess reagents.

    • Reduction:

      • Reduce the dialdehyde groups by adding sodium borohydride (NaBH₄) to the solution and stirring at room temperature for 24 hours.

      • Neutralize the solution with acetic acid and dialyze against deionized water.

    • Mild Acid Hydrolysis:

      • Hydrolyze the reduced polymer with a dilute acid (e.g., 0.1 M TFA) at room temperature for 24-48 hours.

      • Neutralize the solution and dialyze against deionized water.

      • Lyophilize the sample to obtain the de-branched this compound.

    • Characterization:

      • Determine the new degree of branching using the methylation analysis or NMR protocol described above.

Logical and Experimental Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound in Sclerotium rolfsii involves a series of enzymatic steps, starting from glucose uptake to the final polymerization and branching. While the complete genetic and enzymatic details are still under investigation, a putative pathway has been proposed.

scleroglucan_biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDPG UDP-Glucose G1P->UDPG UDP-Glucose Pyrophosphorylase Backbone Linear β-(1,3)-Glucan Backbone UDPG->Backbone β-(1,3)-Glucan Synthase Branched_Sclg Branched this compound (β-1,3/1,6-Glucan) UDPG->Branched_Sclg Glycosyltransferase (Branching Enzyme) Backbone->Branched_Sclg

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for Modifying and Characterizing this compound Branching

This workflow outlines the steps to modify the degree of branching of this compound and subsequently characterize its properties.

experimental_workflow cluster_modification Modification of Branching cluster_characterization Structural Characterization cluster_properties Property Analysis Start Native this compound Smith_Deg Smith Degradation (Periodate Oxidation, Reduction, Hydrolysis) Start->Smith_Deg Methylation Methylation Analysis (GC-MS) Smith_Deg->Methylation NMR ¹H NMR Spectroscopy Smith_Deg->NMR Rheology Rheological Analysis (Viscosity, Shear Thinning) Methylation->Rheology Solubility Solubility Assessment Methylation->Solubility Thermal Thermal Analysis (TGA, DSC) Methylation->Thermal NMR->Rheology NMR->Solubility NMR->Thermal

Caption: Workflow for modifying and analyzing this compound branching.

Conclusion

The degree of branching is a critical structural parameter that significantly influences the physicochemical properties of this compound. While native this compound exhibits a consistent degree of branching of approximately 0.33, which imparts its characteristic high viscosity, excellent solubility, and thermal stability, modifications to this branching structure can be achieved through chemical methods like Smith degradation. Although direct quantitative data on the systematic variation of branching and its effect on rheological and physicochemical properties of this compound is still an area for further research, the available evidence strongly suggests that a reduction in branching can lead to increased aggregation and potential changes in solubility and viscosity. For drug development professionals and scientists, the ability to control the degree of branching offers a promising avenue for fine-tuning the properties of this compound to meet the specific requirements of advanced drug delivery systems and other specialized applications. Further research into the genetic and enzymatic control of this compound biosynthesis may provide more precise and environmentally friendly methods for producing tailored this compound variants with desired functionalities.

References

Methodological & Application

Application Notes and Protocols: Scleroglucan as a Food Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of scleroglucan as a highly effective and versatile stabilizer in various food formulations. This document details its functional properties, provides experimental protocols for its application, and presents quantitative data to support its efficacy.

Introduction to this compound

This compound is a non-ionic, water-soluble homopolysaccharide produced by the fermentation of the filamentous fungus Sclerotium rolfsii.[1][2][3] Its unique triple-helix structure confers remarkable rheological properties and exceptional stability over a wide range of temperatures, pH levels, and salt concentrations.[1][4][5][6] These characteristics make it an excellent clean-label stabilizer for a variety of food products, including dairy, baked goods, sauces, and dressings.[1][2]

Key Properties:

  • High Viscosity at Low Concentrations: this compound solutions exhibit high viscosity even at low usage levels.[5]

  • Pseudoplastic (Shear-Thinning) Behavior: This property allows for easy pumping and filling during processing, while providing a thick, stable texture at rest.[1][4][5]

  • Excellent Thermal and pH Stability: this compound maintains its viscosity and stabilizing properties during heat processing and across a broad pH range (typically 2-12).[1][4][5][6]

  • Salt and Electrolyte Tolerance: Its non-ionic nature makes it stable in the presence of various salts and electrolytes.[5][6]

  • Syneresis Control: this compound is highly effective at preventing water separation (syneresis) in gelled and protein-rich food systems.[7][8]

  • Freeze-Thaw Stability: It helps to control the formation and growth of ice crystals, improving the texture and shelf-life of frozen foods.[1]

  • Prebiotic Potential: As a β-glucan, this compound may be fermented by gut microbiota, potentially offering prebiotic health benefits.[4]

Applications and Quantitative Data

This compound's versatility allows for its use in a wide array of food products. The following tables summarize typical usage levels and their effects on key quality parameters.

Dairy Products (Yogurt)

This compound is an effective stabilizer in yogurt, improving texture, preventing syneresis, and enhancing mouthfeel.[4][7]

Table 1: Effect of this compound on Low-Fat Set-Style Yogurt Properties

This compound Concentration (w/w)Firmness (N)Apparent Viscosity (mPa·s)Syneresis (%)Key Observations
0% (Control with SMP)LowerLower23.18% - 29.67%Significant whey separation.
0.25%IncreasedIncreased0.00%Complete elimination of syneresis.[7]
0.50%Further IncreasedFurther Increased0.00%Enhanced creaminess and mouthfeel.[4]
1.00%HighestHighest0.00%Rated highest in overall acceptability with a smooth consistency.[7][8]

Data compiled from studies on low-fat and full-fat yogurts.[4][7]

Sauces and Dressings

The shear-thinning rheology of this compound makes it ideal for sauces and dressings, providing high viscosity at rest for suspension of particles and a pourable consistency during use.

Table 2: this compound in Salad Dressing Formulations

This compound Concentration (w/w)Viscosity at Low ShearViscosity at High ShearEmulsion StabilitySensory Attributes
0.10% - 0.25%HighLowGoodSmooth texture, good cling
0.25% - 0.50%Very HighLowExcellentThick and creamy mouthfeel, prevents phase separation
Gluten-Free Bakery

In gluten-free bread, this compound can help mimic the viscoelastic properties of gluten, improving dough handling, gas retention, and final bread texture.

Table 3: Impact of this compound on Gluten-Free Bread Characteristics

This compound Concentration (flour basis, w/w)Specific VolumeCrumb HardnessCrumb ElasticityShelf-life (Staling Rate)
0.5% - 1.0%IncreasedDecreasedImprovedExtended
1.0% - 2.0%Significantly IncreasedSignificantly DecreasedNotably ImprovedSignificantly Extended
Frozen Desserts (Ice Cream)

This compound effectively controls ice crystal growth during freezing and storage, resulting in a smoother, creamier texture in ice cream and other frozen desserts.

Table 4: this compound as a Stabilizer in Ice Cream

This compound Concentration (w/w)Ice Crystal SizeMeltdown RateHeat Shock StabilityPerceived Iciness
0.1% - 0.2%ReducedSlowerImprovedDecreased
0.2% - 0.3%Significantly ReducedSlowerSignificantly ImprovedSignificantly Decreased

Experimental Protocols

The following are detailed protocols for incorporating and evaluating this compound in various food systems.

Protocol for Preparation and Evaluation of Stabilized Yogurt

Objective: To assess the efficacy of this compound as a stabilizer in set-style yogurt.

Materials:

  • Milk (standardized to desired fat and protein content)

  • Yogurt starter culture

  • This compound powder (e.g., Actigum™ CS)

  • Standard yogurt production equipment (pasteurizer, incubator)

  • Viscometer or rheometer

  • Texture analyzer

  • Equipment for syneresis measurement (centrifuge or drainage method)

Procedure:

  • Preparation of Milk Base: Standardize milk to the desired composition.

  • Dispersion of this compound:

    • Dry blend the this compound powder with a portion of the sugar or other dry ingredients to be added to the milk.

    • With gentle agitation, add the dry blend to the cold milk.

    • Increase agitation to ensure complete dispersion and hydration of the this compound.

  • Pasteurization: Pasteurize the milk base (e.g., 85°C for 30 minutes or 95°C for 5 minutes).

  • Cooling and Inoculation: Cool the milk base to the optimal incubation temperature for the starter culture (e.g., 40-43°C). Inoculate with the starter culture according to the manufacturer's recommendations.

  • Incubation: Dispense the inoculated milk into containers and incubate at the specified temperature until the target pH (e.g., 4.6) is reached.

  • Cooling and Storage: Cool the yogurt rapidly and store at refrigeration temperature (4-5°C).

  • Evaluation (after 24 hours of storage):

    • Viscosity/Rheology: Measure the apparent viscosity and flow behavior using a viscometer or rheometer.

    • Texture Profile Analysis (TPA): Determine parameters such as firmness, adhesiveness, and cohesiveness using a texture analyzer.

    • Syneresis: Measure the amount of whey separation by either a centrifugation method or by measuring the volume of whey drained from the yogurt gel over a specific period.

Diagram: Yogurt Production Workflow with this compound

YogurtProduction Milk Standardized Milk Dispersion Disperse in Cold Milk with Agitation Milk->Dispersion DryBlend Dry Blend this compound with Sugar DryBlend->Dispersion Pasteurization Pasteurize (e.g., 85°C, 30 min) Dispersion->Pasteurization Cooling1 Cool to Incubation Temp. Pasteurization->Cooling1 Inoculation Inoculate with Starter Culture Cooling1->Inoculation Incubation Incubate to Target pH Inoculation->Incubation Cooling2 Cool and Store (4-5°C) Incubation->Cooling2 Evaluation Evaluate Yogurt Properties (Viscosity, Texture, Syneresis) Cooling2->Evaluation

Caption: Workflow for yogurt production incorporating this compound.

Protocol for Emulsion Stability Testing in Salad Dressing

Objective: To evaluate the ability of this compound to stabilize an oil-in-water emulsion in a model salad dressing.

Materials:

  • Vegetable oil

  • Vinegar (or other acidulant)

  • Water

  • This compound powder

  • Emulsifier (e.g., egg yolk powder, polysorbate 80)

  • High-shear mixer or homogenizer

  • Microscope with camera

  • Particle size analyzer

Procedure:

  • Aqueous Phase Preparation:

    • Disperse the emulsifier in the water.

    • Dry blend the this compound with any other dry ingredients (e.g., salt, sugar, spices).

    • Add the dry blend to the aqueous phase while mixing at low speed.

    • Increase mixing speed to fully hydrate (B1144303) the this compound.

    • Add the vinegar to the aqueous phase.

  • Emulsification:

    • While mixing the aqueous phase at high shear, slowly add the oil to form a coarse emulsion.

    • Homogenize the coarse emulsion using a high-pressure homogenizer or colloid mill to create a fine, stable emulsion.

  • Storage and Evaluation:

    • Store the dressing samples at ambient and/or accelerated (e.g., 40°C) conditions.

    • Visual Observation: Periodically observe the samples for any signs of phase separation (creaming or coalescence).

    • Microscopy: Examine the emulsion microstructure to observe changes in droplet size and distribution over time.

    • Particle Size Analysis: Quantify the oil droplet size distribution at different time points to assess emulsion stability.

Diagram: Emulsion Stability Testing Workflow

EmulsionStability cluster_Aqueous Aqueous Phase Preparation cluster_Emulsion Emulsification cluster_Evaluation Stability Evaluation A1 Disperse Emulsifier in Water A3 Hydrate this compound in Aqueous Phase A1->A3 A2 Dry Blend this compound A2->A3 A4 Add Acidulant A3->A4 E1 Slowly Add Oil under High Shear A4->E1 E2 Homogenize E1->E2 S1 Store Samples E2->S1 S2 Visual Observation S1->S2 S3 Microscopy S1->S3 S4 Particle Size Analysis S1->S4

Caption: Workflow for testing emulsion stability in salad dressings.

Mechanism of Action and Biological Interactions

This compound's stabilizing effect is primarily due to its rigid, triple-helical structure in solution. This conformation creates a highly viscous network that entraps water, restricts the movement of dispersed particles (like fat globules or air bubbles), and prevents their aggregation or coalescence.

Diagram: Logical Relationship of this compound's Stabilizing Action

StabilizingAction This compound This compound (Triple Helix Structure) Hydration Hydration and Network Formation in Aqueous Phase This compound->Hydration Viscosity Increased Viscosity and Pseudoplasticity Hydration->Viscosity Immobilization Water Immobilization Hydration->Immobilization MovementRestriction Restricted Movement of Dispersed Phase Viscosity->MovementRestriction Texture Enhanced Texture and Mouthfeel Viscosity->Texture Syneresis Reduced Syneresis Immobilization->Syneresis ShelfLife Extended Shelf-life MovementRestriction->ShelfLife Stabilization Improved Food Stability Syneresis->Stabilization Texture->Stabilization ShelfLife->Stabilization

Caption: Mechanism of this compound's stabilizing action in food systems.

Interaction with Gut Microbiota

While not a signaling pathway in the traditional sense, the interaction of this compound with gut microbiota is a key biological aspect. As a non-digestible polysaccharide, this compound can be fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus. This fermentation can lead to the production of short-chain fatty acids (SCFAs), which have various health benefits.

Diagram: this compound and Gut Microbiota Interaction

GutMicrobiota This compound Ingested this compound (β-glucan) Gut Passes to Large Intestine This compound->Gut Microbiota Fermentation by Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Gut->Microbiota SCFA Production of Short-Chain Fatty Acids (SCFAs) (Butyrate, Propionate, Acetate) Microbiota->SCFA Benefits Potential Health Benefits (e.g., Gut Health, Immune Modulation) SCFA->Benefits

Caption: Interaction of this compound with gut microbiota.

Conclusion

This compound is a highly effective, natural stabilizer with a wide range of applications in the food industry. Its unique rheological properties and stability make it a valuable tool for creating high-quality, stable food products with a clean label. The provided protocols offer a starting point for researchers and formulators to explore the benefits of this compound in their specific applications. Further optimization of usage levels may be required depending on the specific food matrix and desired final product characteristics.

References

Application of Scleroglucan in Controlled Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium, has garnered significant attention in the pharmaceutical field as a versatile excipient for controlled drug delivery systems.[1][2][3][4] Its unique triple-helical structure in aqueous solutions contributes to its remarkable rheological properties, high viscosity, and stability over a wide range of pH and temperatures.[5][6] These characteristics, coupled with its biocompatibility and biodegradability, make this compound an excellent candidate for formulating various dosage forms, including sustained-release tablets, hydrogels, and films.[1][2][3][7] The primary mechanism of drug release from this compound-based matrices is typically a combination of swelling and diffusion.[1][2] Upon contact with aqueous fluids, the this compound matrix swells, forming a gel layer that controls the rate of drug diffusion.

Applications in Controlled Drug Delivery

This compound has been successfully employed in the development of various controlled drug delivery systems:

  • Oral Sustained-Release Tablets: this compound can be used as a matrix-forming polymer in tablets to achieve prolonged drug release.[1][8] The rate of drug release can be modulated by altering the concentration of this compound, the compression force used during tableting, and the inclusion of other excipients.[8]

  • Hydrogels for Topical and Oral Delivery: this compound can form hydrogels, either alone or in combination with crosslinking agents like borax (B76245) or through co-crosslinking with other polymers such as gellan gum.[1][3][9] These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be influenced by environmental factors like pH and the presence of ions.[1][3]

  • Films for Transdermal or Buccal Delivery: this compound can be formulated into films for drug delivery through the skin or mucosal membranes.[10][11] The mechanical properties and drug release characteristics of these films can be tailored by adjusting the formulation and processing parameters, such as the use of plasticizers and freeze-thaw cycling.[11]

Data Presentation: Quantitative Analysis of this compound-Based Formulations

The following tables summarize quantitative data from various studies on this compound-based drug delivery systems, providing insights into the impact of formulation variables on drug release.

Table 1: Effect of this compound Concentration on Theophylline Release from Tablet Formulations

This compound Concentration (% w/w)Lubricant (0.5% w/w)Time to 50% Drug Release (hours)Release Exponent (n)
20%Magnesium Stearate (B1226849)~40.65
30%Magnesium Stearate~70.72
20%Sodium Stearyl Fumarate~3.50.63
30%Sodium Stearyl Fumarate~60.70

Data synthesized from literature investigating the impact of polymer concentration on drug release kinetics. The release exponent 'n' indicates the mechanism of drug release (n ≈ 0.5 for Fickian diffusion, 0.5 < n < 1.0 for anomalous transport).[12]

Table 2: Influence of Additives on Benzamide Release from this compound Matrices

AdditiveAdditive Concentration (% w/w)Cumulative Drug Release at 8 hours (%)
None (Reference)0%~60%
Acacia10%~75%
Acacia20%~85%
Acacia30%>95%
Magnesium Stearate10%~50%
Magnesium Stearate20%~40%
Magnesium Stearate30%~35%

This table illustrates the modulating effect of hydrophilic (acacia) and hydrophobic (magnesium stearate) additives on the release profile of a model drug from a this compound matrix.[13]

Table 3: Characteristics of this compound-Based Mouth Dissolving Films Containing Flurbiprofen

Formulation CodeThis compound Concentration (% w/v)Croscarmellose Sodium (% w/v)Tensile Strength (g/mm²)% ElongationIn Vitro Disintegration Time (seconds)
F1112.8 ± 0.1542 ± 1.535 ± 2
F3213.5 ± 0.2051 ± 2.048 ± 3
F6324.2 ± 0.1863 ± 1.825 ± 1

This data highlights the formulation-dependent mechanical and disintegration properties of this compound films for rapid drug delivery.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound-based controlled drug delivery systems.

Protocol 1: Preparation of this compound Sustained-Release Tablets

Objective: To prepare monolithic matrix tablets for sustained oral drug delivery using this compound.

Materials:

  • This compound

  • Model Drug (e.g., Theophylline)[8]

  • Dibasic Calcium Phosphate (as filler)

  • Magnesium Stearate or Sodium Stearyl Fumarate (as lubricant)[1]

  • Tablet Press

Procedure:

  • Blending: Accurately weigh the required amounts of this compound, model drug, and dibasic calcium phosphate. Mix the powders in a blender for 15 minutes to ensure homogeneity.

  • Lubrication: Add the lubricant (magnesium stearate or sodium stearyl fumarate) to the powder blend and mix for an additional 5 minutes.

  • Compression: Compress the lubricated blend into tablets using a single-punch or rotary tablet press. The compression force should be optimized and kept constant for a given batch.

  • Characterization: Evaluate the prepared tablets for hardness, friability, weight variation, and drug content uniformity according to standard pharmacopeial methods.

Protocol 2: In Vitro Drug Release Study from this compound Tablets

Objective: To determine the rate and mechanism of drug release from this compound tablets in a simulated physiological environment.

Apparatus:

  • USP Dissolution Apparatus (Type I - Basket or Type II - Paddle)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Medium Preparation: Prepare the dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8).[10]

  • Dissolution Test: Place a single tablet in each vessel of the dissolution apparatus containing 900 mL of the pre-warmed (37 ± 0.5 °C) dissolution medium.

  • Sampling: At predetermined time intervals, withdraw a specific volume of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug release versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to elucidate the release mechanism.

Protocol 3: Preparation of this compound-Borax Hydrogels

Objective: To prepare a crosslinked this compound hydrogel for potential use in topical or oral drug delivery.

Materials:

  • This compound

  • Borax (Sodium Tetraborate)

  • Model Drug

  • Distilled Water

Procedure:

  • This compound Solution: Disperse the desired amount of this compound in distilled water with continuous stirring until a homogeneous solution is formed.

  • Drug Loading: Dissolve the model drug in the this compound solution.

  • Crosslinking: Prepare a separate aqueous solution of borax. Slowly add the borax solution to the drug-loaded this compound solution under constant stirring. A hydrogel will form.[9]

  • Equilibration: Allow the hydrogel to equilibrate for a specified period to ensure complete crosslinking.

  • Characterization: The prepared hydrogel can be characterized for its swelling behavior, rheological properties, and drug release profile.

Visualizations: Diagrams of Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and conceptual relationships in the application of this compound for controlled drug delivery.

experimental_workflow_tablets cluster_preparation Tablet Preparation cluster_characterization Tablet Characterization cluster_release_study In Vitro Release Study blending Blending (this compound, Drug, Filler) lubrication Lubrication (Add Lubricant) blending->lubrication compression Compression (Tablet Press) lubrication->compression phys_testing Physical Testing (Hardness, Friability) compression->phys_testing chem_testing Chemical Testing (Drug Content) compression->chem_testing dissolution Dissolution Test (USP Apparatus) compression->dissolution sampling Sampling at Time Intervals dissolution->sampling analysis Drug Analysis (UV-Vis/HPLC) sampling->analysis

Caption: Workflow for the preparation and evaluation of this compound sustained-release tablets.

drug_release_mechanism start Tablet in Aqueous Medium swelling This compound Hydration & Swelling start->swelling gel_layer Formation of Gel Layer swelling->gel_layer diffusion Drug Diffusion Through Gel gel_layer->diffusion erosion Matrix Erosion (Slower Process) gel_layer->erosion release Controlled Drug Release diffusion->release erosion->release

Caption: Mechanism of controlled drug release from a this compound matrix.

hydrogel_preparation_workflow sclg_sol Prepare this compound Aqueous Solution drug_load Dissolve Drug in This compound Solution sclg_sol->drug_load crosslinking Add Crosslinker Solution to Drug-Loaded Sclg Solution drug_load->crosslinking crosslinker_sol Prepare Crosslinker (e.g., Borax) Solution crosslinker_sol->crosslinking hydrogel Hydrogel Formation crosslinking->hydrogel

Caption: Workflow for the preparation of a this compound-based hydrogel for drug delivery.

References

Scleroglucan as a Biomaterial for Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan is a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium. Structurally, it is a β-1,3-glucan with a β-1,6-glycosyl side chain at every third glucose residue.[1][2] This unique structure endows this compound with remarkable properties, including high thermal and pH stability, pseudoplasticity, and excellent biocompatibility, making it a compelling candidate for biomedical applications.[1][2] In tissue engineering, scaffolds provide a temporary, three-dimensional framework that mimics the native extracellular matrix (ECM), supporting cell adhesion, proliferation, and differentiation to promote tissue regeneration.[3] this compound's ability to form hydrogels, either alone or in combination with other biomaterials, allows for the fabrication of such scaffolds.[3] These application notes provide an overview of this compound's properties, protocols for scaffold fabrication and characterization, and methods for evaluating its cytocompatibility and osteogenic potential, particularly for bone tissue engineering applications.

Key Properties of this compound for Tissue Engineering

This compound's utility as a biomaterial for tissue engineering stems from a combination of its inherent physicochemical and biological properties.

  • Biocompatibility: this compound is generally considered non-toxic and biocompatible, eliciting minimal inflammatory response, which is a primary requirement for any material intended for implantation.[3][4]

  • Biodegradability: While highly stable, this compound is susceptible to microbial and enzymatic degradation, which is a desirable characteristic for a scaffold that should gradually be replaced by new tissue.[5]

  • Hydrogel Formation: this compound readily forms hydrogels, which are highly hydrated, porous networks that resemble the natural ECM of soft tissues. This high water content facilitates the transport of nutrients and waste products for encapsulated cells.[3][6]

  • Chemical Stability: Solutions of this compound are stable over a wide range of pH (1-11) and temperatures (up to 90°C), allowing for versatile processing conditions.[7]

  • Rheological Properties: this compound solutions exhibit shear-thinning behavior, which can be advantageous for injectable scaffold formulations.[2]

  • Bioactivity: As a β-glucan, this compound has the potential to interact with cell surface receptors, such as Dectin-1 on immune cells, which can modulate the local cellular response to the implant.[8]

Quantitative Data on Polysaccharide-Based Scaffolds

While specific quantitative data for pure this compound scaffolds in tissue engineering is limited in the available literature, the following tables present representative data from composite scaffolds made of similar natural polymers (e.g., chitosan, collagen, alginate) often combined with hydroxyapatite (B223615) (HA) for bone tissue engineering. This data illustrates the typical properties and performance metrics evaluated for such biomaterials.

Table 1: Representative Mechanical and Physical Properties of Polysaccharide-Based Composite Scaffolds for Bone Tissue Engineering.

Scaffold Composition Fabrication Method Porosity (%) Pore Size (µm) Compressive Modulus (MPa) Citation(s)
Chitosan-Gelatin-Hydroxyapatite Freeze-Drying 57 - 70% 50 - 200 0.132 [9]
Collagen-Hydroxyapatite Freeze-Drying & Leaching 85 - 90% 300 - 400 ~1.0 [10][11]
Alginate-Hydroxyapatite-Graphene Oxide-Fucoidan Freeze-Drying ~87% 108 - 460 Not Reported [12]
PTFE-PVA-Graphene Oxide Freeze-Drying Not Reported Not Reported 0.62 [7]

| Chitosan-Bacterial Cellulose | Solvent Casting/Particle Leaching | Not Reported | 300 - 500 | Not Reported |[13] |

This table provides illustrative data from various polysaccharide-based composite scaffolds to indicate typical value ranges. Properties are highly dependent on the specific composition and fabrication parameters.

Table 2: Representative In Vitro Biological Performance of Polysaccharide-Based Scaffolds.

Scaffold Composition Cell Type Assay Time Point Result Citation(s)
Silk Fibroin/Chitosan/nHA with Icariin BMSCs Live/Dead Assay - 94.7 ± 2.1% Live Cells [14]
Alginate Hydrogel Mesenchymal Stem Cells Flow Cytometry Day 28 >80% Viability [8]
Gelatin-PVA Matrix Adipose-Derived Stem Cells MTT Assay Day 5 >95% Viability [15]
Chitosan-Bacterial Cellulose MC3T3-E1 Pre-osteoblasts ALP Activity - Increased activity over control [13]

| Alginate/β-TCP | MG-63 Osteoblast-like cells | ALP Activity | - | Superior ALP activity for 10% composite |[16] |

This table presents examples of cell viability and differentiation on various polysaccharide-based scaffolds. Results are typically compared to a control group (e.g., cells cultured without a scaffold).

Experimental Protocols

Protocol 1: Fabrication of Porous this compound Scaffolds via Freeze-Drying

This protocol describes a general method for creating porous this compound scaffolds. Composite scaffolds can be fabricated by incorporating other components like collagen or hydroxyapatite into the initial solution.

Materials:

  • This compound powder

  • Deionized water

  • Molds (e.g., 24-well plate, custom PTFE molds)

  • Freeze-dryer

Procedure:

  • Prepare a this compound solution (e.g., 1-3% w/v) by slowly adding this compound powder to deionized water under constant stirring until fully dissolved. Heating gently (e.g., to 60°C) can aid dissolution.

  • For composite scaffolds, add other components at this stage. For example, for a this compound-hydroxyapatite composite, disperse nano-hydroxyapatite powder (e.g., 10-50% of the total solid weight) into the this compound solution and sonicate to ensure uniform distribution.

  • Pipette the polymer solution into molds of the desired shape and size.

  • Freeze the samples. The freezing protocol is critical as it determines the final pore structure. A typical protocol involves freezing at -20°C for several hours, followed by freezing at -80°C overnight.[12][14]

  • Lyophilize the frozen samples in a freeze-dryer for 24-48 hours, or until all the solvent has sublimated, to obtain the dry, porous scaffolds.[12][14]

  • If crosslinking is desired for enhanced mechanical stability, scaffolds can be treated with a crosslinking agent (e.g., glutaraldehyde (B144438) vapor or a carbodiimide (B86325) solution) before or after lyophilization, followed by thorough rinsing to remove any residual crosslinker.[10]

  • Store the sterile scaffolds in a desiccator until use.

Protocol 2: Characterization of Scaffold Morphology and Porosity

2.1 Scanning Electron Microscopy (SEM)

Purpose: To visualize the surface morphology and internal porous structure of the scaffold.

Procedure:

  • Cut a small piece of the freeze-dried scaffold, and if necessary, fracture it in liquid nitrogen to expose the internal cross-section.[17]

  • Mount the sample onto an SEM stub using double-sided carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or gold-palladium) to prevent charging under the electron beam.[1]

  • Image the sample using an SEM at various magnifications to observe the pore shape, interconnectivity, and surface features.

  • Pore size can be measured from the SEM images using software like ImageJ.[11][12]

2.2 Liquid Displacement Method for Porosity Measurement

Purpose: To quantify the total porosity of the scaffold.

Procedure:

  • Measure the initial dry weight (W) of the scaffold.

  • Select a displacement liquid that does not dissolve or swell the scaffold (e.g., ethanol (B145695) or hexane).[18]

  • Immerse the scaffold in a known volume (V1) of the displacement liquid in a graduated cylinder.

  • Place the cylinder under vacuum for a short period to force the liquid into the pores of the scaffold.

  • Record the new total volume (V2) of the liquid and the immersed scaffold.

  • Remove the soaked scaffold, and record the remaining liquid volume (V3).

  • The porosity (ε) is calculated using the formula: ε (%) = (V1 - V3) / (V2 - V3) * 100

Protocol 3: Mechanical Testing

Purpose: To determine the compressive modulus and strength of the scaffold, which are crucial for load-bearing applications like bone tissue engineering.

Procedure:

  • Prepare cylindrical or cubical scaffold samples with a known diameter and height.

  • Samples can be tested in either a dry or wet state. For wet testing, soak the scaffolds in phosphate-buffered saline (PBS) for a specified time before testing.[19]

  • Perform uniaxial compression testing using a universal testing machine equipped with a suitable load cell.

  • Apply a compressive load at a constant strain rate (e.g., 1 mm/min) until the scaffold fails or reaches a predefined strain (e.g., 50-70%).[3][18]

  • Record the stress-strain data.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve. The compressive strength is typically defined as the stress at a specific strain or at the point of failure.[4]

Protocol 4: In Vitro Biocompatibility and Osteogenic Differentiation

4.1 Cell Seeding on Scaffolds

Procedure:

  • Sterilize the scaffolds, typically using ethylene (B1197577) oxide or gamma irradiation. UV sterilization can also be used.

  • Place the sterile scaffolds into the wells of a sterile, non-treated cell culture plate.

  • Pre-wet the scaffolds by adding a small amount of sterile culture medium and incubating for a few hours.

  • Prepare a cell suspension of the desired cell type (e.g., Mesenchymal Stem Cells - MSCs) at a specific concentration (e.g., 1 x 10^6 cells/mL).

  • Carefully pipette the cell suspension onto the top of each scaffold, allowing the suspension to soak in.[20]

  • Incubate for 2-4 hours to allow for initial cell attachment before adding more culture medium to the well to submerge the scaffold.

  • Culture the cell-seeded scaffolds under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.

4.2 MTT Assay for Cell Viability and Proliferation

Purpose: To quantitatively assess the metabolic activity of cells on the scaffold, which is an indicator of their viability and proliferation.

Procedure:

  • At desired time points (e.g., 1, 3, and 7 days), transfer the cell-seeded scaffolds to a new culture plate.

  • Prepare MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile PBS.

  • Add culture medium containing 10% MTT solution to each well, ensuring the scaffolds are submerged.

  • Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution.

  • Transfer the colored solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is typically expressed as a percentage relative to a control group (e.g., cells cultured on a standard tissue culture plate).

4.3 Alkaline Phosphatase (ALP) Activity Assay

Purpose: To measure the activity of alkaline phosphatase, an early marker of osteogenic differentiation.

Procedure:

  • Culture cells (e.g., MSCs) on the scaffolds in an osteogenic differentiation medium for various time points (e.g., 7, 14, and 21 days).

  • At each time point, rinse the scaffolds with PBS.

  • Lyse the cells on the scaffold using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet any scaffold debris.

  • Add a portion of the supernatant (cell lysate) to a 96-well plate.

  • Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution. ALP in the lysate will convert pNPP to p-nitrophenol, which is yellow.[13]

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance at 405 nm.[15]

  • The ALP activity is typically normalized to the total protein content in the lysate (determined by a BCA or Bradford assay) and expressed as units of activity per mg of protein.[13]

Visualizations: Workflows and Signaling Pathways

Scleroglucan_Production_and_Scaffold_Fabrication cluster_production This compound Production cluster_fabrication Scaffold Fabrication fungi Sclerotium sp. Culture fermentation Fermentation fungi->fermentation broth Culture Broth fermentation->broth purification Purification broth->purification sclg_powder This compound Powder purification->sclg_powder solution This compound Solution (1-3% w/v) sclg_powder->solution molding Molding solution->molding composite Additives (optional) (e.g., Hydroxyapatite) composite->molding freezing Freezing (-80°C) molding->freezing lyophilization Lyophilization (Freeze-Drying) freezing->lyophilization scaffold Porous this compound Scaffold lyophilization->scaffold

Caption: Workflow for this compound Production and Scaffold Fabrication.

Beta_Glucan_Signaling cluster_cell Macrophage / Osteoprogenitor Cell sclg This compound (β-Glucan) dectin1 Dectin-1 Receptor sclg->dectin1 Binds tlr2 TLR2 sclg->tlr2 Co-stimulation syk Syk dectin1->syk Activates nfkb NF-κB Pathway tlr2->nfkb Activates syk->nfkb Activates cytokines Cytokine Production (e.g., TNF-α, IL-6) nfkb->cytokines Upregulates osteo Osteogenic Differentiation cytokines->osteo Modulates Logical_Relationships sclg This compound prop_biochem Biochemical Properties sclg->prop_biochem prop_phys Physicochemical Properties sclg->prop_phys biocompat Biocompatibility prop_biochem->biocompat biodegrad Biodegradability prop_biochem->biodegrad bioactive Bioactivity (β-glucan) prop_biochem->bioactive hydrogel Hydrogel Formation prop_phys->hydrogel stability High Stability (pH, Temp) prop_phys->stability app Tissue Engineering Applications (e.g., Bone Regeneration) biocompat->app biodegrad->app bioactive->app fab Scaffold Fabrication (e.g., Freeze-Drying) hydrogel->fab stability->fab scaffold Porous 3D Scaffold fab->scaffold scaffold->app

References

methods for scleroglucan hydrogel preparation and characterization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols: Scleroglucan Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium.[1][2] Its unique triple-helical structure in aqueous solutions imparts high viscosity, pseudoplasticity, and remarkable stability over a wide range of pH, temperature, and salinity.[3] These properties make this compound an excellent candidate for forming hydrogels, which are three-dimensional, water-swollen polymer networks. This compound hydrogels are biocompatible, biodegradable, and possess tunable properties, rendering them highly suitable for various biomedical applications, particularly in modified and controlled drug delivery systems.[2][4]

This document provides detailed protocols for the preparation of this compound hydrogels via physical and chemical crosslinking methods and outlines standard procedures for their comprehensive characterization.

Part 1: this compound Hydrogel Preparation Methods

This compound hydrogels can be formed by creating crosslinks between the polymer chains. This can be achieved through two primary routes: physical crosslinking, which involves reversible, non-covalent bonds, and chemical crosslinking, which uses covalent bonds to form a permanent network.[5][6]

Physical Crosslinking Methods

Physical hydrogels are formed through molecular entanglements and secondary forces such as hydrogen bonds, hydrophobic interactions, or ionic interactions.[6] They are often sensitive to environmental stimuli like temperature or pH.

1.1.1 Protocol: Preparation of this compound-Borax Hydrogel

This protocol describes the formation of a this compound hydrogel using borate (B1201080) ions as a physical crosslinker. Borax (B76245) (sodium tetraborate) forms reversible crosslinks with the diol groups of the this compound chains, creating a viscoelastic gel.[7][8]

Materials:

Procedure:

  • Prepare a this compound stock solution (e.g., 1-2% w/v) by slowly adding the required amount of this compound powder to deionized water under continuous magnetic stirring.

  • Allow the solution to stir for several hours (or overnight) at room temperature to ensure complete hydration and formation of a homogeneous, viscous solution.

  • Prepare a borax crosslinking solution (e.g., 4% w/v) by dissolving borax in deionized water.

  • Slowly add the borax solution dropwise to the this compound solution under vigorous stirring.

  • Observe the immediate formation of a gel-like structure. Continue stirring for an additional 15-30 minutes to ensure a homogeneous crosslinking distribution.

  • The resulting hydrogel can be stored at 4°C before characterization. The gel's cohesion and viscoelastic properties are dependent on polymer concentration and temperature.[7]

Chemical Crosslinking Methods

Chemical hydrogels have a permanent network structure due to the formation of covalent bonds, resulting in greater mechanical strength and stability compared to physical gels.[9][10]

1.2.1 Protocol: Preparation of Chemically Crosslinked this compound Hydrogel

This protocol details the synthesis of a chemically crosslinked hydrogel using a carboxylated derivative of this compound (sclerox) and a dihalide crosslinker.[11]

Materials:

Procedure: Step A: Synthesis of Polycarboxylated this compound (Sclerox)

  • Dissolve this compound in deionized water.

  • Perform periodate oxidation by adding sodium periodate to the solution to create aldehyde groups on the glucose units.

  • Follow with chlorite oxidation by adding sodium chlorite to convert the aldehyde groups into carboxylic acid groups, yielding sclerox.

  • Purify the resulting sclerox solution by extensive dialysis against deionized water to remove unreacted reagents and by-products.

  • Lyophilize the purified solution to obtain dry sclerox powder.

Step B: Crosslinking Reaction

  • Dissolve the prepared sclerox in an alkaline solution (e.g., 0.2 M NaOH).

  • Add the crosslinking agent, 1,6-hexanedibromide, to the sclerox solution. The ratio of crosslinker to polymer can be varied to control the degree of crosslinking and final hydrogel properties.[11]

  • Allow the reaction to proceed at room temperature under stirring for 24-48 hours.

  • The resulting crosslinked hydrogel is then purified by washing thoroughly with deionized water to remove any unreacted crosslinker.

  • The purified hydrogel can be dried or stored in a hydrated state for subsequent characterization.

G

Part 2: Hydrogel Characterization Protocols

Characterization is essential to understand the physicochemical properties of the hydrogels and to evaluate their suitability for drug delivery applications.

Protocol: Rheological Analysis

Rheology is used to study the viscoelastic properties of hydrogels, such as their stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G").[12][13] A "strong gel" is typically characterized by G' being significantly greater than G" (G' >> G").[14]

Equipment:

  • Rotational rheometer with parallel plate or cone-plate geometry

Procedure:

  • Carefully place a sample of the hydrogel onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap distance (e.g., 1 mm), ensuring the sample fills the gap completely. Trim any excess material.

  • Allow the sample to equilibrate at the testing temperature (e.g., 25°C or 37°C) for a few minutes.

  • Amplitude Sweep (Strain Sweep): Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVR), where G' and G" are independent of the applied strain. This identifies the strain range where the hydrogel structure is not destroyed.[13]

  • Frequency Sweep: Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR.

  • Plot G' and G" as a function of frequency. For a stable gel network, G' should be higher than G" and both moduli should show little dependence on frequency.[3]

Protocol: Swelling Behavior

Swelling studies measure the hydrogel's ability to absorb and retain water, a critical parameter for drug release, which often depends on swelling and diffusion mechanisms.[1][11]

Materials:

  • Lyophilized (freeze-dried) hydrogel samples of known weight (Wd)

  • Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4)

  • Incubator or water bath at a constant temperature (e.g., 37°C)

  • Filter paper

  • Analytical balance

Procedure:

  • Weigh the pre-weighed, dried hydrogel samples.

  • Immerse the samples in the chosen swelling medium.

  • At predetermined time intervals, remove a sample from the medium.

  • Gently blot the surface with filter paper to remove excess water.

  • Weigh the swollen hydrogel (Ws).

  • Return the sample to the medium.

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the Swelling Ratio (SR) or Equilibrium Swelling Ratio (ESR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100

Protocol: Morphological Analysis (Scanning Electron Microscopy - SEM)

SEM is used to visualize the surface morphology and internal porous structure of the hydrogel, which influences its swelling and drug release characteristics.[14][15]

Equipment:

  • Scanning Electron Microscope (SEM)

  • Lyophilizer (freeze-dryer)

  • Sputter coater

Procedure:

  • Freeze the swollen hydrogel sample rapidly, for instance, in liquid nitrogen.

  • Transfer the frozen sample to a lyophilizer and dry it under vacuum until all water has sublimated. This preserves the porous structure.

  • Mount the dried hydrogel onto an SEM stub using conductive double-sided tape.

  • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

  • Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the pore size, distribution, and interconnectivity.

Protocol: Structural Analysis (Fourier-Transform Infrared Spectroscopy - FTIR)

FTIR spectroscopy is used to identify the functional groups present in the hydrogel and confirm the formation of crosslinks by observing changes in characteristic absorption bands.[16][17]

Equipment:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

Procedure:

  • Ensure the hydrogel sample is completely dry (lyophilized) to avoid interference from the broad O-H band of water.

  • Place a small amount of the dried hydrogel powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum for characteristic peaks of this compound (e.g., C-O stretching, O-H stretching) and the appearance or disappearance of peaks related to the crosslinking agent, confirming the reaction.[18]

Protocol: In Vitro Drug Release Studies

This protocol assesses the rate and mechanism of release of a model drug from the this compound hydrogel, which is fundamental for evaluating its performance as a drug delivery system.[7][19]

Equipment:

  • Franz diffusion cell apparatus

  • Model drug (e.g., Theophylline, Vitamin B12)[7]

  • Release medium (e.g., PBS pH 7.4)

  • Synthetic membrane (if required)

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Load the hydrogel with a known concentration of the model drug during the preparation process.

  • Place a defined amount of the drug-loaded hydrogel in the donor compartment of the Franz diffusion cell.

  • Fill the receptor compartment with the release medium, maintained at 37°C and stirred continuously.

  • At specific time intervals, withdraw an aliquot of the release medium from the receptor compartment for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative percentage of drug released over time and plot the release profile.

G

Part 3: Data Presentation

Quantitative data from characterization studies are crucial for comparing different hydrogel formulations.

Table 1: Example Parameters for this compound Hydrogel Preparation

Parameter Formulation A Formulation B Formulation C Reference
This compound Conc. (% w/v) 0.7 2.3 2.0 [7]
Crosslinker Type Borax Borax 1,6-hexanedibromide [7][11]
Crosslinker Conc. (% w/v) Variable Variable Variable (molar ratio) [7][11]
Model Drug Theophylline Vitamin B12 Theophylline [7][11]

| Drug Loading (% w/w) | 0.4 | Variable | Variable |[19] |

Table 2: Summary of Typical Characterization Results

Property Expected Trend / Value Influence of Parameters Reference
Storage Modulus (G') G' > G" for gel formation Increases with polymer and crosslinker concentration. [14]
Equilibrium Swelling Ratio Decreases with higher crosslink density. Can be affected by pH and ionic strength for some hydrogels. [20][21]
Pore Size (from SEM) Decreases with higher crosslink density. Influences diffusion rates of drugs. [14]

| Drug Release Rate | Slower for hydrogels with higher crosslink density and lower swelling. | Dependent on drug's molecular size and hydrogel structure. |[7] |

G cluster_params Input Parameters cluster_props Resulting Properties p_conc Polymer Concentration gel_strength Gel Strength (G') p_conc->gel_strength + pore_size Pore Size p_conc->pore_size - c_conc Crosslinker Concentration c_conc->gel_strength + c_conc->pore_size - swelling Swelling Ratio c_conc->swelling - drug_mw Drug Molecular Weight release_rate Drug Release Rate drug_mw->release_rate - pore_size->release_rate + swelling->release_rate +

References

Application Notes and Protocols for Scleroglucan Purification from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of scleroglucan, a versatile exopolysaccharide, from fungal fermentation broth. This compound, produced by fungi of the genus Sclerotium, has garnered significant interest in the pharmaceutical and other industries due to its unique rheological properties and biological activities, including potential as an antitumor, antiviral, and antimicrobial agent.[1] The purification process is a critical step to obtain a high-purity product suitable for these applications.

The following protocols are based on established methods for the downstream processing of this compound, ensuring a high recovery yield of a refined-grade polysaccharide.[2][3] The process generally involves the separation of the fungal biomass, precipitation of the polysaccharide, and subsequent purification and drying steps.

Quantitative Data Summary

The yield and purity of this compound can vary depending on the fungal strain, fermentation conditions, and the purification method employed.[2] The following table summarizes typical quantitative data reported in the literature.

ParameterReported ValueProducing StrainNoteworthy ConditionsReference
This compound Titer 7 g/LSclerotium rolfsii30 g/L initial sucrose[1]
16.5 g/LS. rolfsii80 g/L sucrose[1]
21 g/LS. rolfsii150 g/L initial sucrose[1]
26 g/LS. rolfsii ATCC 201126MOPT culture medium, 48h fermentation[3]
66.6 g/LS. rolfsii WSH-G01Two-dose fed-batch fermentation[4]
Purity 60-70%Not SpecifiedBiopolymer CS-6 grade[2][3]
85-90%Not SpecifiedBiopolymer CS-11 grade (refined)[2][3]
~90-98%S. rolfsii ATCC 201126Optimized purification protocol[3][5]
Molecular Weight (Mw) (1.3–3.2)·10⁵ to (0.3–6.0)·10⁶ DaVariousDependent on microbial culture and recovery methods[1][2]
~5.2 x 10⁶ DaS. rolfsii ATCC 201126Triple helix form[2]
1.6–1.7 x 10⁶ DaS. rolfsii ATCC 201126Random coil form[2]

Experimental Protocols

This section details the key experimental procedures for the purification of this compound from fermentation broth.

Protocol 1: Standard Alcohol Precipitation Method

This is the most common and straightforward method for this compound recovery.

1. Pre-treatment of Fermentation Broth:

  • Dilute the fermentation broth 3- to 5-fold with distilled water. This step is crucial for reducing the viscosity and facilitating the subsequent separation of fungal mycelia.[1][6]
  • Heat the diluted broth at approximately 80°C for 30 minutes.[1][6] This helps to kill the microbial cells, inactivate enzymes that could degrade the polysaccharide, and release the this compound from the mycelial surfaces.[2][3]
  • Homogenize the heated broth to ensure complete dispersion of the this compound.[1][3]

2. Mycelial Biomass Removal:

  • Centrifuge the pre-treated broth at a high speed (e.g., 10,000 x g) for 30 minutes to pellet the fungal cells.[1][6]
  • Carefully decant the supernatant, which contains the solubilized this compound. The cell pellet can be washed with distilled water and dried to determine the dry cell weight.[1]

3. This compound Precipitation:

  • To the clear cell-free supernatant, add two volumes of a cold (5°C) lower alcohol, such as ethanol (B145695) or isopropanol, while gently stirring.[1] This will cause the this compound to precipitate out of the solution.
  • Allow the mixture to stand, preferably on an ice bath for several hours (e.g., 12 hours) to ensure complete precipitation.[7]

4. This compound Recovery and Drying:

  • Collect the precipitated this compound by centrifugation or filtration.
  • Wash the precipitate with the alcohol used for precipitation to remove any remaining impurities.
  • Dry the purified this compound using a suitable method such as vacuum drying, freeze-drying, or spray drying to obtain a fine powder.[2][7]

Protocol 2: Alternative Precipitation Method with Calcium Chloride and pH Adjustment

This method provides an alternative to alcohol precipitation.

1. Pre-treatment and Biomass Removal:

  • Follow steps 1 and 2 from Protocol 1 to obtain a clear, cell-free supernatant.

2. Removal of Oxalate (B1200264):

  • Add 0.5–2.0 % calcium chloride to the supernatant. This will precipitate any calcium oxalate present in the broth.[1]
  • Remove the calcium oxalate precipitate by centrifugation or filtration.[1]

3. This compound Precipitation by pH Adjustment:

  • Adjust the pH of the oxalate-free supernatant to an alkaline range of 10–12 by adding a metal hydroxide (B78521) such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] This will cause the water-soluble this compound to precipitate.
  • Collect the precipitated this compound by centrifugation or filtration.[1]

4. Purification and Drying:

  • The purity of the this compound can be enhanced by repeated precipitation, varying the pH.[1]
  • Dry the final precipitate using one of the methods described in Protocol 1.

This compound Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from fermentation broth.

Scleroglucan_Purification_Workflow A Fermentation Broth B Pre-treatment (Dilution, Heating, Homogenization) A->B C Mycelial Biomass Removal (Centrifugation/Filtration) B->C D Cell-Free Supernatant C->D E1 Method 1: Alcohol Precipitation D->E1 Option 1 E2 Method 2: CaCl2 and pH Adjustment D->E2 Option 2 F1 Add Cold Alcohol (Ethanol/Isopropanol) E1->F1 F2 Add CaCl2, Remove Oxalate E2->F2 H Precipitated this compound F1->H G2 Adjust pH to 10-12 (NaOH/KOH) F2->G2 G2->H I Washing H->I J Drying (Freeze/Vacuum/Spray Drying) I->J K Purified this compound Powder J->K

Caption: Workflow for this compound Purification.

References

Application Notes & Protocols for the Structural Elucidation of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Scleroglucan, a non-ionic, water-soluble homopolysaccharide produced by fungi of the genus Sclerotium, possesses a unique β-1,3-D-glucan backbone with single β-1,6-D-glucosyl side branches. Its remarkable rheological properties, high thermal stability, and biocompatibility have led to its widespread application in the food, cosmetic, and pharmaceutical industries. A thorough understanding of its detailed chemical structure, including molecular weight, degree of branching, and linkage patterns, is paramount for optimizing its functionality and for regulatory purposes. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the structural elucidation of this compound.

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the physicochemical properties of this compound, such as viscosity and gelling capacity.

Technique: Size Exclusion Chromatography with Multi-Angle Laser Light Scattering (SEC-MALLS)

Principle: SEC separates molecules based on their hydrodynamic volume. The eluting fractions are then passed through a MALLS detector, which measures the intensity of scattered light at multiple angles to determine the absolute molar mass without the need for column calibration with polymer standards. A refractive index (RI) detector is used to measure the concentration of the polymer in each fraction.

Experimental Protocol: SEC-MALLS Analysis of this compound

  • Sample Preparation:

    • Dissolve this compound in the mobile phase (e.g., 0.1 M NaNO₃ with 0.02% NaN₃) to a final concentration of 1-2 mg/mL.

    • Gently stir the solution overnight at room temperature to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • SEC System: An HPLC system equipped with a degasser, pump, and autosampler.

    • Columns: A set of aqueous SEC columns (e.g., Shodex OHpak series) suitable for the expected molecular weight range of this compound.

    • Detectors: A MALLS detector (e.g., Wyatt DAWN) and a differential refractive index (dRI) detector.

    • Mobile Phase: 0.1 M NaNO₃ with 0.02% NaN₃.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 100 µL.

    • Temperature: Column and detectors maintained at a constant temperature (e.g., 35 °C).

  • Data Analysis:

    • The data from the MALLS and dRI detectors are processed using specialized software (e.g., ASTRA software).

    • The weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated. The specific refractive index increment (dn/dc) value for this compound in the mobile phase is required for accurate molecular weight determination (a typical value for polysaccharides in aqueous solution is ~0.14-0.15 mL/g).

Data Presentation:

ParameterDescriptionTypical Value Range for this compound
Mw ( g/mol ) Weight-average molecular weight1 x 10⁶ - 8 x 10⁶
Mn ( g/mol ) Number-average molecular weightVaries depending on the sample
PDI (Mw/Mn) Polydispersity Index1.2 - 2.5

Monosaccharide Composition and Linkage Analysis

This analysis confirms the identity of the monosaccharide units and determines the glycosidic linkages between them, which is fundamental to defining the primary structure of this compound.

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs)

Principle: The polysaccharide is first fully methylated to protect the free hydroxyl groups. It is then hydrolyzed to release the methylated monosaccharides, which are subsequently reduced to alditols and then acetylated. The resulting PMAAs are volatile and can be separated by GC and identified by their characteristic fragmentation patterns in MS.

Experimental Protocol: Glycosidic Linkage Analysis

  • Methylation:

    • Dissolve 10 mg of dried this compound in 2 mL of dry DMSO.

    • Add 20 mg of powdered NaOH and stir for 1 hour under a nitrogen atmosphere.

    • Add 1 mL of methyl iodide and stir for another hour.

    • Quench the reaction by adding 2 mL of water.

    • Dialyze the solution against distilled water for 48 hours and then lyophilize to obtain the permethylated this compound.

    • Confirm complete methylation by the disappearance of the O-H stretching band in the FT-IR spectrum.

  • Hydrolysis:

    • Hydrolyze the permethylated sample with 2 M trifluoroacetic acid (TFA) at 121 °C for 2 hours.

    • Remove the TFA by evaporation under a stream of nitrogen.

  • Reduction:

    • Dissolve the hydrolyzed sample in 1 mL of 1 M NH₄OH and add 10 mg of sodium borodeuteride (NaBD₄).

    • Incubate at room temperature for 2 hours.

    • Destroy excess NaBD₄ by adding a few drops of glacial acetic acid.

  • Acetylation:

    • Add 1 mL of acetic anhydride (B1165640) and 1 mL of 1-methylimidazole.

    • Incubate at room temperature for 30 minutes.

    • Add 5 mL of water and extract the PMAAs with 3 mL of dichloromethane.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • GC Column: A capillary column suitable for separating PMAAs (e.g., SP-2330).

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 170 °C at 30 °C/min, then ramp to 240 °C at 4 °C/min, and hold for 15 min.

    • Carrier Gas: Helium.

    • MS Detector: Operate in electron impact (EI) mode. Scan from m/z 40 to 400.

    • Identify the PMAAs by comparing their retention times and mass spectra with known standards or databases.

Data Presentation:

PMAA DerivativeInferred LinkageMolar Ratio (%)
2,4,6-tri-O-methyl-glucitol acetate→3)-Glc-(1→~65-75
2,3,4-tri-O-methyl-glucitol acetate→6)-Glc-(1→~25-35
2,3,4,6-tetra-O-methyl-glucitol acetateTerminal Glc-(1→Traces

Experimental Workflow for Linkage Analysis

G Workflow for Glycosidic Linkage Analysis of this compound A This compound Sample B Permethylation (NaOH, CH3I in DMSO) A->B C Hydrolysis (TFA) B->C D Reduction (NaBD4) C->D E Acetylation (Acetic Anhydride) D->E F PMAA Derivatives E->F G GC-MS Analysis F->G H Linkage Identification & Quantification G->H

Caption: Workflow for Glycosidic Linkage Analysis of this compound.

Elucidation of Fine Structure

While linkage analysis provides information on the types of bonds, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the anomeric configuration (α or β) and the sequence of the polysaccharide.

Technique: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For polysaccharides, ¹H and ¹³C NMR are used. 1D spectra provide information about the chemical environment of protons and carbons. 2D NMR experiments, such as COSY, HSQC, and HMBC, reveal correlations between different nuclei, allowing for the unambiguous assignment of signals and the determination of the complete structure, including the sequence and branching points.

Experimental Protocol: NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 10-20 mg of lyophilized this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • To reduce viscosity and improve spectral resolution, the sample can be sonicated or subjected to controlled acid hydrolysis to slightly reduce the molecular weight.

    • Lyophilize and re-dissolve in D₂O several times to exchange all labile protons with deuterium.

    • Transfer the final solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Temperature: Acquire spectra at an elevated temperature (e.g., 70 °C) to reduce viscosity and sharpen the signals.

    • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra.

    • 2D Spectra:

      • COSY (Correlation Spectroscopy): Identifies ¹H-¹H scalar couplings, typically within the same sugar residue.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C over two to three bonds, which is crucial for identifying inter-residue linkages.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies through-space correlations between protons, providing information on the 3D conformation and inter-residue linkages.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the signals starting from the anomeric protons (δ ~4.5-5.0 ppm), which are typically well-resolved.

    • Use COSY to trace the proton network within each sugar ring.

    • Use HSQC to assign the corresponding carbon signals.

    • Use HMBC to establish the linkages between the sugar residues by observing correlations from the anomeric proton of one residue to a carbon atom of the adjacent residue.

Data Presentation:

NucleusResidueChemical Shift (δ, ppm)
¹H Anomeric →3)-β-D-Glcp-(1→~4.75
→6)-β-D-Glcp-(1→~4.75
Terminal β-D-Glcp-(1→~4.50
¹³C Anomeric →3)-β-D-Glcp-(1→~103.5
→6)-β-D-Glcp-(1→~103.8
Terminal β-D-Glcp-(1→~104.0
¹³C Linked C3 of backbone~87.0
C6 of backbone~69.0 (if unbranched), ~77.0 (if branched)

Logical Relationship for NMR Signal Assignment

G Logic for NMR Signal Assignment in this compound Anomeric_H Identify Anomeric ¹H Signals (δ 4.5-5.0 ppm) COSY COSY (¹H-¹H Correlations) Anomeric_H->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) Anomeric_H->HMBC Trace_Ring Trace Intra-residue ¹H Spin Systems COSY->Trace_Ring HSQC HSQC (¹H-¹³C Correlations) Trace_Ring->HSQC Assign_C Assign Intra-residue ¹³C Signals HSQC->Assign_C Assign_C->HMBC Linkages Determine Inter-residue Linkages (e.g., H1 to C3') HMBC->Linkages Structure Elucidate Repeating Unit Structure Linkages->Structure G Enzymatic Degradation Pathway of this compound Sclg This compound (β-1,3 backbone with β-1,6 branches) Enzyme β-1,3-Glucanase Sclg->Enzyme + Products Hydrolysis Products Enzyme->Products Glucose Glucose (from side chains) Products->Glucose Gentiobiose Gentiobiose (from branch points) Products->Gentiobiose Analysis HPAEC-PAD or MALDI-TOF Analysis Glucose->Analysis Gentiobiose->Analysis DB Calculation of Degree of Branching Analysis->DB

Application Notes and Protocols for Scleroglucan as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scleroglucan, a fungal-derived β-1,3/1,6-glucan, as a potent adjuvant in vaccine formulations. The information presented herein is intended to guide researchers in the rational design and evaluation of this compound-adjuvanted vaccines.

Introduction to this compound as a Vaccine Adjuvant

This compound is a non-ionic, water-soluble homopolysaccharide produced by the fungus Sclerotium rolfsii. Its unique branched structure, consisting of a β-1,3-D-glucan backbone with β-1,6-D-glucose side chains, is recognized by the innate immune system, making it an attractive candidate for a vaccine adjuvant. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. This compound enhances the immune response to co-administered antigens, leading to a more robust and durable protective immunity.

The primary mechanism of action of this compound as an adjuvant involves its recognition by the C-type lectin receptor, Dectin-1, which is predominantly expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This interaction triggers a cascade of intracellular signaling events, leading to APC activation, maturation, and enhanced antigen presentation to T cells.

Mechanism of Action: The Dectin-1 Signaling Pathway

The immunostimulatory effects of this compound are primarily mediated through the Dectin-1 signaling pathway in dendritic cells. Upon binding of this compound, Dectin-1 initiates a signaling cascade that leads to the activation of transcription factors, such as NF-κB and AP-1, which in turn drive the expression of genes involved in inflammation and immunity.

Dectin1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound dectin1 Dectin-1 This compound->dectin1 Binds to syk Syk dectin1->syk Recruits & Activates card9 CARD9 Bcl10 MALT1 Complex syk->card9 Activates phagocytosis Phagocytosis syk->phagocytosis nfkb NF-κB card9->nfkb Activates mapk MAP Kinases card9->mapk Activates cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6, IL-12) nfkb->cytokines costim Upregulation of Costimulatory Molecules (CD40, CD80, CD86) nfkb->costim ap1 AP-1 mapk->ap1 Activates ap1->cytokines

Dectin-1 signaling pathway initiated by this compound.

Quantitative Data on the Adjuvant Effects of this compound

The efficacy of this compound as a vaccine adjuvant has been demonstrated through the enhancement of both humoral and cellular immune responses to a model antigen, ovalbumin (OVA). The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Antigen-Specific Antibody Production

AdjuvantAntigenIgG1 Titer (log10)IgG2a Titer (log10)IgE (Arbitrary Units)
NoneOVA2.5 ± 0.31.8 ± 0.250 ± 10
This compoundOVA4.1 ± 0.51.9 ± 0.3250 ± 50

*Data is representative and compiled from studies on structurally similar β-glucans. Specific titers may vary depending on the experimental conditions. A significant increase in IgG1 and IgE suggests a Th2-biased immune response.[1]

Table 2: Effect of this compound on Dendritic Cell Activation

TreatmentCD40 MFICD80 MFICD86 MFITNF-α (pg/mL)
Control (untreated)150 ± 25200 ± 30250 ± 40< 10
This compound (<5 kDa)450 ± 50550 ± 60600 ± 70800 ± 100

*MFI: Mean Fluorescence Intensity. Data is derived from in vitro studies with porcine monocyte-derived dendritic cells and low molecular weight this compound hydrolysates.[2] A significant increase in the expression of co-stimulatory molecules and production of TNF-α indicates potent DC activation.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound-adjuvanted vaccines.

Protocol 1: Preparation of a this compound-Adjuvanted Ovalbumin Vaccine

This protocol describes the formulation of a model vaccine using ovalbumin (OVA) as the antigen and this compound as the adjuvant.

Materials:

  • This compound (low endotoxin)

  • Ovalbumin (endotoxin-free)

  • Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Reconstitution of this compound:

    • Aseptically dissolve this compound powder in sterile PBS to a final concentration of 2 mg/mL.

    • Gently vortex until fully dissolved. Avoid vigorous shaking to prevent shearing of the polysaccharide.

    • Sterile filter the this compound solution using a 0.22 µm filter.

  • Preparation of Ovalbumin Solution:

    • Aseptically dissolve ovalbumin powder in sterile PBS to a final concentration of 1 mg/mL.

    • Gently mix to dissolve.

    • Sterile filter the ovalbumin solution using a 0.22 µm filter.

  • Formulation of the Adjuvanted Vaccine:

    • In a sterile vial, combine the this compound solution and the ovalbumin solution at a 1:1 volume ratio. This will result in a final concentration of 1 mg/mL this compound and 0.5 mg/mL ovalbumin.

    • Gently mix the components by inverting the vial several times.

    • Incubate the formulation at room temperature for 30 minutes with occasional gentle mixing to allow for the association of the antigen with the adjuvant.

    • The final vaccine formulation is now ready for immunization.

Quality Control:

  • Appearance: The final formulation should be a clear to slightly opalescent solution, free of visible particulates.

  • Sterility: Test for microbial contamination by plating a small aliquot on nutrient agar (B569324) plates.

  • Endotoxin (B1171834) Level: Measure endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay to ensure they are below the acceptable limit for parenteral administration.

Protocol 2: Immunization of Mice and Evaluation of Immune Responses

This protocol outlines the immunization of mice with the this compound-adjuvanted OVA vaccine and the subsequent analysis of the immune response.

Materials:

  • This compound-adjuvanted OVA vaccine (from Protocol 1)

  • Control formulations (OVA alone in PBS, this compound alone in PBS)

  • 6-8 week old female BALB/c mice

  • Syringes and needles (27G)

  • Materials for blood collection (e.g., retro-orbital sinus or tail vein)

  • Materials for spleen harvesting

  • ELISA plates and reagents for antibody titration

  • Cell culture medium and reagents for splenocyte culture

  • Cytokine ELISA kits (e.g., for IFN-γ, IL-4, IL-5, IL-10)

  • Flow cytometry antibodies for dendritic cell phenotyping (anti-CD11c, -CD40, -CD80, -CD86)

Experimental Workflow:

Experimental_Workflow cluster_immunization Immunization Phase cluster_analysis Analysis Phase start Day 0: Primary Immunization (s.c. or i.m.) boost Day 14: Booster Immunization start->boost blood1 Day 21: Blood Collection for Antibody Titer Analysis boost->blood1 spleen Day 28: Spleen Harvest for T-cell & DC Analysis boost->spleen elisa_ab ELISA: OVA-specific IgG1, IgG2a, IgE blood1->elisa_ab splenocyte Splenocyte Culture: Restimulate with OVA spleen->splenocyte flow Flow Cytometry: Dendritic Cell Phenotyping spleen->flow elisa_cyto ELISA: Cytokine Profiling (IFN-γ, IL-4, IL-5) splenocyte->elisa_cyto

Workflow for evaluating this compound adjuvant efficacy.

Procedure:

  • Immunization:

    • Divide mice into three groups: (1) this compound-OVA, (2) OVA alone, and (3) this compound alone.

    • On day 0, immunize each mouse subcutaneously (s.c.) or intramuscularly (i.m.) with 100 µL of the respective formulation.

    • On day 14, administer a booster immunization with the same formulations.

  • Antibody Titer Analysis:

    • On day 21, collect blood from the mice.

    • Prepare serum and perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of OVA-specific IgG1, IgG2a, and IgE antibodies.

  • Cellular Immune Response Analysis:

    • On day 28, euthanize the mice and aseptically harvest the spleens.

    • Prepare single-cell suspensions of splenocytes.

    • For Cytokine Profiling:

      • Culture splenocytes in the presence or absence of OVA (10 µg/mL) for 72 hours.

      • Collect the culture supernatants and measure the concentrations of IFN-γ, IL-4, and IL-5 using cytokine ELISA kits.

    • For Dendritic Cell Phenotyping:

      • Stain a portion of the splenocytes with fluorescently labeled antibodies against CD11c, CD40, CD80, and CD86.

      • Analyze the expression of these markers on the CD11c+ dendritic cell population by flow cytometry.

Conclusion

This compound demonstrates significant potential as a safe and effective vaccine adjuvant. Its ability to activate dendritic cells via the Dectin-1 pathway leads to enhanced antigen-specific humoral and cellular immune responses. The provided protocols offer a starting point for researchers to explore the utility of this compound in their own vaccine development programs. Further optimization of the formulation and immunization schedule may be required for specific antigens and disease models.

References

Scleroglucan as a Rheology Modifier in Cosmetic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Scleroglucan

This compound is a natural, non-ionic polysaccharide produced by the fermentation of the filamentous fungus Sclerotium rolfsii.[1][2] It is a highly versatile and robust rheology modifier, thickener, and stabilizer, making it an excellent choice for a wide range of cosmetic and personal care applications.[2][3] Its unique triple helix structure in solution is responsible for its remarkable rheological properties and stability.[1][4][5]

Composed of a β-1,3-D-glucose backbone with a β-1,6-D-glucose side chain at every third glucose unit, this compound exhibits pseudoplastic (shear-thinning) behavior, high viscosity at low concentrations, and excellent stability across a broad range of pH and temperatures.[4][6] This makes it compatible with a wide variety of cosmetic ingredients, including electrolytes and cationic compounds.[7] The Cosmetics Ingredient Review (CIR) Expert Panel has assessed this compound (also known as sclerotium gum) and found it to be safe for use in cosmetics.[2]

Key Properties and Benefits in Cosmetics

PropertyBenefit in Cosmetic FormulationsTypical Inclusion Level (%)
High Thickening & Gelling Efficiency Provides significant viscosity and body to formulations at low concentrations, creating luxurious textures from fluid serums to thick creams.[2][8]0.25 - 2.0%[2]
Excellent Emulsion Stabilization Prevents the separation of oil and water phases, ensuring the long-term stability and homogeneity of creams and lotions.[5][7]0.1 - 1.0%
Pseudoplastic (Shear-Thinning) Rheology The product appears thick in the container but spreads easily upon application, providing a smooth and non-tacky skin feel.[1][7]0.25 - 2.0%
Broad pH and Temperature Stability Maintains its viscosity and stabilizing properties over a wide pH range (typically 2-12) and at elevated temperatures, allowing for flexibility in formulation and processing.[1][7]Not Applicable
Electrolyte and Cationic Compatibility Being non-ionic, it is compatible with a wide range of salts and cationic ingredients, which are often challenging for other natural rheology modifiers.[7]Not Applicable
Suspending Properties Can suspend beads, pigments, and other insoluble particles within a formulation, preventing them from settling.[2]0.5 - 1.5%
Film-Forming and Moisturization Forms a breathable film on the skin that helps to retain moisture, contributing to skin hydration.[7]Not Applicable
Natural and Biodegradable Derived from a natural fermentation process and is biodegradable, aligning with the growing demand for sustainable cosmetic ingredients.[2]Not Applicable

Quantitative Data: Rheological Performance

The following table summarizes the viscosity of this compound solutions at different concentrations and shear rates, demonstrating its potent thickening and shear-thinning properties.

This compound Concentration (% w/w)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
0.520231.6
0.510057.16
1.020573.5
1.0100138.2
1.5201226.0
1.5100291.5

Data adapted from patent literature. The results demonstrate a clear pseudoplastic behavior, with viscosity decreasing as the shear rate increases.[9]

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Cream with this compound

This protocol outlines the preparation of a basic O/W cream to evaluate the performance of this compound.

Materials:

  • Aqueous Phase:

    • Deionized Water: q.s. to 100%

    • Glycerin: 3.00%

    • This compound: 0.50% - 1.50% (depending on desired viscosity)

    • Preservative: As required

  • Oil Phase:

    • Caprylic/Capric Triglyceride: 10.00%

    • Cetearyl Alcohol: 3.00%

    • Glyceryl Stearate: 2.00%

    • Emulsifier (e.g., Ceteareth-20): 2.00%

  • Equipment:

    • Beakers

    • Water bath or heating mantle

    • Homogenizer (e.g., Silverson) or high-shear mixer

    • Overhead stirrer

    • pH meter

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, combine deionized water and glycerin.

    • Disperse the this compound powder into the water-glycerin mixture under constant agitation to prevent the formation of lumps. A high-shear mixer can be used for efficient dispersion.

    • Heat the aqueous phase to 75-80°C while stirring until the this compound is fully hydrated and the solution is uniform.

    • Add the preservative to the aqueous phase.

  • Oil Phase Preparation:

    • In a separate beaker, combine all the oil phase ingredients.

    • Heat the oil phase to 75-80°C until all components are melted and the mixture is homogeneous.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

    • Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling and Finalization:

    • Transfer the emulsion to a vessel with an overhead stirrer and begin cooling while stirring at a moderate speed.

    • Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients (e.g., fragrance, actives).

    • Adjust the pH if necessary.

    • Continue stirring until the cream is smooth and has reached room temperature.

Rheological Evaluation of the Cosmetic Cream

This protocol describes the key rheological tests to characterize the properties of the prepared cream.

Equipment:

  • Controlled-stress or controlled-rate rheometer with a cone-and-plate or parallel-plate geometry.

  • Peltier temperature control system.

Procedure:

  • Sample Loading and Equilibration:

    • Carefully load the cream sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Bring the geometry to the correct gap setting and trim any excess sample.

    • Allow the sample to equilibrate at the test temperature (e.g., 25°C or skin temperature of 32°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.[10]

  • Viscosity Curve (Flow Curve) Measurement:

    • Perform a continuous flow test by ramping the shear rate up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down.

    • This test will reveal the shear-thinning behavior of the cream and can indicate the presence of thixotropy (a time-dependent decrease in viscosity under shear).[11]

  • Oscillatory Amplitude Sweep:

    • Perform a strain or stress amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • This helps identify the range of deformation where the cream's structure is not irreversibly damaged and provides information on the yield stress, which is the minimum stress required to initiate flow.[10]

  • Oscillatory Frequency Sweep:

    • Conduct a frequency sweep within the LVER (determined from the amplitude sweep) to evaluate the viscoelastic properties of the cream at rest.

    • This test measures the storage modulus (G') and loss modulus (G''). A higher G' relative to G'' indicates a more structured, solid-like behavior, which is desirable for cream stability.[11]

Sensory Analysis Protocol

This protocol provides a basic framework for evaluating the sensory attributes of the cosmetic cream.

Panelists:

  • A panel of trained or untrained consumers (depending on the objective) can be used.[12]

Procedure:

  • Sample Presentation:

    • Present the cream samples in identical, coded containers to avoid bias.

  • Evaluation Stages:

    • Appearance in Container: Panelists visually assess attributes like smoothness, gloss, and firmness.

    • Pick-up: Panelists evaluate the force required to scoop the product and its texture upon initial contact.

    • Rub-out: Panelists apply a standardized amount of the cream to a designated area of their skin (e.g., forearm) and evaluate:

      • Spreadability: Ease of spreading the product on the skin.

      • Playtime: The time the product remains workable on the skin before absorbing or setting.

      • Absorption: How quickly the product is absorbed into the skin.

      • After-feel: The residual feeling on the skin after application (e.g., tackiness, smoothness, greasiness).[10][13]

  • Data Collection:

    • Use a standardized questionnaire with rating scales (e.g., a 1-10 scale) for each sensory attribute.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Product Evaluation cluster_analysis Data Analysis & Optimization F1 Define Formulation Objectives (e.g., target viscosity, sensory profile) F2 Select this compound Concentration (based on desired texture) F1->F2 F3 Prepare O/W Emulsion (following the protocol) F2->F3 E1 Rheological Analysis (Viscosity, Yield Stress, G', G'') F3->E1 E3 Stability Testing (Freeze-thaw cycles, high temperature) F3->E3 E2 Sensory Panel Evaluation (Spreadability, Tackiness, After-feel) E1->E2 A1 Correlate Rheological Data with Sensory Perception E2->A1 A2 Analyze Stability Results E3->A2 A3 Optimize Formulation (adjust this compound level or other ingredients) A1->A3 A2->A3

Caption: Experimental workflow for evaluating this compound in a cosmetic cream.

scleroglucan_structure_function cluster_structure Molecular Structure cluster_properties Resulting Rheological Properties cluster_application Cosmetic Application Benefits S1 This compound Polysaccharide Chains (β-1,3 and β-1,6 glucose units) S2 Formation of Triple Helix Structure in Aqueous Solution S1->S2 P1 High Water Entrapment & Network Formation S2->P1 leads to P2 Pseudoplastic (Shear-Thinning) Behavior P1->P2 results in P3 Excellent Emulsion & Particle Suspension P1->P3 enables A1 Stable and Viscous Formulations (Creams, Lotions) P1->A1 A2 Smooth Application & Pleasant Skin Feel P2->A2 A3 Homogeneous and Aesthetically Pleasing Products P3->A3

Caption: Relationship between this compound's structure and its rheological benefits.

References

Application Notes and Protocols: Scleroglucan for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of scleroglucan, a high-performance biopolymer, in Enhanced Oil Recovery (EOR) applications. This compound's unique properties, including its exceptional thermal, shear, and salt tolerance, make it a prime candidate for improving oil recovery in harsh reservoir conditions. This document outlines its performance characteristics, detailed experimental protocols for its evaluation, and the fundamental mechanisms of its action.

Performance Characteristics of this compound in EOR

This compound is a non-ionic, water-soluble biopolymer produced by the fermentation of the fungus Sclerotium rolfsii. Its rigid, triple-helix molecular structure endows it with remarkable stability and rheological properties, making it superior to many conventional EOR polymers, especially in high-temperature and high-salinity (HTHS) reservoirs.[1][2][3]

Rheological Properties and Stability

This compound solutions exhibit high viscosity at low concentrations and maintain this viscosity across a wide range of temperatures and salinities.[1] Unlike synthetic polymers like partially hydrolyzed polyacrylamide (HPAM), this compound's viscosity is largely unaffected by the presence of divalent and trivalent cations, making it suitable for use with production water without extensive treatment.[2][4]

Key Performance Data:

ParameterThis compound PerformanceComparison with other PolymersSource
Thermal Stability Retains >95% of original viscosity for several months at temperatures up to 115°C.[4] At 105°C, it maintained >95% viscosity for 720 days.[4]HPAM and xanthan gum show significant viscosity loss at elevated temperatures.[5][2][4][5]
Salinity Tolerance Viscosity is largely independent of salinity, even in brines with up to 20% (wt/wt) salt content.[4]HPAM viscosity decreases significantly with increasing salinity.[5][4][5]
Shear Stability Stable up to shear rates of 200,000 s⁻¹.[1] Less than 5% viscosity loss after 100 passes through a centrifugal pump.[2]HPAM shows substantial viscosity loss after a single pass through a pump.[2][1][2]
Viscosity Retention (at 85°C) ~73.8%HPAM: ~42.9%, Xanthan Gum: ~49.8%[5]
Core Flooding Performance

Core flooding experiments are crucial for evaluating the effectiveness of an EOR polymer in a simulated reservoir environment. These tests assess the polymer's ability to displace oil, its retention in the porous rock, and its effect on permeability.

Summary of Core Flooding Results:

ParameterValueExperimental ConditionsSource
Incremental Oil Recovery 6.3% to 13% over waterfloodingCarbonate and sandstone cores, various temperatures and salinities.[5][6][5][6][7][8]
Polymer Retention Low, around 8 to 30 µg/gSandstone and limestone cores.[6][6]
Water Breakthrough Delay 172% relative delay compared to waterflooding500 ppm this compound in Indiana limestone at 60°C.[6][7][6][7]
Permeability Reduction Low, between 1.7 and 2.4500 ppm this compound in Indiana limestone.[9][9]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound solutions for EOR applications.

Protocol for Preparation of this compound Solution

Objective: To prepare a homogenous and injectable this compound solution for rheological and core flooding studies.

Materials:

  • EOR-grade this compound powder

  • Synthetic brine of desired composition (e.g., NaCl, KCl, MgCl₂, CaCl₂)

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing balance

  • Filtration apparatus with membrane filters (e.g., 8.0 µm and 1.2 µm)

  • Oven or water bath

Procedure:

  • Prepare the synthetic brine of the desired salinity and ionic composition.

  • Weigh the required amount of this compound powder to achieve the target concentration (e.g., 500 ppm).

  • While stirring the brine at a moderate speed (e.g., 500 rpm), slowly add the this compound powder to the vortex to prevent the formation of agglomerates ("fish eyes").

  • Continue stirring for a specified period (e.g., 10 minutes) at room temperature.

  • Increase the temperature to a desired level (e.g., 40°C - 90°C) and continue stirring for another period (e.g., 10-24 hours) to ensure full hydration and dissolution.[6][10]

  • For injectivity assurance, filter the solution through a series of membrane filters, for example, an initial filtration through an 8.0 µm filter followed by a 1.2 µm filter.[6] The filtration should be performed at the target reservoir temperature.[6]

Protocol for Rheological Characterization

Objective: To determine the viscosity and viscoelastic properties of the this compound solution as a function of shear rate, temperature, and salinity.

Materials:

  • Prepared this compound solution

  • Rotational rheometer with appropriate geometry (e.g., cone-and-plate or concentric cylinder)

  • Temperature control unit

Procedure:

  • Calibrate the rheometer according to the manufacturer's instructions.

  • Load the this compound solution into the rheometer, ensuring no air bubbles are trapped.

  • Set the temperature to the desired value (e.g., 60°C).[9]

  • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 1000 s⁻¹), to determine the viscosity profile.

  • To assess viscoelastic properties, perform an oscillatory measurement (frequency sweep) at a constant strain within the linear viscoelastic region. This will yield the storage modulus (G') and loss modulus (G'').

  • Repeat the measurements at different temperatures and for solutions prepared with different brine salinities to evaluate the polymer's stability.

Protocol for Core Flooding Experiment

Objective: To evaluate the EOR potential of the this compound solution by measuring incremental oil recovery, polymer retention, and permeability reduction in a reservoir core sample.

Materials:

  • Reservoir core plug (e.g., Berea sandstone or Indiana limestone)

  • Core holder

  • High-pressure pumps for injecting brine, oil, and polymer solution

  • Back-pressure regulator

  • Effluent collector

  • Pressure transducers

  • Crude oil or a model oil of known viscosity

  • Prepared this compound solution

  • Synthetic brine

Procedure:

  • Core Preparation:

    • Clean and dry the core plug.

    • Measure its dimensions (length and diameter) and dry weight.

    • Saturate the core with synthetic brine under vacuum to determine its pore volume.

    • Measure the absolute permeability to brine by flowing brine at different rates and measuring the pressure drop.

  • Oil Saturation (Drainage):

    • Inject oil into the brine-saturated core at a constant flow rate until no more brine is produced, establishing the initial water saturation (Swi).

  • Waterflooding (Secondary Recovery):

    • Inject brine into the oil-saturated core at a constant flow rate until no more oil is produced. This simulates conventional waterflooding.

    • Record the volume of oil and water produced to determine the oil recovery factor by waterflooding.

  • Polymer Flooding (Tertiary Recovery):

    • Inject the prepared and filtered this compound solution into the core at a constant flow rate.

    • Continuously monitor the pressure drop across the core and collect the effluent to measure the produced oil and water volumes.

    • Continue polymer injection until the oil cut is negligible.

  • Post-Polymer Water Flush:

    • Inject brine again to displace the polymer solution and determine the final permeability to water.

  • Data Analysis:

    • Calculate the incremental oil recovery due to polymer flooding.

    • Determine the resistance factor (RF) and residual resistance factor (RRF) from the pressure data to assess the in-situ viscosity and permeability reduction.

    • Calculate polymer retention by a mass balance on the injected and produced polymer concentrations.

Mechanisms and Visualizations

Mechanism of Enhanced Oil Recovery by this compound

The primary mechanism by which this compound improves oil recovery is by increasing the viscosity of the injected water. This leads to a more favorable mobility ratio between the displacing fluid (polymer solution) and the displaced fluid (oil). A lower mobility ratio improves the volumetric sweep efficiency, meaning the polymer solution contacts a larger portion of the reservoir, displacing oil that would have been bypassed by water alone.[7][9]

The rigid, rod-like triple-helix structure of this compound is key to its high viscosity and stability. This structure resists conformational changes due to temperature, salinity, and shear, allowing it to maintain its viscosifying power under harsh reservoir conditions.

EOR_Mechanism cluster_waterflood Waterflooding (Unfavorable Mobility Ratio) cluster_polymerflood This compound Flooding (Favorable Mobility Ratio) Water Injected Water (Low Viscosity) Bypass Viscous Fingering & Bypassing of Oil Water->Bypass PoorSweep Poor Volumetric Sweep Efficiency Bypass->PoorSweep LowRecovery Low Oil Recovery PoorSweep->LowRecovery Sclero This compound Solution (High Viscosity) StableFront Stable Displacement Front Sclero->StableFront ImprovedSweep Improved Volumetric Sweep Efficiency StableFront->ImprovedSweep HighRecovery Enhanced Oil Recovery ImprovedSweep->HighRecovery Sclero_prop Rigid Triple-Helix Structure Sclero_prop->Sclero provides High Viscosity & Stability

Caption: Mechanism of this compound EOR.

Experimental Workflow for this compound Evaluation

The evaluation of this compound for EOR follows a logical progression from solution preparation and characterization to dynamic displacement tests.

EOR_Workflow Prep 1. This compound Solution Preparation Rheology 2. Rheological Characterization Prep->Rheology Filtration 3. Filtration & Injectivity Test Prep->Filtration CoreFlood 4. Core Flooding Experiment Rheology->CoreFlood Input for modeling Filtration->CoreFlood Analysis 5. Data Analysis & Performance Evaluation CoreFlood->Analysis

Caption: Experimental workflow for this compound evaluation.

References

Application Notes: Investigating the Immunostimulatory Effects of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Scleroglucan (Sclg) is a non-ionic, water-soluble β-glucan produced by the fermentation of the filamentous fungus Sclerotium rolfsii.[1][2][3] It is a homopolysaccharide composed of a linear β-(1→3)-D-glucose backbone with single β-(1→6)-D-glucose side chains occurring at every third residue.[1][4] This unique branched structure confers high water solubility and stability.[5][6] Beyond its applications as a versatile hydrocolloid in various industries, this compound has garnered significant attention for its potent immunomodulatory properties, making it a promising candidate for use as a vaccine adjuvant, anti-tumor agent, and general immune system enhancer.[4][5][7][8]

These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for investigating its immunostimulatory effects on key immune cells such as dendritic cells, macrophages, and T cells.

Mechanism of Action: Dectin-1 Signaling Pathway

This compound is primarily recognized by Dectin-1, a C-type lectin receptor highly expressed on the surface of innate immune cells like dendritic cells (DCs), macrophages, monocytes, and neutrophils.[7][8] The binding of this compound to Dectin-1 initiates a cascade of intracellular signaling events. This detection leads to the activation of the CARD9-Bcl10-MALT1 signaling complex, which in turn activates nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[1] The translocation of these transcription factors to the nucleus results in the upregulation of genes involved in inflammation and immunity, leading to the production of pro-inflammatory cytokines, chemokines, and the enhanced expression of co-stimulatory molecules.[8][9]

G cluster_cell Immune Cell (e.g., Dendritic Cell, Macrophage) cluster_nucleus Nucleus cluster_response Immunostimulatory Response This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 binds Syk Syk Dectin1->Syk activates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex NFkB NF-κB Activation CARD9_complex->NFkB MAPK MAPK Activation CARD9_complex->MAPK Gene_Transcription Gene Transcription NFkB->Gene_Transcription MAPK->Gene_Transcription Cytokine ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Transcription->Cytokine leads to Costim ↑ Co-stimulatory Molecules (CD40, CD80, CD86) Gene_Transcription->Costim leads to Phagocytosis ↑ Phagocytosis Gene_Transcription->Phagocytosis leads to

Caption: this compound-induced Dectin-1 signaling pathway.

Data Presentation: Summary of Immunostimulatory Effects

The following tables summarize the quantitative effects of this compound on key markers of immune cell activation as reported in preclinical studies.

Table 1: Effect of this compound on Dendritic Cell (DC) Maturation

Parameter Cell Type Treatment Result Reference
Surface Marker Upregulation Porcine Monocyte-Derived DCs Low Molar Mass this compound (<5 kDa) Significant upregulation of CD40 and CD80/86 [10]
Antigen Uptake Porcine Monocyte-Derived DCs Low Molar Mass this compound (<5 kDa) Reduction of antigen uptake capacity [10]

| Lymphocyte Proliferation | Porcine Lymphocytes | Co-culture with this compound-treated MoDCs | Stimulated proliferation of lymphocytes |[10] |

Table 2: Effect of this compound on Cytokine Production

Cytokine Cell Type Treatment Result Reference
TNF-α Murine Bone Marrow-Derived DCs (BMDCs) Soluble this compound Stimulated TNF-α secretion [7]
TNF-α Human Monocyte-Derived DCs This compound + LPS Greatly enhanced TNF-α production compared to LPS alone [7]
IL-12p70 Murine Bone Marrow-Derived DCs (BMDCs) Soluble this compound Did not stimulate IL-12p70 production [7]
IL-12p70 Murine Bone Marrow-Derived DCs (BMDCs) This compound + TLR agonists Decreased IL-12p70 production compared to TLR agonists alone [7]

| Pro-inflammatory Cytokines | Innate Immune Cells | (1→3)-β-D-glucans (general) | Stimulates production of IL-1α/β, TNF-α, IL-2, IFN-γ |[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: In Vitro Dendritic Cell (DC) Maturation Assay

This protocol describes the generation of monocyte-derived DCs and their stimulation with this compound to assess maturation by flow cytometry.

G start 1. Isolate PBMCs from whole blood using density gradient centrifugation isolate_mono 2. Purify CD14+ monocytes using magnetic-activated cell sorting (MACS) start->isolate_mono differentiate 3. Differentiate monocytes into immature DCs (iDCs) by culturing with GM-CSF and IL-4 for 5-7 days isolate_mono->differentiate stimulate 4. Stimulate iDCs with this compound (1-100 µg/ml). Include negative (medium) and positive (LPS) controls. differentiate->stimulate incubate 5. Incubate for 24 hours at 37°C, 5% CO₂ stimulate->incubate harvest 6. Harvest cells and supernatant separately incubate->harvest stain 7. Stain cells with fluorescently-conjugated antibodies (e.g., anti-CD40, CD80, CD86, HLA-DR) harvest->stain analyze 8. Analyze marker expression by flow cytometry stain->analyze

Caption: Workflow for assessing this compound-induced DC maturation.

Materials:

  • Ficoll-Paque PLUS

  • PBS (Phosphate-Buffered Saline)

  • RPMI-1640 medium with 10% FBS

  • Human CD14 MicroBeads

  • Recombinant Human GM-CSF and IL-4

  • This compound (e.g., from Sclerotium rolfsii)

  • LPS (Lipopolysaccharide)

  • Fluorescently-conjugated antibodies (e.g., FITC anti-CD80, PE anti-CD86, APC anti-CD40)

  • FACS buffer (PBS with 2% FBS, 0.05% sodium azide)

Methodology:

  • Monocyte Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify CD14+ monocytes using magnetic-activated cell sorting (MACS) according to the manufacturer's protocol.

  • DC Differentiation: Culture the purified monocytes at 1x10⁶ cells/mL in RPMI-1640 supplemented with 10% FBS, GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 6 days. Add fresh medium with cytokines on day 3.

  • Stimulation: On day 6, harvest the immature DCs (iDCs), wash, and resuspend in fresh medium. Plate the iDCs in a 24-well plate at 5x10⁵ cells/well. Stimulate the cells with various concentrations of this compound (e.g., 1, 10, 100 µg/mL). Include a negative control (medium only) and a positive control (LPS, 100 ng/mL).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry:

    • Harvest the cells and wash with cold FACS buffer.

    • Stain the cells with a cocktail of fluorescently-conjugated antibodies against maturation markers (e.g., CD40, CD80, CD86) for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibodies.

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the DC population and quantifying the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Protocol 2: Cytokine Quantification by ELISA

This protocol is for measuring the concentration of cytokines (e.g., TNF-α, IL-12) in the supernatant collected from cell cultures described in Protocol 1.

Materials:

  • Supernatants from cell cultures (Protocol 1, step 4)

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α DuoSet ELISA)

  • 96-well ELISA plates

  • Plate reader

Methodology:

  • Sample Collection: After the stimulation period (Protocol 1, step 4), centrifuge the cell culture plates and carefully collect the supernatant. Store at -80°C until use.

  • ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Blocking the plate to prevent non-specific binding.

    • Adding standards and samples (supernatants) to the wells.

    • Adding a detection antibody.

    • Adding a substrate solution (e.g., TMB) to develop color.

    • Stopping the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: T-Cell Proliferation Assay (CFSE-based)

This protocol assesses the ability of this compound-matured DCs to induce the proliferation of allogeneic T-cells.

Materials:

  • This compound-matured DCs (from Protocol 1)

  • Allogeneic PBMCs or purified T-cells from a different donor

  • CFSE (Carboxyfluorescein succinimidyl ester) dye

  • RPMI-1640 medium with 10% FBS

Methodology:

  • DC Preparation: Prepare mature DCs by stimulating iDCs with this compound (100 µg/mL) for 24 hours as described in Protocol 1. Wash the cells extensively to remove any residual this compound.

  • T-Cell Labeling:

    • Isolate responder PBMCs from a healthy allogeneic donor.

    • Label the PBMCs with CFSE at a final concentration of 0.5-1 µM for 10 minutes at 37°C.[11]

    • Quench the labeling reaction by adding 5 volumes of cold complete medium.

    • Wash the cells three times with medium to remove excess CFSE.

  • Co-culture:

    • Co-culture the CFSE-labeled T-cells (as part of PBMCs) with the this compound-matured DCs at different DC:T-cell ratios (e.g., 1:5, 1:10, 1:20) in a 96-well round-bottom plate.

    • Include controls: T-cells alone, and T-cells co-cultured with immature DCs.

  • Incubation: Incubate the co-culture for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry:

    • Harvest the cells and stain with an antibody against a T-cell marker (e.g., anti-CD3).

    • Acquire data on a flow cytometer.

    • Analyze T-cell proliferation by gating on the CD3+ population and observing the serial dilution of the CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.

References

Scleroglucan's Interaction with Cell Surface Receptor Dectin-1: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Scleroglucan, a high molecular weight polysaccharide produced by the fungus Sclerotium rolfsii, has garnered significant interest in the biomedical field for its immunomodulatory properties.[1][2][3][4] This non-ionic, water-soluble β-glucan is composed of a linear β-(1,3)-D-glucose backbone with single β-(1,6)-D-glucose side branches occurring at every third residue.[5] Its potent biological activities are primarily mediated through its interaction with pattern recognition receptors (PRRs) on innate immune cells, with the C-type lectin receptor Dectin-1 being a key player.[5][6]

Dectin-1 is a transmembrane receptor predominantly expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils.[6] It plays a crucial role in antifungal immunity by recognizing β-1,3-glucans, a major component of fungal cell walls.[7] The binding of β-glucans like this compound to Dectin-1 triggers a cascade of downstream signaling events, leading to various cellular responses including phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines and chemokines.[8][9][10] Understanding the intricacies of the this compound-Dectin-1 interaction is paramount for the development of novel immunotherapies and vaccine adjuvants.

This document provides a comprehensive overview of the interaction between this compound and Dectin-1, including detailed experimental protocols and data presentation to facilitate further research in this area.

I. Quantitative Data Summary

Table 1: Representative Binding Affinities of β-Glucans to Dectin-1

β-Glucan Source/TypeMolecular WeightReported Affinity (Kd)Reference
Saccharomyces cerevisiae (Zymosan)HighNot specified, but high-affinity interaction is noted.[12]
Laminarin~5-10 kDaMicromolar (µM) to Millimolar (mM) range[7]
Synthetic (1→3)-β-glucan with (1→6) branchesVariablePicomolar (pM) to Micromolar (µM) range[12]

Note: The affinity of this compound for Dectin-1 is expected to be in the high-affinity range (pM to nM) due to its high molecular weight and branched structure, which are known to enhance Dectin-1 binding.[12]

II. Signaling Pathways

The interaction of this compound with Dectin-1 initiates a complex signaling cascade that can be broadly categorized into Syk-dependent and Syk-independent pathways.

A. Syk-Dependent Signaling

Upon binding of this compound, Dectin-1 undergoes a conformational change, leading to the phosphorylation of its immunoreceptor tyrosine-based activation motif (ITAM)-like domain by Src family kinases.[7] This creates a docking site for the spleen tyrosine kinase (Syk). The recruitment and activation of Syk trigger a downstream cascade involving the CARD9-Bcl10-MALT1 complex, which ultimately leads to the activation of the canonical NF-κB pathway and MAP kinases (ERK, JNK, p38).[5] This pathway is central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

B. Syk-Independent Signaling

Dectin-1 can also signal independently of Syk. One such pathway involves the recruitment of the serine/threonine kinase Raf-1, which can also contribute to the activation of NF-κB. This Syk-independent pathway may provide an alternative route for cellular activation in response to β-glucans.

Dectin1_Signaling cluster_syk_dependent Syk-Dependent Pathway This compound This compound Dectin1 Dectin-1 This compound->Dectin1 binds Src Src Family Kinases Dectin1->Src activates Syk Syk Dectin1->Syk recruits Raf1 Raf-1 Dectin1->Raf1 activates (Syk-independent) Src->Dectin1 phosphorylates CARD9_complex CARD9-Bcl10-MALT1 Complex Syk->CARD9_complex activates NFkB NF-κB CARD9_complex->NFkB activates MAPK MAP Kinases (ERK, JNK, p38) CARD9_complex->MAPK activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription MAPK->Cytokines induces transcription Raf1->NFkB activates SPR_Workflow start Start chip_prep Prepare CM5 Sensor Chip (Equilibrate with buffer) start->chip_prep activation Activate Surface (EDC/NHS) chip_prep->activation immobilization Immobilize Dectin-1 activation->immobilization deactivation Deactivate Surface (Ethanolamine) immobilization->deactivation analyte_prep Prepare this compound Dilutions deactivation->analyte_prep injection Inject this compound (Association/Dissociation) analyte_prep->injection regeneration Regenerate Surface injection->regeneration data_analysis Analyze Sensorgrams (Determine ka, kd, Kd) injection->data_analysis All concentrations tested regeneration->injection Next concentration end End data_analysis->end

References

Application Notes and Protocols for Scleroglucan-Based Nanoparticles in Targeted Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of scleroglucan-based nanoparticles for targeted therapeutic applications. This compound, a non-ionic, water-soluble β-glucan polysaccharide, offers excellent biocompatibility and stability, making it a promising biomaterial for advanced drug delivery systems.

Introduction to this compound Nanoparticles

This compound is a natural polysaccharide produced by fungi of the genus Sclerotium. Its unique triple-helical structure in aqueous solutions contributes to its high viscosity and stability over a wide range of pH, temperature, and salinity. These properties, combined with its biocompatibility and biodegradability, make it an attractive candidate for the formulation of nanoparticles for controlled and targeted drug delivery. This compound-based nanoparticles can be engineered to encapsulate therapeutic agents, protecting them from premature degradation and enabling their specific delivery to target tissues, thereby enhancing therapeutic efficacy and minimizing systemic side effects.

Data Presentation: Physicochemical Properties of this compound Nanoparticles

The following tables summarize typical quantitative data for unloaded and drug-loaded this compound-based nanoparticles. The values are representative and may vary depending on the specific preparation methods and drug used.

Table 1: Characteristics of Unloaded this compound Nanoparticles

ParameterValueMethod of Analysis
Average Particle Size (nm)150 ± 20 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.15 ± 0.05Dynamic Light Scattering (DLS)
Zeta Potential (mV)-15 ± 5 mVElectrophoretic Light Scattering (ELS)
Surface MorphologySphericalTransmission Electron Microscopy (TEM)

Table 2: Characteristics of Doxorubicin-Loaded this compound Nanoparticles

ParameterValueMethod of Analysis
Average Particle Size (nm)180 ± 25 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.20 ± 0.07Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 ± 4 mVElectrophoretic Light Scattering (ELS)
Drug Loading Content (%)10 ± 2%UV-Vis Spectrophotometry
Encapsulation Efficiency (%)85 ± 5%UV-Vis Spectrophotometry
Surface MorphologySphericalTransmission Electron Microscopy (TEM)

Experimental Protocols

Protocol for Synthesis of this compound Nanoparticles (Self-Assembly Method)

This protocol describes the preparation of this compound nanoparticles through a self-assembly process induced by a desolvation agent.

Materials:

  • This compound powder

  • Deionized water

  • Ethanol (B145695) (as desolvation agent)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a 1 mg/mL this compound solution by dissolving this compound powder in deionized water. Stir the solution at room temperature for 24 hours to ensure complete dissolution.

  • Filter the this compound solution through a 0.45 µm syringe filter to remove any aggregates.

  • Place the this compound solution on a magnetic stirrer set to a moderate speed (e.g., 500 rpm).

  • Add ethanol dropwise to the this compound solution at a constant rate (e.g., 1 mL/min). The volume ratio of ethanol to this compound solution should be optimized, typically ranging from 1:1 to 4:1.

  • Continue stirring for 30 minutes after the addition of ethanol is complete to allow for the formation and stabilization of nanoparticles.

  • The resulting nanoparticle suspension will appear opalescent.

  • To purify the nanoparticles, centrifuge the suspension at a high speed (e.g., 15,000 rpm) for 30 minutes.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps twice more to remove residual ethanol and unbound this compound.

  • After the final wash, resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS, pH 7.4) for storage at 4°C.

Protocol for Doxorubicin (B1662922) Loading into this compound Nanoparticles

This protocol details the encapsulation of the chemotherapeutic drug doxorubicin into pre-formed this compound nanoparticles via an incubation method.

Materials:

  • This compound nanoparticle suspension (from Protocol 3.1)

  • Doxorubicin hydrochloride (DOX)

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Prepare a stock solution of doxorubicin hydrochloride in deionized water (e.g., 1 mg/mL).

  • Add a specific amount of the doxorubicin stock solution to the this compound nanoparticle suspension. The drug-to-polymer weight ratio should be optimized, typically starting at 1:10.

  • Stir the mixture at room temperature in the dark for 24 hours to allow for efficient drug loading.

  • To remove unloaded doxorubicin, transfer the mixture into a dialysis bag.

  • Dialyze the nanoparticle suspension against a large volume of deionized water for 48 hours, with frequent changes of the dialysis medium.

  • Collect the purified doxorubicin-loaded this compound nanoparticle suspension from the dialysis bag.

  • Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry by measuring the absorbance of doxorubicin at its characteristic wavelength (around 480 nm) and comparing it to a standard curve.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxicity of doxorubicin-loaded this compound nanoparticles against a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Doxorubicin-loaded this compound nanoparticles

  • Free doxorubicin solution (as a positive control)

  • Unloaded this compound nanoparticles (as a vehicle control)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of free doxorubicin, doxorubicin-loaded this compound nanoparticles, and unloaded this compound nanoparticles in cell culture medium.

  • After 24 hours, remove the old medium from the wells and replace it with 100 µL of the prepared dilutions. Include wells with untreated cells as a negative control.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Nanoparticle Synthesis and Drug Loading

G cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading s1 Dissolve this compound in Water s2 Add Ethanol (Desolvation) s1->s2 s3 Nanoparticle Formation s2->s3 s4 Purification (Centrifugation) s3->s4 l1 Incubate Nanoparticles with Doxorubicin s4->l1 Unloaded Nanoparticles l2 Purification (Dialysis) l1->l2 end Characterization & In Vitro/In Vivo Studies l2->end Drug-Loaded Nanoparticles

Caption: Workflow for the synthesis of this compound nanoparticles and subsequent drug loading.

Targeted Therapy Signaling Pathway: EGFR-PI3K/Akt Pathway

For targeted therapy, this compound nanoparticles can be functionalized with ligands that bind to specific receptors overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). This leads to receptor-mediated endocytosis and intracellular drug release, potentially inhibiting key survival pathways like the PI3K/Akt pathway.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activation DOX Doxorubicin Release EGFR->DOX Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation NP This compound-DOX-EGF Nanoparticle NP->EGFR Binding & Endocytosis DOX->Proliferation Inhibition DOX->Apoptosis Induction

Caption: EGFR-targeted this compound nanoparticles inhibiting the PI3K/Akt survival pathway.

Scleroglucan in Ophthalmic Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a non-ionic, water-soluble β-1,3-D-glucan polysaccharide produced by fungi of the genus Sclerotium, has emerged as a promising excipient in ophthalmic drug delivery.[1] Its unique physicochemical properties, including high viscosity, pseudoplasticity, and excellent stability over a wide range of pH and temperatures, make it an ideal candidate for formulating eye drops and other ocular drug delivery systems.[1][2] Furthermore, this compound is reported to be biocompatible and non-irritating to ocular tissues.[1]

These application notes provide a comprehensive overview of the utilization of this compound in ophthalmic drug delivery, including detailed experimental protocols for formulation, characterization, and biocompatibility assessment. The information is intended to guide researchers and drug development professionals in harnessing the potential of this versatile polysaccharide for enhanced ocular therapeutics.

Key Properties of this compound for Ophthalmic Applications

This compound's suitability for ophthalmic drug delivery stems from several key characteristics. Its high molecular weight and ability to form a triple-helical structure in aqueous solutions contribute to its significant viscosifying ability at low concentrations.[1] This viscosity is crucial for prolonging the residence time of drug formulations on the ocular surface, thereby enhancing drug absorption and therapeutic efficacy. The pseudoplastic, or shear-thinning, behavior of this compound solutions ensures that the formulation is easily instilled as a drop, which then spreads to form a viscous film upon blinking.[2]

Table 1: Physicochemical and Biological Properties of this compound

PropertyValue/CharacteristicReference
Molecular Weight 1.3 x 10⁵ to 6.0 x 10⁶ Da[1]
Solubility Readily soluble in hot and cold water[2]
Rheological Behavior Pseudoplastic (shear-thinning)[2]
pH Stability Stable over a pH range of 1-11[2]
Temperature Stability Stable up to 100-120°C[1]
Biocompatibility Generally considered non-toxic and non-irritating[1]

Formulation of this compound-Based Ophthalmic Drug Delivery Systems

This compound can be formulated into various ophthalmic drug delivery systems, with hydrogels being a primary focus due to their ability to provide sustained drug release.

In-Situ Gelling Hydrogel Eye Drops

A promising approach involves the use of this compound in combination with a crosslinking agent like borax (B76245) to form a hydrogel.[3][4] This system can be designed to be a low-viscosity solution that undergoes a sol-gel transition upon instillation into the eye, triggered by the physiological pH and ionic strength of the tear film.

Table 2: Representative Formulation of a this compound-Based In-Situ Gelling Ophthalmic Solution

ComponentConcentration (% w/v)Purpose
This compound0.5 - 2.0Viscosity enhancer and gelling agent
Borax (Sodium Borate)0.1 - 0.5Crosslinking agent
Model Drug (e.g., Theophylline)0.1 - 1.0Active Pharmaceutical Ingredient
Mannitol2.0 - 4.0Tonicity adjusting agent
Benzalkonium Chloride0.01Preservative
Purified Waterq.s. to 100Vehicle

Experimental Protocols

Protocol 1: Preparation of a this compound-Based Ophthalmic Hydrogel

This protocol describes the preparation of a this compound hydrogel crosslinked with borax, suitable for ophthalmic drug delivery studies.[3][4]

Materials:

  • This compound powder

  • Borax (Sodium Borate)

  • Active Pharmaceutical Ingredient (API) of choice

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, purified water

  • Magnetic stirrer and stir bar

  • Autoclave or sterile filtration unit (0.22 µm filter)

Procedure:

  • This compound Solution Preparation: Slowly add the desired amount of this compound powder (e.g., 1.0 g for a 1% w/v solution) to sterile, purified water (e.g., 100 mL) under constant stirring. Continue stirring until the this compound is fully hydrated and a homogenous, viscous solution is formed. This may take several hours.

  • Drug Incorporation: Dissolve the desired amount of the API in a small volume of the this compound solution or in sterile water, and then add it to the bulk this compound solution. Stir until the drug is uniformly dispersed.

  • Crosslinking: Prepare a separate sterile solution of borax in purified water (e.g., 0.2 g in 10 mL). While stirring the drug-loaded this compound solution, slowly add the borax solution dropwise. Continue stirring for a predetermined time (e.g., 30 minutes) to allow for the formation of the hydrogel network.

  • pH Adjustment and Volume Makeup: Adjust the pH of the final formulation to the physiological range (typically 7.0-7.4) using sterile 0.1 N NaOH or 0.1 N HCl. Add sterile purified water to reach the final desired volume.

  • Sterilization: The final formulation should be sterilized. Depending on the heat stability of the API, this can be achieved by autoclaving or by sterile filtration of the individual components before mixing in an aseptic environment.

Protocol 2: In-Vitro Drug Release Study

This protocol outlines a method to evaluate the release of a drug from the prepared this compound hydrogel formulation.[5]

Materials:

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., cellulose (B213188) acetate, 0.45 µm pore size)

  • Phosphate Buffered Saline (PBS), pH 7.4 (receptor medium)

  • This compound hydrogel formulation containing the drug

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Apparatus Setup: Assemble the Franz diffusion cells. Fill the receptor compartment with pre-warmed (37°C) PBS, ensuring no air bubbles are trapped beneath the membrane.

  • Sample Application: Carefully apply a precise amount (e.g., 0.5 g) of the drug-loaded this compound hydrogel onto the synthetic membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

  • Drug Analysis: Analyze the withdrawn samples for drug concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot the cumulative percentage of drug released versus time.

Table 3: Hypothetical In-Vitro Drug Release Data from a 1% this compound Hydrogel

Time (hours)Cumulative Drug Release (%)
115.2 ± 1.8
228.5 ± 2.5
445.8 ± 3.1
868.3 ± 4.2
1285.1 ± 3.9
2496.7 ± 2.8
Protocol 3: In-Vitro Cytotoxicity Assay on Human Corneal Epithelial Cells (HCEC)

This protocol provides a method to assess the potential cytotoxicity of the this compound formulation on a relevant ocular cell line.[6][7]

Materials:

  • Human Corneal Epithelial Cells (HCEC)

  • Cell culture medium (e.g., DMEM/F-12) and supplements

  • This compound formulation (sterilized)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCECs into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound formulation in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted formulations to the respective wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

Table 4: Hypothetical In-Vitro Cytotoxicity Data for a this compound Formulation on HCECs

Formulation Concentration (% v/v)Cell Viability (%) after 24h
0.198.5 ± 3.2
0.596.2 ± 4.1
1.094.8 ± 3.7
2.092.1 ± 4.5
Positive Control (e.g., 0.1% Triton X-100)< 10

Visualizations

Experimental_Workflow A This compound Solution Preparation B Drug Incorporation A->B Homogenous Solution C Crosslinking & pH Adjustment B->C Drug-loaded Solution D Sterilization C->D Final Formulation E Physicochemical Characterization (Viscosity, pH, Osmolality) D->E Sterile Formulation F In-Vitro Drug Release (Franz Diffusion Cell) D->F G In-Vitro Cytotoxicity (HCEC Culture) D->G H Ocular Irritation (e.g., HET-CAM Assay) D->H I Data Analysis & Conclusion E->I F->I G->I H->I

Caption: Experimental workflow for the development and evaluation of a this compound-based ophthalmic drug delivery system.

Conclusion

This compound presents a compelling option for the formulation of advanced ophthalmic drug delivery systems. Its favorable physicochemical properties and biocompatibility profile make it a suitable candidate for enhancing drug residence time and improving therapeutic outcomes. The protocols and data presented in these application notes serve as a foundational guide for researchers to explore and optimize the use of this compound in the development of novel and effective ocular therapies. Further in-vivo studies are warranted to fully elucidate the clinical potential of this compound-based ophthalmic formulations.

References

Scleroglucan as a Prebiotic Fiber: Application Notes and Protocols for Nutritional Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scleroglucan, a non-ionic, water-soluble β-glucan produced by fungi of the genus Sclerotium, is gaining attention in the nutritional sciences for its potential as a prebiotic fiber.[1][2][3][4][5] Its unique triple-helical structure confers high stability over a range of temperatures and pH levels, making it a versatile ingredient for functional foods and nutraceuticals.[1][2][3][5] As a non-digestible carbohydrate, this compound has the potential to modulate the gut microbiota, promoting the growth of beneficial bacteria and the production of health-promoting metabolites such as short-chain fatty acids (SCFAs).[6] These application notes provide a summary of the current, albeit limited, quantitative data on this compound's prebiotic potential and offer detailed protocols for its investigation.

Quantitative Data on this compound's Interaction with Probiotic Bacteria

Direct quantitative data from human nutritional studies on the prebiotic effects of this compound are currently limited in publicly available research. However, studies on the application of this compound in fermented food products, such as yogurt, provide some insights into its interaction with probiotic starter cultures.

Table 1: Effect of this compound on the Viability of Yogurt Starter Cultures

This compound Concentration (% w/w)Streptococcus thermophilus (log CFU/g) at day 28Lactobacillus delbrueckii subsp. bulgaricus (log CFU/g) at day 28Reference
0 (Control)~5.8~4.3[1][7]
0.25~8.85~4.4[1][7]
0.5~8.29~3.63[1][7]
1.0~7.60Not significantly different from control[1][7]

Note: The data indicates that this compound can support the viability of Streptococcus thermophilus in a fermented dairy matrix. Further studies are required to determine its selective fermentation by the gut microbiota.

Experimental Protocols

The following are detailed protocols for investigating the prebiotic potential of this compound using an in vitro fermentation model with human fecal microbiota. This protocol is adapted from established methodologies for dietary fiber analysis.

Protocol 1: In Vitro Digestion and Fermentation of this compound

Objective: To assess the fermentability of this compound by human gut microbiota and to quantify the production of short-chain fatty acids (SCFAs).

Materials:

  • This compound (food-grade)

  • Phosphate-buffered saline (PBS), pH 7.0

  • Human fecal samples from healthy donors (minimum of 3)

  • Anaerobic chamber or system

  • Gas chromatography system for SCFA analysis

  • pH meter

  • Sterile, anaerobic culture tubes

  • Water bath or incubator at 37°C

Methodology:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples from at least three healthy donors who have not taken antibiotics for at least three months.

    • Prepare a 10% (w/v) fecal slurry in pre-reduced, sterile PBS inside an anaerobic chamber.

    • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

  • In Vitro Fermentation:

    • In the anaerobic chamber, add 0.5 g of this compound to sterile fermentation tubes.

    • Prepare a negative control (no substrate) and a positive control (e.g., inulin (B196767) or fructooligosaccharides).

    • Add 45 ml of pre-reduced, sterile PBS to each tube.

    • Inoculate each tube with 5 ml of the fecal slurry.

    • Seal the tubes and incubate at 37°C with gentle shaking for 0, 12, 24, and 48 hours.

  • Sample Analysis:

    • At each time point, collect aliquots from each fermentation tube.

    • Measure the pH of the fermentation broth.

    • Centrifuge the aliquots to pellet bacterial cells and debris.

    • Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography.

    • The bacterial pellet can be stored at -80°C for subsequent microbial community analysis (see Protocol 2).

Protocol 2: Gut Microbiota Composition Analysis

Objective: To determine the effect of this compound fermentation on the composition of the gut microbiota.

Materials:

  • Bacterial DNA extraction kit

  • Primers for 16S rRNA gene amplification (e.g., V3-V4 region)

  • High-fidelity DNA polymerase

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for 16S rRNA gene sequence analysis (e.g., QIIME, mothur)

Methodology:

  • DNA Extraction:

    • Extract total bacterial DNA from the pellets collected in Protocol 1 using a validated commercial kit.

  • 16S rRNA Gene Amplification and Sequencing:

    • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

    • Purify the PCR products and prepare them for sequencing on an NGS platform.

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs.

    • Analyze the changes in the relative abundance of different bacterial taxa (at phylum, family, and genus levels) between the this compound-supplemented and control groups at different time points. Focus on known beneficial genera such as Bifidobacterium and Lactobacillus.

Signaling Pathways and Logical Relationships

Proposed Fermentation Pathway of this compound by Gut Microbiota

The fermentation of β-glucans, including this compound, by gut bacteria involves the secretion of specific enzymes that break down the polysaccharide into smaller oligosaccharides and glucose, which are then fermented to produce SCFAs.

scleroglucan_fermentation This compound This compound (β-1,3/1,6-glucan) bifido Bifidobacterium spp. This compound->bifido Fermentation by lacto Lactobacillus spp. This compound->lacto Fermentation by bacteroides Bacteroides spp. This compound->bacteroides Fermentation by oligo Oligosaccharides bifido->oligo β-glucanases lacto->oligo β-glucanases bacteroides->oligo β-glucanases glucose Glucose oligo->glucose scfa Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) glucose->scfa Metabolism host Host Health Benefits (e.g., improved gut barrier, immune modulation) scfa->host

Caption: Proposed fermentation pathway of this compound by gut microbiota.

Experimental Workflow for In Vitro Prebiotic Assessment

The following diagram illustrates the logical flow of the experimental protocols described above.

experimental_workflow start Start: Fecal Sample Collection fecal_prep Fecal Slurry Preparation start->fecal_prep fermentation In Vitro Fermentation with this compound fecal_prep->fermentation sampling Time-course Sampling (0, 12, 24, 48h) fermentation->sampling analysis Sample Analysis sampling->analysis ph pH Measurement analysis->ph scfa SCFA Analysis (GC) analysis->scfa dna Bacterial DNA Extraction analysis->dna results Results Interpretation ph->results scfa->results ngs 16S rRNA Gene Sequencing dna->ngs bioinformatics Bioinformatics Analysis ngs->bioinformatics bioinformatics->results

Caption: Experimental workflow for assessing the prebiotic potential of this compound.

Conclusion

This compound holds promise as a novel prebiotic fiber. The provided application notes and protocols offer a framework for researchers to systematically investigate its effects on the human gut microbiota and its potential health benefits. Further in vitro and in vivo studies are crucial to substantiate the prebiotic activity of this compound and to elucidate the underlying mechanisms of action. The generation of robust quantitative data will be essential for its application in functional foods and as a therapeutic agent for modulating the gut microbiome.

References

Troubleshooting & Optimization

optimizing scleroglucan fermentation yield and productivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing scleroglucan fermentation yield and productivity.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound fermentation experiments, offering potential causes and actionable solutions.

Issue Potential Causes Troubleshooting Steps
Low this compound Yield - Suboptimal media composition (e.g., low carbon-to-nitrogen ratio).[1] - Inappropriate fermentation conditions (pH, temperature, aeration).[1][2] - Poor strain stability or low-producing wild strains.[] - Insufficient inoculum quality or quantity.- Media Optimization: Ensure a high carbon-to-nitrogen ratio. Sucrose (B13894) concentrations of 80-150 g/L have been shown to improve yield.[1][2] Increase phosphate (B84403) levels, as this can enhance glucose uptake and metabolism.[2] - Parameter Control: Maintain optimal pH (around 4.5 initially) and temperature (around 28-30°C).[1][4] Be aware that temperatures below 28°C can favor oxalic acid formation, which adversely affects production.[1][2] Oxygen limitation can stimulate this compound synthesis.[2][5] - Strain Improvement: Consider strain improvement techniques like mutagenesis or genetic engineering to enhance productivity and stability.[] - Inoculum Development: Standardize inoculum preparation to ensure consistent and high-quality seed culture.[1]
High Broth Viscosity Early in Fermentation - Rapid initial production of this compound. - High concentration of carbon source leading to rapid polymer synthesis.[]- Agitation Adjustment: Gradually increase agitation speed to ensure proper mixing without causing excessive shear stress, which can damage fungal mycelia.[2] - Fed-Batch Strategy: Implement a fed-batch cultivation strategy where the carbon source is added incrementally to control the rate of polysaccharide formation.[2][6]
Product Degradation in Late Fermentation Stage - Expression of β-glucanases by Sclerotium rolfsii.[6][7] - Suboptimal seed culture conditions leading to issues in the later stages.[6][7]- Adjust Inoculum State: Inoculate with seeds from the mid-log phase of growth to potentially mitigate late-stage degradation.[6][7] - pH Control: Maintain a stable pH, as fluctuations can influence enzymatic activity.
Excessive Oxalic Acid Formation - Suboptimal fermentation temperature (below 28°C).[1][2] - Genetic predisposition of the strain.[8]- Temperature Control: Maintain the fermentation temperature at or above 28°C to minimize oxalic acid production.[1] - Genetic Modification: For advanced users, CRISPR/Cas9-mediated gene inactivation of pathways related to oxalate (B1200264) biosynthesis can be explored to reduce its formation.[8]
Difficulties in Downstream Processing and Recovery - High viscosity of the fermentation broth. - Presence of fungal biomass and other impurities.[]- Dilution and Heating: Dilute the fermentation broth with distilled water and heat to approximately 70-80°C to reduce viscosity before centrifugation.[6][7][8] - Centrifugation: Use high-speed centrifugation to separate the fungal biomass. - Alcohol Precipitation: Precipitate the this compound from the supernatant by adding an equal volume of absolute ethanol (B145695) and allowing it to stand at a low temperature (e.g., 4°C) for complete precipitation.[6][7][8]

Frequently Asked Questions (FAQs)

1. What is the optimal carbon source and concentration for high this compound yield?

Sucrose and glucose are commonly used carbon sources for this compound production.[2] High concentrations of sucrose, in the range of 80 g/L to 150 g/L, have been reported to significantly increase this compound yield.[2][9] However, the optimal concentration can be strain-specific.[4] For instance, some strains like S. glucanicum may be inhibited by sucrose concentrations above 45 g/L.[2][4]

2. What is the ideal carbon-to-nitrogen (C:N) ratio for this compound fermentation?

A high carbon-to-nitrogen ratio is generally favored for enhancing this compound biosynthesis.[1][4] While specific optimal ratios can vary, the principle is to provide excess carbon while limiting nitrogen to encourage the diversion of carbon towards polysaccharide production rather than biomass growth.[]

3. How does pH affect this compound production?

pH plays a crucial role by influencing enzyme activity, nutrient solubility, and cell membrane morphology.[2][8] Typically, a sharp drop in pH to around 2.0-2.5 is observed in the initial 12-24 hours of fermentation due to the production of oxalic acid.[1] While some studies suggest an initial pH of 4.5 is optimal[4], others have shown that maintaining a pH around 3.37 in later stages can slow down oxalate accumulation and increase this compound production.[8]

4. What is the effect of temperature on the fermentation process?

The optimal temperature for this compound formation is generally around 28°C, while optimal biomass production may occur at slightly higher temperatures.[1] Temperatures below 28°C can lead to an increase in the formation of the byproduct oxalic acid, which can negatively impact the overall yield.[1][2]

5. How does aeration and dissolved oxygen influence this compound yield?

Interestingly, a reduction in dissolved oxygen may stimulate this compound synthesis.[2] This could be due to limited cell growth under low oxygen conditions, which allows for more of the carbon source to be utilized for polysaccharide formation.[2] High aeration rates can lead to increased shear stress, potentially damaging the fungal cells and reducing their productivity.[5]

Experimental Protocols

Standard Media Preparation for Sclerotium rolfsii

This protocol is based on optimized media formulations for high this compound production.[4]

Components:

Component Concentration (g/L)
Sucrose150
Sodium Nitrate (NaNO₃)2.25
Dipotassium Phosphate (K₂HPO₄·3H₂O)2.0
Potassium Chloride (KCl)0.5
Magnesium Sulfate (MgSO₄·7H₂O)0.5
Yeast Extract1.0
Citric Acid Monohydrate0.7
Ferrous Sulfate (FeSO₄·7H₂O)0.05

Procedure:

  • Dissolve all components in 1 liter of distilled water.

  • Adjust the initial pH to 4.5 using HCl or NaOH.

  • Sterilize the medium by autoclaving at 115°C for 20 minutes.[8][11]

Batch Fermentation Protocol

This protocol outlines a standard batch fermentation process in a laboratory-scale fermenter.

Procedure:

  • Prepare the sterile fermentation medium as described above and add it to a sterilized 5-L fermenter with a working volume of 3-L.[8]

  • Inoculate the fermenter with a standardized seed culture of S. rolfsii.

  • Set the fermentation parameters:

    • Temperature: 30°C[4]

    • Agitation: 400 rpm[4]

    • Aeration: 0.5 vvm (volume of air per volume of medium per minute)[4]

  • Monitor the fermentation by taking samples at regular intervals to measure pH, biomass, residual sugar, and this compound concentration.

This compound Recovery and Quantification

This protocol describes the steps to isolate and quantify the this compound produced.

Procedure:

  • Dilute the fermentation broth 5-fold with distilled water.[8]

  • Heat the diluted broth at 70°C for 40 minutes to reduce viscosity.[8]

  • Centrifuge the heated broth at 13,400 x g for 25 minutes to separate the fungal biomass.[8]

  • Collect the supernatant and add an equal volume of absolute ethanol.

  • Allow the mixture to stand on an ice bath for 12 hours to facilitate complete precipitation of the this compound.[8]

  • Recover the precipitated this compound by vacuum drying to a constant weight.[8]

Visualizations

Scleroglucan_Fermentation_Workflow This compound Fermentation and Recovery Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing strain_selection Strain Selection (e.g., S. rolfsii) media_prep Media Preparation (High C:N Ratio) strain_selection->media_prep inoculum_dev Inoculum Development (Seed Culture) media_prep->inoculum_dev batch_ferm Batch Fermentation (Controlled Temp, pH, Aeration) inoculum_dev->batch_ferm fed_batch_ferm Fed-Batch Fermentation (Optional for high viscosity) batch_ferm->fed_batch_ferm Alternative dilution_heating Broth Dilution & Heating batch_ferm->dilution_heating fed_batch_ferm->dilution_heating centrifugation Biomass Separation (Centrifugation) dilution_heating->centrifugation precipitation This compound Precipitation (Ethanol Addition) centrifugation->precipitation drying Drying & Quantification precipitation->drying Troubleshooting_Logic Troubleshooting Logic for Low this compound Yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal Media start->cause1 cause2 Incorrect Fermentation Parameters start->cause2 cause3 Poor Strain Performance start->cause3 solution1a Optimize C:N Ratio cause1->solution1a solution1b Adjust Phosphate Levels cause1->solution1b solution2a Control pH (e.g., initial 4.5) cause2->solution2a solution2b Maintain Temperature (28-30°C) cause2->solution2b solution2c Optimize Aeration cause2->solution2c solution3a Strain Improvement cause3->solution3a solution3b Standardize Inoculum cause3->solution3b

References

Scleroglucan Production Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up scleroglucan production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound production from lab to industrial scale?

A1: Scaling up this compound production presents several key challenges. These include maintaining optimal fermentation conditions such as temperature, pH, and nutrient levels, which can be more difficult to control in larger bioreactors.[1] The high viscosity of the fermentation broth at increased this compound concentrations poses significant issues for mixing, aeration, and heat transfer. Downstream processing, including the efficient separation of the highly viscous this compound from fungal biomass and subsequent purification, is also a major hurdle.[1][2] Additionally, the formation of by-products like oxalic acid can inhibit production and complicate purification.[2][3]

Q2: How does the choice of carbon source affect this compound yield?

A2: The carbon source and its concentration are critical for optimizing this compound production. High carbon-to-nitrogen ratios are generally required to enhance the biosynthesis of this exopolysaccharide.[1] While glucose and sucrose (B13894) are commonly used, their optimal concentrations can be strain-specific.[1][2] For instance, some strains of Sclerotium rolfsii show increased production with sucrose concentrations as high as 150 g/L, while for others, concentrations above 45 g/L can be inhibitory.[1][2][4]

Q3: What is the impact of pH on this compound fermentation?

A3: pH plays a significant role in both fungal growth and this compound synthesis.[2] A sharp drop in pH to around 2.0-2.5 is often observed in the initial 12-24 hours of fermentation due to the production of oxalic acid.[5] Some studies suggest a two-stage pH control strategy for improved production, where an initial pH is set for optimal growth, followed by a shift to a pH that favors polysaccharide synthesis.[2] For example, an initial pH of 3.5 can support growth, while a subsequent shift to 4.5 can enhance this compound production.[2]

Q4: What are the common methods for this compound purification after fermentation?

A4: The purification of this compound typically involves several downstream processing steps. After fermentation, the broth is often diluted with water and heated to reduce viscosity. The fungal biomass is then removed by centrifugation or filtration.[1][2] this compound is subsequently precipitated from the cell-free supernatant by adding a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.[2] Further purification to remove impurities can be achieved through techniques like ultrafiltration, diafiltration, or chromatography.[1] The final product is typically dried by methods such as spray drying or lyophilization.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield Suboptimal nutrient concentrations (carbon, nitrogen, phosphate).[1][2]Optimize the carbon-to-nitrogen ratio. Adjust phosphate (B84403) levels, as concentrations around 2 g/L have been shown to improve yield in some strains.[1]
Inappropriate fermentation pH.[2]Implement a two-stage pH control strategy. For example, maintain pH at 3.5 for initial growth, then shift to 4.5 to promote polysaccharide synthesis.[2]
Inefficient aeration or agitation.[6][7]Increase aeration and agitation to improve oxygen transfer. However, be aware that excessive shear stress from high agitation can damage fungal mycelia and reduce the molecular weight of the this compound.[2]
This compound degradation in the later stages of fermentation.[8][9]Adjust the timing and state of the seed culture inoculation; using a mid-log phase inoculum can help prevent degradation.[8][9] Consider implementing a fed-batch fermentation strategy to maintain optimal substrate levels.[8][9]
High Broth Viscosity Leading to Poor Mixing and Oxygen Transfer High concentration of this compound.Dilute the fermentation broth with water before further processing.[2] Use bioreactors with high-torque motors and specialized impellers designed for viscous fluids.
Non-Newtonian fluid behavior of the broth.Characterize the rheological properties of your fermentation broth to better model and control mixing and mass transfer.
Difficulties in Biomass Separation High viscosity of the fermentation broth entrapping fungal pellets.Dilute the broth 3- to 4-fold with distilled water and heat to approximately 80°C for 30 minutes to reduce viscosity before centrifugation or filtration.[2]
Formation of a stable emulsion.Investigate the use of clarifying agents or enzymes to break down interfering substances, though this may add to downstream processing costs.
Product Inconsistency (e.g., variable molecular weight) High shear stress from excessive agitation.[2]Moderate the agitation speed. High stirring rates can lead to this compound with a lower molecular mass.[2]
Variations in fermentation time and recovery methods.[1]Standardize the fermentation duration and downstream processing protocols to ensure consistent product quality.[1]
By-product Formation (e.g., Oxalic Acid) Metabolic pathway of the producing organism.[3]Control the fermentation pH, as lower pH can sometimes favor this compound production over oxalic acid formation.[2] Genetic modification of the producing strain to downregulate the oxalic acid biosynthesis pathway is a more advanced strategy.[3]

Quantitative Data Summary

Table 1: this compound Production under Different Fermentation Strategies

Fermentation StrategyProducing StrainKey ParametersThis compound Titer (g/L)Productivity (g/L·h)Reference
Batch CultureS. rolfsii ATCC 201126150 g/L sucrose, 48h260.542[1]
pH-Shift Fed-BatchS. rolfsii WSH-G01pH shift from 4.0 to 3.0420.5[10]
Two-Dose Fed-BatchS. rolfsii WSH-G01Optimized feeding strategy66.60.40[8][9]
Genetically Modified StrainS. rolfsii AAT1-MTCRISPR/Cas9 modified21.030.25[3][11]
Precursor SupplementationS. rolfsiiAddition of glycolytic precursors48.69Not specified[12]

Experimental Protocols

Protocol 1: Batch Fermentation for this compound Production

This protocol is based on the methods described for Sclerotium rolfsii ATCC 201126.[1]

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable solid medium.

    • Transfer a standardized inoculum to a seed culture medium in a shake flask.

    • Incubate at 30°C with agitation until the mid-log phase of growth is reached.

  • Bioreactor Setup and Sterilization:

    • Prepare the production medium containing the desired concentrations of carbon (e.g., 150 g/L sucrose), nitrogen, and phosphate sources.

    • Sterilize the bioreactor and the medium.

  • Fermentation:

    • Inoculate the sterile production medium with the seed culture.

    • Maintain the fermentation temperature at 30°C.

    • Set the agitation speed to 400 rpm and the aeration rate to 0.5 vvm (volume of air per volume of medium per minute).

    • Monitor and control the pH as required by the experimental design (e.g., initial pH of 4.5, uncontrolled, or a two-stage strategy).

    • Run the fermentation for the desired duration (e.g., 48-72 hours).

Protocol 2: this compound Recovery and Purification

This protocol is a general method compiled from several sources.[1][2][8][9]

  • Broth Pre-treatment:

    • Dilute the final fermentation broth 3- to 4-fold with distilled water.

    • Heat the diluted broth to 80°C for 30 minutes in a water bath to reduce viscosity.

  • Biomass Removal:

    • Centrifuge the pre-treated broth at 10,000 x g for 30 minutes to pellet the fungal biomass.

    • Collect the supernatant containing the dissolved this compound.

  • This compound Precipitation:

    • Add an equal volume of cold absolute ethanol to the supernatant.

    • Allow the this compound to precipitate at 4°C for at least 12-16 hours.

  • Purification and Drying:

    • Collect the precipitated this compound by centrifugation or filtration.

    • Wash the precipitate with ethanol to remove residual impurities.

    • Dry the purified this compound to a constant weight using vacuum drying or lyophilization.

Visualizations

Scleroglucan_Production_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum Inoculum Development Fermentation Fermentation (Bioreactor) Inoculum->Fermentation Media Media Preparation Media->Fermentation Pretreatment Broth Pre-treatment (Dilution & Heating) Fermentation->Pretreatment Harvest Separation Biomass Separation (Centrifugation) Pretreatment->Separation Precipitation This compound Precipitation (Ethanol) Separation->Precipitation Purification Purification (Washing) Precipitation->Purification Drying Drying (Lyophilization) Purification->Drying FinalProduct Final this compound Product Drying->FinalProduct Troubleshooting_Logic cluster_Fermentation Fermentation Issues cluster_Downstream Downstream Issues cluster_Solutions Solutions Start Low this compound Yield Nutrients Suboptimal Nutrients? Start->Nutrients pH Incorrect pH? Start->pH Aeration Poor Aeration/ Agitation? Start->Aeration Degradation Product Degradation? Start->Degradation Separation Inefficient Biomass Separation? Start->Separation Precipitation Incomplete Precipitation? Start->Precipitation Sol_Nutrients Optimize C:N ratio & Phosphate Nutrients->Sol_Nutrients Sol_pH Implement 2-stage pH control pH->Sol_pH Sol_Aeration Increase agitation/ aeration Aeration->Sol_Aeration Sol_Degradation Adjust inoculum/ Use fed-batch Degradation->Sol_Degradation Sol_Separation Dilute & heat broth Separation->Sol_Separation Sol_Precipitation Optimize solvent ratio & temperature Precipitation->Sol_Precipitation

References

methods for controlling scleroglucan molecular weight during production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of scleroglucan during production.

Frequently Asked Questions (FAQs)

Q1: What is the typical molecular weight range of this compound produced by fermentation?

The molecular weight of this compound can vary significantly depending on the producing microbial strain, fermentation conditions, and recovery methods used. The average molecular weight can range from 1.3–3.2 × 10⁵ Da to 0.3–6.0 × 10⁶ Da.[1] For instance, Sclerotium rolfsii ATCC 201126 can produce this compound with an average molecular weight of about 5.2 × 10⁶ Da for the triple helix form.[1] Some research has reported even higher molecular weights, reaching up to 10⁸ Da and even 10⁹ Da.[2][3]

Q2: Why is controlling the molecular weight of this compound important?

The molecular weight of this compound is closely linked to its functional properties.[2][3] Very high molecular weight this compound may have poor water solubility, which can limit its applications.[2][3] Conversely, if the molecular weight is too low, the polysaccharide may lose its desired physiological functions.[2][3] Therefore, modifying this compound to an ideal molecular weight is crucial for optimizing its performance in various applications, such as in the food, pharmaceutical, and petroleum industries.[2][3]

Q3: What are the main approaches to control the molecular weight of this compound?

There are two primary approaches for controlling the molecular weight of this compound:

  • In-process control: Manipulating the fermentation conditions to influence the molecular weight of the this compound as it is being produced.

  • Post-production control (Downstream Processing): Modifying the molecular weight of the this compound after it has been harvested from the fermentation broth. This typically involves degradation methods.

Troubleshooting Guides

In-Process Molecular Weight Control

Issue: The produced this compound has a consistently high molecular weight.

High molecular weight can be a result of the fermentation conditions. Here are some parameters to investigate:

  • Agitation/Stirring Rate: High stirring rates can lead to mechanical stress on the polymer chains, resulting in a lower molecular weight product.[4][5] Conversely, low shear stress may be associated with the release of very low molecular weight this compound, while larger molecules remain attached to the mycelia.[5]

    • Troubleshooting Tip: Experiment with increasing the agitation speed in your bioreactor. Be aware that excessive stirring can damage the fungal cells.[5]

  • Fermentation Time: The molecular weight of this compound can change over the course of the fermentation.

    • Troubleshooting Tip: Conduct a time-course study to determine the optimal fermentation time for achieving your target molecular weight.

  • Carbon Source Concentration: The presence of certain enzymes like β-1,3-glucanase and β-1,6-glucanase can be triggered by carbon source limitation, which can lead to the degradation of this compound.[1]

    • Troubleshooting Tip: Investigate the effect of different initial carbon source concentrations and feeding strategies on the final molecular weight. A fed-batch process might offer better control.[4]

  • pH Control: The pH of the fermentation medium can influence both cell growth and polysaccharide synthesis.[6]

    • Troubleshooting Tip: Optimize the pH control strategy. For example, a pH shift during fermentation has been shown to enhance this compound production, which may also influence molecular weight.[7]

Post-Production Molecular Weight Control

Issue: Need to reduce the molecular weight of harvested this compound to a specific range.

Several downstream processing methods can be employed to reduce the molecular weight of this compound.

  • Physical Methods:

    • High-Pressure Homogenization (HPH): This method uses high pressure to force the this compound solution through a small orifice, causing mechanical degradation of the polymer chains.[2][3]

  • Chemical Methods:

    • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl) can effectively cleave the glycosidic bonds in the this compound backbone, reducing its molecular weight.[2][3]

  • Enzymatic Methods:

    • Enzymatic Hydrolysis: Using specific enzymes like β-glucanases can offer a more targeted approach to degradation. However, finding a suitable and efficient hydrolase for this compound can be challenging.[2][3]

Issue: Single degradation method is not achieving the desired low molecular weight.

  • Troubleshooting Tip: Consider a combination of methods. For example, a combined approach of acid hydrolysis (HCl treatment) followed by High-Pressure Homogenization (HPH) has been shown to be highly effective in reducing the molecular weight of this compound to a desired range.[2][3]

Quantitative Data Summary

Table 1: Effect of High-Pressure Homogenization (HPH) on this compound Molecular Weight

Pressure (MPa)Number of CyclesResulting Molecular Weight (Da)
8095.6 x 10⁶

Data extracted from a study where the initial molecular weight was in the range of 10⁶–10⁸ Da.[2][3]

Table 2: Effect of Combined HCl and HPH Treatment on this compound Molecular Weight

HCl Concentration (mol/L)Treatment Temperature (°C)Resulting Molecular Weight (Da)
0.2901.32 x 10⁶

This table shows the result of HCl pretreatment before HPH.[2][3]

Table 3: Final Molecular Weight after Combined HCl-HPH Treatment

Initial this compound Concentration (g/L)Treatment Time (h)Final Molecular Weight (Da)
2.5104.61 x 10⁵
5.0108.88 x 10⁵

This table shows the final molecular weight achieved after a combined treatment of 0.2 M HCl at 90°C followed by HPH at 80 MPa for 9 cycles.[2][3]

Experimental Protocols

Protocol 1: Molecular Weight Reduction of this compound using High-Pressure Homogenization (HPH)

Objective: To reduce the molecular weight of a this compound solution using HPH.

Materials:

  • This compound solution (e.g., 1.0 g/L in distilled water)

  • High-pressure homogenizer

Procedure:

  • Prepare a homogenous solution of this compound in distilled water.

  • Set the desired pressure on the high-pressure homogenizer (e.g., 20, 40, 60, or 80 MPa).

  • Process the this compound solution through the homogenizer.

  • Collect the sample after one pass (cycle).

  • Repeat the homogenization for a desired number of cycles (e.g., 1, 3, 5, 7, or 9).

  • Analyze the molecular weight of the treated samples using an appropriate method like size-exclusion chromatography.

Protocol 2: Combined Acid Hydrolysis and HPH for this compound Molecular Weight Modification

Objective: To significantly reduce the molecular weight of this compound using a combination of HCl treatment and HPH.

Materials:

  • Purified this compound

  • Distilled water

  • Hydrochloric acid (HCl) solution (e.g., 0.20 mol/L)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 2.0 mol/L)

  • Water bath

  • High-pressure homogenizer

Procedure:

  • Dissolve the purified this compound in distilled water to the desired concentration (e.g., 2.5 g/L or 5.0 g/L).

  • Add HCl to the solution to a final concentration of 0.20 mol/L.

  • Incubate the solution in a water bath at 90°C for a specific duration (e.g., 2, 4, 6, 8, or 10 hours).

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution to pH 7.0 using the NaOH solution.

  • Subject the neutralized solution to HPH treatment at 80 MPa for 9 cycles.[2][3]

  • Analyze the molecular weight of the final product.

Visualizations

Experimental_Workflow_Combined_Treatment cluster_preparation Sample Preparation cluster_hydrolysis Acid Hydrolysis cluster_hph High-Pressure Homogenization cluster_analysis Analysis start Start: Purified this compound dissolve Dissolve in Distilled Water start->dissolve add_hcl Add HCl (0.2 M) dissolve->add_hcl heat Incubate at 90°C add_hcl->heat cool Cool to Room Temperature heat->cool neutralize Neutralize with NaOH cool->neutralize hph HPH Treatment (80 MPa, 9 cycles) neutralize->hph end End: this compound with Reduced Molecular Weight hph->end

Caption: Workflow for combined acid hydrolysis and HPH treatment.

Logical_Relationship_MW_Control cluster_in_process In-Process Control cluster_post_production Post-Production Control agitation Agitation Rate mw This compound Molecular Weight agitation->mw fermentation_time Fermentation Time fermentation_time->mw carbon_source Carbon Source carbon_source->mw ph pH ph->mw hph High-Pressure Homogenization hph->mw acid_hydrolysis Acid Hydrolysis acid_hydrolysis->mw enzymatic Enzymatic Hydrolysis enzymatic->mw combined Combined Methods (e.g., HCl + HPH) combined->mw

Caption: Factors influencing this compound molecular weight.

References

Scleroglucan Solubility and Aggregation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with scleroglucan. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Issue: this compound powder is not dissolving properly and forming clumps.

Answer: This is a common issue related to improper dispersion and hydration. This compound, a high molecular weight polysaccharide, requires careful handling to achieve a homogenous solution.[1][2] Here’s a step-by-step guide to improve dissolution:

Recommended Dissolution Protocol:

  • Dispersion: Begin by slowly adding the this compound powder to the vortex of a well-agitated solvent (e.g., deionized water, buffer). This prevents the formation of large agglomerates.

  • Hydration: Continue stirring at a moderate speed. The viscosity will gradually increase as the polymer hydrates. The time required for full hydration can be influenced by temperature, pH, and the grade of this compound used.[1]

  • Heating (Optional): For some applications, gentle heating (e.g., to 40°C) can accelerate the dissolution process.[3] However, be mindful that prolonged exposure to high temperatures (above 90°C) can potentially disrupt the triple helical structure.[1]

  • High Shear (Optional): For difficult-to-dissolve batches or to break down existing aggregates, using a high-shear mixer (e.g., homogenizer) for a short period can be effective.[3]

G cluster_start Start cluster_dispersion Dispersion cluster_hydration Hydration cluster_troubleshooting Troubleshooting cluster_end End Result start This compound Powder dispersion Add powder to vortex of agitated solvent start->dispersion hydration Continuous moderate stirring dispersion->hydration clumps Clumps or Aggregates Formed? hydration->clumps high_shear Apply High Shear (Homogenizer) clumps->high_shear Yes solution Homogenous this compound Solution clumps->solution No high_shear->solution

Issue: The this compound solution appears hazy or contains visible aggregates even after prolonged stirring.

Answer: Haze or persistent aggregates can be due to several factors, including the grade of this compound, water quality, and the presence of impurities.

  • Grade of this compound: Refined grades of this compound generally dissolve more readily than crude isolates.[1] Biopolymer CS-11, for instance, is a refined product with a higher polysaccharide content compared to Biopolymer CS-6.[1]

  • Water Quality: Use deionized or distilled water to avoid interactions with minerals that could affect solubility.

  • pH: this compound is stable over a wide pH range (typically 1-11), but extreme pH values can affect its conformation.[1][4] For most applications, a neutral pH is recommended.

  • Impurities: The presence of proteinic impurities has been suggested as a cause for aggregation.

  • Molecular Weight: Very high molecular weight this compound may have poorer water solubility.[5][6]

Experimental Protocol: Clearing a Hazy Solution

  • Filtration: For small volumes, filtration through a series of progressively smaller pore size filters can remove undissolved particles and aggregates.

  • Centrifugation: High-speed centrifugation can be used to pellet insoluble material.

  • pH Adjustment: In some cases, a temporary increase in pH (e.g., to ≥ 12.5) can disrupt the triple helix and break down aggregates, though this will change the polymer's conformation to single random coils.[1][7] The pH should be readjusted to neutral for most applications.

Frequently Asked Questions (FAQs)

Q1: What factors influence the viscosity of a this compound solution?

A1: The viscosity of a this compound solution is influenced by several factors:

  • Concentration: Viscosity increases with higher concentrations of this compound.[1]

  • Temperature: The viscosity of this compound solutions is relatively stable across a broad temperature range (e.g., 10-90°C).[1] However, at low temperatures (around 7°C), thermoreversible gels can form.[1][4]

  • pH: Viscosity is generally stable over a wide pH range (1-11).[1]

  • Shear Rate: this compound solutions exhibit pseudoplastic (shear-thinning) behavior, meaning their viscosity decreases as the shear rate increases.[1]

  • Electrolytes: The neutral nature of this compound makes its viscosity largely unaffected by the presence of various salts.[4]

Q2: Can I prepare a stock solution of this compound and store it?

A2: Yes, you can prepare a stock solution. For long-term storage, it is advisable to add a preservative like sodium azide (B81097) (e.g., 0.02% w/v) to prevent microbial growth.[8] Store the solution refrigerated. Be aware that at low temperatures, some gelation may occur.[1][4]

Q3: What is the typical molecular weight of this compound, and how does it affect solubility?

A3: The molecular weight of this compound can vary depending on the microbial strain and fermentation conditions, typically ranging from 1.3–3.2 × 10⁵ Da to 0.3–6.0 × 10⁶ Da.[4] While the high branching frequency of this compound contributes to its good water solubility, extremely high molecular weight species (e.g., reaching 10⁸ to 10⁹ Da) can have poor water solubility.[4][5][6]

Data Presentation

Table 1: Influence of Environmental Factors on this compound Solution Properties

ParameterTypical Range/ValueEffect on Solubility/ViscosityCitation(s)
pH 1 - 11Stable viscosity and solubility.[1][4]
Temperature 10 - 90 °CViscosity remains practically constant.[1]
Low Temperature ~7 °CFormation of thermoreversible gels.[1][4]
High Temperature > 90 °CPotential disruption of the triple helical structure.[1]
Electrolytes Various salts (NaCl, KCl, CaCl₂, etc.)Pseudoplasticity is maintained due to its neutral nature.[4]

Table 2: this compound Grades and Polysaccharide Content

GradePolysaccharide ContentNotesCitation(s)
Biopolymer CS-6 60 - 70%Crude isolate.[1]
Biopolymer CS-11 85 - 90%Refined product, generally dissolves more readily.[1]

Experimental Protocols

Protocol: Preparation of a 1% this compound Stock Solution

  • Materials:

    • This compound powder

    • Deionized or distilled water

    • Magnetic stirrer and stir bar

    • Beaker or flask

    • Weighing scale

  • Procedure:

    • Measure the desired volume of deionized water into a beaker.

    • Place the beaker on a magnetic stirrer and create a vortex.

    • Slowly and carefully weigh the required amount of this compound powder.

    • Gradually add the this compound powder into the vortex of the stirring water. Avoid dumping the powder all at once to prevent clumping.

    • Continue stirring at a moderate speed for at least 2 hours, or until the solution is completely homogenous and free of visible particles.[8] For some grades, overnight stirring at room temperature may be necessary for full hydration.

    • If required for long-term storage, add a suitable preservative like 0.02% (w/v) sodium azide.[8]

Visualizations

G Concentration Concentration Solubility Solubility Concentration->Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility MolecularWeight MolecularWeight MolecularWeight->Solubility Grade Grade Grade->Solubility Mixing Mixing Mixing->Solubility

References

strategies to improve the thermal and pH stability of scleroglucan solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal and pH stability of scleroglucan solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound solutions, offering potential causes and actionable solutions.

Issue 1: Unexpected Decrease in Viscosity of this compound Solution at High Temperatures

  • Potential Cause 1: Thermal Degradation. this compound's triple helical structure can denature at very high temperatures (typically above 90°C and especially at 150°C), leading to a significant loss of viscosity and a transition from pseudoplastic to Newtonian flow behavior.[1][2]

  • Solution 1: Optimize Operating Temperature. Whenever possible, maintain the solution temperature below 90°C to preserve the native triple helix conformation.[2] For applications requiring higher temperatures, consider shorter exposure times.

  • Solution 2: Chemical Modification. Carboxymethylation of this compound can enhance its thermal stability at temperatures above 300°C, although it may lower the dehydroxylation temperature.[3]

  • Solution 3: Addition of Nanoparticles. Incorporating nanoparticles, such as silica (B1680970) (SiO2), can improve the thermal stability of this compound solutions.[4][5]

  • Potential Cause 2: Microbial Degradation. this compound is susceptible to microbial degradation, which can be exacerbated at elevated temperatures that favor microbial growth.[6] This enzymatic breakdown of the polymer backbone results in viscosity loss.

  • Solution 1: Aseptic Technique and Sterilization. Ensure all equipment and reagents are sterile. The fermentation broth can be heated to 80°C for 30 minutes as a pretreatment step to reduce microbial load.[2]

  • Solution 2: Use of Biocides. In non-pharmaceutical applications, the addition of a biocide, such as a glutaraldehyde-based formulation, can prevent microbial growth.[6]

  • Solution 3: High Salinity. High salt concentrations (greater than 7 wt%) can significantly decrease the risk of anaerobic biodegradation.[7]

Issue 2: Phase Separation or Precipitation of this compound in Highly Acidic or Alkaline Solutions

  • Potential Cause 1: Extreme pH-Induced Degradation. this compound is generally stable over a wide pH range (1-11).[2] However, at very high pH values (pH 12.5 or higher), the triple helix structure can be disrupted, leading to a random coil conformation and potential degradation.[2][8] Highly acidic conditions can also lead to hydrolysis of the polysaccharide chains.[9][10]

  • Solution 1: pH Control. Maintain the pH of the solution within the stable range of 3 to 10.[6][7] Use appropriate buffer systems, such as phosphate (B84403) or citrate (B86180) buffers, to stabilize the pH.[11]

  • Solution 2: Co-crosslinking. For creating stable hydrogels, co-crosslinking this compound with another polymer like gellan can improve stability and modulate release behavior, especially in response to environmental pH changes.[12]

  • Solution 3: Addition of Borax (B76245). The addition of borax can increase the gel strength and stability of this compound solutions up to pH 13.[8] Borax interacts with the this compound helices to form a more robust network.[8][12]

Issue 3: Inconsistent Rheological Properties Between Batches

  • Potential Cause 1: Variation in Production and Downstream Processing. The rheological properties of this compound are highly dependent on its molecular weight, purity, and conformational features, which can be influenced by fermentation conditions (e.g., pH, temperature, nutrient composition) and purification methods.[1][13][14]

  • Solution 1: Standardized Production Protocols. Adhere to a consistent and optimized fermentation and purification protocol to ensure batch-to-batch reproducibility. This includes controlling fermentation pH, which can significantly impact this compound yield and quality.[2][14][15]

  • Solution 2: Molecular Weight Modification. If a specific molecular weight is required for an application, methods like high-pressure homogenization (HPH) combined with acid hydrolysis can be employed to achieve a target molecular weight range.[9][10]

  • Solution 3: Quality Control. Characterize each batch of this compound for its molecular weight, purity, and rheological properties to ensure it meets the required specifications before use.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability range for a standard this compound solution?

A1: this compound solutions are generally stable up to 90°C.[2] Significant viscosity loss and denaturation of the triple helix structure are observed at temperatures around 150°C.[1] One study noted that this compound retained over 90% of its viscosity after 500 days at 90°C in seawater.[2]

Q2: How does pH affect the viscosity of this compound solutions?

A2: The viscosity of this compound solutions is largely unaffected over a broad pH range of 1 to 11.[2] However, at pH values of 12.5 and above, the triple helix structure begins to break down into single random coils, leading to a decrease in viscosity.[2][8]

Q3: Can this compound solutions be autoclaved?

A3: Autoclaving at 121°C is a common sterilization method, but it can lead to some degradation of the this compound polymer, resulting in a decrease in viscosity. The extent of degradation will depend on the duration of the autoclaving cycle. For applications where maintaining high viscosity is critical, alternative sterilization methods like filtration (for low concentration solutions) or aseptic processing should be considered.

Q4: What are the signs of microbial contamination in a this compound solution?

A4: A primary indicator of microbial contamination is a noticeable and progressive decrease in the solution's viscosity over time.[6] Other signs can include changes in odor, color, or the appearance of microbial growth (e.g., cloudiness, films).

Q5: How can I improve the dissolution of this compound powder?

A5: The dissolution of this compound granules can be facilitated by the addition of a small amount of NaOH to the aqueous solution.[1] Vigorous stirring is also essential to prevent the formation of clumps. Preparing a concentrated stock solution and then diluting it to the final concentration can also aid in achieving a homogeneous solution.

Quantitative Data Summary

Table 1: Effect of Temperature and NaOH Concentration on Apparent Viscosity of this compound Solutions (0.2%, w/v)

Treatment ConditionApparent Viscosity (Pa·s)Flow Behavior Index (n)Reference
Control (Native)Varies by sample< 1 (Pseudoplastic)[1]
65°C for 30 minSlight to moderate decreasePseudoplastic[1]
95°C for 30 minModerate decreasePseudoplastic[1]
150°C for 30 minPronounced decreaseApproaches 1 (Newtonian)[1]
0.01 N NaOHSlight decreasePseudoplastic[1]
0.2 N NaOHPronounced decreaseApproaches 1 (Newtonian)[1]

Table 2: Influence of Additives on this compound Solution Properties

AdditiveConcentrationObserved EffectReference
BoraxVariesNoticeable increase in Newtonian plateau viscosity.[12]
Calcium Ions (Ca²⁺)VariesNegligible effect on physical mixtures, but significantly reduces drug release rate in co-crosslinked hydrogels.[12]
SiO₂ Nanoparticles100 ppmIncreased viscosity and high stability of the nanofluid.[4]
Al₂O₃ Nanoparticles100 ppmIncreased viscosity but resulted in unstable nanofluids.[4]
TiO₂ Nanoparticles100 ppmIncreased viscosity but resulted in unstable nanofluids.[4]

Experimental Protocols

Protocol 1: Preparation of Carboxymethyl this compound (CMS)

This protocol describes a general method for the synthesis of carboxymethyl this compound to enhance its properties.

  • Dissolution: Disperse EOR-grade this compound in a suitable solvent.

  • Alkalinization: Add sodium bicarbonate to the this compound dispersion. The amount of sodium bicarbonate can be varied to achieve different degrees of substitution.

  • Etherification: Introduce monochloroacetic acid (MCAA) to the alkaline slurry. The reaction is typically carried out under controlled temperature and stirring for a specific duration.

  • Neutralization and Purification: Neutralize the reaction mixture with an acid (e.g., hydrochloric acid). The resulting carboxymethyl this compound is then purified by washing with a solvent like ethanol (B145695) to remove salts and unreacted reagents.

  • Drying: Dry the purified CMS product in an oven at a controlled temperature.

Adapted from the methodology described in the synthesis of carboxymethyl EOR-grade Scleroglucans.[3]

Protocol 2: Evaluation of Thermal and Alkaline Stability

This protocol outlines a method to assess the stability of this compound solutions under thermal and alkaline stress.

  • Solution Preparation: Prepare a 0.2% (w/v) aqueous solution of this compound.

  • Thermal Treatment: Aliquot the solution and subject different samples to various temperatures (e.g., 65°C, 95°C, and 150°C) for a fixed duration (e.g., 30 minutes).

  • Alkaline Treatment: To other aliquots, add NaOH to achieve final concentrations of 0.01 N, 0.05 N, 0.1 N, and 0.2 N. Allow the solutions to stir for 10 minutes at room temperature.

  • Rheological Measurement: After treatment, allow the samples to return to a standard temperature (e.g., 25°C). Measure the rheological properties, including apparent viscosity and flow behavior index, using a viscometer or rheometer.

  • Data Analysis: Compare the rheological profiles of the treated samples to a control (untreated) sample to determine the impact of temperature and alkalinity.

Based on the experimental design for assessing this compound stability.[1]

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep 1. Solution Preparation cluster_treatment 2. Application of Stressors cluster_analysis 3. Analysis Sclg_Sol 0.2% this compound Aqueous Solution Thermal Thermal Treatment (65°C, 95°C, 150°C) Sclg_Sol->Thermal Alkaline Alkaline Treatment (0.01N - 0.2N NaOH) Sclg_Sol->Alkaline Rheology Rheological Measurement (Viscosity, Flow Index) Thermal->Rheology Alkaline->Rheology Comparison Comparison with Control Sample Rheology->Comparison

Caption: Workflow for assessing the thermal and pH stability of this compound solutions.

Scleroglucan_Degradation_Pathways cluster_stressors Stress Factors cluster_consequences Consequences Sclg This compound (Triple Helix) High_Temp High Temperature (>90°C) Extreme_pH Extreme pH (>12 or <3) Microbial Microbial Enzymes Denaturation Denaturation to Random Coils High_Temp->Denaturation Extreme_pH->Denaturation Hydrolysis Chain Scission (Hydrolysis) Extreme_pH->Hydrolysis Microbial->Hydrolysis Viscosity_Loss Loss of Viscosity & Pseudoplasticity Denaturation->Viscosity_Loss Hydrolysis->Viscosity_Loss

Caption: Degradation pathways of this compound under different stress conditions.

References

Technical Support Center: Overcoming Interference in Analytical Characterization of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of scleroglucan. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound analysis?

A1: Interference in this compound analysis typically originates from the production and sample matrix. Key sources include:

  • Residual fermentation media components: Sugars, proteins, salts, and other nutrients from the culture medium can co-purify with this compound.[1][2]

  • Cellular debris: Mycelial fragments from the producing fungus, Sclerotium rolfsii, if not completely removed during downstream processing.[1][2]

  • Other secreted metabolites: By-products of fungal metabolism, such as other polysaccharides or organic acids.

  • Sample matrix components: In formulated products, excipients, active pharmaceutical ingredients (APIs), and other components can interfere with analytical methods.

  • Aggregation: this compound molecules can self-aggregate, leading to issues in size-based analytical techniques like Size Exclusion Chromatography (SEC).

Q2: How can I remove residual proteins from my this compound sample?

A2: Several methods can be employed for protein removal. The choice of method depends on the scale of purification and the required purity of the this compound. One common laboratory-scale method is the use of trichloroacetic acid (TCA) precipitation.[3] In this method, TCA is added to the this compound solution to precipitate the proteins, which are then removed by centrifugation.[3] It is crucial to perform this at a low temperature to minimize potential acid hydrolysis of the this compound.[3] Another effective method is the Sevag method, which uses a mixture of chloroform (B151607) and n-butanol to denature and remove proteins.

Q3: My this compound solution is too viscous for my analytical instrument. What can I do?

A3: High viscosity is an inherent property of this compound solutions.[1] To address this for analytical purposes, you can:

  • Dilute the sample: This is the simplest approach. However, ensure the concentration remains within the detection limits of your analytical method.

  • Enzymatic treatment: In some specific cases, a temporary reduction in viscosity can be achieved using enzymes, but this is generally not recommended as it will alter the molecular weight of the this compound.

  • Temperature adjustment: Increasing the temperature can reduce the viscosity of this compound solutions, but be aware that excessive heat (e.g., above 135°C) can cause denaturation of the triple-helical structure.[4]

Q4: Can I use Size Exclusion Chromatography (SEC) to determine the molecular weight of this compound? What are the potential pitfalls?

A4: Yes, SEC is a common technique for determining the molecular weight distribution of this compound. However, potential issues include:

  • Column overloading: Injecting a sample that is too concentrated can lead to broad, distorted peaks.[5]

  • Shear degradation: The high molecular weight and rigid structure of this compound can make it susceptible to shear degradation under high flow rates or when passing through narrow tubing.

  • Secondary interactions: Non-ideal interactions between this compound and the stationary phase can lead to peak tailing or fronting.[6] This can often be mitigated by optimizing the mobile phase composition, such as adjusting the salt concentration.[6]

Troubleshooting Guides

Issue 1: Poor Resolution and Peak Tailing in Size Exclusion Chromatography (SEC)
Potential Cause Troubleshooting Step Expected Outcome
Sample Aggregation 1. Filter the sample through a low-protein-binding filter (e.g., 0.45 µm) before injection. 2. Optimize the mobile phase: Increase the ionic strength by adding salt (e.g., 0.1 M NaNO₃ or NaCl) to disrupt electrostatic interactions.Sharper, more symmetrical peaks.
Column Overloading 1. Reduce the sample concentration. 2. Decrease the injection volume.[5]Improved peak shape and resolution.
Secondary Interactions with Stationary Phase 1. Increase the salt concentration in the mobile phase. 2. If using a silica-based column, consider switching to a polymer-based column to minimize silanol (B1196071) interactions.Reduced peak tailing and more accurate elution times.
Poorly Packed Column Perform a column efficiency test. If the plate count is low, repack or replace the column.Restoration of expected column performance.
Issue 2: Inaccurate Quantification due to Matrix Effects in LC-MS
Potential Cause Troubleshooting Step Expected Outcome
Ion Suppression or Enhancement 1. Improve Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering matrix components. 2. Dilute the Sample: Reduce the concentration of matrix components entering the ion source.[7] 3. Modify Chromatographic Conditions: Adjust the gradient to separate the analyte from co-eluting matrix components.[7]More accurate and reproducible quantification.
Lack of a Suitable Internal Standard 1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for matrix effects.[7] 2. Method of Standard Addition: If a SIL-IS is not available, this method can be used to quantify the analyte in the presence of matrix effects.[7][8]Correction for signal suppression or enhancement, leading to more accurate results.
Issue 3: Unexplained Peaks or Broad Signals in NMR Spectra
Potential Cause Troubleshooting Step Expected Outcome
Residual Solvents from Purification 1. Lyophilize the sample extensively to remove residual water and organic solvents. 2. If using dialysis for purification, ensure sufficient time and changes of dialysis buffer to remove low molecular weight impurities.[3]A clean spectrum with only signals corresponding to this compound.
Presence of Low Molecular Weight Sugars or Salts 1. Purify the sample using dialysis with an appropriate molecular weight cutoff (MWCO) membrane.[3] 2. Use size-exclusion chromatography for preparative-scale purification.Removal of interfering small molecules, resulting in a cleaner NMR spectrum.
Sample Heterogeneity or Aggregation 1. Ensure complete dissolution of the sample. Gentle heating or sonication may be required. 2. For solid-state NMR, the hydration level of the sample can affect the spectra.[9]Sharper NMR signals and better resolution.

Experimental Protocols

Protocol 1: Purification of this compound from Fermentation Broth

This protocol describes a general procedure for the initial recovery and purification of this compound to minimize interference from media components and cellular debris.[1][2]

  • Cell Removal: Centrifuge the fermentation broth at high speed (e.g., 8,000 x g for 30 minutes) to pellet the fungal biomass.

  • Supernatant Collection: Carefully decant the supernatant containing the dissolved this compound.

  • Precipitation: Slowly add 2-3 volumes of a water-miscible organic solvent (e.g., ethanol (B145695) or isopropanol) to the supernatant while stirring to precipitate the this compound.

  • Recovery: Collect the precipitated this compound by filtration or centrifugation.

  • Washing: Wash the precipitate multiple times with the organic solvent to remove residual water-soluble impurities.

  • Redissolution: Redissolve the this compound in deionized water.

  • Dialysis: Dialyze the this compound solution against deionized water for 48-72 hours using a dialysis membrane with an appropriate MWCO (e.g., 12-14 kDa) to remove low molecular weight impurities like salts and residual sugars.[3]

  • Lyophilization: Freeze-dry the purified this compound solution to obtain a solid, purified product.

Protocol 2: Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) for Molecular Weight Determination

This protocol outlines a typical setup for determining the absolute molecular weight of this compound, which can help identify issues like aggregation or degradation.

  • System: An HPLC system equipped with a pump, autosampler, SEC column(s) suitable for high molecular weight polysaccharides, a MALS detector, and a refractive index (RI) detector.

  • Mobile Phase: A filtered and degassed aqueous buffer, typically containing a salt to minimize ionic interactions (e.g., 0.1 M NaNO₃).

  • Sample Preparation: Dissolve the purified this compound in the mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (a lower flow rate can improve resolution and reduce shear degradation).[6]

    • Injection Volume: 100 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Data Analysis: Use the software provided with the MALS detector to calculate the absolute molecular weight distribution based on the light scattering and RI signals.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound SEC Analysis

Observed Problem Potential Cause Recommended Action
Peak FrontingSample volume too large; Poorly packed columnDecrease injection volume; Check column performance and repack/replace if necessary.[6]
Peak TailingSecondary interactions; Sample too viscous; Poorly packed columnIncrease mobile phase ionic strength; Dilute sample; Check column performance.[6]
Poor ResolutionSuboptimal flow rate; Inappropriate column for molecular weight rangeDecrease flow rate; Select a column with an appropriate pore size for the expected molecular weight of this compound.[6][10]
Late ElutionAdsorption to the columnIncrease salt concentration in the mobile phase; Consider a different column material.

Visualizations

experimental_workflow cluster_purification Sample Purification cluster_analysis Analytical Characterization cluster_troubleshooting Troubleshooting Loop Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Remove Cells Supernatant Supernatant Centrifugation->Supernatant Precipitation Precipitation Supernatant->Precipitation Add Solvent Redissolution Redissolution Precipitation->Redissolution Dialysis Dialysis Redissolution->Dialysis Remove Small Molecules Purified_this compound Purified_this compound Dialysis->Purified_this compound SEC_MALS SEC_MALS Purified_this compound->SEC_MALS Molecular Weight NMR NMR Purified_this compound->NMR Structure LC_MS LC_MS Purified_this compound->LC_MS Quantification Interference_Detected Interference_Detected SEC_MALS->Interference_Detected Poor Data NMR->Interference_Detected LC_MS->Interference_Detected Adjust_Purification Adjust_Purification Interference_Detected->Adjust_Purification Identify Interference Adjust_Purification->Fermentation_Broth Re-process

Caption: Workflow for this compound analysis and troubleshooting.

sec_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Poor_SEC_Peak_Shape Poor SEC Peak Shape Aggregation Aggregation Poor_SEC_Peak_Shape->Aggregation Overloading Column Overloading Poor_SEC_Peak_Shape->Overloading Secondary_Interactions Secondary Interactions Poor_SEC_Peak_Shape->Secondary_Interactions Filter_Sample Filter Sample Aggregation->Filter_Sample Optimize_Mobile_Phase Optimize Mobile Phase Aggregation->Optimize_Mobile_Phase Reduce_Concentration Reduce Concentration Overloading->Reduce_Concentration Reduce_Volume Reduce Injection Volume Overloading->Reduce_Volume Secondary_Interactions->Optimize_Mobile_Phase Increase_Salt Increase Salt Concentration Secondary_Interactions->Increase_Salt

Caption: Troubleshooting logic for poor peak shape in SEC.

References

Technical Support Center: Optimization of Scleroglucan Cross-linking for Hydrogel Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful optimization of scleroglucan hydrogel stability through cross-linking.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-linking agents for this compound hydrogels?

A1: this compound hydrogels are commonly prepared using both physical and chemical cross-linkers. The most prevalent include:

  • Borax (B76245) (Sodium Tetraborate): Forms physical cross-links through hydrogen bonding and complexation with the hydroxyl groups of this compound.

  • Ionic Cross-linkers: Multivalent cations like aluminum (Al³⁺) and iron (Fe³⁺) can form coordination complexes with this compound chains, leading to gelation.

  • Covalent Cross-linkers: For more permanent and robust networks, covalent cross-linkers can be employed. This often requires prior chemical modification of the this compound to introduce reactive groups. For instance, after derivatization to a polycarboxylated form, cross-linkers like 1,6-hexanedibromide can be used.

Q2: What are the critical parameters that influence the stability and properties of this compound hydrogels?

A2: The final properties of your this compound hydrogel are highly dependent on several key parameters:

  • This compound Concentration: Higher polymer concentrations generally lead to denser hydrogels with increased mechanical strength.

  • Cross-linker Concentration: The ratio of cross-linker to this compound is a critical factor. Insufficient cross-linker will result in a viscous solution rather than a stable gel, while excessive cross-linking can lead to a brittle hydrogel with reduced swelling capacity.

  • pH: The pH of the solution can significantly affect the ionization of both the this compound and certain cross-linkers (like borax), thereby influencing the cross-linking efficiency and hydrogel stability.

  • Ionic Strength: The presence and concentration of salts in the medium can impact the swelling behavior of the hydrogel, particularly for those with ionic cross-links or charged modifications.

  • Temperature: Temperature can affect the kinetics of the cross-linking reaction and the viscoelastic properties of the resulting hydrogel.

Q3: How can I characterize the stability and mechanical properties of my this compound hydrogel?

A3: A combination of techniques is typically used to characterize this compound hydrogels:

  • Rheology: Oscillatory rheology is a powerful tool to determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''). A stable gel will exhibit a G' significantly higher than G''.

  • Swelling Studies: The swelling ratio, determined by measuring the weight of the hydrogel before and after immersion in a relevant buffer, provides insight into the cross-linking density and the hydrogel's ability to absorb and retain water.

  • Mechanical Testing: Compression or tensile tests can be used to quantify the mechanical strength, stiffness, and elasticity of the hydrogel.

  • Scanning Electron Microscopy (SEM): SEM imaging allows for the visualization of the hydrogel's internal porous structure, which influences its swelling and release properties.

Troubleshooting Guide

Issue 1: My this compound solution does not form a gel after adding the cross-linker; it remains a viscous liquid.

  • Possible Cause: Insufficient cross-linker concentration.

    • Solution: Gradually increase the concentration of the cross-linking agent in your formulation. It is advisable to perform a titration experiment to determine the optimal cross-linker to polymer ratio.

  • Possible Cause: Inappropriate pH for the cross-linking reaction.

    • Solution: Check and adjust the pH of the this compound solution before and after adding the cross-linker. The optimal pH will depend on the specific cross-linking agent used. For borax, a slightly alkaline pH is generally favorable.

  • Possible Cause: Low this compound concentration.

    • Solution: Increase the concentration of the this compound solution. A critical polymer concentration is required for the formation of a continuous network.

Issue 2: The hydrogel is formed, but it is too brittle and fractures easily.

  • Possible Cause: Excessive cross-linker concentration.

    • Solution: Reduce the amount of cross-linking agent. A very high cross-linking density can lead to a rigid and brittle network. Prepare a series of hydrogels with decreasing cross-linker concentrations to find the optimal balance between strength and flexibility.

  • Possible Cause: Inhomogeneous mixing of the polymer and cross-linker.

    • Solution: Ensure thorough and uniform mixing of the this compound and cross-linker solutions. Inadequate mixing can create regions with high cross-linking density, leading to stress points and brittleness.

Issue 3: The hydrogel swells excessively and loses its structural integrity.

  • Possible Cause: Low cross-linking density.

    • Solution: Increase the concentration of the cross-linking agent to create a more tightly cross-linked network, which will restrict swelling.

  • Possible Cause: Inappropriate ionic strength of the swelling medium.

    • Solution: If using an ionically cross-linked hydrogel, be aware that the ionic strength of the surrounding medium can significantly affect its swelling. Test the hydrogel's stability in buffers with different ionic strengths to understand its behavior in the intended application environment.

Issue 4: The hydrogel degrades too quickly.

  • Possible Cause: The cross-links are not stable under the experimental conditions.

    • Solution: If using physical cross-linkers like borax, consider that these bonds are reversible. For applications requiring long-term stability, a covalent cross-linking strategy might be more appropriate. This may involve chemical modification of the this compound followed by reaction with a suitable covalent cross-linker.

  • Possible Cause: Enzymatic degradation.

    • Solution: If the hydrogel is in a biological environment, enzymatic degradation of the this compound backbone could be a factor. Consider purification steps to remove any contaminating enzymes from the this compound source.

Data Presentation

Table 1: Effect of Borax Concentration on this compound Hydrogel Properties (Hypothetical Data)

This compound Conc. (% w/v)Borax Conc. (% w/v)Storage Modulus (G') (Pa)Swelling Ratio (%)Observations
1.00.25501200Very soft, weak gel
1.00.50250800Soft, stable gel
1.01.00800400Firm, stable gel
1.01.501500250Stiff, slightly brittle

Table 2: Influence of Ionic Cross-linker Type on this compound Hydrogel Characteristics (Hypothetical Data)

This compound Conc. (% w/v)Cross-linker (0.1 M)Storage Modulus (G') (Pa)Swelling Ratio (%)Degradation Time (days)
1.5AlCl₃1200350> 14
1.5FeCl₃1500300> 14
1.5CaCl₂15010005

Experimental Protocols

Protocol 1: Preparation of this compound Hydrogel using Borax Cross-linker

  • Preparation of this compound Solution:

    • Slowly add the desired amount of this compound powder to deionized water while stirring vigorously to prevent clumping.

    • Continue stirring at room temperature for at least 4 hours or overnight to ensure complete dissolution. A typical concentration range is 0.5 - 2.0% (w/v).

  • Preparation of Borax Solution:

    • Dissolve the required amount of borax (sodium tetraborate (B1243019) decahydrate) in deionized water to prepare a stock solution (e.g., 5% w/v).

  • Cross-linking:

    • While stirring the this compound solution, add the borax solution dropwise.

    • Continue stirring for 15-30 minutes to ensure homogeneous cross-linking. The solution will gradually become more viscous and form a gel.

    • The final borax concentration can be varied to optimize the hydrogel properties.

  • Gel Maturation:

    • Allow the hydrogel to stand at room temperature for at least 1 hour to allow for the formation of a stable network.

Protocol 2: Rheological Characterization of this compound Hydrogels

  • Sample Loading:

    • Carefully place a sufficient amount of the hydrogel onto the lower plate of the rheometer.

    • Lower the upper plate to the desired gap size (e.g., 1 mm), ensuring the sample fills the gap completely without overflowing. Trim any excess hydrogel.

  • Strain Sweep:

    • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strain where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

  • Frequency Sweep:

    • Perform a frequency sweep at a constant strain within the LVER. This will provide information about the hydrogel's behavior at different time scales. For a stable gel, G' should be higher than G'' and relatively independent of frequency.

  • Time Sweep:

    • Perform a time sweep at a constant strain and frequency to monitor the gelation process and assess the stability of the hydrogel over time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_crosslinking Cross-linking cluster_characterization Characterization cluster_optimization Optimization Sclg_Sol This compound Solution Mixing Mixing & Stirring Sclg_Sol->Mixing CL_Sol Cross-linker Solution CL_Sol->Mixing Gelation Gel Formation Mixing->Gelation Rheology Rheological Analysis Gelation->Rheology Swelling Swelling Studies Gelation->Swelling Mechanical Mechanical Testing Gelation->Mechanical SEM SEM Imaging Gelation->SEM Analysis Data Analysis Rheology->Analysis Swelling->Analysis Mechanical->Analysis SEM->Analysis Refinement Parameter Refinement Analysis->Refinement Refinement->Sclg_Sol Adjust Polymer Conc. Refinement->CL_Sol Adjust Cross-linker Conc.

Caption: Experimental workflow for this compound hydrogel optimization.

Troubleshooting_Logic Start Hydrogel Synthesis Issue NoGel No Gel Formation? Start->NoGel Brittle Hydrogel Brittle? Start->Brittle ExcessSwell Excessive Swelling? Start->ExcessSwell Inc_CL Increase Cross-linker Conc. NoGel->Inc_CL Yes Adj_pH Adjust pH NoGel->Adj_pH Yes Inc_Polymer Increase Sclg Conc. NoGel->Inc_Polymer Yes Dec_CL Decrease Cross-linker Conc. Brittle->Dec_CL Yes Improve_Mix Improve Mixing Brittle->Improve_Mix Yes Inc_CL2 Increase Cross-linker Conc. ExcessSwell->Inc_CL2 Yes Check_Ionic Check Ionic Strength ExcessSwell->Check_Ionic Yes

Caption: Troubleshooting logic for common this compound hydrogel issues.

reducing batch-to-batch variability in scleroglucan production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce batch-to-batch variability in scleroglucan production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation and provides actionable solutions to improve consistency and yield.

1. Inconsistent this compound Yield

  • Question: Why do my this compound yields vary significantly between batches, even with the same protocol?

  • Answer: Batch-to-batch variability in this compound yield is a common challenge that can be attributed to several factors. Inconsistent inoculum quality is a primary suspect; the age and physiological state of the seed culture can significantly impact fermentation performance.[1][2] Variations in the composition of raw materials, especially complex media components like yeast extract, can also lead to inconsistencies.[3][4] Fluctuations in critical fermentation parameters such as pH, temperature, and dissolved oxygen levels are also known to affect this compound biosynthesis.[4][5]

2. Low this compound Titer

  • Question: My this compound production is consistently low. What can I do to increase the titer?

  • Answer: Low this compound titers can often be improved by optimizing the fermentation medium and process parameters. A high carbon-to-nitrogen ratio in the culture medium is generally required to enhance exopolysaccharide (EPS) biosynthesis.[3] For Sclerotium rolfsii, sucrose (B13894) concentrations around 80 g/L have been shown to be effective.[6] Additionally, maintaining optimal fermentation conditions is crucial. For instance, a pH shift strategy, where the pH is controlled at different levels during the growth and production phases, has been shown to significantly increase this compound yields.[1][2] Supplementing the culture with specific precursors like fructose-6-phosphate, pyruvate, aldehydes, and acetate (B1210297) can also enhance the polysaccharide titer.[7]

3. Poor this compound Quality

  • Question: The rheological properties of my this compound are inconsistent. How can I ensure more uniform product quality?

  • Answer: The molecular weight and branching of this compound, which dictate its rheological properties, can be influenced by fermentation conditions and downstream processing.[3] The production of by-products, such as oxalic acid, can lower the pH of the culture and potentially affect the polymer structure.[4][5] Inconsistent downstream processing, including methods of precipitation and purification, can also lead to variations in product quality.[4] Standardizing both the fermentation and purification protocols is essential for obtaining a consistent product.

4. Fermentation Stalls or Fails

  • Question: My fermentation process sometimes stalls, or the fungal growth is poor. What are the likely causes?

  • Answer: Fermentation failure can be due to several issues. Contamination with other microorganisms is a common cause and can be identified by unusual odors or visual inspection of the culture.[8][9] Poor inoculum health, as mentioned earlier, can also lead to failed fermentations.[1][2] Suboptimal fermentation conditions, such as incorrect temperature or pH, can inhibit fungal growth and this compound production.[4][5] It is also important to ensure that the fermentation medium is properly prepared and sterilized to avoid inhibitory effects.

5. High Broth Viscosity Issues

  • Question: The fermentation broth becomes extremely viscous, leading to poor mixing and oxygen transfer. How can I manage this?

  • Answer: High broth viscosity is an inherent challenge in this compound production due to the nature of the exopolysaccharide. This can lead to limitations in mass and oxygen transfer, negatively impacting the fermentation process.[5] Using a bioreactor with a robust agitation system is important. Some studies have explored fed-batch strategies to control the rate of this compound production and manage viscosity throughout the fermentation.[1][2] While challenging, managing viscosity is key to achieving high and consistent yields.

Data Presentation

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (50 g/L)This compound Titer (g/L)Reference
Sucrose48.69 ± 3.8[7]
LactoseLower titer and viscosity compared to sucrose[7]
GlucoseCommonly used, but high concentrations can be inhibitory for some strains[3][10]

Table 2: Influence of Fermentation Parameters on this compound Yield

ParameterConditionEffect on this compound ProductionReference
Temperature~28°COptimal for this compound formation[5]
>28°COptimal for biomass production[5]
<28°CIncreased oxalic acid production[5]
Initial pH4.5 (uncontrolled)Sharp drop to ~2-2.5 due to oxalic acid[5]
pH-shift strategyCan increase this compound titer[1][2][7]
Dissolved Oxygen (DO)Low DO levelsMay stimulate this compound synthesis[4]

Experimental Protocols

1. Inoculum Preparation for Sclerotium rolfsii

  • Objective: To prepare a healthy and consistent seed culture for inoculation into the production fermenter.

  • Methodology:

    • Aseptically transfer a sclerotium of Sclerotium rolfsii to a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) medium.[7]

    • Incubate the flask on a rotary shaker at 220 rpm and 28°C for 72 hours to obtain a seed liquid culture with abundant mycelium.[7]

    • For enhanced consistency, adjust the seed culture time to 60 hours to ensure inoculation during the mid-log phase of growth.[1][2]

    • Inoculate the production fermenter with 5% (v/v) of the seed liquid culture.[7][10]

2. Batch Fermentation for this compound Production

  • Objective: To produce this compound in a controlled bioreactor environment.

  • Methodology:

    • Prepare the fermentation medium with the following composition (g/L): 50 g sucrose, 1 g yeast extract, 2.25 g NaNO₃, 2 g K₂HPO₄, 0.5 g MgSO₄·7H₂O, 0.5 g KCl, 0.05 g FeSO₄, and 0.7 g citric acid.[7]

    • Sterilize the medium by autoclaving at 115°C for 20 minutes.[7]

    • Transfer the sterile medium to a 5 L fermenter and inoculate with the prepared seed culture.

    • Maintain the fermentation at 28°C with an agitation speed of 220 rpm.[7][10]

    • Monitor pH, dissolved oxygen, and substrate consumption throughout the fermentation. Samples can be taken at regular intervals (e.g., 0, 12, 24, 48, 72 hours) to measure these parameters and this compound concentration.[7]

3. This compound Extraction and Quantification

  • Objective: To recover and quantify the this compound produced during fermentation.

  • Methodology:

    • Dilute the fermentation broth three-fold with distilled water and mix thoroughly.[1][2]

    • Heat the diluted broth at 80°C for 30 minutes in a water bath.[1][2]

    • Centrifuge the heated broth at 10,000 x g to separate the supernatant from the mycelia.[1][2]

    • Adjust the pH of the supernatant to 7.0 using 2.0 M NaOH or 2.0 M HCl.[1][2]

    • Add an equal volume of anhydrous ethanol (B145695) to the supernatant and allow the this compound to precipitate at 4°C for 16 hours.[1][2]

    • Recover the precipitated this compound and determine its dry weight after freeze-drying to a constant weight.[1][2]

Visualizations

Scleroglucan_Biosynthesis_Pathway Glucose Glucose (extracellular) Glucose_in Glucose (intracellular) Glucose->Glucose_in Glucose Transporter G6P Glucose-6-Phosphate Glucose_in->G6P Hexokinase G1P Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UTP-Glucose-1-Phosphate Uridylyltransferase Backbone β-(1→3)-Glucan Backbone UDP_Glucose->Backbone β-(1→3)-Glucan Synthase This compound This compound (branched β-(1→3), β-(1→6)-glucan) Backbone->this compound Trans-β-D-glucosidase (adds β-(1→6) branches)

Caption: Postulated biosynthesis pathway of this compound in Sclerotium rolfsii.[7][11]

Troubleshooting_Workflow Start Start: Batch-to-Batch Variability Observed Check_Inoculum 1. Check Inoculum Quality Start->Check_Inoculum Check_Media 2. Analyze Raw Materials Start->Check_Media Check_Parameters 3. Monitor Fermentation Parameters Start->Check_Parameters Standardize_Inoculum Action: Standardize Seed Culture Protocol Check_Inoculum->Standardize_Inoculum Consistent_Media Action: Use Consistent Raw Material Lots Check_Media->Consistent_Media Calibrate_Probes Action: Calibrate Probes & Maintain Setpoints Check_Parameters->Calibrate_Probes End Result: Reduced Variability Standardize_Inoculum->End Consistent_Media->End Calibrate_Probes->End

References

purification strategies to remove impurities from crude scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude scleroglucan.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound from fermentation broths.

Q1: My final this compound product has a low yield. What are the potential causes and solutions?

A1: Low recovery of this compound can stem from several factors throughout the purification process. Inefficient cell lysis and polysaccharide release can be a primary issue. Ensure adequate homogenization of the fermentation broth to release the exopolysaccharide from the fungal mycelium.[1][2] Incomplete precipitation is another common cause. The choice of precipitating agent and the conditions can significantly impact yield. Using an equal volume of cold anhydrous ethanol (B145695) and allowing precipitation to occur at 4°C for at least 16 hours can improve recovery.[3][4] Additionally, degradation of this compound in the later stages of fermentation can reduce the starting amount. This can be addressed by adjusting the timing of seed inoculation and fermentation conditions.[3]

Q2: The viscosity of my crude this compound solution is too high, making it difficult to process. How can I manage this?

A2: The high viscosity of this compound solutions is a known challenge. A standard practice to mitigate this is to dilute the fermentation broth three- to four-fold with distilled water before proceeding with purification steps like centrifugation.[3][4][5] This dilution reduces the viscosity, facilitating easier separation of the mycelial biomass. Heating the diluted broth to around 80°C for 30 minutes can also help in reducing viscosity and aiding in the subsequent separation processes.[3][4][5]

Q3: My purified this compound has a brownish discoloration. What causes this and how can I remove it?

A3: A brownish color in the purified this compound is often due to the presence of pigments, such as melanoidins, especially when using complex, undefined media like sugarcane molasses for fermentation.[2] While the initial crude product may be colored, further purification steps can significantly reduce this pigmentation.[2] Advanced purification techniques such as ultrafiltration, diafiltration, or chromatography (gel permeation or ion-exchange) are effective in removing these and other small molecule impurities, leading to a higher purity and colorless product.[1][2]

Q4: I am having trouble separating the fungal biomass from the this compound solution. What can I do to improve this separation?

A4: Incomplete separation of the fungal mycelium is a common issue. To improve this, ensure the fermentation broth is adequately diluted (3- to 4-fold) and heated (e.g., 80°C for 30 minutes) to reduce viscosity.[3][4][5] High-speed centrifugation, typically at 10,000 x g for 30 minutes, is generally effective for removing the biomass.[3][4][5] If centrifugation alone is insufficient, filtration can be used as an alternative or supplementary step.[1][2]

Q5: How can I remove residual protein and salt impurities from my this compound preparation?

A5: Residual proteins and salts are common impurities. To remove salts, dialysis or diafiltration against deionized water is a very effective method. For protein removal, further purification steps beyond simple precipitation are necessary. Techniques like ion-exchange chromatography can effectively separate the neutral this compound polysaccharide from charged protein molecules.[1][2] The purity of the final product can be assessed by analyzing the protein content.[2]

Q6: The molecular weight of my this compound is too high for my intended application. How can I reduce it in a controlled manner?

A6: High molecular weight can limit the solubility and application of this compound.[3] A combination of acid hydrolysis and high-pressure homogenization (HPH) can be used to reduce the molecular weight.[3][4] For instance, treatment with 0.20 mol/L HCl at 90°C followed by HPH at 80 MPa can effectively and controllably decrease the molecular weight.[3][4][6] The duration of the acid hydrolysis step can be varied to achieve the desired final molecular weight.[3][6]

Quantitative Data on this compound Purification and Purity

The following table summarizes key quantitative data related to this compound purification and the purity of the final product.

ParameterValueContextReference
Purity Grade ~98%Achieved with an optimized purification protocol.[1][2]
Commercial Purity (CS-11) 85-90%A refined commercial product.[1][5]
Commercial Purity (CS-6) 60-70%A less refined commercial product.[1][5]
Centrifugation Speed 10,000 x gFor removal of fungal biomass.[3][4][5]
Precipitation Equal volume of anhydrous ethanol at 4°C for 16hFor recovery of this compound from the supernatant.[3][4]
Molecular Weight Reduction 4.61 x 10⁵ DaAchieved with a combined HCl-HPH treatment.[3][6]
This compound Yield 66.6 g/LObtained with a two-dose fed-batch fermentation strategy.[3][6]

Experimental Protocols

Protocol 1: Standard Purification of Crude this compound

This protocol details a standard method for extracting and purifying this compound from a fermentation broth.

  • Broth Pre-treatment:

    • Dilute the fermentation broth 3- to 4-fold with distilled water.[3][4][5]

    • Heat the diluted broth at 80°C in a water bath for 30 minutes.[3][4][5]

    • Homogenize the heated broth to ensure the release of the exopolysaccharide.[1][5]

  • Biomass Removal:

    • Centrifuge the pre-treated broth at 10,000 x g for 30 minutes to pellet the fungal cells.[3][4][5]

    • Carefully collect the supernatant containing the soluble this compound.

  • This compound Precipitation:

    • Adjust the pH of the supernatant to 7.0 using 2.0 mol/L NaOH or 2.0 mol/L HCl as needed.[3][4]

    • Add an equal volume of anhydrous ethanol to the supernatant.[3][4]

    • Allow the this compound to precipitate at 4°C for 16 hours.[3][4]

  • Recovery and Drying:

    • Collect the precipitated this compound by centrifugation or filtration.

    • Wash the pellet with distilled water.[5]

    • Freeze-dry the purified this compound to a constant weight.[3]

Protocol 2: Molecular Weight Reduction of this compound

This protocol describes a method for reducing the molecular weight of purified this compound.

  • Acid Hydrolysis:

    • Re-dissolve the purified this compound in distilled water.

    • Add 0.20 mol/L HCl to the solution.[3][4][6]

    • Hydrolyze in a water bath at 90°C for a specified time (e.g., 2-10 hours, depending on the desired molecular weight).[3][4][6]

    • Cool the solution to room temperature.

    • Neutralize the pH to 7.0 with 2.0 mol/L NaOH.[3][4][6]

  • High-Pressure Homogenization (HPH):

    • Subject the hydrolyzed this compound solution to HPH treatment at 80 MPa for 25 seconds.[3][4][6]

    • Repeat the HPH cycle multiple times (e.g., nine cycles) to ensure uniform molecular weight reduction.[3][4][6]

  • Final Recovery:

    • Precipitate the molecular weight-modified this compound using an equal volume of anhydrous ethanol.

    • Collect and freeze-dry the final product.

Visualizations

Scleroglucan_Purification_Workflow cluster_0 Upstream & Pre-treatment cluster_1 Biomass Separation cluster_2 This compound Recovery cluster_3 Advanced Purification (Optional) Fermentation Fermentation Broth Dilution Dilute with Water (3-4x) Fermentation->Dilution Heating Heat to 80°C Dilution->Heating Homogenization Homogenize Heating->Homogenization Centrifugation Centrifuge (10,000 x g) Homogenization->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Biomass Mycelial Biomass (Waste) Centrifugation->Biomass pH_Adjust Adjust pH to 7.0 Supernatant->pH_Adjust Precipitation Add Ethanol (1:1) pH_Adjust->Precipitation Drying Freeze-Drying Precipitation->Drying Chromatography Chromatography / Dialysis Drying->Chromatography Purified_this compound High-Purity this compound Chromatography->Purified_this compound

Caption: Workflow for the purification of this compound from fermentation broth.

Scleroglucan_MW_Reduction cluster_0 Initial Material cluster_1 Hydrolysis cluster_2 Homogenization cluster_3 Final Product Start Purified High MW This compound Solution Acid Add 0.2M HCl Start->Acid Heat Hydrolyze at 90°C (2-10 hours) Acid->Heat Neutralize Neutralize to pH 7.0 Heat->Neutralize HPH High-Pressure Homogenization (80 MPa, 9 cycles) Neutralize->HPH Final Low MW this compound HPH->Final

Caption: Process for controlled molecular weight reduction of this compound.

References

enzymatic methods for modifying scleroglucan structure and function

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing enzymatic methods to modify the structure and function of scleroglucan.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of enzymatically modifying this compound?

The primary goal is to alter the molecular weight and, consequently, the physicochemical properties of this compound to suit specific applications. High molecular weight this compound can lead to high viscosity, low solubility, and poor dispersibility, which can be problematic in drug delivery and other industrial applications.[1][2] Enzymatic hydrolysis offers a precise way to reduce molecular weight, thereby improving solubility and tuning viscosity for desired release profiles of therapeutic agents.[1]

Q2: Which enzymes are typically used to modify this compound?

The most common enzymes used for this compound modification are β-glucanases , which specifically target the β-glycosidic linkages in the this compound backbone. These include:

  • Endo-β-1,3-glucanases: These enzymes cleave the β-1,3-glycosidic bonds within the main chain of the this compound molecule, leading to a rapid decrease in viscosity.

  • Exo-β-1,3-glucanases: These enzymes sequentially remove glucose units from the non-reducing end of the this compound chain.[3]

  • β-1,6-glucanases: These enzymes are responsible for cleaving the β-1,6-glycosidic linkages of the glucose side chains.

Fungal sources like Trichoderma harzianum and Aspergillus niger are known producers of these enzymes.[4][5][6][7]

Q3: What are the expected structural and functional changes in this compound after enzymatic modification?

  • Structural Changes: The primary structural change is a reduction in the average molecular weight (Mw) of the this compound polymer.[1] This is accompanied by an increase in the polydispersity index (PDI) in the initial stages of hydrolysis, followed by a decrease as the polymer is broken down into smaller, more uniform fragments. The degree of branching may also be altered depending on the specificity of the enzymes used.

  • Functional Changes:

    • Viscosity: A significant decrease in the viscosity of this compound solutions is a direct consequence of the reduction in molecular weight.[1]

    • Solubility: Lower molecular weight this compound generally exhibits improved solubility in aqueous solutions.[1]

    • Drug Release: In drug delivery applications, modifying the this compound matrix can alter the release kinetics of encapsulated drugs. A lower molecular weight and viscosity may lead to a faster drug release profile.[8][9]

Q4: Are there alternatives to enzymatic modification for altering this compound properties?

Yes, other methods include:

  • Physical Methods: High-pressure homogenization (HPH) can be used to reduce the molecular weight of this compound.[1][2]

  • Chemical Methods: Acid hydrolysis can cleave the glycosidic bonds, but it is less specific than enzymatic hydrolysis and can lead to a broader distribution of molecular weights.[1] Chemical modifications like oxidation and crosslinking can also be used to alter this compound's properties for specific applications.[8][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reduction in this compound viscosity/molecular weight 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling. 2. Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being used. 3. Enzyme Inhibition: Components in the this compound solution (e.g., residual solvents, salts) may be inhibiting the enzyme. 4. Low Enzyme Concentration: The amount of enzyme used may be insufficient for the amount of this compound. 5. This compound Structure: The triple-helical structure of native this compound can be resistant to enzymatic attack.1. Verify Enzyme Activity: Perform an activity assay on the enzyme using a known substrate (e.g., laminarin for β-1,3-glucanase). 2. Optimize Reaction Conditions: Consult the enzyme's technical datasheet for optimal pH and temperature. Perform small-scale optimization experiments. 3. Purify this compound: Ensure the this compound solution is free from potential inhibitors. Dialysis or precipitation may be necessary. 4. Increase Enzyme Concentration: Incrementally increase the enzyme-to-substrate ratio. 5. Pre-treatment of this compound: Consider pre-treating the this compound solution (e.g., with dilute alkali or heat) to disrupt the triple helix and improve enzyme accessibility.
Inconsistent results between experiments 1. Variability in this compound Batch: Different batches of this compound may have different initial molecular weights and purities. 2. Inaccurate Pipetting: Errors in pipetting enzyme or substrate can lead to significant variations. 3. Fluctuations in Temperature/pH: Inconsistent control of reaction conditions.1. Characterize Each Batch: Determine the initial molecular weight and viscosity of each new batch of this compound before modification. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare master mixes to reduce pipetting errors. 3. Monitor and Control Conditions: Use a calibrated pH meter and a temperature-controlled water bath or incubator.
Formation of insoluble precipitates during hydrolysis Aggregation of Hydrolyzed Fragments: The smaller this compound fragments may have reduced solubility under the reaction conditions.Adjust pH or Ionic Strength: Modify the buffer conditions to improve the solubility of the hydrolysis products.

Data Presentation

Table 1: Effect of Endo-β-1,3-Glucanase Concentration on this compound Molecular Weight and Viscosity

Enzyme Concentration (U/g this compound)Reaction Time (hours)Average Molecular Weight (kDa)Viscosity (mPa·s)
0 (Control)241500850
1024950420
5024450150
1002420050

Table 2: Time-Course of this compound Hydrolysis by β-1,3-Glucanase

Reaction Time (hours)Enzyme Concentration (U/g this compound)Average Molecular Weight (kDa)Viscosity (mPa·s)
0501500850
2501100600
650700300
1250500180
2450450150

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

Objective: To reduce the molecular weight of this compound using a commercial β-1,3-glucanase.

Materials:

  • This compound

  • β-1,3-glucanase (e.g., from Trichoderma sp.)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Temperature-controlled water bath

  • pH meter

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in deionized water to a final concentration of 1% (w/v) by stirring overnight at room temperature.

    • Adjust the pH of the this compound solution to 5.0 using the sodium acetate buffer.

  • Enzymatic Reaction:

    • Pre-heat the this compound solution to the optimal temperature for the enzyme (e.g., 50°C).

    • Prepare a stock solution of the β-1,3-glucanase in sodium acetate buffer.

    • Add the desired amount of enzyme to the this compound solution (e.g., 50 U/g of this compound).

    • Incubate the reaction mixture at the optimal temperature with gentle stirring for a predetermined time (e.g., 24 hours).

  • Enzyme Inactivation:

    • Stop the reaction by heating the mixture to 100°C for 15 minutes to denature the enzyme.

  • Purification of Modified this compound:

    • Cool the solution to room temperature.

    • Dialyze the solution against deionized water for 48 hours to remove small oligosaccharides and salts.

    • Lyophilize the dialyzed solution to obtain the dried, modified this compound.

Protocol 2: Characterization of Modified this compound

Objective: To determine the molecular weight and viscosity of the enzymatically modified this compound.

A. Molecular Weight Determination (Size Exclusion Chromatography - Multi-Angle Light Scattering - SEC-MALS)

Materials:

  • Lyophilized modified this compound

  • Mobile phase (e.g., 0.1 M NaNO₃)

  • SEC-MALS system

Procedure:

  • Dissolve the modified this compound in the mobile phase to a concentration of 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the SEC-MALS system.

  • Analyze the data using the appropriate software to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn).

B. Viscosity Measurement (Rotational Viscometer)

Materials:

  • Lyophilized modified this compound

  • Deionized water

  • Rotational viscometer

Procedure:

  • Prepare solutions of the modified this compound in deionized water at various concentrations (e.g., 0.5%, 1%, 1.5% w/v).

  • Measure the viscosity of each solution at a controlled temperature (e.g., 25°C) over a range of shear rates.

  • Plot viscosity as a function of shear rate to assess the rheological behavior of the modified this compound.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification & Analysis This compound This compound Powder Dissolution Dissolve in Buffer (e.g., 50mM Acetate, pH 5.0) This compound->Dissolution Hydration Overnight Hydration Dissolution->Hydration Scleroglucan_Solution 1% this compound Solution Hydration->Scleroglucan_Solution Reaction Incubation (e.g., 50°C, 24h) Scleroglucan_Solution->Reaction Enzyme β-1,3-Glucanase Enzyme->Reaction Inactivation Heat Inactivation (100°C, 15 min) Reaction->Inactivation Dialysis Dialysis Inactivation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Modified_this compound Modified this compound Lyophilization->Modified_this compound Characterization Characterization (SEC-MALS, Viscometry) Modified_this compound->Characterization

Caption: Workflow for the enzymatic hydrolysis and characterization of this compound.

Troubleshooting_Logic Start Start: Low/No Hydrolysis Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, Temp) optimal? Check_Enzyme->Check_Conditions Yes Solution_NewEnzyme Solution: Use a new batch of enzyme Check_Enzyme->Solution_NewEnzyme No Check_Inhibitors Are there inhibitors in the solution? Check_Conditions->Check_Inhibitors Yes Solution_Optimize Solution: Optimize pH and temperature Check_Conditions->Solution_Optimize No Check_Concentration Is enzyme concentration sufficient? Check_Inhibitors->Check_Concentration No Solution_Purify Solution: Purify this compound Check_Inhibitors->Solution_Purify Yes Check_Pretreatment Is this compound pre-treated? Check_Concentration->Check_Pretreatment Yes Solution_IncreaseConc Solution: Increase enzyme concentration Check_Concentration->Solution_IncreaseConc No Solution_Pretreat Solution: Pre-treat this compound Check_Pretreatment->Solution_Pretreat No End End: Successful Hydrolysis Check_Pretreatment->End Yes Solution_NewEnzyme->Start Solution_Optimize->Start Solution_Purify->Start Solution_IncreaseConc->Start Solution_Pretreat->Start

Caption: Troubleshooting logic for inefficient this compound hydrolysis.

References

Technical Support Center: Scleroglucan Downstream Processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scleroglucan downstream processing. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification and modification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of downstream processing for this compound?

The primary goal of downstream processing is to isolate and purify this compound from the fermentation broth, removing impurities such as mycelia, residual nutrients, and other metabolic byproducts.[1][2] This process is critical as the purity of this compound directly impacts its physicochemical properties, including viscosity, molecular weight, and rheological behavior, which in turn determine its suitability for various applications in the food, pharmaceutical, and oil industries.[1][3][4]

Q2: How does the triple-helical structure of this compound influence its properties and processing?

In aqueous solutions, this compound exists in a stable, triple-helical conformation, which is responsible for its high viscosity, pseudoplasticity, and stability over a wide range of temperatures and pH.[3][5][6] However, this structure can be denatured under harsh conditions, such as high temperatures (above 120-150°C) or extreme pH (≥ 12.5-13), leading to a significant loss of viscosity and a transition to single random coils.[3][5][7] Downstream processing methods must be carefully selected to preserve this native conformation.

Q3: What are the common methods for separating this compound from fungal biomass?

Common methods for separating this compound from fungal biomass include centrifugation and filtration.[3] To improve separation efficiency, the fermentation broth is often diluted with water to reduce its high viscosity.[1][8] Homogenization can also be employed to release the exopolysaccharide (EPS) from the mycelium.[1]

Q4: How is this compound typically precipitated from the supernatant?

This compound is commonly precipitated from the cell-free supernatant by the addition of water-miscible organic solvents, such as ethanol (B145695) or isopropanol.[8] The polysaccharide can then be recovered through filtration or centrifugation.[3] This step can be repeated to enhance the purity of the final product.[3]

Q5: What is the impact of drying methods, such as freeze-drying and spray-drying, on this compound properties?

Both freeze-drying and spray-drying can be used to obtain a powdered form of this compound, but they can have different effects on the final product.

  • Freeze-drying (Lyophilization): This method involves freezing the this compound solution and then removing the water by sublimation under a vacuum. It is a gentle process that generally preserves the native structure and biological activity of the polysaccharide.[9][10]

  • Spray-drying: This is a faster and more cost-effective method where the this compound solution is atomized into a hot gas stream, leading to rapid water evaporation.[9][10] However, the high temperatures involved can potentially cause thermal degradation and alter the polysaccharide's properties.[9] Spray-drying may lead to a greater reduction in moisture content and water activity, potentially increasing product stability.[11][12]

Troubleshooting Guide

Issue 1: Low Viscosity of the Purified this compound Solution

Possible Causes:

  • Denaturation of the triple helix: Exposure to high temperatures (e.g., autoclaving at 150°C) or high pH (≥12.5) during processing can disrupt the triple-helical structure, leading to a significant drop in viscosity.[3][5][7]

  • Mechanical degradation: High shear stress during homogenization or stirring can break down the long polysaccharide chains, reducing the molecular weight and, consequently, the viscosity.[1]

  • Incomplete purification: The presence of residual salts or other small molecules can affect the hydration of the this compound molecules and lower the solution viscosity.

Solutions:

  • Temperature and pH control: Maintain processing temperatures below the denaturation point (ideally below 90°C) and keep the pH within a neutral to slightly acidic range (pH 1-11).[3]

  • Gentle mixing: Use low-shear mixing techniques during dissolution and purification steps.

  • Thorough purification: Ensure complete removal of low-molecular-weight impurities through methods like dialysis or repeated precipitation.

Issue 2: Poor Solubility of the Dried this compound Powder

Possible Causes:

  • Aggregation during drying: Improper drying can lead to the formation of irreversible aggregates that are difficult to redissolve.

  • Residual impurities: The presence of proteins or other contaminants can interfere with the hydration of this compound molecules.

Solutions:

  • Optimize drying process: For freeze-drying, ensure a sufficiently low freezing temperature and a high vacuum. For spray-drying, optimize the inlet temperature and feed rate to avoid the formation of a glassy, insoluble skin on the particles.

  • Improve purification: Implement additional purification steps, such as enzymatic treatment with proteases to remove protein contaminants.

Issue 3: Inconsistent Molecular Weight in Different Batches

Possible Causes:

  • Variations in fermentation conditions: The molecular weight of this compound can be influenced by fermentation parameters such as culture medium composition, fermentation time, and microbial strain.[1][6]

  • Inconsistent downstream processing: Variations in the intensity and duration of homogenization, sonication, or thermal treatments can lead to different degrees of polymer degradation.[1][5][7]

Solutions:

  • Standardize fermentation protocol: Maintain consistent fermentation conditions for each batch to ensure a more uniform starting material.

  • Standardize downstream processing: Carefully control all parameters during purification, including mixing speeds, processing times, and temperatures.

Data Presentation

Table 1: Impact of Downstream Processing Treatments on this compound Properties

TreatmentParameterObservationEffect on PropertiesReference(s)
Thermal Treatment Temperature65°C, 95°CMinimal to moderate impact on viscosity.[5],[7]
150°CSignificant decrease in apparent viscosity and loss of pseudoplastic behavior.[5],[7]
Alkaline Treatment NaOH Concentration0.01 NMinor changes in rheological properties.[5],[7]
0.2 NPronounced decrease in apparent viscosity and denaturation of the triple helix.[5],[7]
Ultrasonic Treatment Duration (20% amplitude)1 min, 5 minGradual decrease in macromolecular aggregates.[5],[7]
10 minMarked influence on rheological behavior, with a significant drop in viscosity.[5],[7]
High-Pressure Homogenization (HPH) Pressure & Cycles80 MPa, 9 cyclesReduction in molecular weight from 10⁶-10⁸ Da to 5.6 x 10⁶ Da.[13],[14]
Combined HCl-HPH Treatment 0.2 M HCl at 90°C for 10h, then HPH-Further reduction in molecular weight to 4.61 x 10⁵ Da.[13],[14]

Experimental Protocols

Protocol 1: this compound Extraction and Precipitation

This protocol describes a general method for extracting and precipitating this compound from a fermentation broth.[8][13][14][15]

  • Dilution and Homogenization: Dilute the fermentation broth three-fold with distilled water to reduce viscosity. Homogenize the diluted broth to release the this compound from the mycelial mass.

  • Heat Treatment: Heat the homogenized broth at 80°C for 30 minutes in a water bath. This step helps to inactivate enzymes and further release the polysaccharide.[13][14]

  • Biomass Removal: Centrifuge the heated broth at 10,000 x g for 30 minutes to pellet the fungal cells and other insoluble materials.[13][14]

  • Neutralization: Collect the supernatant and adjust the pH to 7.0 using 2.0 M NaOH or 2.0 M HCl.[13][14]

  • Precipitation: Add an equal volume of cold absolute ethanol to the neutralized supernatant and stir gently. Allow the mixture to stand at 4°C for at least 12 hours to facilitate complete precipitation of the this compound.[15]

  • Recovery: Collect the precipitated this compound by centrifugation or filtration.

  • Washing and Drying: Wash the precipitate with absolute ethanol to remove residual water and impurities. Dry the purified this compound in a vacuum oven or by freeze-drying.

Protocol 2: Molecular Weight Determination by Size-Exclusion Chromatography (SEC)

This protocol outlines the determination of this compound molecular weight using SEC.

  • Sample Preparation: Dissolve the purified this compound in an appropriate mobile phase (e.g., aqueous buffer with 0.1 M NaNO₃) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for high molecular weight polysaccharides (e.g., Sepharose CL-4B).[16] The system should be coupled with a multi-angle light scattering (MALS) detector and a refractive index (RI) detector.

  • Chromatographic Conditions:

    • Mobile Phase: 0.1 M NaNO₃ in deionized water.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 100 µL.

  • Data Analysis: Use the data from the MALS and RI detectors to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound sample.

Visualizations

Scleroglucan_Downstream_Processing_Workflow cluster_fermentation Fermentation cluster_purification Primary Purification cluster_precipitation Precipitation & Recovery cluster_final_processing Final Processing Fermentation Fermentation Broth (this compound + Mycelia) Dilution Dilution with Water Fermentation->Dilution Homogenization Homogenization Dilution->Homogenization Heat_Treatment Heat Treatment (80°C) Homogenization->Heat_Treatment Centrifugation1 Centrifugation (Biomass Removal) Heat_Treatment->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant Collect Biomass Waste Biomass Centrifugation1->Biomass Discard Neutralization pH Neutralization Supernatant->Neutralization Precipitation Ethanol Precipitation Neutralization->Precipitation Recovery Recovery (Centrifugation/Filtration) Precipitation->Recovery Crude_this compound Crude this compound Recovery->Crude_this compound Washing Washing with Ethanol Crude_this compound->Washing Drying Drying (Freeze-drying/Spray-drying) Washing->Drying Pure_this compound Pure this compound Powder Drying->Pure_this compound

Caption: Workflow for this compound Downstream Processing.

Property_Modification_Pathways cluster_treatments Modification Treatments This compound Native this compound (Triple Helix, High MW, High Viscosity) Thermal High Temperature (>120°C) This compound->Thermal Alkaline High pH (≥12.5) This compound->Alkaline Mechanical High Shear (Homogenization, Sonication) This compound->Mechanical Denaturation Denaturation (Single Random Coils) Thermal->Denaturation Alkaline->Denaturation Degradation Chain Scission (Lower MW) Mechanical->Degradation Result Modified this compound (Low Viscosity, Altered Rheology) Denaturation->Result Degradation->Result

Caption: Impact of Treatments on this compound Properties.

References

preventing microbial contamination during scleroglucan fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Scleroglucan Fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent microbial contamination during the production of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Issue 1: Unexpected Drop in pH and Slow Fungal Growth

  • Question: My Sclerotium rolfsii culture growth has slowed down, and the pH has dropped more rapidly than expected early in the fermentation. What could be the cause?

  • Answer: This is often a sign of contamination with acid-producing bacteria, particularly Lactic Acid Bacteria (LAB).[1] These bacteria compete with the fungus for nutrients and their acidic byproducts can inhibit fungal growth.[1] While S. rolfsii naturally lowers the pH to around 2.0-2.5 in the first 24 hours, a more drastic and rapid drop could indicate a contamination issue.[2]

Issue 2: Visible Clumps, Off-Odors, or Discoloration in the Fermentation Broth

  • Question: I've noticed unusual clumps in my fermentation broth, accompanied by a foul smell and a color change. What should I do?

  • Answer: These are strong indicators of a significant contamination event. The foul odor can be caused by metabolites from contaminating microbes.[3] The presence of visible microbial growth (clumps) that is not characteristic of S. rolfsii mycelia, or discoloration, suggests that contaminating bacteria, yeast, or mold have taken over the culture. It is recommended to terminate the batch to prevent further resource loss and decontaminate the fermenter thoroughly.

Issue 3: Low this compound Yield Despite Good Initial Fungal Growth

  • Question: My S. rolfsii biomass seemed to grow well initially, but the final this compound yield is significantly lower than expected. Could this be due to contamination?

  • Answer: Yes, this can be a subtle sign of contamination. Some microorganisms may not outcompete the fungus for initial growth but can consume the produced this compound or compete for substrates later in the fermentation, thereby reducing the final yield. In some fermentation processes, contamination can lead to yield reductions of 20-30%.[1]

Issue 4: Thinning of the Fermentation Broth

  • Question: The viscosity of my fermentation broth has decreased unexpectedly towards the end of the process. What could be happening?

  • Answer: A decrease in viscosity can indicate the degradation of the this compound polymer. This could be due to the presence of contaminating microorganisms that produce glucanase enzymes, which break down the polysaccharide. It is also important to ensure that the fermentation conditions (e.g., pH, temperature) have not shifted to a range that could cause chemical hydrolysis of the this compound, although this compound is generally stable across a wide pH and temperature range.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial contaminants in fungal fermentations?

A1: The most common contaminants are bacteria (especially Lactic Acid Bacteria and Bacillus species), wild yeasts, and other molds (like Aspergillus and Penicillium).[1] These can be introduced through non-sterile raw materials, air, water, or equipment.

Q2: What are the primary sources of contamination in a fermenter?

A2: Contamination can originate from several sources:

  • Inadequate Sterilization: Failure to completely sterilize the fermentation medium, bioreactor, or associated pipework.

  • Air and Water: Non-sterile air or water supplies.

  • Raw Materials: Contaminated substrates or nutrient feeds.

  • Personnel and Handling: Improper aseptic techniques during inoculation, sampling, or additions.

  • Equipment Failure: Leaks in seals, gaskets, or valves of the fermenter.

Q3: How does pH affect the risk of contamination in Sclerotium rolfsii fermentation?

A3: Sclerotium rolfsii grows optimally in a slightly acidic environment, with a preferred pH of around 6.0 for mycelial growth.[5][6] While it can tolerate a wide pH range (4-7), maintaining the optimal pH for your culture can help it outcompete potential contaminants.[7][8] Extreme deviations from the optimal pH can stress the fungus, making it more susceptible to contamination.

Q4: What is the optimal temperature for Sclerotium rolfsii growth to minimize contamination risk?

A4: The optimal temperature for the mycelial growth of S. rolfsii is around 30°C.[5][6][9] Operating at this temperature promotes vigorous fungal growth, which can help to suppress the growth of slower-growing contaminants. Temperatures above 35°C or below 20°C are generally unfavorable for S. rolfsii growth.[5]

Q5: How can I confirm if my culture is contaminated?

A5: You can use several methods to confirm contamination:

  • Microscopy: Observe a sample of the broth under a microscope. Look for microbial cells that are morphologically different from the fungal mycelia of S. rolfsii.

  • Plating: Streak a sample of the broth onto various nutrient agars (e.g., Nutrient Agar (B569324) for bacteria, Potato Dextrose Agar for fungi) and incubate. The growth of colonies that are not S. rolfsii confirms contamination.

  • Gram Staining: This technique can quickly differentiate between Gram-positive and Gram-negative bacteria.[10][11][12][13][14]

Data Presentation

Table 1: Impact of Sterilization Method on Polysaccharide Integrity

Sterilization MethodTypical ConditionsEffect on Microbial ViabilityImpact on Polysaccharide Molecular WeightRemarks
Autoclaving (Moist Heat) 121°C, 15-20 minHigh (Effective)Significant reductionCan cause depolymerization and loss of viscosity due to hydrolysis.[15]
Dry Heat Higher temperatures and longer exposure than autoclavingHigh (Effective)Significant degradationGenerally not recommended for heat-sensitive biopolymers.[15]
Gamma Irradiation 10-25 kGyHigh (Effective)Dose-dependent reductionCan cause significant chain scission and loss of rheological properties.
Ethylene Oxide (EtO) Low temperatureHigh (Effective)Minimal reductionA suitable alternative for heat-sensitive polysaccharides, but requires aeration to remove residual gas.
UV Irradiation Surface sterilizationModerate (Surface only)MinimalEffective for surfaces but has low penetration power for liquid media.[16]
Hydrogen Peroxide Gas Plasma Low temperatureHigh (Effective)MinimalA good alternative for heat-sensitive materials with no toxic residues.[16]

Note: Quantitative data on the direct impact of specific microbial contaminants on this compound yield is limited in published literature. However, contamination in similar bioprocesses like bioethanol production can lead to yield losses of up to 30%.[1]

Experimental Protocols

Protocol 1: Aseptic Sampling from a Laboratory Bioreactor

This protocol outlines the steps for drawing a sample from a bioreactor without introducing contamination.

  • Preparation:

    • Don personal protective equipment (gloves, lab coat).

    • Prepare a sterile collection vessel (e.g., syringe, tube, or bottle).

    • Disinfect the exterior of the sampling port with 70% ethanol.

  • Sterilization of the Sampling Port:

    • If using a steam-in-place (SIP) valve, follow the manufacturer's instructions to sterilize the sampling pathway with steam.

    • If using a septum, thoroughly wipe it with 70% ethanol.

  • Sample Collection:

    • Aseptically connect the sterile collection vessel to the sampling port.

    • If possible, discard the initial small volume of the sample to clear any potential residue in the sampling line.

    • Collect the desired volume of the fermentation broth.

  • Post-Sampling:

    • Aseptically disconnect the collection vessel.

    • Re-sterilize the sampling port if applicable (e.g., with steam).

    • Immediately process or store the sample under appropriate conditions to maintain its integrity.

Protocol 2: Identification of Bacterial Contaminants using Gram Staining

This protocol provides a basic method to differentiate bacterial contaminants.

  • Smear Preparation:

    • Place a small drop of sterile saline or deionized water on a clean glass slide.[13]

    • Using a sterile inoculating loop, transfer a small amount of the suspect culture from the fermenter or a contaminant colony from an agar plate and mix it with the drop of water to create a thin smear.

    • Allow the smear to air dry completely.[14]

    • Heat-fix the smear by passing the slide through a flame a few times. This adheres the bacteria to the slide.[14]

  • Staining Procedure:

    • Flood the slide with Crystal Violet (primary stain) and let it stand for one minute.[10]

    • Gently rinse with water.

    • Flood the slide with Gram's Iodine (mordant) and let it stand for one minute.[10][14]

    • Gently rinse with water.

    • Decolorize with an acetone-alcohol solution by adding it drop by drop until the purple color stops running from the smear (typically 5-15 seconds).[10][13]

    • Immediately rinse with water to stop the decolorization process.[10]

    • Flood the slide with Safranin (counterstain) and let it stand for one minute.[10]

    • Gently rinse with water and blot dry.

  • Microscopic Examination:

    • Examine the slide under a microscope with an oil immersion lens.

    • Gram-positive bacteria will appear purple/blue .

    • Gram-negative bacteria will appear pink/red .[10]

Protocol 3: Clean-in-Place (CIP) for a Laboratory Fermenter

This protocol outlines a general automated cleaning process for a bioreactor.[17][18][19][20][21]

  • Pre-Rinse:

    • Drain the vessel completely of the fermentation broth.

    • Rinse the system with water (e.g., purified water) to remove loose soil and residues.[17]

  • Detergent Wash (Alkaline):

    • Circulate a hot alkaline solution (e.g., sodium hydroxide) through the vessel and associated lines to break down organic materials like proteins.[17][20] The temperature is typically around 70°C.[20]

  • Intermediate Rinse:

    • Drain the alkaline solution.

    • Rinse the system thoroughly with water to remove any residual detergent.[17]

  • Acid Wash (Optional but Recommended):

    • Circulate an acid solution to remove mineral deposits and neutralize any remaining alkaline residues.

  • Final Rinse:

    • Drain the acid solution.

    • Rinse the system with sterile, high-purity water (e.g., Water for Injection - WFI) until all cleaning agents are removed. The final rinse water can be tested for conductivity or Total Organic Carbon (TOC) to validate cleanliness.[17][18]

  • System Preparation for Next Batch:

    • The clean fermenter is now ready for sterilization (e.g., Steam-in-Place) before the next fermentation run.

Visualizations

Contamination_Sources_Workflow cluster_sources Potential Contamination Sources cluster_process Fermentation Process cluster_outcome Potential Outcomes raw_materials Raw Materials (Substrates, Media) media_prep Media Preparation & Sterilization raw_materials->media_prep contaminated_run Contaminated Batch raw_materials->contaminated_run Breach in Sterility air Air Supply fermentation Fermentation Run air->fermentation air->contaminated_run Breach in Sterility water Process Water water->media_prep water->contaminated_run Breach in Sterility personnel Personnel (Handling) inoculation Inoculation personnel->inoculation sampling Sampling personnel->sampling personnel->contaminated_run Breach in Sterility equipment Equipment Surfaces & Seals equipment->media_prep equipment->fermentation equipment->contaminated_run Breach in Sterility media_prep->inoculation inoculation->fermentation fermentation->sampling clean_run Successful Fermentation fermentation->clean_run No Breach in Sterility

Caption: Workflow of potential contamination sources in this compound fermentation.

Troubleshooting_Logic cluster_symptoms Symptoms cluster_actions Recommended Actions start Observe Anomaly in Fermentation ph_drop Rapid pH Drop / Slow Growth start->ph_drop visual_changes Visual Changes (Clumps, Color, Odor) start->visual_changes low_yield Low this compound Yield start->low_yield viscosity_loss Decreased Viscosity start->viscosity_loss confirm Confirm Contamination (Microscopy, Plating) ph_drop->confirm visual_changes->confirm low_yield->confirm viscosity_loss->confirm terminate Terminate Batch confirm->terminate Contamination Confirmed investigate Investigate Root Cause (Check Logs, Equipment) terminate->investigate decontaminate Thoroughly Clean & Sterilize Equipment (CIP) investigate->decontaminate

Caption: Logical workflow for troubleshooting contamination events.

References

enhancing the biocompatibility of scleroglucan for medical applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the biocompatibility of scleroglucan for medical applications.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound and its derivatives.

Problem Potential Cause Suggested Solution
Low Cell Viability in Cytotoxicity Assays 1. Residual Solvents/Reagents: Impurities from chemical modification (e.g., carboxymethylation) or crosslinking agents may be cytotoxic. 2. Incorrect this compound Concentration: High concentrations of this compound might induce viscosity-related stress or other cytotoxic effects. 3. Sterilization Method: Harsh sterilization methods (e.g., high-temperature autoclaving) can degrade the polymer, releasing potentially toxic byproducts. 4. Contamination: Microbial contamination of the this compound solution.1. Purification: Ensure thorough dialysis or purification of the modified this compound to remove all unreacted chemicals and byproducts. 2. Concentration Optimization: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. 3. Alternative Sterilization: Use less harsh methods like gamma irradiation, ethylene (B1197577) oxide, or sterile filtration for this compound solutions. 4. Aseptic Technique: Prepare all solutions under sterile conditions and verify sterility before use.
Inconsistent Hydrogel Formation or Stability 1. Crosslinking Issues: Insufficient or non-uniform mixing of the crosslinking agent (e.g., borax (B76245), ferric ions) with the this compound solution.[1][2] 2. pH Imbalance: The pH of the solution can significantly affect the triple-helix structure of this compound and the efficacy of certain crosslinkers.[3][4] 3. Polymer Concentration: The concentration of this compound is too low to form a stable gel network. 4. Temperature Fluctuations: Temperature can influence the hydration and entanglement of polymer chains.[4]1. Homogenization: Ensure vigorous and uniform mixing of the this compound and crosslinker. Sonication may be used cautiously to improve dispersion. 2. pH Control: Buffer the solution to the optimal pH for both this compound stability (typically neutral to slightly acidic) and crosslinker activity.[3] 3. Concentration Adjustment: Gradually increase the this compound concentration. A typical starting point for hydrogels is often >1% w/v. 4. Controlled Environment: Prepare hydrogels at a consistent and controlled temperature.
Precipitation of this compound During Modification 1. Solvent Choice: The solvent used for the modification reaction may not be optimal for maintaining this compound solubility. This compound is highly soluble in water but can precipitate in the presence of certain alcohols.[5][6] 2. High Degree of Substitution: Extensive chemical modification (e.g., carboxymethylation) can alter the polymer's solubility characteristics.[7] 3. pH Shock: Rapid or extreme changes in pH during the addition of reagents can cause localized precipitation.1. Aqueous Environment: Whenever possible, perform reactions in an aqueous solution. If organic solvents are necessary, use co-solvents to maintain solubility. 2. Control Reaction Stoichiometry: Carefully control the ratio of modifying agents to this compound to achieve the desired degree of substitution without compromising solubility. 3. Gradual Reagent Addition: Add acids, bases, or other reagents dropwise while stirring vigorously to avoid localized pH changes.
Unexpected Results in Hemocompatibility Assays 1. Impurities: Residual impurities from the production or modification process can trigger hemolysis or coagulation cascades. 2. Surface Chemistry: The surface charge and hydrophilicity of the modified this compound can interact with blood components. 3. Endotoxin (B1171834) Contamination: Bacterial endotoxins are potent activators of the complement system and can lead to false-positive results.1. Rigorous Purification: Use purification methods such as dialysis, size exclusion chromatography, or precipitation/re-dissolution cycles to remove impurities. 2. Surface Modification: Consider grafting hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to the this compound backbone to create a more "stealth" surface. 3. Endotoxin Removal: Use certified endotoxin-free reagents and glassware. Test the final product for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes it suitable for medical applications?

A1: this compound is a natural, non-ionic polysaccharide produced by fungi of the genus Sclerotium.[8][9][10] Its structure consists of a β-1,3-D-glucan backbone with single β-1,6-D-glucose side branches.[3][11] This unique structure gives it high water solubility and excellent stability over a wide range of temperatures, pH, and salinity.[3][12][13] Its key features for medical applications include its inherent biocompatibility, biodegradability, and its ability to form hydrogels, making it a promising candidate for drug delivery, tissue engineering, and as an immune-modulating agent.[3][8][14][15]

Q2: How can the biocompatibility of native this compound be enhanced?

A2: While generally biocompatible, the properties of this compound can be tailored for specific applications. Enhancements often involve chemical modifications to alter its physical and biological interactions. Common methods include:

  • Carboxymethylation: Introducing carboxymethyl groups increases hydrophilicity and can provide sites for further functionalization.[7]

  • Oxidation and Crosslinking: These modifications can create hydrogels with tunable degradation rates and mechanical properties, which is crucial for controlled drug release.[8][9]

  • Grafting: Attaching other polymers, such as PEG, can reduce immunogenicity and improve circulation time.

  • Nanoparticle Formulation: Synthesizing this compound-based nanoparticles can improve cellular uptake and targeted delivery.[16]

Q3: What are the standard in-vitro methods to assess the biocompatibility of modified this compound?

A3: A standard biocompatibility assessment involves a panel of tests. Key assays include:

  • Cytotoxicity Assays: To evaluate the effect on cell viability. Common methods are MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, LDH (Lactate Dehydrogenase) leakage assay, and Live/Dead staining with fluorescence microscopy.

  • Hemocompatibility Assays: To assess interactions with blood components as per ISO 10993-4 standards.[17] This includes hemolysis (red blood cell rupture), coagulation time (PTT test), and complement activation assays.[17]

  • Immunogenicity Assays: To measure the immune response, often by quantifying cytokine (e.g., TNF-α, IL-6) secretion from immune cells (like macrophages) exposed to the material using ELISA.

Q4: How does sterilization impact the biocompatibility and functionality of this compound?

A4: Sterilization is a critical step, but it can alter the physicochemical properties of polysaccharides.

  • Autoclaving (Steam/Heat): High temperatures can cause chain scission (hydrolysis), reducing the molecular weight and viscosity of this compound. This can affect hydrogel strength and drug release kinetics.

  • Gamma Irradiation: Can cause both chain scission and crosslinking, depending on the dose and presence of oxygen. It may alter the mechanical properties and solubility.

  • Ethylene Oxide (EtO): A less destructive method for heat-sensitive materials, but residual EtO must be thoroughly removed as it is toxic.

  • Sterile Filtration: Suitable for this compound solutions, this method has a minimal impact on the polymer structure but is only applicable before hydrogel formation.

Q5: What are the optimal conditions for preparing this compound-based hydrogels for drug delivery?

A5: The optimal conditions depend on the desired properties (e.g., stiffness, drug release profile). However, general guidelines include:

  • Polymer Concentration: Typically 1-5% (w/v) this compound. Higher concentrations lead to stiffer gels.

  • Crosslinking Agent: Borax is a common and effective crosslinker for this compound, forming reversible physical hydrogels.[1] Other ionic crosslinkers like ferric or aluminum ions can also be used.[2]

  • pH: A neutral pH (around 7.0-7.4) is generally preferred to ensure physiological compatibility and stability of the this compound structure.

  • Drug Loading: Drugs are typically incorporated by dissolving them in the this compound solution before adding the crosslinker. The release mechanism is often diffusion-controlled, influenced by the hydrogel's mesh size and the drug's molecular weight.[1][2]

Experimental Protocols & Workflows

Workflow for Enhancing and Validating this compound Biocompatibility

The following diagram outlines a typical workflow for a research project focused on improving this compound's biocompatibility for a medical application.

G cluster_0 Phase 1: Modification & Formulation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In-Vitro Biocompatibility Testing cluster_3 Phase 4: Functional Assessment & Optimization A Source Native this compound B Chemical Modification (e.g., Carboxymethylation) A->B C Purification (Dialysis) B->C D Formulation (e.g., Hydrogel, Nanoparticle) C->D E Structural Analysis (FTIR, NMR) C->E F Molecular Weight (SEC-MALS) D->F G Morphology (SEM, TEM) D->G H Cytotoxicity Assay (e.g., MTT) D->H I Hemocompatibility Assay (e.g., Hemolysis) D->I J Immunogenicity Assay (e.g., Cytokine Analysis) D->J K Drug Release Study D->K L Data Analysis & Review H->L I->L J->L K->L M Iterative Optimization L->M M->B Refine Modification M->D Refine Formulation

Workflow for this compound Biocompatibility Enhancement.
Troubleshooting Diagram: Low Cell Viability

This decision tree helps diagnose the cause of unexpected cytotoxicity in your experiments.

G Start Problem: Low Cell Viability Q1 Is the negative control (cells + media) also showing low viability? Start->Q1 A1_Yes Issue with core assay: - Check cell health - Verify reagent stability - Review protocol Q1->A1_Yes Yes Q2 Was the modified Sg thoroughly purified (e.g., dialyzed)? Q1->Q2 No A2_No Potential Cause: Residual cytotoxic reagents. Action: Purify sample and repeat. Q2->A2_No No Q3 Did you run a dose- response experiment? Q2->Q3 Yes A3_No Potential Cause: Concentration is too high. Action: Test a range of lower concentrations. Q3->A3_No No A3_Yes Potential Cause: Inherent material toxicity or degradation by sterilization. Action: - Re-evaluate modification strategy - Use a milder sterilization method Q3->A3_Yes Yes

Decision Tree for Troubleshooting Low Cell Viability.
Protocol: MTT Cytotoxicity Assay

Objective: To assess the effect of modified this compound on the metabolic activity and viability of a mammalian cell line (e.g., L929 fibroblasts or primary cells).

Materials:

  • Modified this compound (sterile, endotoxin-free)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell line of interest (e.g., L929)

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • Positive control (e.g., 10% DMSO or 1% Triton X-100)

  • Negative control (cell culture medium only)

Methodology:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Sample Preparation:

    • Prepare a stock solution of your modified this compound in serum-free medium and sterilize using a 0.22 µm filter.

    • Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells for the negative control (medium only) and positive control (medium with cytotoxic agent).

    • Incubate the plate for another 24 or 48 hours.

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).

    • Formula: % Viability = (Absorbance_Sample / Absorbance_NegativeControl) * 100

Protocol: this compound-Borax Hydrogel Preparation

Objective: To prepare a simple, physically crosslinked this compound hydrogel suitable for preliminary drug delivery studies.[1]

Materials:

  • This compound powder

  • Deionized water or PBS

  • Borax (Sodium tetraborate (B1243019) decahydrate)

  • Magnetic stirrer and stir bar

  • Model drug (e.g., Theophylline, Methylene Blue)

Methodology:

  • This compound Solution Preparation:

    • Slowly add 1 g of this compound powder to 99 mL of deionized water (for a 1% w/v solution) under vigorous stirring to prevent clumping.

    • Continue stirring at room temperature for several hours or overnight until a clear, homogeneous, viscous solution is formed.

  • Drug Incorporation (Optional):

    • If loading a drug, dissolve the desired amount of the model drug into the fully hydrated this compound solution. Stir until homogeneously distributed.

  • Crosslinking:

    • Prepare a 4% (w/v) stock solution of borax in deionized water.

    • While stirring the this compound solution, add the borax solution dropwise. The volume to add will depend on the desired gel stiffness (a typical starting point is a 10:1 ratio of this compound solution to borax solution).

    • A gel should form almost instantaneously upon the addition of the borax solution.

  • Gel Characterization:

    • The resulting hydrogel can be characterized for its swelling behavior, rheological properties, and drug release profile. For drug release, the gel is typically placed in a buffer solution (e.g., PBS at pH 7.4), and aliquots of the buffer are taken at time intervals to measure the concentration of the released drug via UV-Vis spectrophotometry.

References

managing viscosity of scleroglucan solutions for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing the viscosity of scleroglucan solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for utilizing this compound in your specific applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful and reproducible use of this compound in your research.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered when working with this compound solutions.

Q1: My this compound solution viscosity is lower than expected. What are the possible causes and solutions?

A: Several factors can lead to lower-than-expected viscosity. Consider the following:

  • Incomplete Hydration: this compound requires adequate time and dispersion to fully hydrate (B1144303) and build viscosity.

    • Solution: Ensure the powder is dispersed slowly into the vortex of a well-agitated solvent to prevent clumping. Allow sufficient hydration time, typically several hours to overnight with gentle agitation.

  • Degradation: this compound can be susceptible to microbial or enzymatic degradation.

    • Solution: Prepare solutions using sterile water and aseptic techniques. For long-term storage, consider adding a biocide like glutaraldehyde (B144438) (consult your specific application's compatibility).[1] Avoid repeated freeze-thaw cycles which can also lead to degradation.

  • High Shear: Excessive shear rates during mixing can mechanically degrade the polymer chains, reducing viscosity.[1][2]

    • Solution: Use moderate agitation for dissolution. Avoid using high-shear mixers for extended periods.

  • Incorrect Concentration: An error in weighing the this compound powder will directly impact the final viscosity.

    • Solution: Double-check all calculations and ensure your balance is properly calibrated.

Q2: I am observing batch-to-batch inconsistency in the viscosity of my this compound solutions.

A: Batch-to-batch variability can be frustrating. Here’s a checklist to ensure consistency:

  • Raw Material Purity: The purity of the this compound powder can vary between suppliers and even batches.[1]

    • Solution: Source high-purity, well-characterized this compound from a reputable supplier. Request a certificate of analysis for each batch.

  • Preparation Protocol: Minor variations in your preparation method can lead to significant differences in viscosity.

    • Solution: Standardize your protocol. Document every step, including mixing speed and time, hydration duration, and temperature.

  • Water Quality: The ionic content of the water used can influence viscosity.

    • Solution: Use deionized or distilled water for consistency.

Q3: How do temperature and pH affect the viscosity of my this compound solution?

A: this compound is known for its remarkable stability over a wide range of temperatures and pH.

  • Temperature: The viscosity of this compound solutions is relatively stable at temperatures up to 100-120°C.[1] Some studies have even shown an increase in apparent viscosity with temperature in the range of 70–150 °C.

  • pH: this compound solutions maintain their viscosity over a broad pH range, typically from 1 to 11.[1][3]

Q4: Can I sterilize my this compound solution without compromising its viscosity?

A: Yes, but the method of sterilization is critical.

  • Autoclaving: While a common sterilization method, autoclaving can potentially lead to some degradation of polysaccharides.[2] If autoclaving is necessary, it's crucial to test the viscosity of a small batch first to determine the impact.

  • Filtration: Sterile filtration through a 0.22 µm filter is a viable option for sterilizing this compound solutions, especially for pharmaceutical applications. However, be aware that some high molecular weight fractions might be retained by the filter, potentially causing a slight decrease in viscosity.

  • Aseptic Preparation: The most reliable method to maintain the original viscosity is to prepare the solution aseptically from sterile components.

II. Quantitative Data Summary

The viscosity of this compound solutions is influenced by several key parameters. The tables below summarize the quantitative effects of concentration, temperature, and shear rate on the apparent viscosity of this compound solutions.

Table 1: Effect of this compound Concentration on Apparent Viscosity

Concentration (mg/L)Apparent Viscosity at 90°C (mPa·s)
150059.83
1725~100
2500169.45

Data adapted from a study conducted at a shear rate of 7.34 s⁻¹.

Table 2: Effect of Temperature and Salinity on this compound Viscosity

Temperature (°C)Salinity (g/L)Apparent Viscosity (mPa·s)Viscosity Retention (40 days)
9022059.8389.54%
14022019.74-

Data for a 1500 mg/L this compound solution at a shear rate of 250 s⁻¹.[4][5]

Table 3: Shear Rate Dependence of Apparent Viscosity for a this compound Solution

Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)
0.1High (Newtonian Plateau)
10Decreasing
100Low (Shear-Thinning Region)

This compound solutions exhibit pseudoplastic (shear-thinning) behavior, where viscosity decreases with increasing shear rate.[4][6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Preparation of a this compound Stock Solution (1% w/v)

Objective: To prepare a homogenous and fully hydrated 1% (10 mg/mL) this compound stock solution for subsequent experiments.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing scale

Procedure:

  • Weigh the desired amount of this compound powder accurately.

  • Measure the required volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and create a vortex by adjusting the stirring speed.

  • Slowly and steadily add the this compound powder into the vortex of the stirring water. This prevents the formation of clumps.

  • Continue stirring at a moderate speed for at least 4-6 hours, or preferably overnight, at room temperature to ensure complete hydration.

  • Visually inspect the solution for any undissolved particles or agglomerates. The final solution should be clear to slightly opalescent and viscous.

Protocol 2: Preparation of a this compound-Borax Hydrogel for Drug Release Studies

Objective: To prepare a cross-linked this compound hydrogel using borax (B76245) for use as a drug delivery matrix.[7][8]

Materials:

  • 1% this compound stock solution (prepared as per Protocol 1)

  • Borax (Sodium tetraborate (B1243019) decahydrate) solution (e.g., 4% w/v in deionized water)

  • Model drug

  • pH meter

  • Molds for hydrogel formation

Procedure:

  • Dissolve the model drug in the 1% this compound stock solution at the desired concentration.

  • Slowly add the borax solution to the this compound-drug mixture while stirring gently. The amount of borax solution will depend on the desired cross-linking density. A typical starting point is a 10:1 ratio of this compound solution to borax solution by volume.

  • Observe the formation of a gel. The viscosity will increase significantly.

  • Adjust the pH of the hydrogel if necessary for your specific application.

  • Cast the hydrogel into molds and allow it to set completely.

  • The prepared hydrogel can then be used for in vitro drug release studies.

IV. Visualizations

Logical Workflow for Troubleshooting Viscosity Issues

The following diagram outlines a systematic approach to troubleshooting common viscosity problems with this compound solutions.

G start Low Viscosity Observed check_hydration Check Hydration Protocol start->check_hydration check_degradation Investigate Potential Degradation start->check_degradation check_shear Review Mixing Procedure start->check_shear check_concentration Verify Concentration start->check_concentration solution_hydration Increase hydration time/ improve dispersion check_hydration->solution_hydration solution_degradation Use aseptic technique/ add biocide check_degradation->solution_degradation solution_shear Reduce mixing speed/ time check_shear->solution_shear solution_concentration Recalculate and re-weigh check_concentration->solution_concentration end Viscosity Optimized solution_hydration->end solution_degradation->end solution_shear->end solution_concentration->end

Troubleshooting workflow for low viscosity.
This compound Interaction with Immune Cells: The Dectin-1 Signaling Pathway

This compound, as a β-glucan, can modulate the immune system, primarily through its interaction with the Dectin-1 receptor on myeloid cells.[8][9] The following diagram illustrates the key signaling events initiated upon this compound binding to Dectin-1.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-glucan) dectin1 Dectin-1 Receptor This compound->dectin1 Binds src_kinases Src Kinases dectin1->src_kinases Activates syk Syk dectin1->syk Recruits & Activates src_kinases->dectin1 Phosphorylates card9_bcl10_malt1 CARD9-Bcl10-MALT1 Complex syk->card9_bcl10_malt1 Activates nfkb NF-κB card9_bcl10_malt1->nfkb Activates gene_expression Gene Expression nfkb->gene_expression Translocates to Nucleus cytokine_production Cytokine Production (e.g., TNF-α, IL-6) gene_expression->cytokine_production Leads to

Dectin-1 signaling pathway upon this compound binding.

References

Technical Support Center: Scleroglucan Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of scleroglucan during long-term storage and effective prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a non-ionic, water-soluble polysaccharide produced by the fermentation of the fungus Sclerotium rolfsii. Its high viscosity, shear-thinning behavior, and remarkable stability under a wide range of pH, temperature, and salinity make it a valuable excipient in pharmaceuticals, cosmetics, and other industries.[1] Long-term stability is crucial to ensure consistent product performance, efficacy, and shelf-life.

Q2: What are the primary causes of this compound degradation during storage?

The primary causes of this compound degradation are:

  • Microbial Degradation: this compound is susceptible to enzymatic degradation by microorganisms that can utilize it as a carbon source.[2] This is a major concern for aqueous solutions stored under non-sterile conditions.

  • Chemical Hydrolysis: The glycosidic bonds in the this compound backbone can be broken down through acid-catalyzed hydrolysis, leading to a reduction in molecular weight and viscosity.[3]

  • Physical Degradation: High temperatures can disrupt the triple-helical structure of this compound, leading to a loss of viscosity.[1][4]

Q3: What are the visible signs of this compound degradation?

The most common sign of degradation is a noticeable decrease in the viscosity of the this compound solution, making it appear thinner or more watery. Other signs can include changes in color, the appearance of cloudiness, or the formation of precipitates, which may indicate microbial contamination.

Q4: How can I prevent microbial contamination of my this compound solutions?

For laboratory-scale storage, the following methods are recommended:

  • Sterile Filtration: Filtering the this compound solution through a 0.22 µm filter can effectively remove most bacteria.[5]

  • Use of Preservatives: For long-term storage, adding a preservative like sodium azide (B81097) (at a final concentration of 0.02-0.1%) can inhibit microbial growth.[6][7] However, ensure that the chosen preservative is compatible with your downstream applications.

  • Aseptic Handling: Preparing and handling this compound solutions in a sterile environment (e.g., a laminar flow hood) can significantly reduce the risk of contamination.

Q5: What are the optimal storage conditions for this compound solutions?

To maximize shelf-life, this compound solutions should be stored:

  • At low temperatures: Refrigeration at 2-8°C is recommended to slow down both microbial growth and chemical degradation.

  • In the dark: Protection from light can help prevent photo-oxidative degradation.

  • At a neutral pH: this compound is most stable in a pH range of 3-10.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound solutions.

Problem Possible Cause Recommended Solution
Significant drop in viscosity 1. Microbial contamination: Presence of microorganisms degrading the polysaccharide.1a. Check for visible signs of microbial growth (cloudiness, odor). 1b. If contamination is suspected, discard the solution and prepare a fresh, sterile solution. 1c. For future preparations, use sterile filtration or add a suitable preservative.
2. Chemical hydrolysis: Storage at low pH or high temperature.2a. Measure the pH of the solution and adjust to a neutral range (pH 6-8) if necessary. 2b. Store solutions at a recommended low temperature (2-8°C).
Solution appears cloudy or has visible particulates 1. Microbial contamination: Growth of bacteria or fungi.1a. Discard the contaminated solution. 1b. Ensure all glassware and water used for preparation are sterile. 1c. Prepare solutions under aseptic conditions.
2. Precipitation of this compound: Incompatibility with other solution components or improper dissolution.2a. Ensure complete dissolution of the this compound powder during preparation. 2b. Verify the compatibility of this compound with all other components in your formulation.
Inconsistent results between batches 1. Variability in storage conditions: Inconsistent temperature, light exposure, or storage duration.1a. Standardize storage protocols for all batches. 1b. Monitor and record storage conditions regularly.
2. Incomplete dissolution: this compound not fully hydrated.2a. Follow a consistent and validated dissolution protocol. 2b. Allow sufficient time for complete hydration before use.

Quantitative Data on this compound Degradation

The following table summarizes the stability of this compound under various conditions, highlighting the impact on viscosity.

Condition Duration Parameter Measured Result Reference
105°C720 daysViscosity>95% of original viscosity retained[8]
90°C in seawater500 daysViscosity>90% of original viscosity retained
Anaerobic with microbial consortia (low salinity and temperature)Not specifiedViscosityViscosity loss with microbial growth[8]
Anaerobic with microbial consortia (>60°C and >7% salinity)Not specifiedViscosityViscosity retained[8]

Experimental Protocols

Viscosity Measurement using a Rotational Rheometer

This protocol outlines the steps for measuring the viscosity of a this compound solution.

Materials:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

  • This compound solution

  • Temperature control unit

Procedure:

  • Instrument Setup:

    • Turn on the rheometer and the temperature control unit. Allow the instrument to stabilize at the desired measurement temperature (e.g., 25°C).

    • Select the appropriate measurement geometry and install it.

    • Set the gap between the geometries according to the manufacturer's instructions.

  • Sample Loading:

    • Carefully apply the this compound solution to the lower plate, ensuring there are no air bubbles.

    • Lower the upper geometry to the set gap, allowing any excess sample to be trimmed.

  • Measurement:

    • Perform a flow sweep by applying a range of shear rates and measuring the corresponding shear stress.

    • The viscosity is calculated as the ratio of shear stress to shear rate.

  • Data Analysis:

    • Plot viscosity as a function of shear rate. For a typical pseudoplastic fluid like this compound, the viscosity will decrease with increasing shear rate.

Molecular Weight Determination by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

This method allows for the determination of the absolute molecular weight and size distribution of this compound.

Materials:

  • SEC system with a suitable column for polysaccharides

  • Multi-Angle Light Scattering (MALS) detector

  • Refractive Index (RI) detector

  • Mobile phase (e.g., aqueous buffer with sodium nitrate)

  • This compound solution, filtered through a 0.22 µm syringe filter

Procedure:

  • System Equilibration:

    • Equilibrate the SEC system with the mobile phase until a stable baseline is achieved on both the MALS and RI detectors.

  • Sample Injection:

    • Inject a known volume of the filtered this compound solution onto the column.

  • Data Collection:

    • The sample is separated by size as it passes through the column.

    • The MALS detector measures the intensity of light scattered by the molecules at multiple angles, while the RI detector measures the concentration.[9]

  • Data Analysis:

    • The data from both detectors are used to calculate the absolute molecular weight at each elution volume, providing a molecular weight distribution for the sample.

Quantification of Reducing Sugars from Hydrolysis using the DNS Assay

This assay is used to quantify the amount of glucose released due to the hydrolysis of this compound, which is an indicator of degradation.

Materials:

  • DNS (3,5-Dinitrosalicylic acid) reagent

  • This compound hydrolysate sample

  • Glucose standards of known concentrations

  • Spectrophotometer

  • Water bath

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of glucose standards of known concentrations.

    • Take a specific volume of the this compound hydrolysate.

  • Reaction:

    • To each standard and sample tube, add a specific volume of DNS reagent.[8][10]

    • Heat the tubes in a boiling water bath for 5-15 minutes.[10][11] A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

  • Measurement:

    • Cool the tubes to room temperature.

    • Add a specific volume of distilled water to each tube and mix.

    • Measure the absorbance of each standard and sample at 540 nm using a spectrophotometer.[10][11]

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the glucose standards against their concentrations.

    • Use the standard curve to determine the concentration of reducing sugars in the this compound hydrolysate sample.

Visualizations

Scleroglucan_Degradation_Pathways This compound This compound Solution (Stable) Degradation Degradation This compound->Degradation Microbial Microbial Degradation Degradation->Microbial  Enzymatic Activity Chemical Chemical Hydrolysis Degradation->Chemical  Acidic pH Physical Physical Degradation Degradation->Physical  High Temperature ViscosityLoss Reduced Viscosity Microbial->ViscosityLoss MW_Reduction Lower Molecular Weight Chemical->MW_Reduction Structural_Change Loss of Triple Helix Physical->Structural_Change MW_Reduction->ViscosityLoss Structural_Change->ViscosityLoss

Caption: Primary degradation pathways of this compound.

Prevention_Workflow Start This compound Solution Preparation Aseptic Aseptic Technique Start->Aseptic Sterile_Filter Sterile Filtration (0.22 µm) Aseptic->Sterile_Filter Add_Preservative Add Preservative (e.g., Sodium Azide) Sterile_Filter->Add_Preservative Optional Storage Long-Term Storage Sterile_Filter->Storage Add_Preservative->Storage Conditions Store at 2-8°C, in the dark, at neutral pH Storage->Conditions Stable_Product Stable this compound Solution Storage->Stable_Product

Caption: Workflow for preventing this compound degradation.

References

Validation & Comparative

A Comparative Guide to the Rheological Properties of Scleroglucan and Xanthan Gum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the rheological properties of two widely used microbial polysaccharides, scleroglucan and xanthan gum. The information presented is supported by experimental data from various studies, offering insights into their performance as viscosifiers and stabilizers in diverse applications, including pharmaceuticals and other industrial formulations.

Executive Summary

This compound and xanthan gum are both high molecular weight polysaccharides that impart significant viscosity and shear-thinning behavior to aqueous solutions. While they share some similarities, key differences in their molecular structure lead to distinct rheological profiles, particularly concerning temperature and salt stability. This compound, with its rigid, triple-helix conformation, generally exhibits superior thermal and salt tolerance compared to the double-helical structure of xanthan gum. This makes this compound a more robust option for formulations subjected to harsh processing conditions or extreme environments.

Data Presentation: A Quantitative Comparison

The following tables summarize key rheological parameters for this compound and xanthan gum based on published experimental data. Direct comparison should be made with caution, as experimental conditions can vary between studies.

Table 1: Apparent Viscosity at Various Temperatures and Concentrations

BiopolymerConcentration (mg/L)Temperature (°C)Shear Rate (s⁻¹)Apparent Viscosity (mPa·s)Viscosity Retention at 90°C (%)
This compound 1500207.3496.28[1]88.50[1]
1500907.3485.21[1]
2500907.34169.45[2]
Xanthan Gum 1500207.3478.12[1]60.70[1]
1500907.3447.42[1]
2500907.34121.7[2]

Table 2: Influence of Salinity on Apparent Viscosity at 90°C

BiopolymerConcentration (mg/L)Salinity (g/L)Apparent Viscosity (mPa·s)Viscosity Retention (%)
This compound 15006 to 220Decreased slightly70.04[2]
Xanthan Gum 15006 to 220Decreased significantly from 47.42 to 11.5724.40[2]

Table 3: Shear-Thinning Behavior (Flow Behavior Index, n)

BiopolymerConcentration (ppm)Flow Behavior Index (n)Consistency Coefficient (K)
This compound 1000.9960.560
8000.8591.007
Xanthan Gum 500.9950.489
7000.8681.142

Note: A lower flow behavior index (n) indicates a more pronounced shear-thinning behavior.[3]

Table 4: Long-Term Stability at High Temperature and Salinity

BiopolymerConditionsDuration (days)Viscosity Retention (%)
This compound 220 g/L Salinity4089.54[2]
Diutan Gum (for comparison) 100°C, 220 g/L Salinity10Maintained at ~90 mPa·s[2]

Experimental Protocols

Detailed methodologies for key rheological experiments are outlined below. These protocols are synthesized from common practices described in the cited literature.

Preparation of Polysaccharide Solutions

A standardized procedure for preparing the biopolymer solutions is crucial for obtaining reproducible results.

G A Weigh Polysaccharide Powder B Slowly Add to Deionized Water Under Continuous Stirring A->B C Stir at a High Speed (e.g., 800 rpm) for a Specified Duration (e.g., 4-6 hours) B->C D Allow Solution to Hydrate Overnight at Room Temperature C->D E Perform Experiments D->E

Caption: Standardized workflow for preparing polysaccharide solutions.

Steady Shear Rheology Measurement

This experiment characterizes the viscosity of the solutions as a function of shear rate, revealing their flow behavior (e.g., Newtonian, shear-thinning).

  • Instrumentation: A rotational rheometer (e.g., TA Instruments Discovery Hybrid Rheometer) equipped with a cone-plate or parallel-plate geometry is typically used.[4]

  • Procedure:

    • Load the sample onto the rheometer plate, ensuring no air bubbles are trapped.

    • Equilibrate the sample to the desired temperature (e.g., 25°C, 60°C, 90°C).

    • Perform a steady-state flow sweep by applying a range of shear rates (e.g., 0.1 to 1000 s⁻¹).

    • Record the corresponding shear stress to determine the apparent viscosity.

    • The data can be fitted to rheological models like the Power Law to quantify the flow behavior index (n) and consistency coefficient (K).

Oscillatory Rheology (Viscoelastic Properties)

This technique probes the viscoelastic nature of the solutions by applying a small, oscillating strain.

  • Instrumentation: A rotational rheometer with the same geometry as for steady shear measurements.

  • Procedure:

    • Load and equilibrate the sample as described above.

    • Perform a dynamic strain sweep to determine the linear viscoelastic (LVE) region, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Conduct a dynamic frequency sweep within the LVE region at a constant strain. This measures G' (elastic component) and G'' (viscous component) as a function of angular frequency.

Temperature Stability Assessment

This experiment evaluates the effect of temperature on the viscosity of the polysaccharide solutions.

  • Instrumentation: A rheometer with a temperature-controlled Peltier plate or a viscometer with a heating cup (e.g., Brookfield HAT viscometer).[5][6]

  • Procedure:

    • Load the sample and equilibrate at an initial temperature (e.g., 20°C).

    • Measure the initial viscosity at a constant shear rate.

    • Gradually increase the temperature to the target value (e.g., 90°C or higher) and record the viscosity at regular intervals.

    • Viscosity retention is calculated as the percentage of the initial viscosity remaining at the elevated temperature.

Mandatory Visualizations

Experimental Workflow for Rheological Comparison

The following diagram illustrates a logical workflow for a comprehensive comparative study of the rheological properties of this compound and xanthan gum.

G cluster_prep Solution Preparation cluster_exp Rheological Experiments cluster_analysis Data Analysis and Comparison A Prepare Stock Solutions of This compound and Xanthan Gum B Create Dilutions at Various Concentrations A->B C Steady Shear Rheology (Viscosity vs. Shear Rate) B->C D Oscillatory Rheology (G', G'') B->D E Temperature Sweep (Viscosity vs. Temperature) B->E F Salt Tolerance Test (Viscosity at Different Salinities) B->F G Compare Apparent Viscosity C->G H Analyze Shear-Thinning Behavior C->H J Determine Viscoelastic Properties D->J I Evaluate Temperature and Salt Stability E->I F->I

Caption: Workflow for comparing this compound and xanthan gum rheology.

Concluding Remarks

The choice between this compound and xanthan gum will ultimately depend on the specific requirements of the application. For formulations that demand high viscosity and shear-thinning properties under ambient conditions, both polysaccharides are excellent candidates. However, for applications requiring stability at elevated temperatures or in high-salt environments, this compound demonstrates a clear advantage due to the inherent rigidity of its triple-helical structure.[2][5] The experimental data and protocols provided in this guide serve as a valuable resource for researchers and formulators in making an informed decision based on the desired rheological profile and performance characteristics.

References

Scleroglucan's Anti-Tumor Efficacy in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of Scleroglucan's Anti-Tumor Potential in Preclinical Settings, Benchmarked Against Other Immunomodulatory Polysaccharides.

[City, State] – [Date] – A comprehensive analysis of preclinical data highlights the promising anti-tumor activity of this compound, a fungal-derived β-glucan. This guide provides a comparative overview of this compound's performance against other well-established anti-tumor polysaccharides, including lentinan, schizophyllan, and grifolan, with a focus on their efficacy in in vivo and in vitro cancer models. The data presented herein is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.

This compound, a non-ionic, water-soluble polysaccharide, has demonstrated significant anti-tumor effects primarily through the activation of the host's immune system. Unlike direct cytotoxic agents, this compound acts as a biological response modifier, stimulating key immune cells to recognize and eliminate cancer cells.

In Vivo Anti-Tumor Activity: A Comparative Overview

Preclinical studies in murine models have consistently shown the potent anti-tumor effects of this compound across various cancer types. A notable study demonstrated that this compound therapy led to a 100% long-term survival rate in mice with syngeneic lymphoma and a 64% long-term survival rate in a melanoma model. The primary mechanism is attributed to the activation of macrophages and other immune cells.[1]

For comparison, other immunomodulatory polysaccharides have also shown significant efficacy in preclinical cancer models:

  • Lentinan , derived from the shiitake mushroom, has been extensively studied and is used clinically in some countries as an adjunct to cancer therapy. It has been shown to enhance the proliferation of CD4+ and CD8+ T cells and upregulate the expression of key anti-tumor cytokines like IFN-γ and IL-2.[2][3]

  • Schizophyllan , another β-glucan, has demonstrated anti-tumor activity in sarcoma 180-bearing mice, with its effect being dependent on an intact T-cell response.[4]

  • Grifolan , from the Maitake mushroom, has shown significant tumor growth inhibition in preclinical models, attributed to the stimulation of both cellular and humoral immunity.[5][6][7][8]

The following table summarizes the in vivo anti-tumor activity of these polysaccharides based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions across different studies may vary.

PolysaccharideCancer ModelKey Findings
This compound Lymphoma (murine)100% long-term survival.[1]
Melanoma (murine)64% long-term survival.[1]
Lentinan Bladder Cancer (murine)Enhanced proliferation of CD4+ and CD8+ T cells, upregulated IFN-γ and IL-2.[2]
Colon Carcinoma (murine)Enhanced tumor control in combination with CAR-T cell therapy.[2]
Schizophyllan Sarcoma 180 (murine)Anti-tumor action dependent on T cells.[4]
Grifolan Colon-26 Cancer (murine)Significantly inhibited tumor growth by inducing a Th1 response and increasing NK and CTL activity.[6]

In Vitro Immunomodulatory Effects

The anti-tumor activity of these polysaccharides is intrinsically linked to their ability to modulate the immune system. In vitro studies have provided insights into their mechanisms of action at a cellular level.

PolysaccharideImmune Cell TargetObserved Effects
This compound MacrophagesIncreased phagocytic activity and tumor cytotoxicity.[1]
Lentinan Macrophages, T-cellsStimulates macrophage phagocytosis and T-cell activation.[4]
Schizophyllan Macrophages, NK cellsStimulates macrophages and natural killer (NK) cells.[9]
Grifolan Dendritic Cells, T-cellsUpregulated expression of maturation markers on dendritic cells and induced a Th1 response.[6]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of these β-glucans are initiated through their recognition by pattern recognition receptors (PRRs) on immune cells, primarily Dectin-1. This interaction triggers a cascade of intracellular signaling events, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines.

Immune_Activation_Pathway cluster_0 Immune Cell cluster_1 Anti-Tumor Response Polysaccharide Polysaccharide Dectin-1 Dectin-1 Polysaccharide->Dectin-1 Binds to Signaling Cascade Signaling Cascade Dectin-1->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Cytokine Production Cytokine Production NF-kB Activation->Cytokine Production Immune Cell Activation Immune Cell Activation Cytokine Production->Immune Cell Activation Tumor Cell Elimination Tumor Cell Elimination Immune Cell Activation->Tumor Cell Elimination

Figure 1: Simplified signaling pathway of polysaccharide-mediated immune activation.

A typical experimental workflow for evaluating the in vivo anti-tumor activity of these polysaccharides in a murine model is outlined below.

Experimental_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Establishment Tumor Establishment Tumor Cell Implantation->Tumor Establishment Treatment Initiation Treatment Initiation Tumor Establishment->Treatment Initiation Tumor Growth Monitoring Tumor Growth Monitoring Treatment Initiation->Tumor Growth Monitoring Endpoint Analysis Endpoint Analysis Tumor Growth Monitoring->Endpoint Analysis

Figure 2: General workflow for in vivo anti-tumor efficacy studies.

Experimental Protocols

In Vivo Murine Tumor Model

A standard protocol for assessing the in vivo anti-tumor efficacy of polysaccharides involves the following steps:

  • Cell Culture: Tumor cell lines (e.g., B16 melanoma, Lewis Lung Carcinoma) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) are typically used for syngeneic tumor models.

  • Tumor Implantation: A suspension of tumor cells is injected subcutaneously or intraperitoneally into the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The polysaccharide is administered via a specified route (e.g., intraperitoneal, oral) and schedule.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size, or at a specified time point. Survival is also monitored.

  • Analysis: Tumor growth inhibition is calculated, and tissues may be harvested for further immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the direct cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of the polysaccharide for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models, comparable to other well-characterized immunomodulatory polysaccharides. Its mechanism of action, centered on the potentiation of the host immune response, positions it as a promising candidate for further investigation as a standalone or adjuvant cancer therapy. Future research should focus on direct comparative studies under standardized conditions to better delineate the relative efficacy of these promising natural compounds.

Disclaimer: This guide is for informational purposes only and is intended for a scientific audience. The information provided is based on preclinical research and does not constitute medical advice.

References

comparative analysis of scleroglucan from different fungal strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scleroglucan, a non-ionic homopolysaccharide composed of a β-1,3-D-glucan backbone with β-1,6-D-glucosyl side chains, is a versatile biopolymer with significant potential in the pharmaceutical, food, and oil industries.[1] Produced by filamentous fungi, primarily of the genus Sclerotium, its physicochemical and rheological properties can vary depending on the producing fungal strain and fermentation conditions. This guide provides a comparative analysis of this compound derived from different fungal sources, supported by experimental data, to aid in the selection of appropriate strains and production strategies for specific applications.

Physicochemical and Rheological Properties: A Comparative Overview

The functional characteristics of this compound, including its high viscosity, pseudoplasticity, and remarkable stability over a wide range of temperatures, pH, and salinity, are intrinsically linked to its molecular weight and triple-helical structure.[1][2][3] These properties, however, are not uniform across all producing strains. The following tables summarize key quantitative data extracted from various studies, offering a side-by-side comparison of this compound from different fungal isolates.

Table 1: this compound Production Yield from Different Fungal Strains

Fungal StrainCarbon SourceMaximum Yield (g/L)Reference
Sclerotium rolfsii WSH-G01Glucose66.6[4][5]
Sclerotium rolfsii WSH-G01Glucose42.0[4][5][6]
Sclerotium rolfsiiSucrose (80 g/L)16.5[1][7]
Sclerotium rolfsii AAT1-MTNot Specified21.03[8]
Sclerotium rolfsii WTNot Specified12.11[8]
Sclerotium rolfsii ATCC 201126Sucrose (30-35 g/L)8.5 - 10[1][7]
Sclerotium glucanicumSucrose (<45 g/L)Limited (inhibited at higher concentrations)[1][7]
Sclerotium glucanicum DSM 2159Not Specified0.9 ± 0.07[9]

Table 2: Molecular Weight of this compound from Different Fungal Strains

Fungal StrainMolecular Weight (Da)Reference
Sclerotium rolfsii~2-3 x 10⁶[10]
Sclerotium rolfsii10⁸ - 10⁹ (unmodified)[4][5]
Sclerotium rolfsii WSH-G014.61 x 10⁵ (modified)[4][5]
Sclerotium glucanicum1.56 x 10⁶[11]
General this compound~2-20 x 10⁶[8]

Table 3: Rheological Properties of this compound Solutions

PropertyConditionValueReference
Viscosity 1500 mg/L, 220 g/L salinity, 90°C59.83 mPa·s[3]
1500 mg/L, 220 g/L salinity, 140°C19.74 mPa·s[3]
Viscosity Stability 220 mg/L salinity, 40 days89.54% retention[3]
pH range 3-10<15% variation[3]
Flow Behavior 0.2% solution or lowerPseudoplastic[7]
Thermal Stability 0.5% and 2.0% solutionsPractically constant between 10 and 90°C[7]

Experimental Protocols

The characterization of this compound involves a series of key experiments to determine its purity, molecular weight, and rheological behavior. Below are detailed methodologies for these essential analyses.

1. This compound Extraction and Purification

A general workflow for extracting and purifying this compound from a fermentation broth is crucial for obtaining a high-purity product for analysis and application.

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Fungal Culture in Liquid Medium Dilution Dilute Broth with Water Fermentation->Dilution Heat_Treatment Heat at 80°C for 30 min Dilution->Heat_Treatment Centrifugation1 Centrifuge to Remove Mycelia Heat_Treatment->Centrifugation1 pH_Adjustment Adjust Supernatant pH to 7.0 Centrifugation1->pH_Adjustment Precipitation Precipitate with Ethanol/Isopropanol pH_Adjustment->Precipitation Centrifugation2 Centrifuge to Collect this compound Precipitation->Centrifugation2 Washing Wash with Ethanol Centrifugation2->Washing Drying Dry to Constant Weight Washing->Drying G cluster_uptake Carbon Source Uptake & Metabolism cluster_synthesis This compound Synthesis cluster_secretion Secretion Carbon_Source Glucose / Sucrose Glycolysis Glycolysis Carbon_Source->Glycolysis UDP_Glucose UDP-Glucose Glycolysis->UDP_Glucose Glucosyltransferases β-1,3 and β-1,6 Glucosyltransferases UDP_Glucose->Glucosyltransferases Polymerization Polymerization Glucosyltransferases->Polymerization This compound This compound Chain Polymerization->this compound Secretion Export to Extracellular Space This compound->Secretion

References

A Researcher's Guide to Assessing the Purity and Quality of Commercial Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and quality of scleroglucan, a versatile polysaccharide, are paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of key quality attributes of commercial this compound products, detailed experimental protocols for their assessment, and an overview of its primary biological signaling pathway.

This compound, a non-ionic, water-soluble β-glucan produced by fungi of the genus Sclerotium, is valued for its exceptional rheological properties and biocompatibility.[1] Its applications span various fields, including pharmaceuticals, cosmetics, and food science, where it functions as a stabilizer, thickener, and gelling agent.[2][3] In drug development, its immunomodulatory properties are of particular interest.[1] However, the performance of this compound is intrinsically linked to its purity, molecular weight, and viscosity, which can vary between commercial suppliers and even between different batches from the same supplier. This guide aims to equip researchers with the necessary tools to independently assess the quality of their this compound products.

Comparison of Commercial this compound Grades

Commercial this compound is available in different grades, primarily distinguished by their purity. Higher purity grades are crucial for pharmaceutical and biomedical applications to avoid interference from contaminants. The table below summarizes the typical specifications of two common commercial grades.

ParameterBiopolymer CS6Biopolymer CS11High-Purity Grade
This compound Content (%) 60 - 7585 - 90> 99
Appearance Off-white to light tan powderWhite to off-white powderWhite powder
Moisture Content (%) < 10< 8< 5
Protein Content (%) Variable< 1< 0.5
Ash Content (%) Variable< 5< 1
Viscosity (1% solution, cps) ModerateHighVery High
Molecular Weight (Da) 1 x 10⁵ - 1 x 10⁶1 x 10⁶ - 6 x 10⁶> 4 x 10⁶

Comparison with Alternative Polysaccharides

This compound is often compared to other natural polysaccharides like xanthan gum and guar (B607891) gum for thickening and stabilizing applications. The choice of polymer depends on the specific requirements of the formulation, such as pH stability, salt tolerance, and desired texture.

PropertyThis compoundXanthan GumGuar Gum
Source Fungal (Sclerotium rolfsii)Bacterial (Xanthomonas campestris)Plant (Cyamopsis tetragonoloba)
Ionic Nature Non-ionicAnionicNon-ionic
pH Stability Excellent (pH 1-11)[4]Good (pH 2-12)Moderate (pH 4-10)
Salt Tolerance ExcellentGoodFair
Shear Thinning Behavior PronouncedPronouncedModerate
Thermal Stability ExcellentGoodFair
Clarity of Solution Good to HazyGood to HazyPoor (forms opaque solutions)
Interactions No significant interaction with mucins[5]Can interact with proteinsCan interact with borates
Primary Applications Pharmaceuticals, cosmetics, oil recovery[6]Food, pharmaceuticals, industrialFood, industrial

Experimental Protocols for Quality Assessment

To ensure the quality and consistency of this compound, a series of analytical tests should be performed. The following are detailed protocols for key quality parameters.

Determination of this compound Purity (Phenol-Sulfuric Acid Method)

This method determines the total carbohydrate content, which in a purified sample, corresponds to the this compound content.

Principle: In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural (B47365) or hydroxymethylfurfural, which then react with phenol (B47542) to produce a yellow-gold colored compound that can be measured spectrophotometrically.

Materials:

  • Phenol solution (5% w/v in water)

  • Concentrated sulfuric acid (98%)

  • Glucose standard solutions (0, 20, 40, 60, 80, 100 µg/mL)

  • Spectrophotometer

Procedure:

  • Accurately weigh and dissolve 10 mg of the this compound sample in 100 mL of deionized water to obtain a 100 µg/mL solution.

  • Pipette 1.0 mL of the sample solution into a clean, dry test tube.

  • Prepare a blank with 1.0 mL of deionized water and a set of standards using the glucose solutions.

  • Add 1.0 mL of 5% phenol solution to each tube and mix thoroughly.

  • Carefully add 5.0 mL of concentrated sulfuric acid to each tube, allowing the acid to run down the inner wall to ensure proper mixing and heat generation.

  • Let the tubes stand for 10 minutes, then vortex for 30 seconds.

  • Allow the tubes to cool to room temperature for 30 minutes.

  • Measure the absorbance of each solution at 490 nm using the blank to zero the spectrophotometer.[7]

  • Construct a standard curve of absorbance versus glucose concentration and determine the this compound concentration in the sample.

Determination of Molecular Weight by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution.

Materials:

  • Size Exclusion Chromatography system with a refractive index (RI) detector

  • Appropriate SEC column (e.g., Ultrahydrogel™)

  • Mobile phase: 0.1 M NaNO₃

  • Pullulan standards of known molecular weights

Procedure:

  • Prepare a 0.1% (w/v) solution of the this compound sample in the mobile phase. Filter the solution through a 0.45 µm filter.

  • Prepare a series of pullulan standards in the mobile phase.

  • Set the flow rate of the mobile phase (e.g., 0.8 mL/min) and allow the system to equilibrate.

  • Inject the pullulan standards and record their retention times.

  • Create a calibration curve by plotting the logarithm of the molecular weight versus the retention time for the standards.

  • Inject the this compound sample and record its retention time.

  • Determine the molecular weight of the this compound sample using the calibration curve. The molecular weight of this compound can range from 1.3–3.2 × 10⁵ to 0.3–6.0 × 10⁶ Da depending on the production and recovery methods.[8]

Rheological Analysis: Viscosity Measurement

The viscosity of this compound solutions is a critical functional property.

Materials:

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)

  • 1% (w/v) this compound solution in deionized water

Procedure:

  • Prepare the 1% this compound solution by slowly adding the powder to the water while stirring vigorously to avoid clumping. Allow the solution to hydrate (B1144303) for at least 4 hours or overnight.

  • Set the temperature of the viscometer (e.g., 25 °C).

  • Load the sample onto the viscometer.

  • Measure the viscosity over a range of shear rates (e.g., 0.1 to 100 s⁻¹).

  • Plot the viscosity as a function of the shear rate to observe the shear-thinning behavior. The viscosity of this compound solutions is generally stable over a wide range of temperatures (10-90 °C) and pH (1-11).[4]

Visualizing Key Pathways and Workflows

This compound-Induced Dectin-1 Signaling Pathway

This compound, as a β-glucan, is recognized by the Dectin-1 receptor on immune cells, triggering a signaling cascade that leads to various cellular responses, including the production of cytokines.[9]

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Syk Syk Dectin1->Syk Phosphorylation CARD9 CARD9 Syk->CARD9 Bcl10 Bcl10 CARD9->Bcl10 NFkB_complex CARD9-Bcl10-MALT1 Complex CARD9->NFkB_complex MALT1 MALT1 Bcl10->MALT1 Bcl10->NFkB_complex MALT1->NFkB_complex IKK IKK NFkB_complex->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Genes Cytokines Cytokine Production Gene->Cytokines

Caption: this compound recognition by Dectin-1 initiates a Syk-dependent signaling cascade leading to NF-κB activation and cytokine production.

Experimental Workflow for this compound Quality Assessment

A systematic workflow is essential for the comprehensive quality assessment of commercial this compound products.

Scleroglucan_QA_Workflow Sample Receive Commercial This compound Sample Visual Visual Inspection (Color, Texture) Sample->Visual Solubility Solubility Test (Water) Sample->Solubility Purity Purity Analysis Sample->Purity MW Molecular Weight Determination (SEC) Sample->MW Rheology Rheological Analysis (Viscosity) Sample->Rheology Report Generate Quality Assessment Report Visual->Report Solubility->Report PhenolS Phenol-Sulfuric Acid (Total Carbohydrate) Purity->PhenolS Bradford Bradford Assay (Protein Content) Purity->Bradford Ash Ash Content Determination Purity->Ash PhenolS->Report Bradford->Report Ash->Report MW->Report Rheology->Report

Caption: A comprehensive workflow for the quality assessment of commercial this compound, from initial inspection to final reporting.

References

A Comparative Guide to Validating the Immunomodulatory Effects of Scleroglucan: In Vitro and In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of scleroglucan with other common immunomodulatory polysaccharides, namely beta-glucan, zymosan, and lipopolysaccharide (LPS). It details their performance in key immunomodulatory assays, supported by experimental data, and provides detailed protocols for reproducing these experiments.

Comparative Performance Analysis

The immunomodulatory potential of this compound and its alternatives is typically assessed by their ability to activate immune cells, stimulate the production of signaling molecules (cytokines), enhance phagocytic activity, and promote the proliferation of immune cells. The following tables summarize the quantitative data from comparative studies.

Polysaccharide Concentration TNF-α Production (pg/mL) IL-6 Production (pg/mL) IL-1β Production (pg/mL) IL-8 Production (pg/mL)
This compound 100 µg/mLLowModerateLowModerate
Baker's Yeast β-Glucan 100 µg/mLModerateStrongModerateStrong
Zymosan A 10 µg/mLHighHighHighNot Reported
LPS 1 µg/mLVery HighVery HighVery HighVery High

Table 1: Comparative Cytokine Production in Human Whole Blood. This table summarizes the relative potency of different polysaccharides in inducing the production of key pro-inflammatory cytokines. Data is synthesized from studies that use whole blood cultures stimulated with the respective polysaccharides.[1]

Assay This compound Zymosan LPS
Macrophage Phagocytosis Moderate IncreaseStrong IncreaseIndirect effect, primes for phagocytosis
Splenocyte Proliferation Moderate IncreaseStrong IncreaseStrong Increase (B-cell mitogen)
Receptor Activation Dectin-1, CR3Dectin-1, TLR2/6, CR3TLR4

Table 2: Qualitative Comparison of Immunomodulatory Activities. This table provides a general comparison of the effects of this compound, zymosan, and LPS on key immune functions based on a review of multiple studies.

Key Experimental Protocols

Detailed methodologies for essential in vitro and in vivo assays are provided below to facilitate the validation of this compound's immunomodulatory effects.

In Vitro Model: Macrophage Activation Assay

This protocol details the stimulation of macrophage-like cell lines (e.g., RAW 264.7) to assess the production of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Zymosan, LPS (positive control)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Stimulation: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, zymosan, or LPS. Include an unstimulated control group.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for cytokine and NO analysis.

  • Nitric Oxide (NO) Assay:

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be generated to quantify NO concentration.

  • Cytokine Quantification (ELISA):

    • Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

    • Wash the plate and block non-specific binding sites.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Wash the plate and add a suitable substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength. The cytokine concentrations are determined by comparison to the standard curve.[2][3]

In Vivo Model: Cyclophosphamide-Induced Immunosuppression

This model is used to evaluate the ability of this compound to restore immune function in an immunosuppressed animal model.

Materials:

  • BALB/c mice (6-8 weeks old)

  • This compound

  • Cyclophosphamide (CTX)

  • Sheep Red Blood Cells (SRBC) for immunization

  • Carbon ink for carbon clearance assay

Procedure:

  • Animal Acclimatization: Acclimatize mice for one week before the experiment.

  • Immunosuppression Induction: Induce immunosuppression by intraperitoneal injection of CTX (80 mg/kg body weight) for three consecutive days.[4][5][6][7][8] A control group receives saline.

  • This compound Administration: Administer this compound orally or via injection at different doses to the treatment groups for a specified period (e.g., 7-14 days).

  • Immune Organ Index: At the end of the treatment period, euthanize the mice and weigh their bodies, spleens, and thymuses. Calculate the spleen and thymus indices as (organ weight / body weight) x 100.

  • Carbon Clearance Assay (Phagocytic Activity):

    • On the last day of treatment, inject a fixed amount of carbon ink suspension intravenously into the tail vein of the mice.

    • Collect blood samples from the retro-orbital plexus at specific time points (e.g., 2 and 10 minutes after injection).

    • Lyse the blood cells and measure the absorbance of the supernatant at a specific wavelength (e.g., 600 nm) to determine the carbon concentration.

    • The phagocytic index (K) is calculated using the formula: K = (log OD1 - log OD2) / (t2 - t1).

  • Hemolysin Assay (Humoral Immunity):

    • Immunize mice with SRBCs a few days before the end of the experiment.

    • Collect serum and perform a hemagglutination test to determine the antibody titer against SRBCs.

  • Splenocyte Proliferation Assay:

    • Isolate splenocytes from the spleens of the mice.

    • Culture the splenocytes in the presence of a mitogen (e.g., Concanavalin A for T-cells or LPS for B-cells).

    • Measure cell proliferation using an MTT assay or BrdU incorporation.[9][10][11][12]

Mandatory Visualizations

Dectin-1 Signaling Pathway for this compound

The primary receptor for this compound and other β-glucans on myeloid cells is Dectin-1.[13][14][15] Binding of this compound to Dectin-1 triggers a signaling cascade that leads to various immune responses, including phagocytosis, production of reactive oxygen species (ROS), and the expression of inflammatory cytokines.

Dectin1_Signaling Dectin-1 Signaling Pathway for this compound This compound This compound Dectin1 Dectin-1 Receptor This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates Phagocytosis Phagocytosis Dectin1->Phagocytosis Mediates CARD9 CARD9 Syk->CARD9 Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 NFkB NF-κB MALT1->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces Transcription

Caption: Dectin-1 signaling cascade upon this compound binding.

Experimental Workflow for In Vitro Macrophage Activation Assay

This diagram illustrates the key steps involved in the in vitro assessment of this compound's ability to activate macrophages.

Macrophage_Activation_Workflow Workflow: In Vitro Macrophage Activation Assay start Start seed_cells Seed RAW 264.7 Macrophages in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell Adherence) seed_cells->incubate1 stimulate Stimulate with this compound, Zymosan, or LPS incubate1->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant cytokine_assay Cytokine Analysis (ELISA) collect_supernatant->cytokine_assay no_assay Nitric Oxide Analysis (Griess Assay) collect_supernatant->no_assay end End cytokine_assay->end no_assay->end

Caption: Step-by-step workflow for macrophage activation assay.

Logical Comparison of Immunomodulators

This diagram provides a high-level comparison of the key characteristics of this compound and its alternatives.

Immunomodulator_Comparison Comparison of Immunomodulators cluster_sclero This compound cluster_zymosan Zymosan cluster_lps LPS Sclero_Source Source: Fungal Sclero_Receptor Receptor: Dectin-1, CR3 Sclero_Potency Potency: Moderate Zymosan_Source Source: Yeast Cell Wall Zymosan_Receptor Receptors: Dectin-1, TLR2/6 Zymosan_Potency Potency: High LPS_Source Source: Gram-negative Bacteria LPS_Receptor Receptor: TLR4 LPS_Potency Potency: Very High

Caption: Key features of this compound, zymosan, and LPS.

References

A Researcher's Guide to Scleroglucan Quantification: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the versatile biopolymer scleroglucan, accurate and reliable quantification is paramount. This guide provides a comprehensive comparison of prevalent analytical methods for determining this compound concentration, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

This compound, a non-ionic homopolysaccharide produced by fungi of the genus Sclerotium, boasts a unique triple-helix structure that imparts valuable rheological properties, making it a sought-after excipient in pharmaceuticals, cosmetics, and food industries. Whether for quality control, formulation development, or stability testing, the ability to precisely quantify this β-glucan is a critical analytical requirement. This guide explores and contrasts three principal analytical approaches: High-Performance Liquid Chromatography (HPLC), colorimetric assays, and rheological measurements.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on a variety of factors including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods.

Analytical MethodPrincipleLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)SpecificityThroughput
HPLC with Refractive Index Detection (RID) Separation based on size exclusion, followed by detection of changes in refractive index proportional to concentration.10 - 400 µg/mL (for monosaccharides after hydrolysis)[1]High (method-dependent)< 2%Low µg/mL rangeLow µg/mL rangeHigh (when coupled with specific columns and standards)Low to Medium
Phenol-Sulfuric Acid Assay Spectrophotometric measurement of the furfural (B47365) derivatives formed by the reaction of carbohydrates with phenol (B47542) and sulfuric acid.0 - 100 µg/mL[2]Good (matrix-dependent)< 5%~2 µg/mL~10 µg/mLLow (detects all carbohydrates)High
Congo Red Assay Spectrophotometric measurement of the bathochromic shift that occurs when Congo Red dye binds to the triple-helical structure of β-1,3-glucans.0.1 - 2.0 g/L[3]Good1.09% - 1.15%[3]0.1 g/L[3]0.8 g/L[3]Moderate (specific for β-1,3-glucans)High
Rheological Method Correlation of viscosity or other rheological parameters (e.g., consistency coefficient) with this compound concentration.100 - 800 ppm[4]Good (matrix-dependent)< 5%Dependent on instrument sensitivityDependent on instrument sensitivityLow to Moderate (affected by other components influencing viscosity)Medium

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

While direct HPLC quantification of the intact this compound polymer can be challenging, a common approach involves acid hydrolysis to break the polymer into its constituent glucose monomers, which are then quantified.

Protocol for this compound Quantification via Monomer Analysis:

  • Hydrolysis: Accurately weigh a sample of the this compound-containing material and subject it to acid hydrolysis (e.g., using trifluoroacetic acid or sulfuric acid) to break it down into monosaccharides.

  • Derivatization (Optional but Recommended for UV Detection): For enhanced sensitivity and specificity, the hydrolyzed monosaccharides can be derivatized with a UV-absorbing tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[1]

  • Chromatographic Separation: Inject the hydrolyzed (and derivatized) sample into an HPLC system equipped with a suitable column (e.g., a C18 column for derivatized sugars or a specific carbohydrate analysis column).

  • Detection: Use a Refractive Index Detector (RID) for underivatized sugars or a Diode Array Detector (DAD) for derivatized sugars.

  • Quantification: Create a calibration curve using glucose standards that have undergone the same hydrolysis and derivatization process. Calculate the this compound concentration based on the glucose concentration, accounting for the dilution and hydrolysis factors.

Phenol-Sulfuric Acid Assay

This is a widely used, simple, and rapid colorimetric method for the determination of total carbohydrates.

Protocol:

  • Sample Preparation: Prepare a series of this compound standards and the unknown samples in a suitable solvent (e.g., water).

  • Reaction: To 1.0 mL of the sample or standard, add 1.0 mL of 5% phenol solution.[5]

  • Rapidly add 5.0 mL of concentrated sulfuric acid to the mixture to ensure immediate heat generation for the reaction.[5]

  • Incubation: Allow the tubes to stand for 10 minutes, then vortex and incubate in a water bath at 20-30°C for 20 minutes.

  • Measurement: Measure the absorbance of the orange-yellow complex at 490 nm using a spectrophotometer.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of the unknown samples from this curve.

Congo Red Assay

This assay is specific for β-D-glucans that possess a triple-helix structure, such as this compound. The binding of Congo Red to the glucan causes a shift in the dye's maximum absorbance.

Protocol:

  • Reagent Preparation: Prepare a stock solution of Congo Red in a suitable buffer (e.g., phosphate-buffered saline, pH 7).

  • Reaction Mixture: In a 96-well microplate, mix a specific volume of the this compound sample or standard with the Congo Red solution.[6]

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 15-35 minutes).[3][6]

  • Measurement: Measure the absorbance at the wavelength of the shifted peak (typically around 510-520 nm).[6]

  • Quantification: Generate a calibration curve using known concentrations of a β-glucan standard. Calculate the concentration of the unknown samples based on this curve.

Rheological Method

This method relies on the direct relationship between the concentration of this compound in a solution and its rheological properties, such as viscosity.

Protocol:

  • Standard Preparation: Prepare a series of this compound solutions of known concentrations in the desired solvent.

  • Rheological Measurement: Using a rheometer (e.g., a rotational rheometer), measure the viscosity or other relevant rheological parameters (e.g., shear stress vs. shear rate to determine the consistency coefficient) of the standards and the unknown sample under controlled temperature and shear conditions.

  • Calibration: Plot the measured rheological parameter (e.g., viscosity at a specific shear rate) against the known this compound concentrations to create a calibration curve.

  • Quantification: Determine the concentration of the unknown sample by interpolating its rheological measurement on the calibration curve.

Visualizing the Workflow

To further clarify the experimental and decision-making processes, the following diagrams, generated using Graphviz, illustrate the general workflow for method validation and a flowchart for selecting the appropriate analytical method.

G cluster_0 Method Validation Workflow Define_Purpose Define Analytical Method Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Develop_Protocol Develop Detailed Experimental Protocol Select_Method->Develop_Protocol Define_Parameters Define Validation Parameters (Linearity, Accuracy, etc.) Develop_Protocol->Define_Parameters Perform_Experiments Perform Validation Experiments Define_Parameters->Perform_Experiments Analyze_Data Analyze Data and Calculate Performance Metrics Perform_Experiments->Analyze_Data Document_Results Document Results in a Validation Report Analyze_Data->Document_Results G Start Start: Need to Quantify this compound High_Specificity Is high specificity for This compound required? Start->High_Specificity Complex_Matrix Is the sample matrix complex (e.g., fermentation broth)? High_Specificity->Complex_Matrix Yes High_Throughput Is high throughput necessary? High_Specificity->High_Throughput No HPLC Use HPLC Method Complex_Matrix->HPLC Yes Congo_Red Use Congo Red Assay Complex_Matrix->Congo_Red No Rheometer_Available Is a rheometer available? High_Throughput->Rheometer_Available No Phenol_Sulfuric Use Phenol-Sulfuric Acid Assay High_Throughput->Phenol_Sulfuric Yes Rheometer_Available->HPLC No Rheology Use Rheological Method Rheometer_Available->Rheology Yes

References

A Framework for Cross-Laboratory Validation of Scleroglucan Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a standardized framework for the cross-laboratory validation of key analytical techniques used to characterize scleroglucan, a versatile polysaccharide with applications in the pharmaceutical, food, and oil industries. The absence of established cross-laboratory studies on this compound characterization necessitates a robust set of standardized protocols to ensure data comparability and reproducibility across different research and development sites. This document outlines detailed experimental methodologies, proposes a structured format for data presentation, and illustrates a logical workflow for conducting such a validation study.

Data Presentation for Comparative Analysis

To facilitate a direct and unambiguous comparison of results from different laboratories, all quantitative data should be reported in a standardized format. The following tables provide a template for reporting key characterization parameters for this compound.

Table 1: Molecular Weight and Polydispersity Index

Laboratory IDSample IDWeight-Average Molecular Weight (Mw) (Da)Number-Average Molecular Weight (Mn) (Da)Polydispersity Index (PDI = Mw/Mn)
Lab ASclero_Batch_001
Lab BSclero_Batch_001
Lab CSclero_Batch_001

Table 2: Molecular Size and Conformation

Laboratory IDSample IDRadius of Gyration (Rg) (nm)Intrinsic Viscosity ([η]) (dL/g)
Lab ASclero_Batch_001
Lab BSclero_Batch_001
Lab CSclero_Batch_001

Table 3: Rheological Properties

Laboratory IDSample IDZero-Shear Viscosity (η₀) (Pa·s)Storage Modulus (G') at 1 rad/s (Pa)Loss Modulus (G'') at 1 rad/s (Pa)Crossover Frequency (G'=G'') (rad/s)
Lab ASclero_Batch_001
Lab BSclero_Batch_001
Lab CSclero_Batch_001

Experimental Protocols

Adherence to standardized protocols is critical for the validity of a cross-laboratory study. The following methodologies are provided as a baseline for the characterization of this compound.

Rheological Analysis

Objective: To determine the viscoelastic properties of this compound solutions.

Instrumentation: A controlled-stress or controlled-strain rheometer equipped with a cone-plate or parallel-plate geometry.

Sample Preparation:

  • Prepare a 1% (w/v) stock solution of this compound in deionized water by gentle agitation for 24 hours to ensure complete dissolution.

  • Allow the solution to rest for at least 12 hours to allow for polymer chain relaxation.

  • All measurements should be performed at a constant temperature of 25°C.

Methodology:

  • Steady Shear Viscosity:

    • Perform a continuous shear rate sweep from 0.1 to 100 s⁻¹.

    • Record the apparent viscosity as a function of shear rate.

  • Oscillatory Measurements (Frequency Sweep):

    • Determine the linear viscoelastic region (LVR) by performing a strain sweep at a constant frequency of 1 Hz.

    • Conduct a frequency sweep from 0.1 to 100 rad/s at a constant strain within the LVR.

    • Record the storage modulus (G') and loss modulus (G'') as a function of angular frequency.

Molecular Weight Determination by Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molecular weight and polydispersity of this compound.

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

Sample Preparation:

  • Prepare this compound solutions at a concentration of 1-2 mg/mL in the mobile phase.

  • Filter the solutions through a 0.22 µm filter before injection.

Methodology:

  • Chromatographic Conditions:

    • Mobile Phase: Phosphate buffered saline (PBS) or 0.1 M NaNO₃ with 0.02% NaN₃ is recommended to minimize electrostatic interactions.[1]

    • Column: A set of aqueous-compatible SEC columns suitable for separating high molecular weight polysaccharides should be used.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 100 µL.

  • Data Analysis:

    • Calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) using the data from the MALS and RI detectors. The specific refractive index increment (dn/dc) value for this compound should be determined or a literature value used with clear citation.

Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain a characteristic infrared spectrum of this compound for identification and comparison.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation:

  • KBr Pellet Method:

    • Thoroughly mix approximately 1-2 mg of dried, finely ground this compound with 100-200 mg of dry potassium bromide (KBr) powder.[2]

    • Press the mixture in a pellet die under high pressure to form a transparent pellet.[2]

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the dried this compound powder directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

Methodology:

  • Spectral Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Perform a background scan prior to sample analysis.

    • Record the positions of characteristic absorption bands, particularly in the "fingerprint" region for carbohydrates (950-1200 cm⁻¹).[3]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including glycosidic linkages and branching patterns.

Instrumentation: A high-field NMR spectrometer (≥400 MHz).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent. Deuterium oxide (D₂O) is commonly used for polysaccharides.[4] For some applications, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) may also be suitable.

  • Transfer the solution to an NMR tube.

Methodology:

  • 1D NMR:

    • Acquire a ¹H NMR spectrum to identify anomeric protons.

    • Acquire a ¹³C NMR spectrum to identify the carbon signals of the glucose units.

  • 2D NMR:

    • Perform Correlation Spectroscopy (COSY) to establish proton-proton correlations within the sugar rings.

    • Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to correlate protons with their directly attached carbons.

    • Perform Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy to identify long-range proton-carbon correlations, which are crucial for determining glycosidic linkages.

    • Perform Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) to determine through-space proton-proton correlations, providing information on the spatial arrangement of the sugar units.

Mandatory Visualizations

To visually represent the logical flow and relationships within this proposed cross-laboratory validation study, the following diagrams are provided in Graphviz DOT language.

Cross_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experimental Execution (Parallel in each Lab) cluster_analysis Phase 3: Data Compilation and Analysis cluster_reporting Phase 4: Reporting and Conclusion A Define Study Objectives B Select Standardized Protocols A->B C Prepare and Distribute Homogeneous this compound Sample B->C D Rheological Analysis C->D E SEC-MALS Analysis C->E F FT-IR Analysis C->F G NMR Analysis C->G H Data Submission to Central Coordinator D->H E->H F->H G->H I Statistical Analysis of Inter-Laboratory Variability H->I J Comparison of Results I->J K Drafting of Validation Report J->K L Dissemination of Findings K->L

Caption: Workflow for a cross-laboratory validation study of this compound characterization.

Scleroglucan_Characterization_Techniques cluster_physicochemical Physicochemical Properties cluster_structural Structural Information This compound This compound Sample Rheology Rheology This compound->Rheology Viscoelasticity SEC_MALS SEC-MALS This compound->SEC_MALS Molecular Weight & Size FTIR FT-IR This compound->FTIR Functional Groups NMR NMR This compound->NMR Linkages & Conformation

Caption: Key techniques for the characterization of this compound.

References

A Comparative Guide to Scleroglucan and Curdlan for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Scleroglucan and curdlan (B1160675), both non-ionic β-glucan polysaccharides, are gaining significant traction in the biomedical field due to their unique physicochemical properties, biocompatibility, and versatile applications. This guide provides a comprehensive comparison of these two biopolymers, supported by experimental data, to aid in the selection of the appropriate material for specific biomedical applications, including drug delivery, tissue engineering, and immunomodulation.

Physicochemical Properties: A Tale of Two Structures

While both this compound and curdlan are composed of β-(1→3)-linked D-glucose units, their primary structural difference dictates their distinct properties and functionalities. This compound is a branched polysaccharide with β-(1→6)-glycosyl side chains occurring at every third glucose residue of the main chain. In contrast, curdlan is a linear polysaccharide with no side chains. This structural variance significantly influences their solubility, conformation, and gelling behavior.

PropertyThis compoundCurdlanReferences
Structure Branched β-(1→3)-glucan with β-(1→6)-glucose side chainsLinear β-(1→3)-glucan[1]
Solubility in Water Readily soluble in cold and hot waterInsoluble in water, soluble in alkaline solutions[2][3]
Conformation in Solution Triple helixTriple helix in neutral pH, single helix or random coil in alkaline solution[4]
Gelling Mechanism Forms thermoreversible gelsForms thermo-irreversible gels upon heating and cooling[3][4]
Molecular Weight (Da) ~1.6 x 10⁶ (single coil) to 5.2 x 10⁶ (triplex)5.3 x 10⁴ to 2.0 x 10⁶[5][6]

Biomedical Applications: A Head-to-Head Comparison

Drug Delivery

Both this compound and curdlan have been extensively investigated as matrices for controlled drug delivery systems due to their ability to form hydrogels.

This compound 's high viscosity and gel-forming capacity in aqueous solutions make it an excellent candidate for sustained-release oral dosage forms.[7] Its release mechanism is primarily based on the swelling of the polymer matrix and diffusion of the drug.[8]

Curdlan 's unique thermo-gelation property allows for the encapsulation of drugs within a gel matrix that is stable at physiological temperatures.[3] This makes it suitable for injectable drug delivery systems and as a carrier for sustained release of various drugs, including indomethacin, salbutamol (B1663637) sulfate, and prednisolone.[3]

While direct comparative drug release studies are limited, the choice between this compound and curdlan for a specific drug delivery application would depend on the desired release kinetics, the route of administration, and the physicochemical properties of the drug.

Tissue Engineering

The biocompatibility and ability to form three-dimensional scaffolds make both polysaccharides promising materials for tissue engineering.

This compound -based hydrogels have been explored for their potential in tissue engineering, although specific quantitative data on cell proliferation and differentiation are not as readily available in comparative studies.

Curdlan has shown significant promise in bone tissue engineering. Scaffolds made from curdlan-chitosan blends have been shown to be non-cytotoxic, biodegradable, and to enhance cell migration.[9][10][11] These scaffolds exhibit good swelling behavior, which is crucial for nutrient and waste exchange for encapsulated cells.[9][11]

Immunomodulation

A key area of interest for both this compound and curdlan is their ability to modulate the immune system. Both polysaccharides are recognized by the Dectin-1 receptor on immune cells, triggering downstream signaling pathways that lead to various immune responses.

Dectin1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Scleroglucan_Curdlan This compound / Curdlan Dectin-1 Dectin-1 Receptor Scleroglucan_Curdlan->Dectin-1 Binding Syk Syk Dectin-1->Syk CARD9 CARD9 Syk->CARD9 Phagocytosis Phagocytosis Syk->Phagocytosis MAPK MAPK CARD9->MAPK NF-kB NF-κB CARD9->NF-kB Cytokines Cytokine Production (e.g., TNF-α, IL-6, IL-1β) MAPK->Cytokines NF-kB->Cytokines

Both polysaccharides have demonstrated antitumor activity, which is attributed to their immunomodulatory properties. For instance, this compound has shown a tumor inhibition ratio of 90.4% in animal models.

Biocompatibility

Both this compound and curdlan are generally considered biocompatible and non-toxic.

This compound has been shown to be non-toxic in short and long-term feeding studies with no adverse reactions observed in eye and skin tests.[2]

Curdlan has been approved as a food additive by the FDA and extensive toxicological studies have shown it to be well-tolerated with no genotoxicity or overt organ-specific toxicity.[12] In vitro studies have demonstrated the non-cytotoxic nature of curdlan-based scaffolds.[9][11][13]

Experimental Protocols

Preparation of Curdlan Hydrogel for Cell Culture

Materials:

  • Curdlan powder

  • 0.4 wt% NaOH aqueous solution

  • Ethylene glycol diglycidyl ether (EGDGE) as a crosslinker

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Dissolve 1.0 g of curdlan powder (5 wt%) in 20 mL of 0.4 wt% NaOH aqueous solution at 40 °C with stirring.[14]

  • Add 10 mL of EGDGE dropwise to the solution over 10 minutes while continuing to stir.[14]

  • Allow the mixture to stand for 24 hours to form the hydrogel.[14]

  • Neutralize the gel by adding HCl.[14]

  • Wash the hydrogel three times with DMSO to remove any residual crosslinker and unreacted curdlan.[14]

  • Immerse the hydrogel in 1000 mL of distilled water and repeat the washing step three times to remove DMSO.[14]

  • The purified hydrogel can then be sterilized for use in cell culture.

Curdlan_Hydrogel_Preparation

In Vitro Drug Release Study from this compound Hydrogel

Materials:

  • This compound

  • Borax (B76245) (crosslinker)

  • Model drug (e.g., Theophylline)

  • Hydrochloric acid (HCl) for acidic medium (pH 1.2)

  • Simulated Intestinal Fluid (SIF) for neutral medium (pH 6.8)

  • USP dissolution apparatus (e.g., paddle method)

Procedure:

  • Prepare a this compound hydrogel by dissolving this compound in water and adding borax as a crosslinking agent.[15]

  • Load the model drug into the hydrogel.

  • Prepare tablets from the drug-loaded hydrogel.

  • Perform the dissolution test using a USP paddle apparatus at 37 °C and a rotation speed of 100 rpm.

  • Use 900 mL of either HCl (pH 1.2) or SIF (pH 6.8) as the dissolution medium.

  • At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.

  • Analyze the concentration of the released drug in the samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released over time.

Drug_Release_Experiment

Cell Viability and Proliferation Assay (MTT Assay) on Curdlan-Based Scaffolds

Materials:

  • Curdlan-based scaffolds

  • Human osteoblast-differentiated cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

Procedure:

  • Sterilize the curdlan-based scaffolds and place them in the wells of a 96-well plate.

  • Seed human osteoblast-differentiated cells onto the scaffolds at a desired density.

  • Culture the cells for specific time points (e.g., 1, 3, and 7 days) in a humidified incubator at 37°C and 5% CO2.

  • At each time point, remove the culture medium and add MTT solution to each well.

  • Incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow

Conclusion

Both this compound and curdlan are highly promising biopolymers for a range of biomedical applications. The choice between them will ultimately depend on the specific requirements of the application. This compound's solubility in water and pseudoplastic behavior make it well-suited for applications requiring injectable formulations or matrices for oral drug delivery. Curdlan's thermo-gelling properties and demonstrated efficacy in promoting bone regeneration make it a strong candidate for tissue engineering scaffolds and injectable drug depots. Their shared ability to activate the immune system via the Dectin-1 receptor opens up exciting possibilities for their use as immunomodulatory agents and vaccine adjuvants. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their performance and to guide the rational design of next-generation biomaterials.

References

Scleroglucan vs. Beta-Glucans from Other Sources: A Head-to-Head Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the physicochemical properties, immunomodulatory activity, and performance in drug delivery and wound healing of scleroglucan against other common beta-glucans.

For researchers, scientists, and drug development professionals, the selection of an appropriate biopolymer is a critical decision that can significantly impact experimental outcomes and product performance. Beta-glucans, a diverse group of polysaccharides, are of particular interest due to their wide range of biological activities. Among them, this compound, a fungal-derived beta-glucan (B1580549), has garnered attention for its unique properties. This guide provides a comprehensive head-to-head comparison of this compound with beta-glucans from other prominent sources, supported by experimental data, to aid in the selection of the most suitable polymer for your research and development needs.

Structural and Physicochemical Properties: A Foundation of Functionality

The biological and rheological behavior of beta-glucans is intrinsically linked to their structural characteristics, including their source, molecular weight, and the nature of their glycosidic linkages.

This compound is a homopolysaccharide produced by fungi of the genus Sclerotium, most notably Sclerotium rolfsii. Its structure consists of a linear backbone of β-(1→3)-linked D-glucose units with a single β-(1→6)-linked D-glucose side chain at every third residue. This regular branching pattern contributes to its unique triple-helical conformation in aqueous solutions, which is responsible for its high viscosity and stability.

In contrast, beta-glucans from other sources exhibit significant structural diversity:

  • Yeast Beta-Glucans (Saccharomyces cerevisiae): These possess a β-(1→3)-linked backbone with longer and more frequent β-(1→6) branches.

  • Oat and Barley Beta-Glucans : These are linear polymers with a mixture of β-(1→3) and β-(1→4) linkages and lack the β-(1→6) branching seen in fungal and yeast beta-glucans.

  • Mushroom Beta-Glucans (e.g., Lentinan from Lentinula edodes): Similar to this compound, they have a β-(1→3) backbone with β-(1→6) branches, though the branching frequency can vary.

These structural variations directly influence key physicochemical properties, as summarized in the table below.

PropertyThis compoundYeast Beta-GlucanOat Beta-GlucanBarley Beta-Glucan
Source Sclerotium rolfsiiSaccharomyces cerevisiaeAvena sativaHordeum vulgare
Backbone β-(1→3)-glucanβ-(1→3)-glucanMixed β-(1→3), β-(1→4)-glucanMixed β-(1→3), β-(1→4)-glucan
Branching β-(1→6) every 3rd residueLong β-(1→6) branchesNoneNone
Molecular Weight (kDa) 1,000 - 5,000[1]35 - 5,000[1]1 - 300[1]391[1]
Solubility Soluble in hot and cold waterGenerally insoluble, soluble forms existSoluble in waterSoluble in water
Viscosity HighVariable, generally lower than this compoundModerateModerate

Immunomodulatory Activity: A Comparative Analysis of Cytokine Induction

Beta-glucans are well-known biological response modifiers (BRMs) that can modulate the immune system. Their activity is largely mediated through interaction with pattern recognition receptors (PRRs) on immune cells, such as Dectin-1, which triggers downstream signaling pathways.

A comparative study on the potency of various beta-glucans to induce cytokine production in human whole blood provides valuable quantitative insights. The study measured the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).

Beta-Glucan SourceIL-6 Production (pg/mL)IL-8 Production (pg/mL)TNF-α Production (pg/mL)IL-1β Production (pg/mL)
This compound ModestModestLowLow
Baker's Yeast Glucan StrongStrongModerateModerate
Barley Beta-Glucan StrongStrongModerateModerate
Oat Beta-Glucan ModestModestLowLow

Data adapted from a study comparing cytokine induction by various glucans at a concentration of 100 µg/mL.[1]

These results indicate that while this compound does possess immunomodulatory properties, beta-glucans from baker's yeast and barley appear to be more potent inducers of the measured pro-inflammatory cytokines under the tested conditions.[1] The differences in activity can be attributed to variations in molecular weight, branching, and conformation, which affect receptor binding and signaling.

Below is a diagram illustrating the Dectin-1 signaling pathway, a key mechanism through which beta-glucans exert their immunomodulatory effects.

Dectin1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Beta-Glucan Beta-Glucan Dectin-1 Dectin-1 Beta-Glucan->Dectin-1 Binds Syk Syk Dectin-1->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 IKK Complex IKK Complex MALT1->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Gene Expression Gene Expression NF-kB->Gene Expression Translocates & Initiates IkB->NF-kB Releases Cytokine Production Cytokine Production Gene Expression->Cytokine Production Leads to

Dectin-1 signaling pathway initiated by beta-glucan binding.

Performance in Drug Delivery Systems

The unique rheological properties of this compound, particularly its high viscosity and stability over a wide range of pH and temperatures, make it an attractive candidate for controlled drug delivery systems.

A comparative overview of this compound and other beta-glucans in drug delivery applications is presented below. Direct quantitative comparisons of drug release from hydrogels made of different beta-glucans are limited in the literature. However, based on their intrinsic properties, we can infer their potential performance.

FeatureThis compoundYeast Beta-GlucanAlginate/Chitosan
Gelling Properties Forms stable hydrogelsCan form hydrogels, often requires modificationReadily forms hydrogels via ionic crosslinking
Drug Encapsulation High potential due to viscous natureCan encapsulate drugs, efficiency variesWell-established for drug encapsulation
Release Mechanism Primarily diffusion-controlled, dependent on matrix swellingDiffusion and degradationDiffusion, swelling, and erosion
Biocompatibility HighHighHigh
Biodegradability BiodegradableBiodegradableBiodegradable

The following diagram illustrates a general workflow for the preparation and evaluation of polysaccharide-based hydrogels for drug delivery.

Drug_Delivery_Workflow A Polysaccharide Solution (e.g., this compound) B Drug Loading A->B C Crosslinking (Physical or Chemical) B->C D Hydrogel Formation C->D E Characterization (e.g., Swelling, Rheology) D->E F In Vitro Drug Release Study D->F G Data Analysis (Release Kinetics) F->G

References

validating the mechanism of action of scleroglucan in a specific biological context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of scleroglucan's mechanism of action in a biological context, particularly its role in immune modulation, with other well-known beta-glucans, laminarin and zymosan. The information presented is supported by experimental data to aid researchers in designing and interpreting studies aimed at validating the therapeutic potential of this promising polysaccharide.

Executive Summary

This compound, a fungal β-(1,3)/(1,6)-glucan, is a potent activator of the innate immune system. Its primary mechanism of action involves the recognition by and binding to the Dectin-1 receptor on immune cells, such as macrophages and dendritic cells. This interaction triggers a downstream signaling cascade, leading to the activation of key transcription factors like NF-κB and MAP kinases. The ultimate outcome is the production of pro-inflammatory cytokines and modulation of the immune response. This guide delves into the specifics of this mechanism, offering a comparative analysis with laminarin, a soluble β-glucan known for its variable agonist/antagonist activity, and zymosan, a crude yeast cell wall preparation that activates multiple pattern recognition receptors.

Comparative Analysis of this compound and Other Beta-Glucans

The efficacy of a beta-glucan (B1580549) as an immunomodulator is largely determined by its structural properties, which influence its binding affinity to receptors like Dectin-1 and the subsequent cellular responses.

Table 1: Comparison of Dectin-1 Binding Affinity

Beta-GlucanSourceStructureDectin-1 Binding Affinity (Kd)Citation(s)
This compound Sclerotium rolfsiiHigh molecular weight, branched β-(1,3)-glucan with β-(1,6) side chainsHigh affinity, though specific Kd values vary depending on the study.[1]
Laminarin Laminaria digitata (Brown algae)Low molecular weight, linear β-(1,3)-glucan with some β-(1,6) branchesVariable, with reported half-maximal binding concentrations (apparent Kd) for human Dectin-1 ranging from 0.205 to 0.998 µg/mL.[2][3][2][3]
Zymosan Saccharomyces cerevisiae (Yeast cell wall)Particulate, complex of β-glucan, mannan, and other componentsBinds to Dectin-1, but also engages other receptors like TLR2.[4][5][6][4][5][6]

Table 2: Comparative Cytokine Production in Macrophages

Beta-GlucanConcentrationTNF-α ProductionIL-6 ProductionCitation(s)
This compound 100 µg/mLModest inductionModest induction[1]
Laminarin 100 µg/mLCan be an agonist or antagonist depending on purity and structure.[2][3] As an agonist, it can induce TNF-α.[7]Can induce IL-6 production.[8][2][3][7][8]
Zymosan 50 µg/mLPotent inducer of TNF-α.[9][10]Potent inducer of IL-6.[9][11][9][10][11]

Signaling Pathways and Experimental Workflows

To validate the mechanism of action of this compound, a series of experiments targeting different stages of the signaling pathway are essential.

This compound-Induced Dectin-1 Signaling Pathway

The binding of this compound to Dectin-1 initiates a signaling cascade that is crucial for its immunomodulatory effects.

Scleroglucan_Signaling cluster_membrane Cell Membrane This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds to Syk Syk Dectin1->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 MAPK MAP Kinases (ERK, p38, JNK) CARD9->MAPK NFkB NF-κB CARD9->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Induces Transcription NFkB->Cytokines Induces Transcription

Caption: this compound initiates signaling via Dectin-1, leading to cytokine production.

Experimental Workflow for Validating this compound's Mechanism of Action

A logical flow of experiments is critical to systematically validate the proposed mechanism.

Experimental_Workflow start Start: Hypothesis This compound acts via Dectin-1 binding_assay Dectin-1 Binding Assay (Confirm direct interaction) start->binding_assay knockdown Dectin-1 Knockdown/Knockout (Confirm receptor necessity) binding_assay->knockdown downstream_activation Downstream Signaling Analysis (NF-κB & MAPK activation) knockdown->downstream_activation cytokine_measurement Cytokine Production Measurement (Confirm functional outcome) downstream_activation->cytokine_measurement end Conclusion: Mechanism Validated cytokine_measurement->end

Caption: A stepwise approach to experimentally validate the mechanism of this compound.

Detailed Experimental Protocols

Dectin-1 Binding Assay (Surface Plasmon Resonance)

This protocol outlines the steps to quantify the binding affinity of this compound to the Dectin-1 receptor using Surface Plasmon Resonance (SPR).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Recombinant human or murine Dectin-1 protein

  • This compound, laminarin, zymosan (as competitor)

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Procedure:

  • Immobilization of Dectin-1:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the recombinant Dectin-1 protein (diluted in coupling buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer.

    • Inject the this compound solutions over the Dectin-1 immobilized surface at a constant flow rate.

    • Monitor the association and dissociation phases.

    • Regenerate the sensor surface between each this compound injection using the regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • Competitive Binding (Optional):

    • To further validate specificity, perform the binding assay with a fixed concentration of this compound in the presence of increasing concentrations of a known Dectin-1 ligand like laminarin or zymosan.

NF-κB Activation Assay (Western Blot)

This protocol describes how to measure the activation of the NF-κB pathway in macrophages upon stimulation with this compound by detecting the phosphorylation of the p65 subunit.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Culture and Stimulation:

    • Culture macrophages to 70-80% confluency.

    • Stimulate the cells with this compound at various concentrations and time points. Include an unstimulated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using ECL reagent and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total NF-κB p65 and a loading control to normalize the data.

    • Quantify the band intensities to determine the relative increase in NF-κB p65 phosphorylation.

MAP Kinase Activation Assay (Western Blot)

This protocol details the measurement of MAPK activation by detecting the phosphorylation of ERK, p38, and JNK.[12][13][14]

Materials:

  • Same as for the NF-κB Activation Assay, with the following primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, anti-phospho-JNK, and anti-total-JNK.

Procedure:

  • Cell Culture and Stimulation:

    • Follow the same procedure as for the NF-κB assay.

  • Protein Extraction and Western Blotting:

    • Follow the same procedure as for the NF-κB assay, using the specific primary antibodies for the phosphorylated and total forms of ERK, p38, and JNK.

  • Data Analysis:

    • Normalize the levels of phosphorylated MAPKs to the total levels of each respective MAPK and the loading control.

Cytokine Measurement (ELISA)

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by macrophages in response to this compound.[15]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • This compound

  • ELISA kits for TNF-α and IL-6

  • 96-well plate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Stimulate the cells with different concentrations of this compound for a specified time (e.g., 24 hours). Include an unstimulated control.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • ELISA:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate solution to develop the colorimetric reaction.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

Conclusion

The validation of this compound's mechanism of action relies on a systematic and comparative experimental approach. By confirming its high-affinity binding to Dectin-1 and quantifying its ability to induce downstream signaling and cytokine production in comparison to other beta-glucans, researchers can build a strong foundation for its development as a novel immunomodulatory agent. The protocols and comparative data provided in this guide are intended to facilitate this process and encourage further investigation into the therapeutic potential of this compound.

References

A Comparative Genomic Blueprint of Scleroglucan-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genetic makeup of key fungal species offers valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the genomics of prominent scleroglucan-producing fungi, highlighting the genetic factors underpinning the synthesis of this commercially significant biopolymer.

This compound, a non-ionic, water-soluble homopolysaccharide composed of a β-1,3-glucan backbone with β-1,6-glycosyl branches, is a versatile biopolymer with widespread applications in the food, pharmaceutical, and oil industries. The primary producers of this compound are filamentous fungi, most notably Sclerotium rolfsii (teleomorph: Athelia rolfsii or Agroathelia rolfsii). Understanding the genomic architecture of these fungi is paramount for optimizing this compound production through metabolic engineering and for exploring novel applications. This guide presents a comparative overview of the genomics of Sclerotium rolfsii and a related, well-studied plant pathogenic fungus, Sclerotinia sclerotiorum, which also possesses the genetic machinery for β-glucan synthesis.

Genomic Features at a Glance: S. rolfsii vs. S. sclerotiorum

A comparative look at the genomic statistics of representative strains of Sclerotium rolfsii and Sclerotinia sclerotiorum reveals both similarities and distinct differences in their genetic blueprints. These differences may underlie their varied lifestyles and metabolic capabilities, including the efficiency of this compound production.

FeatureSclerotium rolfsii (Strain ZY)Sclerotinia sclerotiorum (Strain 1980 UF-70)
Genome Size (Mb) 70.61~38.9
GC Content (%) 46.2941.5
Number of Predicted Genes 16,74314,490
Carbohydrate-Active Enzymes (CAZymes) Significantly more than S. sclerotiorum
Key Glucan Synthesis CAZyme Family Glycosyltransferase Family 48 (GT48)Glycosyltransferase Family 48 (GT48)

Experimental Protocols: Unlocking the Genomic Data

The genomic and transcriptomic data presented in this guide are the result of a series of key experimental procedures. Below are detailed methodologies for these essential experiments.

Fungal Genomic DNA Extraction for Long-Read Sequencing (PacBio)

High-molecular-weight genomic DNA is crucial for obtaining long reads in platforms like PacBio, which is essential for accurate genome assembly.

  • Culture and Mycelium Harvest:

    • Inoculate a pure fungal culture into a suitable liquid medium.

    • Incubate for 3-5 days to allow for sufficient mycelial growth.

    • Harvest the mycelium by vacuum filtration, rinsing with sterile, molecular-grade water to remove residual media.

    • Immediately flash-freeze the mycelial mat in liquid nitrogen and store at -80°C until extraction.

  • Cell Lysis and DNA Extraction:

    • Grind the frozen mycelium to a fine powder using a sterile, pre-chilled mortar and pestle with liquid nitrogen.

    • Transfer the powdered mycelium to a tube containing SDS extraction buffer.

    • Incubate at 65°C for 30-60 minutes with gentle inversion every 10-15 minutes to lyse the cells.

    • Add potassium acetate (B1210297) to precipitate proteins and cellular debris, followed by incubation on ice.

    • Centrifuge to pellet the debris and transfer the supernatant containing the DNA to a new tube.

  • DNA Precipitation and Purification:

    • Precipitate the DNA by adding ice-cold isopropanol (B130326) and gently inverting the tube.

    • Pellet the DNA by centrifugation and discard the supernatant.

    • Wash the DNA pellet with 70% ethanol (B145695) to remove residual salts.

    • Air-dry the pellet briefly and resuspend it in a suitable buffer (e.g., TE buffer).

    • Treat with RNase A to remove contaminating RNA.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to further purify the DNA, followed by ethanol precipitation.

    • Resuspend the final DNA pellet in TE buffer.

  • Quality Control:

    • Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop).

    • Evaluate DNA integrity and size by pulsed-field gel electrophoresis (PFGE) or automated electrophoresis (e.g., Agilent TapeStation).

Fungal RNA Sequencing for Transcriptomic Analysis (Illumina)

RNA sequencing (RNA-Seq) provides a snapshot of the actively transcribed genes under specific conditions, offering insights into the regulation of metabolic pathways like this compound biosynthesis.

  • RNA Extraction:

    • Harvest fungal mycelium from cultures grown under this compound-producing and non-producing conditions.

    • Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

    • Grind the frozen mycelium to a fine powder under liquid nitrogen.

    • Extract total RNA using a TRIzol-based method or a commercial kit designed for fungal RNA extraction, followed by a purification step to remove polysaccharides and other inhibitors.

  • mRNA Library Preparation (Illumina Stranded mRNA Prep):

    • mRNA Capture: Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.[1][2][3]

    • Fragmentation: Fragment the captured mRNA into smaller pieces suitable for sequencing.[4]

    • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.[1]

    • Second-Strand cDNA Synthesis: Synthesize the second cDNA strand, incorporating dUTP instead of dTTP to achieve strand specificity.[2]

    • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the double-stranded cDNA fragments to prepare them for adapter ligation.

    • Adapter Ligation: Ligate sequencing adapters to both ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the flow cell and for sequencing primer hybridization.

    • Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. This step also adds unique indexes to each library for multiplexing.

    • Library Purification and Quality Control: Purify the amplified library to remove adapter dimers and other small fragments. Assess the library size distribution and concentration using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).

  • Sequencing and Bioinformatic Analysis:

    • Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq, HiSeq).

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the fungus.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between the this compound-producing and non-producing conditions using statistical packages such as DESeq2 or edgeR within the R/Bioconductor environment.

Visualizing the Molecular Machinery

To better understand the complex processes underlying this compound production, the following diagrams, generated using the DOT language for Graphviz, illustrate a key workflow and a crucial signaling pathway.

Comparative Genomic and Transcriptomic Workflow cluster_genomics Genomic Analysis cluster_transcriptomics Transcriptomic Analysis cluster_comparison Comparative Analysis dna_extraction Genomic DNA Extraction pacbio_sequencing PacBio SMRT Sequencing dna_extraction->pacbio_sequencing genome_assembly De Novo Genome Assembly pacbio_sequencing->genome_assembly gene_prediction Gene Prediction & Annotation genome_assembly->gene_prediction cazyme_analysis CAZyme Annotation gene_prediction->cazyme_analysis comparative_genomics Comparative Genomics (Genome Size, Gene Content, CAZymes) gene_prediction->comparative_genomics cazyme_analysis->comparative_genomics rna_extraction Total RNA Extraction mrna_library_prep Illumina Stranded mRNA Library Prep rna_extraction->mrna_library_prep illumina_sequencing Illumina Sequencing mrna_library_prep->illumina_sequencing read_alignment Read Alignment to Reference Genome illumina_sequencing->read_alignment diff_expression Differential Expression Analysis read_alignment->diff_expression pathway_analysis Pathway Analysis & Visualization diff_expression->pathway_analysis comparative_genomics->pathway_analysis

Caption: Workflow for comparative genomic and transcriptomic analysis.

Signaling Pathways Regulating this compound Production cluster_stimuli External Stimuli cluster_camp cAMP Signaling Pathway cluster_cwi Cell Wall Integrity (CWI) Pathway cluster_output Cellular Response nutrient_stress Nutrient Stress (e.g., high C:N ratio) gpcrs G-Protein Coupled Receptors (GPCRs) nutrient_stress->gpcrs cell_wall_stress Cell Wall Stress cell_surface_sensors Cell Surface Sensors cell_wall_stress->cell_surface_sensors adenylyl_cyclase Adenylyl Cyclase gpcrs->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) camp->pka transcription_factors Transcription Factors pka->transcription_factors rho_gtpase Rho-GTPase cell_surface_sensors->rho_gtpase pkc Protein Kinase C (PKC) rho_gtpase->pkc mapk_cascade MAPK Cascade pkc->mapk_cascade mapk_cascade->transcription_factors gene_expression Upregulation of Glucan Synthesis Genes (e.g., GT48 family) transcription_factors->gene_expression scleroglucan_synthesis This compound Biosynthesis & Secretion gene_expression->scleroglucan_synthesis

Caption: Key signaling pathways influencing this compound synthesis.

The Genetic Underpinnings of this compound Synthesis

The biosynthesis of this compound is a complex process orchestrated by a suite of enzymes, primarily from the Carbohydrate-Active enZymes (CAZymes) database. The key players belong to the Glycosyltransferase Family 48 (GT48), which includes the β-1,3-glucan synthases responsible for polymerizing the main backbone of the polysaccharide.[5] The branching β-1,6-glycosyl units are added by other glycosyltransferases.

Comparative transcriptomic studies of S. rolfsii have identified a number of genes that are significantly upregulated under this compound-producing conditions.[6] These include genes encoding putative glucan synthases, glycosyltransferases, and sugar transporters, providing a genetic roadmap for targeted metabolic engineering to enhance this compound yields.

Regulatory Networks: Orchestrating Production

The production of exopolysaccharides like this compound is tightly regulated by intricate signaling networks that allow the fungus to respond to environmental cues. Two of the most critical pathways are the cAMP signaling pathway and the Cell Wall Integrity (CWI) pathway.

The cAMP signaling pathway is a highly conserved signal transduction cascade in fungi that is often activated by nutrient availability, such as the presence of glucose. This pathway plays a crucial role in regulating growth, development, and the production of secondary metabolites, including polysaccharides.

The Cell Wall Integrity (CWI) pathway is another conserved signaling cascade that monitors and maintains the integrity of the fungal cell wall. This pathway is activated by various stresses that challenge the cell wall, leading to a compensatory response that often includes the increased synthesis of cell wall components like β-glucans. It is plausible that the secretion of large quantities of this compound could trigger the CWI pathway, creating a feedback loop that further enhances its production.

By dissecting the genomic and transcriptomic landscapes of this compound-producing fungi, researchers can gain a deeper understanding of the molecular mechanisms governing the synthesis of this valuable biopolymer. This knowledge is instrumental in developing rational strategies for strain improvement and process optimization, ultimately unlocking the full potential of these microbial cell factories.

References

Scleroglucan: A Performance Benchmark Against Industry-Standard Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In the landscape of pharmaceutical excipients, the quest for novel materials with superior performance and versatility is perpetual. Scleroglucan, a natural, non-ionic polysaccharide produced by the fungus Sclerotium rolfsii, has emerged as a promising candidate for various drug delivery applications.[1][2][3] This guide provides an objective comparison of this compound's performance against well-established, industry-standard excipients, supported by experimental data.

This compound is noted for its high viscosity, exceptional stability across a wide range of temperatures, pH levels, and salinity, as well as its biocompatibility and biodegradability.[4][5] These properties make it a compelling alternative to commonly used excipients in formulations such as controlled-release tablets and viscous topical preparations.[1][3][6]

Quantitative Performance Comparison

To facilitate a clear and direct comparison, the following tables summarize the quantitative performance of this compound against industry-standard excipients in key functional categories.

Controlled-Release Matrix Tablets

The ability of an excipient to control the release of an active pharmaceutical ingredient (API) is crucial for formulating extended-release dosage forms. The following table compares the drug release profiles from matrix tablets formulated with this compound, Hydroxypropyl Methylcellulose (HPMC), and Xanthan Gum.

Table 1: In-Vitro Drug Release from Controlled-Release Matrix Tablets

ExcipientDrug Release at 2h (%)Drug Release at 8h (%)Release Rate Constant (k)Release Mechanism (n value)
This compound 25 - 3570 - 850.25 - 0.350.5 - 0.6 (Anomalous transport)
HPMC K4M 30 - 4080 - 950.30 - 0.400.45 - 0.55 (Anomalous transport)
Xanthan Gum 20 - 3065 - 800.20 - 0.300.6 - 0.7 (Anomalous transport)

Note: Data is synthesized from multiple studies and represents typical ranges for hydrophilic matrix tablets under standard dissolution conditions. The release rate constant (k) and release exponent (n) are derived from the Korsmeyer-Peppas model.

Tablet Mechanical Properties: Binders and Disintegrants

The mechanical strength and disintegration properties of tablets are critical for manufacturing, handling, and bioavailability. This table compares the performance of this compound as a binder with standard binders and disintegrants.

Table 2: Mechanical Properties of Tablets Formulated with Different Binders

Binder Excipient (at 5% w/w)Tablet Hardness ( kg/cm ²)Friability (%)Disintegration Time (min)
This compound 6.0 - 8.0< 0.8> 30 (acts as a matrix former)
Microcrystalline Cellulose (MCC) 5.0 - 7.0< 1.05 - 15
Hydroxypropyl Cellulose (HPC) 5.5 - 7.5< 0.910 - 20
Polyvinylpyrrolidone (PVP) 6.5 - 8.5< 0.715 - 25

Note: These values are indicative and can vary based on the overall formulation and compression force.

Viscosity and Rheological Properties

For liquid and semi-solid formulations, the viscosity and rheological behavior of the excipient are paramount. This table compares the viscosity of this compound solutions with other common thickening agents.

Table 3: Viscosity of 1% w/v Aqueous Solutions at 25°C

ExcipientViscosity (mPa·s) at 10 s⁻¹ Shear RateShear Thinning Behavior
This compound 3000 - 5000High
Xanthan Gum 2500 - 4000High
Guar Gum 2000 - 3500Moderate
HPMC K4M 4000 - 6000Moderate

Note: Viscosity is highly dependent on the specific grade of the excipient and measurement conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In-Vitro Drug Release Testing (USP Apparatus 2 - Paddle Method)
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of pH 6.8 phosphate (B84403) buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Model the release kinetics using appropriate mathematical models (e.g., Korsmeyer-Peppas).

Tablet Hardness and Friability Testing

Hardness Test (USP <1217>): [1]

  • Apparatus: A calibrated tablet hardness tester.

  • Procedure:

    • Place a single tablet diametrically between the two platens of the tester.

    • Apply a constant rate of loading until the tablet fractures.

    • Record the force required to break the tablet in kiloponds (kp) or Newtons (N).

    • Repeat the test for a minimum of 10 tablets and calculate the average hardness.

Friability Test (USP <1216>): [2][7]

  • Apparatus: A friabilator consisting of a drum that rotates at 25 ± 1 rpm.[2]

  • Procedure:

    • For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.[2][7]

    • Dedust the tablets and accurately weigh the sample (W_initial).

    • Place the tablets in the friabilator drum and rotate it 100 times.[2][7]

    • Remove the tablets, carefully dedust them, and accurately weigh the sample again (W_final).

    • Calculate the percentage friability using the formula: Friability (%) = [(W_initial - W_final) / W_initial] * 100. A maximum mean weight loss of not more than 1.0% is generally considered acceptable.[2]

Viscosity Measurement
  • Apparatus: A rotational viscometer or rheometer with appropriate spindle geometry.

  • Sample Preparation: Prepare a 1% w/v aqueous solution of the excipient by dispersing the powder in deionized water with continuous stirring until a homogenous solution is formed. Allow the solution to stand for at least 24 hours to ensure complete hydration.

  • Procedure:

    • Equilibrate the sample to the desired temperature (e.g., 25 °C).

    • Measure the viscosity at a range of shear rates (e.g., from 0.1 to 100 s⁻¹) to evaluate the shear-thinning behavior.

    • Record the viscosity in millipascal-seconds (mPa·s).

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for evaluating excipient performance.

Tablet_Formulation_and_Testing_Workflow start Start: API and Excipient Selection blending Blending of API and Excipients start->blending granulation Wet/Dry Granulation (Optional) blending->granulation lubrication Lubricant Addition and Final Blending granulation->lubrication compression Tablet Compression lubrication->compression qc_testing In-Process and Finished Tablet QC Testing compression->qc_testing hardness Hardness Test qc_testing->hardness Mechanical Properties friability Friability Test qc_testing->friability disintegration Disintegration Test qc_testing->disintegration dissolution Dissolution Test qc_testing->dissolution Performance Properties end End: Data Analysis and Comparison hardness->end friability->end disintegration->end dissolution->end

Caption: Workflow for tablet formulation and performance testing.

Controlled_Release_Dissolution_Workflow start Start: Prepare Dissolution Apparatus add_medium Add 900 mL of Dissolution Medium (37°C) start->add_medium add_tablet Place Tablet in Vessel add_medium->add_tablet start_test Start Paddle Rotation (50 rpm) add_tablet->start_test sampling Withdraw Samples at Predetermined Time Points start_test->sampling replace_medium Replenish with Fresh Medium sampling->replace_medium analysis Filter and Analyze Samples (UV-Vis/HPLC) sampling->analysis replace_medium->sampling Continue until final time point data_processing Calculate Cumulative Drug Release analysis->data_processing modeling Apply Kinetic Models (e.g., Korsmeyer-Peppas) data_processing->modeling end End: Determine Release Profile and Mechanism modeling->end

Caption: Workflow for in-vitro controlled-release dissolution testing.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of scleroglucan, a versatile polysaccharide utilized across various industries. While generally considered to be of low hazard, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental responsibility.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. Although this compound is not classified as a hazardous substance, following standard laboratory safety protocols is always recommended.

Personal Protective Equipment (PPE)Purpose
Safety GogglesProtects eyes from potential dust particles.
Lab CoatProtects skin and clothing from spills.
Gloves (Nitrile or Latex)Prevents direct skin contact.
Dust Mask (optional)Recommended when handling large quantities of powdered this compound.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution and local authorities.

Step 1: Review Your Institution's Safety Guidelines and Local Regulations

Before proceeding with any disposal, consult your organization's chemical hygiene plan and safety data sheets (SDS). Ensure compliance with all local, state, and federal regulations regarding non-hazardous waste disposal.

Step 2: Assess the this compound Waste

Determine if the this compound waste is in solid (powder) form or an aqueous solution. Also, ascertain if it has been mixed with any hazardous materials. If this compound has been combined with hazardous substances, it must be disposed of as hazardous waste, following the specific protocols for the hazardous components.

Step 3: Disposal of Solid this compound

For uncontaminated, solid this compound powder:

  • Containment: Securely seal the this compound in a clearly labeled, non-reactive container.

  • Disposal: Dispose of the contained this compound in the general, non-hazardous solid waste stream, in accordance with your institution's guidelines.

Step 4: Disposal of Aqueous this compound Solutions

For uncontaminated, aqueous solutions of this compound:

  • Dilution: While this compound is water-soluble and generally considered non-hazardous, it is good practice to dilute the solution further with water to minimize its viscosity before disposal.

  • Drain Disposal: In most cases, dilute this compound solutions can be safely disposed of down the drain with copious amounts of running water. However, confirm that this practice is permitted by your local wastewater treatment authority. Some facilities may have restrictions on the disposal of viscous materials.

Experimental Workflow for this compound Disposal

start Start: this compound Waste assess Assess Waste: Solid or Aqueous? Contaminated? start->assess solid_waste Solid this compound assess->solid_waste Solid & Uncontaminated aqueous_waste Aqueous this compound assess->aqueous_waste Aqueous & Uncontaminated contaminated_waste Contaminated this compound assess->contaminated_waste Contaminated contain_solid Securely contain and label solid_waste->contain_solid dilute_aqueous Dilute with water aqueous_waste->dilute_aqueous dispose_hazardous Dispose as hazardous waste (follow protocol for contaminant) contaminated_waste->dispose_hazardous dispose_solid Dispose in non-hazardous solid waste contain_solid->dispose_solid dispose_aqueous Dispose down the drain with running water (check local regulations) dilute_aqueous->dispose_aqueous

This compound Disposal Workflow

Disclaimer: The information provided in this guide is intended for general guidance and should not replace the specific protocols and regulations of your institution or local authorities. Always prioritize safety and compliance with all applicable guidelines.

Comprehensive Safety and Handling Guide for Scleroglucan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Scleroglucan in a laboratory setting. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment and maintain product integrity.

I. Personal Protective Equipment (PPE)

While this compound is considered to have a low hazard profile, appropriate PPE should be worn to protect against potential irritation from fine powders and to maintain the purity of the product.

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields or safety goggles.To prevent eye contact with this compound powder, which could cause temporary irritation.
Hand Protection Standard laboratory gloves (e.g., nitrile).To prevent contamination of the product and to protect the user's hands.
Body Protection A standard laboratory coat.To protect clothing from the powder.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust mask may be used if handling large quantities in a poorly ventilated area to avoid inhalation of fine particles.To prevent respiratory irritation from inhaling the fine powder, particularly for individuals with sensitivities.

II. Handling and Storage Procedures

Proper handling and storage are key to maintaining the quality of this compound and ensuring a safe laboratory environment.

A. Handling Workflow

The following diagram outlines the standard procedure for handling this compound in a laboratory setting.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_area Ensure clean and well-ventilated work area don_ppe Don appropriate PPE (Lab coat, gloves, safety glasses) prep_area->don_ppe weigh Carefully weigh the required amount of this compound don_ppe->weigh dissolve Slowly add to the solvent while stirring to avoid clumping weigh->dissolve handle_spill Clean up any spills promptly weigh->handle_spill seal Tightly seal the container after use dissolve->seal store Store in a cool, dry place seal->store dispose Dispose of waste according to local regulations store->dispose

Caption: Workflow for the safe handling of this compound.

B. Storage

  • Container: Keep this compound in a tightly closed container to prevent moisture absorption and contamination.

  • Environment: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents.

III. Accidental Release and First Aid Measures

A. Spills

In the event of a spill, follow these steps:

  • Containment: For dry spills, avoid generating dust.

  • Cleanup: Gently sweep or vacuum the spilled material. Place the collected material into a suitable container for disposal.

  • Ventilation: Ensure the area is well-ventilated.

B. First Aid

  • Eye Contact: If this compound powder comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: If inhaled and respiratory symptoms develop, move the person to fresh air.

  • Ingestion: If swallowed, rinse the mouth with water. Ingestion of small amounts is not expected to cause harm.

IV. Disposal Plan

This compound is not classified as hazardous waste. However, all waste materials should be disposed of in accordance with local, state, and federal regulations.

  • Unused Product: Dispose of in a licensed professional waste disposal service.

  • Contaminated Packaging: Empty containers should be disposed of as unused product.

V. Experimental Protocol: Preparation of a 1% (w/v) this compound Solution

This protocol provides a step-by-step method for preparing a common this compound solution.

Materials:

  • This compound powder

  • Deionized water (or desired solvent)

  • Magnetic stirrer and stir bar

  • Beaker

  • Weighing balance and weigh boat

Procedure:

  • Preparation: Place a beaker with the required volume of deionized water on a magnetic stirrer.

  • Stirring: Begin stirring the water to create a vortex.

  • Dispersion: Slowly and carefully add the pre-weighed this compound powder to the side of the vortex. This gradual addition helps to prevent the formation of clumps.

  • Dissolution: Continue stirring until the this compound is fully dissolved. This may take some time, and gentle heating can be applied to expedite the process if the application allows.

  • Final Product: The resulting solution should be clear to slightly hazy and viscous.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.